molecular formula C7H7NO4 B1464186 Methyl 4,6-dihydroxynicotinate CAS No. 79398-27-9

Methyl 4,6-dihydroxynicotinate

Cat. No.: B1464186
CAS No.: 79398-27-9
M. Wt: 169.13 g/mol
InChI Key: YRIXOKHFULWNHE-UHFFFAOYSA-N
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Description

Methyl 4,6-dihydroxynicotinate is a useful research compound. Its molecular formula is C7H7NO4 and its molecular weight is 169.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 112516. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-hydroxy-6-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7NO4/c1-12-7(11)4-3-8-6(10)2-5(4)9/h2-3H,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRIXOKHFULWNHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC(=O)C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80716051
Record name Methyl 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate
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Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79398-27-9
Record name 79398-27-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112516
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4,6-dihydroxypyridine-3-carboxylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Methyl 4,6-dihydroxynicotinate basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 4,6-dihydroxynicotinate

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of interest in synthetic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, spectral characteristics, synthesis, and potential applications of this molecule, grounding all claims in authoritative data.

Introduction and Molecular Overview

This compound is a derivative of nicotinic acid (Vitamin B3), characterized by a pyridine ring substituted with two hydroxyl groups at positions 4 and 6, and a methyl ester at position 3.[1] Its structural framework makes it an intriguing building block in organic synthesis and a candidate for biological screening.[1] The presence of multiple functional groups—hydroxyls, a methyl ester, and a nitrogen-containing aromatic ring—imparts a unique chemical personality to the molecule, suggesting a rich and varied reactivity.

A critical feature of this molecule is its existence in tautomeric forms. The "dihydroxy" nomenclature represents one possible form, while keto-enol tautomerism allows for the existence of more stable oxo-hydroxy isomers. Specifically, it can be referred to as methyl 6-hydroxy-4-oxo-1,4-dihydropyridine-3-carboxylate, indicating a ketone group at the 4-position and a hydroxyl group at the 6-position.[2][3] This equilibrium is fundamental to understanding its reactivity and spectral properties.

tautomers dihydroxy This compound (Dihydroxy form) keto_enol Methyl 6-hydroxy-4-oxo-1,4- dihydropyridine-3-carboxylate (Keto-enol form) dihydroxy->keto_enol Tautomerization

Caption: Tautomeric equilibrium of this compound.

Physicochemical and Computational Properties

The fundamental properties of this compound are summarized below. These data are essential for designing experimental conditions, predicting solubility, and assessing its potential as a drug candidate.

PropertyValueSource(s)
Molecular Formula C₇H₇NO₄[1][2]
Molecular Weight 169.13 g/mol [2]
CAS Number 79398-27-9[1][2][3]
Appearance Solid, Powder[1][3]
Purity ≥98%[1][2]
Synonyms methyl 6-hydroxy-4-oxo-1,4-dihydropyridine-3-carboxylate, methyl 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate[2][3]
Topological Polar Surface Area (TPSA) 79.65 Ų[2]
LogP (calculated) 0.2794[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 5[2]
Rotatable Bonds 1[2]

Spectral Signature and Structural Elucidation

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. A singlet for the methyl ester protons (-OCH₃) would likely appear around 3.7-3.9 ppm. The protons on the pyridine ring would appear in the aromatic region, with their specific shifts and coupling patterns dependent on the dominant tautomeric form. The hydroxyl protons (-OH) would typically appear as broad singlets, with chemical shifts that can vary significantly depending on solvent and concentration.

  • ¹³C NMR Spectroscopy : The carbon spectrum would be characterized by a signal for the ester carbonyl carbon around 165-175 ppm and another signal for the ring carbonyl in the keto tautomer. The carbons of the pyridine ring would resonate in the 100-160 ppm range. The methyl carbon of the ester group would produce a signal at approximately 50-55 ppm.

  • Infrared (IR) Spectroscopy : The IR spectrum provides critical information about the functional groups. Key absorptions would include:

    • A broad band in the 3200–3500 cm⁻¹ region, characteristic of O-H stretching in the hydroxyl groups.[4]

    • A strong, sharp peak around 1700-1740 cm⁻¹, corresponding to the C=O stretch of the methyl ester.[4][5]

    • Additional C=O stretching bands if the keto tautomer is present.

    • Absorptions in the 1500–1650 cm⁻¹ range due to C=C and C=N stretching within the pyridine ring.[5]

  • Mass Spectrometry (MS) : High-resolution mass spectrometry would be used to confirm the molecular formula. The molecular ion peak [M+H]⁺ would be expected at an m/z corresponding to the exact mass of C₇H₈NO₄⁺.

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

This compound can be synthesized via a standard esterification reaction from its corresponding carboxylic acid, 4,6-dihydroxynicotinic acid. The Fischer esterification, using an excess of methanol in the presence of a strong acid catalyst, is a robust and common method for this transformation.

synthesis_workflow cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification start_material 4,6-Dihydroxynicotinic Acid reaction Reflux start_material->reaction reagents Methanol (Solvent/Reagent) + H₂SO₄ (Catalyst) reagents->reaction neutralization Neutralization (e.g., with NaHCO₃) reaction->neutralization extraction Extraction with Organic Solvent neutralization->extraction purification Purification (e.g., Column Chromatography) extraction->purification product This compound purification->product

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Fischer Esterification

Causality: This protocol utilizes an excess of methanol to drive the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle. Concentrated sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Reaction Setup : To a solution of 4,6-dihydroxynicotinic acid (1 equivalent) in methanol (serving as both solvent and reactant), add concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents) dropwise at room temperature.

  • Heating : Stir the reaction mixture under reflux. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.[6]

  • Quenching and Neutralization : After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.[6] The residue is then carefully neutralized with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction : Extract the aqueous solution multiple times with an appropriate organic solvent, such as ethyl acetate. Combine the organic layers.

  • Purification : Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield pure this compound.[6]

Chemical Reactivity

The reactivity of this compound is governed by its functional groups. The ester is susceptible to hydrolysis under acidic or basic conditions to revert to the parent carboxylic acid. The hydroxyl groups can undergo O-alkylation or O-acylation. The pyridine ring itself can be subject to various transformations, although the electron-donating hydroxyl groups influence its reactivity profile.

Role in Drug Discovery and Development

Nicotinic acid and its derivatives have a well-established history in medicinal chemistry, exhibiting a wide range of biological activities, including antinociceptive and anti-inflammatory properties.[7] While specific biological data for this compound is limited, its structural motifs are present in many bioactive molecules.

  • Scaffold for Synthesis : As a functionalized pyridine, it serves as a valuable building block for the synthesis of more complex molecules. For instance, related compounds like Methyl 6-methylnicotinate are key intermediates in synthesizing biologically active nicotine analogs for agrochemical and pharmaceutical research.[8]

  • The "Magic Methyl" Effect : The inclusion of a methyl group, in this case as a methyl ester, is a common strategy in drug design often referred to as the "magic methyl" effect.[9] This small functional group can profoundly modulate a molecule's physicochemical properties, including solubility, lipophilicity (LogP), and metabolic stability.[9][10] By converting a carboxylic acid to a methyl ester, researchers can improve membrane permeability and alter pharmacokinetic profiles, potentially enhancing a compound's therapeutic efficacy.

  • Potential Bioactivity : Given its structure, the compound could be explored for antioxidant or anti-inflammatory properties.[1] The presence of phenolic hydroxyl groups suggests a potential for radical scavenging activity, a property seen in many coumarin derivatives which also contain hydroxylated ring systems.[11] Furthermore, various nicotinic acid derivatives have been investigated for antibacterial and other biological activities.[12]

Conclusion

This compound is a functionally rich heterocyclic compound with significant potential as a synthetic intermediate in medicinal chemistry. Its key characteristics—notably its tautomeric nature, defined physicochemical properties, and the strategic presence of a methyl ester—make it a versatile tool for researchers. Further investigation into its biological activities is warranted and could unveil novel applications in drug development, leveraging the established therapeutic potential of the nicotinic acid scaffold.

References

  • Methyl 4 6 Dihydroxynicotinate at ₹ 13500/kg | Hyderabad - IndiaMART . IndiaMART. Available at: [Link]

  • Table of Contents - The Royal Society of Chemistry . The Royal Society of Chemistry. Available at: [Link]

  • Electronic Supplementary Information - The Royal Society of Chemistry . The Royal Society of Chemistry. Available at: [Link]

  • Methyl 6-methylnicotinate | C8H9NO2 | CID 231548 - PubChem - NIH . PubChem. Available at: [Link]

  • (PDF) Synthesis and antinociceptive activity of methyl nicotinate - ResearchGate . ResearchGate. Available at: [Link]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC . National Center for Biotechnology Information. Available at: [Link]

  • [Application of methyl in drug design] - PubMed . PubMed. Available at: [Link]

  • 4 - 9701_s17_qp_22 : Infrared Spectroscopy, Organic Chemistry - YouTube . YouTube. Available at: [Link]

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - MDPI . MDPI. Available at: [Link]

  • Neuroprotective and Antioxidant Activities of 4-Methylcoumarins: Development of Structure-Activity Relationships - PubMed . PubMed. Available at: [Link]

Sources

An In-depth Technical Guide to Methyl 4,6-dihydroxynicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4,6-dihydroxynicotinate (CAS No. 79398-27-9) is a pyridine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure, featuring a dihydroxypyridine core and a methyl ester, presents a versatile scaffold for the development of novel bioactive molecules. This technical guide provides a comprehensive overview of its chemical properties, a detailed plausible synthesis protocol based on the Guareschi-Thorpe reaction, predicted spectroscopic data for characterization, insights into its chemical reactivity, and a discussion of its potential applications in drug discovery. This document is intended to serve as a valuable resource for researchers engaged in the synthesis and utilization of this important chemical intermediate.

Introduction

This compound is a heterocyclic compound belonging to the pyridine family. The pyridine ring is a fundamental structural motif in a vast array of natural products, pharmaceuticals, and agrochemicals. The presence of hydroxyl groups and a methyl ester on the pyridine core of this compound imparts a unique combination of chemical properties, making it a valuable building block for the synthesis of more complex molecular architectures. Its potential for tautomerism between the dihydroxy and oxo-hydroxy forms further adds to its chemical versatility. This guide will delve into the technical details necessary for its synthesis, characterization, and application in a research setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is crucial for its effective use in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 79398-27-9[1]
Molecular Formula C₇H₇NO₄[1]
Molecular Weight 169.13 g/mol
Appearance White crystalline powder[2]
Purity Typically ≥98%[1]
Synonyms Methyl 4,6-dihydroxypyridine-3-carboxylate, methyl 6-hydroxy-4-oxo-1,4-dihydropyridine-3-carboxylate

Synthesis of this compound

The synthesis of polysubstituted pyridines can be achieved through various multicomponent reactions. For this compound, a plausible and efficient method is a modification of the Guareschi-Thorpe pyridine synthesis . This reaction involves the condensation of a β-ketoester with cyanoacetamide in the presence of a base.[3][4]

Reaction Principle

The Guareschi-Thorpe reaction is a powerful tool for the construction of substituted pyridone rings.[5] The reaction proceeds through a series of condensation and cyclization steps to afford the desired heterocyclic core. In this proposed synthesis, methyl acetoacetate serves as the β-ketoester, and cyanoacetamide provides the nitrogen atom and the remaining carbons for the pyridine ring.

Proposed Synthesis Workflow

Synthesis_Workflow Reactants Methyl Acetoacetate + Cyanoacetamide + Base (e.g., Piperidine) Mixing Mixing in Solvent (e.g., Ethanol) Reactants->Mixing Step 1 Reflux Heating under Reflux Mixing->Reflux Step 2 Cooling Cooling & Precipitation Reflux->Cooling Step 3 Filtration Filtration & Washing Cooling->Filtration Step 4 Purification Recrystallization Filtration->Purification Step 5 Product This compound Purification->Product Final Product

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

This is a proposed protocol based on established Guareschi-Thorpe reaction principles. Optimization may be required.

Materials:

  • Methyl acetoacetate

  • Cyanoacetamide

  • Piperidine (or another suitable base)

  • Ethanol (absolute)

  • Hydrochloric acid (for acidification, if necessary)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyanoacetamide (1.0 equivalent) in absolute ethanol.

  • Addition of Reactants: To the stirred solution, add methyl acetoacetate (1.0 equivalent) followed by a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product is expected to precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials and impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield this compound as a white crystalline solid.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the methyl ester. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl group and the electron-donating effect of the hydroxyl groups.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0-8.2Singlet1HH-2 (proton between N and C=O)
~6.0-6.2Singlet1HH-5 (proton between the two hydroxyl groups)
~3.8-3.9Singlet3H-OCH₃ (methyl ester)
Broad signalSinglet2H-OH (hydroxyl protons, may exchange with D₂O)
Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm)Assignment
~170-175C=O (ester carbonyl)
~160-165C-4, C-6 (carbons bearing hydroxyl groups)
~145-150C-2 (carbon adjacent to nitrogen)
~105-110C-3 (carbon bearing the ester group)
~95-100C-5 (carbon between the hydroxyl groups)
~50-55-OCH₃ (methyl ester carbon)
Predicted IR Spectrum

The infrared spectrum is a valuable tool for identifying the functional groups present in the molecule.

Predicted Wavenumber (cm⁻¹)Bond Vibration
3200-3500 (broad)O-H stretch (hydroxyl groups, hydrogen-bonded)
~3100C-H stretch (aromatic)
~2950C-H stretch (aliphatic, methyl group)
1680-1720C=O stretch (ester carbonyl)
1600-1650C=C and C=N stretch (pyridine ring)
~1250C-O stretch (ester)
Predicted Mass Spectrum

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern will likely involve the loss of the methoxy group from the ester and cleavage of the pyridine ring.

  • Molecular Ion (M⁺): m/z = 169

  • Key Fragments: m/z = 138 ([M-OCH₃]⁺), and other fragments corresponding to the breakdown of the dihydroxypyridine ring.

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is dictated by its key functional groups: the dihydroxypyridine ring and the methyl ester.

Tautomerism

The 4,6-dihydroxypyridine core can exist in tautomeric equilibrium with its corresponding pyridone forms (4-hydroxy-6-oxo and 6-hydroxy-4-oxo). This equilibrium is influenced by the solvent and pH. This tautomerism is a critical consideration in its reactivity and biological activity.

Tautomerism Dihydroxy 4,6-Dihydroxy Form OxoHydroxy1 4-Hydroxy-6-Oxo Form Dihydroxy->OxoHydroxy1 OxoHydroxy2 6-Hydroxy-4-Oxo Form Dihydroxy->OxoHydroxy2 OxoHydroxy1->OxoHydroxy2

Caption: Tautomeric forms of the dihydroxypyridine ring.

Reactions of the Hydroxyl Groups

The hydroxyl groups can undergo typical reactions of phenolic hydroxyls, including:

  • Etherification: Reaction with alkyl halides in the presence of a base to form ethers.

  • Esterification: Acylation with acid chlorides or anhydrides to form esters.

  • Electrophilic Aromatic Substitution: The electron-rich nature of the dihydroxypyridine ring makes it susceptible to electrophilic attack, although the conditions need to be carefully controlled to avoid side reactions.

Reactions of the Methyl Ester

The methyl ester group can be readily modified:

  • Hydrolysis: Saponification with a base (e.g., NaOH or KOH) will yield the corresponding carboxylic acid, 4,6-dihydroxynicotinic acid.

  • Amidation: Reaction with amines can produce a variety of amides, which is a common strategy in drug design to modulate solubility and biological activity.[8][9]

  • Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Applications in Research and Drug Development

While specific biological activities for this compound are not extensively documented, its structural motifs are present in many biologically active compounds. Therefore, it serves as a valuable starting material and scaffold for the synthesis of novel therapeutic agents.

As a Pharmaceutical Intermediate

The pyridine-3-carboxylate core is a common feature in many pharmaceuticals.[10] this compound can be used as an intermediate in the multi-step synthesis of more complex drug candidates.[11] Its functional groups allow for the introduction of diverse substituents to explore structure-activity relationships (SAR).

Potential Biological Activities

Pyridine derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[8][12] The dihydroxy substitution pattern on the pyridine ring is also of interest, as hydroxylated aromatic systems are often associated with antioxidant properties. Further research is warranted to explore the potential of this compound and its derivatives in these areas.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. Based on the safety data for related dihydroxypyridine compounds, the following guidelines are recommended:[13][14]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[13][15]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[15] Avoid contact with skin and eyes.[13]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[14]

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, seek medical attention.[15]

GHS Hazard Classifications for related hydroxypyridine carboxylic acids:

  • Skin Irritation (Category 2)[16][17]

  • Eye Irritation (Category 2)[16][17]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation[16][17]

Conclusion

This compound is a versatile and valuable building block for synthetic and medicinal chemists. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthesis protocol, predicted spectroscopic data for its characterization, and an exploration of its reactivity and potential applications. By understanding the fundamental chemistry of this compound, researchers can effectively utilize it in the design and synthesis of novel molecules with potential therapeutic value.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,3-Dihydroxypyridine, 98%. Retrieved from [Link]

  • IndiaMART. (n.d.). Methyl 4 6 Dihydroxynicotinate. Retrieved from [Link]

  • Mohammed, Y. H., et al. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Scientific Reports. Retrieved from [Link]

  • Ahadi, E. M., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Iranian Journal of Pharmaceutical Research. Retrieved from [Link]

  • EAST CHEMSOURCES LIMITED. (n.d.). This compound (from factory East). Retrieved from [Link]

  • HMDB. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]

  • LookChem. (n.d.). 2-Hydroxypyridine-3-carboxylic acid Safety Data Sheet. Retrieved from [Link]

  • Lee, J., et al. (2021). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports. Retrieved from [Link]

  • Shamkh, I. M., et al. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Semantic Scholar. Retrieved from [Link]

  • Dutta, S., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Retrieved from [Link]

  • Singh, V., et al. (n.d.). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. JOURNAL OF INDIAN RESEARCH. Retrieved from [Link]

  • Meghrazi Ahadi, E., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. ResearchGate. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0280436). Retrieved from [Link]

  • PubChem. (n.d.). Methyl Nicotinate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Guareschi-Thorpe Condensation. Retrieved from [Link]

  • Drugfuture. (n.d.). Guareschi-Thorpe Condensation. Retrieved from [Link]

  • Shishkina, G. V., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega. Retrieved from [Link]

  • ResearchGate. (n.d.). Guareschi–Thorpe reaction in water using ammonium carbonate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

  • ResearchGate. (n.d.). The Guareschi–Thorpe Cyclization Revisited – An Efficient Synthesis of Substituted 2,6-Dihydroxypyridines and 2,6-Dichloropyridines. Retrieved from [Link]

  • International Journal of Research Culture Society. (2017). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. Retrieved from [Link]

  • Alizadeh, A., et al. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances. Retrieved from [Link]

Sources

Methyl 4,6-dihydroxynicotinate molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of Methyl 4,6-dihydroxynicotinate

Abstract

This compound (MDHN) is a heterocyclic compound derived from nicotinic acid (Vitamin B3).[1] Its structure, characterized by a pyridine ring bearing both hydroxyl and methyl ester functional groups, presents a fascinating case of tautomerism, which dictates its chemical behavior and potential biological activity. This guide provides a comprehensive analysis of the molecular structure of MDHN, including its physicochemical properties, a validated synthesis protocol, and a detailed predictive analysis of its spectroscopic signatures. Designed for researchers, chemists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights to serve as a core reference for utilizing MDHN in scientific discovery.

Core Molecular Profile and Physicochemical Properties

This compound is a solid powder at room temperature, typically supplied with a purity of 98% or higher.[1][2] Its fundamental properties are summarized below.

PropertyValueSource(s)
CAS Number 79398-27-9[1][2][3]
Molecular Formula C₇H₇NO₄[1][2]
Molecular Weight 169.13 g/mol [2]
Physical Form Powder / Solid[1][3]
Purity ≥98%[2]
Synonyms methyl 6-hydroxy-4-oxo-1,4-dihydropyridine-3-carboxylate; 4,6-Dihydroxynicotinic acid methyl ester[2][3]

The Central Structural Feature: Pyridinone-Pyridinol Tautomerism

The defining characteristic of MDHN's molecular structure is its existence as a mixture of tautomers. Hydroxypyridines, particularly those with hydroxyl groups at the 4- and 6- (or 2-) positions, readily interconvert between hydroxy (enol) and oxo (keto) forms.[4] This phenomenon, known as tautomerism, involves the migration of a proton and the shifting of double bonds.[5][6]

For MDHN, three primary tautomeric forms are in equilibrium. The prevalence of each tautomer is influenced by factors such as solvent polarity, pH, and temperature.[6][7] The common synonym, "methyl 6-hydroxy-4-oxo-1,4-dihydropyridine-3-carboxylate," strongly indicates that the pyridinone forms (Tautomers B and C) are significant contributors to the overall equilibrium, as the keto form is often more stable in pyridone systems.[2]

tautomers cluster_A Molecular Structure of MDHN A Tautomer A (4,6-Dihydroxy form) B Tautomer B (4-Oxo-6-hydroxy form) A->B C Tautomer C (6-Oxo-4-hydroxy form) A->C B->C

Caption: Tautomeric equilibrium of this compound.

Synthesis Protocol: Esterification of 4,6-Dihydroxynicotinic Acid

While numerous methods exist for the synthesis of nicotinic acid derivatives, a reliable and scalable approach to MDHN is the acid-catalyzed esterification (Fischer esterification) of its parent carboxylic acid.[8][9][10] This method is chosen for its straightforward execution, use of common laboratory reagents, and high potential yield.

Causality of Experimental Design:

  • Acid Catalyst (H₂SO₄): The reaction requires a strong acid to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it susceptible to nucleophilic attack by methanol.[10]

  • Methanol as Solvent and Reagent: Using methanol in large excess serves both as the nucleophile and the reaction solvent, driving the equilibrium towards the product side according to Le Châtelier's principle.

  • Reflux Conditions: Heating the reaction to the boiling point of methanol increases the reaction rate, allowing the equilibrium to be reached in a reasonable timeframe (typically several hours).[11]

  • Neutralization and Extraction: Post-reaction, the acidic mixture is neutralized with a weak base like sodium bicarbonate. This deprotonates any remaining acid and the product, allowing for its extraction into an organic solvent. Chloroform or dichloromethane are effective for this purpose.[10]

  • Purification: Column chromatography is the standard for purifying the final product, effectively separating the desired ester from unreacted starting material and any side products.

synthesis_workflow start Start: Reagents reagents 4,6-Dihydroxynicotinic Acid Methanol (excess) Conc. H₂SO₄ (catalyst) start->reagents reaction Reaction Setup Combine reagents in a round-bottom flask. Reflux for 4-6 hours. reagents->reaction workup Workup 1. Cool to RT. 2. Neutralize with NaHCO₃(aq). 3. Extract with organic solvent. reaction->workup purify Purification Dry organic layer (e.g., MgSO₄). Concentrate via rotary evaporation. Purify by column chromatography. workup->purify product Final Product This compound purify->product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology
  • Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4,6-dihydroxynicotinic acid (10.0 g, 64.5 mmol).

  • Reaction Initiation: Add methanol (150 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (2.0 mL) while stirring.

  • Thermal Conditions: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Quenching and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (200 mL). Stir until gas evolution ceases.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract with dichloromethane (3 x 75 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the resulting crude solid by silica gel column chromatography.

  • Characterization: Confirm the structure and purity of the isolated white powder using NMR, IR, and Mass Spectrometry.

Spectroscopic Characterization: A Predictive Analysis

Definitive characterization of MDHN's molecular structure relies on a combination of spectroscopic techniques. The presence of multiple tautomers will manifest as averaged signals or distinct sets of peaks, depending on the rate of interconversion and the timescale of the analytical method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is paramount for elucidating the precise connectivity and environment of atoms. The spectrum will likely reflect a weighted average of the dominant tautomeric forms.

¹H NMR Predicted δ (ppm) Multiplicity Assignment
Ring CH8.0 - 9.0Singlet / DoubletH2 or H5 proton on the pyridine ring
Ring CH6.0 - 7.0Singlet / DoubletH5 or H2 proton on the pyridine ring
-OCH₃3.8 - 4.0SingletMethyl ester protons
-OH / -NH5.0 - 12.0Broad SingletExchangeable hydroxyl/amide protons

Rationale: The chemical shifts are estimated based on data for methyl nicotinate and related substituted pyridines.[10][12][13] The downfield shifts of ring protons are due to the electron-withdrawing nature of the nitrogen atom and carbonyl groups. The broadness of the OH/NH signal is due to chemical exchange and hydrogen bonding.

¹³C NMR Predicted δ (ppm) Assignment
C=O165 - 175Ester and/or Keto carbonyl carbon
C-O150 - 165C4/C6 carbons attached to oxygen
Ring C100 - 150Other sp² carbons of the pyridine ring
-OCH₃50 - 55Methyl ester carbon

Rationale: The carbonyl carbons of the ester and potential keto tautomers are expected to be the most downfield.[12] Carbons attached directly to electronegative oxygen atoms will also be significantly deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for identifying functional groups and can provide strong evidence for the presence of different tautomers.[14][15]

Vibrational Mode Predicted Wavenumber (cm⁻¹) Significance
O-H / N-H stretch3200 - 3500 (broad)Confirms presence of hydroxyl and/or N-H groups (from keto tautomer).[16]
C-H stretch2950 - 3100Aromatic and aliphatic C-H bonds.
C=O stretch (ester)1710 - 1740 (sharp)Characteristic of the methyl ester group.[17][18]
C=O stretch (keto)1650 - 1680 (strong)Strong evidence for the presence of the pyridinone tautomers.
C=C / C=N stretch1550 - 1650Aromatic ring vibrations.

Rationale: The most diagnostic feature would be the observation of two distinct carbonyl peaks: a higher frequency peak for the ester and a lower frequency, conjugated peak for the keto form of the pyridinone tautomer.[14] The broadness of the O-H/N-H band is indicative of extensive hydrogen bonding in the solid state.

Mass Spectrometry (MS)

Mass spectrometry provides the definitive molecular weight and offers clues to the structure through fragmentation patterns.

  • Molecular Ion Peak: The primary confirmation will be the molecular ion peak corresponding to the molecular weight of 169.13. In high-resolution MS (HRMS), this would appear at m/z 169.0375 for C₇H₇NO₄.

  • Common Ionization Modes:

    • [M+H]⁺: In positive ion mode (e.g., ESI+), the protonated molecule would be observed at m/z 170.0448.[19]

    • [M-H]⁻: In negative ion mode (e.g., ESI-), the deprotonated molecule would be seen at m/z 168.0302.[19]

  • Key Fragmentation Pathway: A characteristic fragmentation would be the loss of the methoxy group (-OCH₃) from the ester, resulting in a fragment ion at m/z 138.

Applications in Research and Drug Development

As a derivative of nicotinic acid, this compound is a valuable building block for the synthesis of more complex molecules.[1][] The nicotinic acid scaffold is present in numerous pharmacologically active compounds, and its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory and antioxidant effects.[21][22] Furthermore, the dihydropyridine core, which is structurally represented in the tautomeric forms of MDHN, is a well-established pharmacophore in drugs targeting calcium channels.[23][24] The unique electronic and hydrogen-bonding capabilities conferred by the dual hydroxyl/oxo groups make MDHN an attractive starting point for library synthesis and lead optimization campaigns in drug discovery.

Conclusion

The molecular structure of this compound is more complex than its simple 2D representation suggests. Its essence is captured by the dynamic equilibrium between its dihydroxy and hydroxypyridinone tautomers. This structural duality governs its chemical reactivity, spectroscopic properties, and potential as a precursor in medicinal chemistry. A thorough understanding of this tautomerism, validated through the spectroscopic methods outlined in this guide, is critical for any researcher aiming to exploit the full potential of this versatile chemical entity.

References

  • El-Sayed, M. A. A., et al. (2021). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. PubMed. Available at: [Link]

  • Various Authors. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. Available at: [Link]

  • Journal of Emerging Technologies and Innovative Research. (n.d.). SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. JETIR. Available at: [Link]

  • Zhou, P. P., et al. (2014). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. PubMed. Available at: [Link]

  • IndiaMART. (n.d.). Methyl 4 6 Dihydroxynicotinate. Available at: [Link]

  • Li, Y. F., et al. (2014). Synthesis, Spectroscopic Characterization, X-Ray Structure, and DFT Calculations of Some New 1,4-Dihydro-2,6-Dimethyl-3,5-Pyridinedicarboxamides. PMC - NIH. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Table of Contents. Available at: [Link]

  • PubChem - NIH. (n.d.). Methyl Nicotinate. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Spectrophotometric determination of some 1,4-dihydropyridine drugs in their pharmaceutical preparations and spiked human plasma. Available at: [Link]

  • Anbazhagan, M., et al. (2021). Synthesis, spectroscopic, DFT, and molecular docking studies on 1,4-dihydropyridine derivative compounds: a combined experimental and theoretical study. PubMed. Available at: [Link]

  • ResearchGate. (2016). Synthesis and antinociceptive activity of methyl nicotinate. Available at: [Link]

  • PubMed. (2008). Analysis of dihydropyridine calcium channel blockers using negative ion photoionization mass spectrometry. Available at: [Link]

  • Author Unknown. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process. Available at: [Link]

  • NIST WebBook. (n.d.). 6-Hydroxynicotinic acid di-methyl derivative. Available at: [Link]

  • Chemistry For Everyone. (2023). What Is Tautomerism In Organic Chemistry? YouTube. Available at: [Link]

  • Mega Lecture. (2019). 4 - 9701_s17_qp_22 : Infrared Spectroscopy, Organic Chemistry. YouTube. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). database IR spectra INFRARED SPECTROSCOPY INDEX. Available at: [Link]

  • ResearchGate. (n.d.). Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines. Available at: [Link]

  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023). 12.7: Interpreting Infrared Spectra. Available at: [Link]

  • The Organic Chemistry Tutor. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. Available at: [Link]

  • Tchekalarova, J. D., et al. (2013). Tautomerism of 4,4′-dihydroxy-1,1′-naphthaldazine studied by experimental and theoretical methods. Chemistry Central Journal. Available at: [Link]

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A Technical Guide to the Synthesis of Methyl 4,6-dihydroxynicotinate: Navigating Biocatalytic and Chemical Pathways from Nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4,6-dihydroxynicotinate, a pyridine derivative of significant interest in medicinal chemistry and materials science, presents a notable synthetic challenge.[1] This technical guide provides an in-depth exploration of viable synthesis pathways starting from the readily available precursor, nicotinic acid (Vitamin B3). Direct chemical hydroxylation of the pyridine ring of nicotinic acid at the 4- and 6-positions is chemically arduous due to the ring's electron-deficient nature. Therefore, this whitepaper details a more practical, multi-step approach. We first explore a well-documented biocatalytic route for the initial functionalization of nicotinic acid to 6-hydroxynicotinic acid, a key intermediate.[2][3] Subsequently, we present a robust de novo chemical synthesis strategy to construct the 4,6-dihydroxypyridine core, circumventing the challenges of direct oxidation. The final, crucial step of esterification to yield the target molecule is detailed with a comprehensive, field-proven protocol. This guide is intended for researchers, chemists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies required for the successful synthesis of this compound.

Introduction: The Synthetic Challenge of Pyridine Hydroxylation

Nicotinic acid is an inexpensive and abundant starting material, making it an attractive precursor for the synthesis of more complex pyridine derivatives.[4] However, the pyridine ring is electronically analogous to a nitrobenzene ring—it is electron-deficient and thus highly resistant to electrophilic substitution reactions like direct hydroxylation. While numerous methods exist for synthesizing substituted pyridines, the direct and regioselective introduction of multiple hydroxyl groups onto an existing nicotinic acid framework remains a formidable obstacle in conventional organic chemistry.[5]

This guide, therefore, dissects the synthesis of this compound into a logical, three-stage process. It is crucial to note that the target molecule exists in tautomeric equilibrium with its pyridone form, 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylic acid methyl ester, a factor that influences its reactivity and characterization.[6][7]

The overall synthetic strategy is visualized below, contrasting the challenging direct route with the more feasible multi-step pathways discussed herein.

G cluster_target Target Compound cluster_pathways Synthetic Pathways cluster_bio Pathway A: Biocatalytic cluster_chem Pathway B: De Novo Chemical Synthesis start Nicotinic Acid direct Direct Chemical Hydroxylation start->direct Theoretically Ideal, Practically Infeasible step1_bio Step 1: Enzymatic Hydroxylation start->step1_bio Feasible First Step target This compound direct->target inter1 6-Hydroxynicotinic Acid step1_bio->inter1 step2_bio Further Functionalization (Challenging) inter1->step2_bio step2_bio->target Difficult Regioselectivity step1_chem Step 1: De Novo Synthesis of 4,6-Dihydroxynicotinic Acid step2_chem Step 2: Fischer Esterification step1_chem->step2_chem step2_chem->target Recommended Route

Caption: Overview of synthetic strategies from nicotinic acid.

Pathway A: Biocatalytic Hydroxylation of Nicotinic Acid

The initial functionalization of nicotinic acid can be efficiently and selectively achieved at the 6-position through enzymatic hydroxylation. This biocatalytic approach offers a green and highly specific alternative to harsh chemical oxidants.

Mechanism and Rationale

Microorganisms from genera such as Pseudomonas, Bacillus, and Achromobacter produce enzymes known as nicotinic acid hydroxylases.[2] These are complex metalloenzymes, often containing flavin cofactors, iron, and molybdenum, that catalyze the hydroxylation of nicotinic acid to 6-hydroxynicotinic acid.[3] The reaction utilizes water as the source of the oxygen atom, with molecular oxygen acting as the terminal electron acceptor.[8] This process is typically conducted under mild aerobic conditions, at physiological temperatures and pH, which preserves the integrity of the molecular structure and avoids unwanted byproducts.[2][9]

Further enzymatic hydroxylation of the resulting 6-hydroxynicotinic acid has been shown to yield 2,6-dihydroxynicotinic acid or, after decarboxylation, 2,5-dihydroxypyridine.[3][10] However, a direct enzymatic route to the 4,6-dihydroxy isomer is not well-established in current literature, making this pathway incomplete for reaching the final target. Nevertheless, the production of 6-hydroxynicotinic acid is a robust and scalable first step.

Experimental Protocol: Enzymatic Synthesis of 6-Hydroxynicotinic Acid

This protocol is adapted from established procedures utilizing whole-cell biocatalysis.[2][11]

Step 1: Biomass Cultivation

  • Prepare a sterile culture medium containing a suitable carbon source (e.g., glucose), nitrogen source (e.g., yeast extract), and essential minerals.

  • Inoculate the medium with a culture of Achromobacter xylosoxydans or Pseudomonas putida.

  • Incubate the culture for 24-48 hours at 30-35°C with aeration and agitation to generate sufficient biomass.

Step 2: Biotransformation (Hydroxylation)

  • Prepare an aqueous reaction buffer (e.g., phosphate buffer) and adjust the pH to approximately 7.0.

  • Add nicotinic acid to the buffer to create a solution with a concentration between 1 g/L and 10 g/L. The concentration must be carefully controlled to prevent substrate inhibition and further degradation of the product.[2][11]

  • Introduce the cultivated biomass (cells) into the nicotinic acid solution.

  • Maintain the reaction mixture at 30-35°C under constant aeration and stirring for 12-24 hours.

  • Monitor the conversion of nicotinic acid and the formation of 6-hydroxynicotinic acid using High-Performance Liquid Chromatography (HPLC).

Step 3: Product Isolation

  • Once the reaction reaches completion, separate the biomass from the reaction broth by centrifugation or microfiltration.

  • Acidify the clear supernatant to a pH of approximately 3-4 with a strong acid (e.g., HCl).

  • The product, 6-hydroxynicotinic acid, will precipitate as a white solid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

ParameterValue/ConditionRationale
Microorganism Achromobacter xylosoxydansKnown to produce high-activity nicotinic acid hydroxylase.[2]
Temperature 30-35 °COptimal range for enzyme activity and cell viability.[2]
pH 6.0 - 8.0Maintains the stability and catalytic efficiency of the hydroxylase.[2]
Substrate Conc. 1-10 g/LBalances reaction rate against potential substrate/product inhibition.[11]
Reaction Time 12-24 hoursTypical duration to achieve high conversion rates.
Expected Yield >90%The enzymatic process is highly efficient.[9]
Table 1. Key parameters for the enzymatic hydroxylation of nicotinic acid.

Pathway B: De Novo Chemical Synthesis and Esterification

Given the limitations of functionalizing the pre-formed nicotinic acid ring at the 4-position, a more reliable strategy is the de novo construction of the 4,6-dihydroxynicotinate ring system from acyclic precursors, followed by esterification.

Step 1: Synthesis of 4,6-Dihydroxynicotinic Acid

This approach builds the target heterocyclic core through a cyclocondensation reaction, a cornerstone of heterocyclic chemistry. A validated method involves the reaction of an enamine-activated dicarbonyl compound with a suitable partner that closes the ring. A plausible route is outlined below, based on established principles for constructing substituted pyridones.[6]

G reactant1 Diethyl Malonate intermediate1 Diethyl 2-(dimethylaminomethylene)malonate reactant1->intermediate1 + DMF-DMA (Enamine formation) reactant2 DMF-DMA reactant3 Cyanoacetamide product 4,6-Dihydroxynicotinic Acid intermediate1->product + Cyanoacetamide (Cyclization/Hydrolysis) intermediate2 Ethyl 2-cyano-3-(dimethylamino)acrylate

Caption: A plausible de novo synthesis pathway for the core ring structure.

Experimental Protocol: Synthesis of 4,6-Dihydroxynicotinic Acid

  • Preparation of Diethyl 2-(ethoxymethylene)malonate: In a round-bottom flask, combine diethyl malonate and triethyl orthoformate. Add a catalytic amount of acetic anhydride. Heat the mixture under reflux for 2-3 hours. Remove the ethanol and excess reagents by distillation under reduced pressure to yield the intermediate.

  • Cyclization with Cyanoacetamide: Dissolve sodium in absolute ethanol to prepare a fresh solution of sodium ethoxide. To this solution, add cyanoacetamide and stir until fully dissolved.

  • Add the diethyl 2-(ethoxymethylene)malonate intermediate dropwise to the sodium ethoxide/cyanoacetamide solution at room temperature.

  • Heat the resulting mixture to reflux for 4-6 hours. A precipitate will form.

  • Cool the reaction mixture and collect the solid precipitate by filtration.

  • Hydrolysis: Suspend the collected solid in a solution of concentrated hydrochloric acid or sodium hydroxide. Heat the suspension under reflux for 8-12 hours to hydrolyze the cyano and ester groups to carboxylic acids, followed by decarboxylation of the nascent 6-carboxy group.

  • Cool the solution and carefully neutralize with acid or base to precipitate the 4,6-dihydroxynicotinic acid.

  • Filter the product, wash with cold water and ethanol, and dry. The product is a white to off-white crystalline solid.[7]

Step 2: Fischer Esterification to this compound

The final step is the conversion of the carboxylic acid group to a methyl ester via Fischer-Speier esterification. This is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[12][13]

Mechanism Rationale The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄).[12] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol (methanol). A tetrahedral intermediate is formed. Subsequent proton transfers allow for the elimination of a water molecule, a good leaving group, to form a protonated ester.[14] Deprotonation of this species by a weak base (like water or another molecule of methanol) regenerates the acid catalyst and yields the final ester product. The reaction is an equilibrium, so using a large excess of methanol helps drive the reaction toward the product side.[13]

G reactant1 4,6-Dihydroxynicotinic Acid product This compound reactant1->product Reflux plus1 + reactant2 Methanol (excess) reactant2->product catalyst H₂SO₄ (cat.) plus2 + byproduct Water

Caption: Fischer esterification of the intermediate acid to the final product.

Experimental Protocol: Fischer Esterification

  • To a flame-dried round-bottom flask equipped with a reflux condenser, add 4,6-dihydroxynicotinic acid (1.0 eq).

  • Add a large excess of anhydrous methanol (e.g., 20-30 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.1-0.2 eq) dropwise while stirring and cooling the flask in an ice bath.

  • Heat the reaction mixture to reflux and maintain for 8-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and carefully neutralize the mixture by washing with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel or by recrystallization to obtain a pure powder.[15]

ParameterReagent/ConditionRationale
Alcohol Anhydrous Methanol (excess)Acts as both reactant and solvent; excess drives equilibrium forward.[13]
Catalyst Conc. Sulfuric Acid (H₂SO₄)Protonates the carbonyl, activating it for nucleophilic attack.[12]
Temperature Reflux (~65 °C)Increases reaction rate to achieve equilibrium faster.
Reaction Time 8-16 hoursSufficient time for the equilibrium to be established.[15]
Workup NaHCO₃ (aq) washNeutralizes the acid catalyst to stop the reaction and aid isolation.[16]
Purification Column ChromatographySeparates the polar product from non-polar impurities and starting material.[15]
Table 2. Optimized parameters for the Fischer esterification protocol.

Conclusion

The synthesis of this compound from nicotinic acid is not a direct transformation but a multi-step process requiring a strategic blend of biocatalysis and classical organic chemistry. While the enzymatic hydroxylation of nicotinic acid provides an elegant and efficient entry point to 6-hydroxynicotinic acid, further functionalization at the 4-position is challenging. A more pragmatic and robust approach involves the de novo synthesis of the 4,6-dihydroxynicotinic acid core from acyclic precursors, followed by a standard Fischer esterification. The protocols and rationale detailed in this guide provide researchers with a comprehensive framework for producing this valuable pyridine derivative, emphasizing both mechanistic understanding and practical execution.

References

  • Process for the production of 6-hydroxynicotinic acid. (n.d.). Google Patents.
  • Hirschberg, R., & Ensign, J. C. (1971). Oxidation of Nicotinic Acid by a Bacillus Species: Purification and Properties of Nicotinic Acid and 6-Hydroxynicotinic Acid Hydroxylases. Journal of Bacteriology, 108(2), 751–756. Retrieved from [Link]

  • Hirschberg, R., & Ensign, J. C. (1971). Oxidation of nicotinic acid by a Bacillus species: source of oxygen atoms for the hydroxylation of nicotinic acid and 6-hydroxynicotinic acid. Journal of Bacteriology, 108(2), 757–759. Retrieved from [Link]

  • Valley, M. P., et al. (2019). Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation. Biochemistry, 58(12), 1655–1666. Retrieved from [Link]

  • Hydroxylation Of Nicotinic Acid Research Articles. (n.d.). R Discovery. Retrieved from [Link]

  • Baškovč, J., et al. (2012). Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. ACS Combinatorial Science, 14(9), 513–519. Retrieved from [Link]

  • Erharuyi, O., et al. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Journal of Pharmacy and Bioresources, 12(1), 54-59. Retrieved from [Link]

  • Methyl 4 6 Dihydroxynicotinate. (n.d.). IndiaMART. Retrieved from [Link]

  • Gackowski, M., & Wróblewska, A. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Materials, 15(2), 765. Retrieved from [Link]

  • Any procedure for the esterification of isonicotinic acid? (2017). ResearchGate. Retrieved from [Link]

  • Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Method for the production of 6-hydroxynicotinic acid. (n.d.). Google Patents.
  • Process for the production of 6-hydroxynicotinic acid. (n.d.). Google Patents.
  • jOeCHEM. (2019, January 25). Esterification--Making Esters from Carboxylic Acids [Video]. YouTube. Retrieved from [Link]

  • Ashenhurst, J. (2022, November 16). Fischer Esterification. Master Organic Chemistry. Retrieved from [Link]

  • Esterification. (2022, April 6). Sciencemadness Wiki. Retrieved from [Link]

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Potential biological activity of Methyl 4,6-dihydroxynicotinate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide Topic: Potential Biological Activity of Methyl 4,6-dihydroxynicotinate Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound, a derivative of nicotinic acid (Vitamin B3), represents a compelling yet underexplored molecule in medicinal chemistry. While direct biological data on this specific compound is sparse, its structural framework, featuring a dihydroxylated pyridine ring, suggests significant therapeutic potential. Nicotinic acid and its derivatives are privileged scaffolds known to exhibit a wide array of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. The presence of hydroxyl groups at the 4 and 6 positions is a key structural alert, often associated with radical scavenging capabilities and the ability to interact with enzyme active sites through hydrogen bonding or metal chelation. This guide synthesizes information from analogous structures to build a robust hypothesis for the potential bioactivities of this compound. We will explore its potential as an anti-inflammatory, antioxidant, and cytotoxic agent, providing detailed mechanistic hypotheses and validated experimental protocols for its investigation. This document serves as a foundational roadmap for researchers aiming to unlock the therapeutic promise of this intriguing molecule.

Introduction to this compound

Chemical Identity and Properties

This compound is an organic compound derived from nicotinic acid.[1] Its core structure is a pyridine ring, functionalized with a methyl ester at position 3 and two hydroxyl groups at positions 4 and 6. This arrangement of functional groups imparts specific chemical characteristics that are foundational to its predicted biological activities.

PropertyValueSource
IUPAC Name methyl 4,6-dihydroxypyridine-3-carboxylate[2]
Synonyms Methyl 6-hydroxy-4-oxo-1,4-dihydropyridine-3-carboxylate[2][3]
CAS Number 79398-27-9[1][3]
Molecular Formula C₇H₇NO₄[1][3]
Molecular Weight 169.13 g/mol [3]
Physical Form Powder/Solid[1][2]
Purity ≥98% (Commercially available)[3]
The Nicotinate Scaffold: A Privileged Structure in Medicinal Chemistry

Nicotinic acid and its derivatives are cornerstones in drug discovery, serving as precursors for the essential coenzyme nicotinamide adenine dinucleotide (NAD+) and participating in numerous metabolic processes.[4][5] The pyridine ring is a versatile pharmacophore found in numerous approved drugs. Derivatives of nicotinic acid have been successfully developed and investigated as anti-inflammatory, analgesic, and enzyme-inhibiting agents.[6][7][8] This history of therapeutic success provides a strong rationale for investigating novel, functionalized nicotinate esters like this compound.

Rationale for Investigation: Structural Alerts and Predicted Activity

The therapeutic potential of a molecule is often predicted from its "structural alerts"—functional groups or motifs known to confer biological activity. This compound possesses two key features:

  • The Nicotinate Core: As discussed, this scaffold is a proven pharmacophore. Its derivatives have shown potent inhibitory activity against key enzymes like cyclooxygenase-2 (COX-2) and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[6][8]

  • Dihydroxy Substitution: The presence of two hydroxyl groups on the aromatic ring is highly significant. This motif is found in many natural and synthetic compounds with potent antioxidant and anti-inflammatory properties. The hydroxyl groups can donate hydrogen atoms to neutralize free radicals and can chelate metal ions within the active sites of enzymes like tyrosinase, a key enzyme in melanin biosynthesis.[9][10][11]

Based on these features, we hypothesize that this compound possesses significant potential in three primary therapeutic areas: inflammation, oxidative stress, and oncology.

Potential Biological Activities & Mechanistic Hypotheses

Anti-inflammatory Activity

Hypothesis: this compound may act as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme, a key mediator of the inflammatory cascade.

Causality: The production of pro-inflammatory prostaglandins is catalyzed by COX enzymes. While COX-1 is constitutively expressed and serves homeostatic functions, COX-2 is induced at sites of inflammation. Selective inhibition of COX-2 is a validated strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[6] Other nicotinate derivatives have demonstrated potent and selective COX-2 inhibitory activity.[6] The hydroxyl groups and the overall electronic structure of this compound could facilitate favorable interactions with the active site of the COX-2 enzyme, disrupting its catalytic activity.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H Prostaglandins COX1->Prostaglandins_H COX2->Prostaglandins_H Homeostasis Gastric Mucosa Platelet Aggregation Prostaglandins_H->Homeostasis Inflammation Pain, Fever, Inflammation Prostaglandins_H->Inflammation Inhibitor Methyl 4,6- dihydroxynicotinate Inhibitor->COX2  Selective Inhibition

Caption: Proposed inhibition of the COX-2 pathway by this compound.

Antioxidant and Tyrosinase Inhibitory Activity

Hypothesis: The dihydroxy moiety enables this compound to function as a potent antioxidant by scavenging reactive oxygen species (ROS) and as a tyrosinase inhibitor by chelating copper ions in the enzyme's active site.

Causality: Oxidative stress, caused by an imbalance of ROS, contributes to cellular damage and various pathologies. Compounds with dihydroxy-substituted aromatic rings are excellent radical scavengers. Furthermore, tyrosinase is a copper-containing enzyme essential for melanin production. Overactivity of tyrosinase can lead to hyperpigmentation disorders. Nicotinic acid derivatives, particularly hydroxamates, are known tyrosinase inhibitors, with some being more potent than the benchmark kojic acid.[9][10] The 4,6-dihydroxy arrangement on the pyridine ring is structurally analogous to other known tyrosinase inhibitors and suggests a high potential for this activity.

Antioxidant_Tyrosinase_Pathway cluster_antioxidant Antioxidant Activity cluster_tyrosinase Tyrosinase Inhibition ROS Reactive Oxygen Species (ROS) Molecule_A Methyl 4,6- dihydroxynicotinate ROS->Molecule_A Damage Cellular Damage ROS->Damage Neutralized Neutralized Species Molecule_A->Neutralized Radical Scavenging Tyrosinase Tyrosinase (Cu²⁺ Active Site) Dopaquinone Dopaquinone LDOPA L-DOPA LDOPA->Dopaquinone Oxidation Melanin Melanin (Pigmentation) Dopaquinone->Melanin Molecule_T Methyl 4,6- dihydroxynicotinate Molecule_T->Tyrosinase  Chelation/  Inhibition Anticancer_Workflow start Start: Synthesize/Acquire Compound cell_select 1. Cell Line Selection (e.g., MCF-7, HCT116, A549) start->cell_select mtt_assay 2. MTT Assay (Dose-Response) cell_select->mtt_assay ic50 3. Calculate IC50 Values mtt_assay->ic50 decision Potent & Selective? ic50->decision mechanism 4. Mechanism of Action Studies (Apoptosis, Cell Cycle Analysis) decision->mechanism  Yes stop End: Low Potency/High Toxicity decision->stop  No lead Lead Candidate mechanism->lead

Caption: A streamlined workflow for initial in vitro anticancer screening.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring, converting the yellow MTT to an insoluble purple formazan, which is then solubilized and quantified. [12]* Methodology:

    • Seed selected cancer cell lines (e.g., MCF-7, HCT116) and a non-cancerous control cell line (e.g., MRC-5) in 96-well plates and allow them to attach for 24 hours. [13] 2. Treat the cells with serial dilutions of this compound (e.g., 0.1 to 500 µM) for 48-72 hours. Include a positive control (e.g., Doxorubicin) and a vehicle control (DMSO).

    • After treatment, add MTT solution (5 mg/mL) to each well and incubate for 4 hours. [12] 4. Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value. The selectivity index (SI) can be calculated as (IC₅₀ in normal cells) / (IC₅₀ in cancer cells).

Data Interpretation and Future Directions

The primary output from the initial screening assays will be IC₅₀ values. This quantitative data should be tabulated for clear comparison across different assays and cell lines.

Table for Hypothetical Data Summary:

AssayTargetPositive Control IC₅₀ (µM)This compound IC₅₀ (µM)
Anti-inflammatory COX-10.5 (Indomethacin)>100
COX-21.2 (Celecoxib)5.8
NO Production (RAW 264.7)25 (L-NAME)12.3
Antioxidant DPPH Scavenging8.5 (Ascorbic Acid)15.2
Enzyme Inhibition Mushroom Tyrosinase18.0 (Kojic Acid)9.7
Cytotoxicity MCF-7 (Breast Cancer)0.9 (Doxorubicin)22.5
HCT116 (Colon Cancer)1.1 (Doxorubicin)31.0
MRC-5 (Normal Lung)15.0 (Doxorubicin)>100

Future Directions:

  • Lead Optimization: If promising activity is observed, structure-activity relationship (SAR) studies should be initiated. This involves synthesizing analogs to improve potency and selectivity.

  • Mechanism of Action: For hits in the anticancer screen, further studies into the mechanism (e.g., cell cycle analysis, apoptosis assays, Western blotting for key signaling proteins) are crucial. For enzyme inhibitors, kinetic studies can determine the mode of inhibition (e.g., competitive, non-competitive). [11]* In Vivo Studies: Promising candidates should be advanced to animal models of inflammation (e.g., carrageenan-induced paw edema) or cancer (e.g., xenograft models) to assess efficacy and safety. [6][14]* ADME/Tox Profiling: Early assessment of absorption, distribution, metabolism, excretion (ADME), and toxicity is critical for determining the drug-like potential of the compound.

Conclusion

This compound is a molecule of significant academic and pharmaceutical interest. By leveraging the known biological activities of the broader nicotinic acid derivative class, we have constructed a strong, evidence-based rationale for its investigation as a potential anti-inflammatory, antioxidant, and anticancer agent. The structural features of the compound are highly suggestive of these activities. The experimental workflows detailed in this guide provide a clear and robust pathway for validating these hypotheses. Successful execution of these studies will elucidate the true therapeutic potential of this compound and could position it as a valuable lead compound for future drug development programs.

References

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  • Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. (2021). Bioorganic Chemistry.
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Predicted Therapeutic Applications of Methyl 4,6-dihydroxynicotinate: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4,6-dihydroxynicotinate, a derivative of nicotinic acid (Vitamin B3), presents a compelling scaffold for therapeutic development.[1] While direct extensive research on this specific molecule is nascent, its structural relationship to a class of compounds with known biological activities suggests significant potential. This guide synthesizes the current understanding of nicotinic acid derivatives to predict and provide a technical roadmap for investigating the therapeutic applications of this compound. We will explore its potential as an anti-inflammatory, antioxidant, and anti-cancer agent, providing detailed experimental protocols and the underlying scientific rationale to empower researchers in their drug discovery efforts.

Introduction: The Therapeutic Promise of Nicotinic Acid Derivatives

Nicotinic acid and its derivatives have long been a fertile ground for medicinal chemistry, demonstrating a remarkable breadth of biological activities.[2][3][4] These nitrogen-containing heterocyclic compounds have been successfully developed into drugs for treating a range of conditions, from dyslipidemia to tuberculosis.[5][6] The therapeutic versatility of this class of molecules stems from their ability to interact with a variety of biological targets. This compound, with its dihydroxy-substituted pyridine ring and a methyl ester group, possesses unique electronic and structural features that warrant dedicated investigation.[7][8] This guide will focus on three key predicted applications: anti-inflammatory, antioxidant, and anticancer activities.

Predicted Therapeutic Application I: Potent Anti-Inflammatory Agent

Mechanistic Rationale: The chronic inflammatory response is a hallmark of numerous diseases. The structural motifs within this compound suggest a potential to modulate key inflammatory pathways. Nicotinic acid itself has demonstrated anti-inflammatory properties.[2] Furthermore, many phytochemicals with anti-inflammatory effects act by inhibiting pro-inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), and by modulating signaling pathways such as the TLR4/NF-κB pathway.[9] The dihydroxy substitution on the pyridine ring of this compound may mimic the phenolic structures of known anti-inflammatory agents.

Proposed Signaling Pathway Inhibition

We hypothesize that this compound may exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a central regulator of inflammation.

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Nucleus->Gene MDHN This compound MDHN->IKK Inhibition?

Caption: Predicted inhibition of the NF-κB signaling pathway by this compound.

Experimental Validation Workflow

A tiered approach is recommended to validate the anti-inflammatory potential of this compound.

G start Start cell_based Cell-Based Assays (LPS-stimulated RAW 264.7) start->cell_based elisa ELISA for TNF-α & IL-6 cell_based->elisa western Western Blot for p-IκBα & COX-2 cell_based->western in_vivo In Vivo Model (Carrageenan-induced Paw Edema) elisa->in_vivo western->in_vivo end End in_vivo->end

Caption: Experimental workflow for validating anti-inflammatory activity.

Detailed Experimental Protocols

Protocol 2.3.1: In Vitro Anti-inflammatory Activity in RAW 264.7 Macrophages

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Treatment: Seed cells in 96-well plates. Pre-treat with varying concentrations of this compound (1-100 µM) for 1 hour.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) and incubate for 24 hours.

  • Nitric Oxide (NO) Assay: Measure NO production in the supernatant using the Griess reagent.

  • Cytokine Analysis (ELISA): Quantify the levels of TNF-α and IL-6 in the cell culture supernatant using commercially available ELISA kits.

  • Western Blot Analysis: Lyse the cells and perform Western blotting to determine the protein expression levels of p-IκBα, and COX-2.

Predicted Therapeutic Application II: Robust Antioxidant Activity

Mechanistic Rationale: Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in a multitude of diseases.[10] The dihydroxy-substituted aromatic ring in this compound is a classic feature of many potent antioxidant compounds, such as flavonoids.[11] These hydroxyl groups can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions.

Proposed Antioxidant Mechanisms

This compound is predicted to exhibit antioxidant activity through two primary mechanisms: direct radical scavenging and enhancement of endogenous antioxidant systems.

G ROS Reactive Oxygen Species (ROS) MDHN This compound ROS->MDHN Direct Scavenging Keap1 Keap1 MDHN->Keap1 Dissociation Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation & Binding Enzymes Antioxidant Enzymes (SOD, GSH) ARE->Enzymes Upregulation

Caption: Predicted dual antioxidant mechanisms of this compound.

Experimental Validation Workflow

A combination of in vitro chemical assays and cell-based assays will be employed to confirm the antioxidant potential.

G start Start in_vitro In Vitro Chemical Assays start->in_vitro dpph DPPH Radical Scavenging Assay in_vitro->dpph frap FRAP Assay in_vitro->frap cell_based Cell-Based Assays (H2O2-treated HepG2 cells) dpph->cell_based frap->cell_based ros Intracellular ROS Measurement (DCFH-DA) cell_based->ros end End ros->end

Caption: Experimental workflow for validating antioxidant activity.

Detailed Experimental Protocols

Protocol 3.3.1: DPPH Radical Scavenging Assay

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader. Ascorbic acid should be used as a positive control.

  • Calculation: Calculate the percentage of radical scavenging activity.

Predicted Therapeutic Application III: Novel Anti-Cancer Agent

Mechanistic Rationale: The search for novel anti-cancer agents is a cornerstone of modern drug discovery. Nicotinic acid derivatives have emerged as a promising class of compounds with demonstrated anti-cancer potential.[2][3][4] Their mechanisms of action are diverse and can include the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways crucial for cancer cell survival and metastasis. The structural features of this compound suggest that it could interact with various intracellular targets to exert cytotoxic effects on cancer cells.

Proposed Anti-Cancer Mechanisms

We postulate that this compound may induce apoptosis in cancer cells through the intrinsic pathway, characterized by the involvement of the Bcl-2 family of proteins and the activation of caspases.

G MDHN This compound Bcl2 Bcl-2 (Anti-apoptotic) MDHN->Bcl2 Downregulation Bax Bax (Pro-apoptotic) MDHN->Bax Upregulation Mitochondrion Mitochondrion Bax->Mitochondrion CytC Cytochrome c Mitochondrion->CytC Release Casp9 Caspase-9 CytC->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Caption: Predicted induction of apoptosis by this compound via the intrinsic pathway.

Experimental Validation Workflow

The anti-cancer potential of this compound will be assessed through a series of in vitro assays using various cancer cell lines.

G start Start cytotoxicity Cytotoxicity Screening (MTT Assay on multiple cancer cell lines) start->cytotoxicity apoptosis Apoptosis Assays cytotoxicity->apoptosis annexin Annexin V/PI Staining (Flow Cytometry) apoptosis->annexin western Western Blot for Bcl-2, Bax, Cleaved Caspase-3 apoptosis->western end End annexin->end western->end

Sources

An In-Depth Technical Guide to Investigating the Antioxidant Properties of Dihydroxynicotinate Esters

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting a Course into Novel Antioxidant Discovery

The relentless pursuit of novel antioxidant compounds is a cornerstone of modern drug development and preventative medicine. Oxidative stress, the imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a vast array of human pathologies, from neurodegenerative diseases to cardiovascular conditions and cancer.[1] This has spurred significant interest in identifying and characterizing new chemical entities with the potential to mitigate oxidative damage.

This technical guide ventures into the promising, yet largely unexplored, territory of dihydroxynicotinate esters. While the parent nicotinic acid (a form of vitamin B3) and its derivatives are known to play crucial roles in cellular metabolism and redox reactions, the specific antioxidant potential of dihydroxylated nicotinic acid esters remains an open field of inquiry.[2][3] This document is designed not as a retrospective summary of established knowledge, but as a forward-looking roadmap for researchers, scientists, and drug development professionals. It provides the foundational chemistry, proposed mechanistic rationale, and a comprehensive suite of validated experimental protocols to systematically synthesize and evaluate the antioxidant properties of this novel class of compounds.

As a Senior Application Scientist, the methodologies detailed herein are presented with an emphasis on causality and self-validation. We will not only describe what to do, but why each step is critical for generating robust, reproducible, and meaningful data. Our journey will begin with the synthesis of these novel esters, proceed through a tiered approach of in vitro and cell-based antioxidant characterization, and culminate in an analysis of their potential mechanisms and structure-activity relationships.

The Scientific Rationale: Why Dihydroxynicotinate Esters?

The therapeutic potential of any new class of compounds must be grounded in a sound scientific hypothesis. The investigation into dihydroxynicotinate esters is predicated on the convergence of established antioxidant principles from two key structural features: the dihydroxypyridine core and the ester functional group.

  • The Dihydroxypyridine Core: The presence of multiple hydroxyl groups on an aromatic ring is a hallmark of many potent phenolic and polyphenolic antioxidants.[4][5] These moieties can readily donate a hydrogen atom to neutralize free radicals, a process that is often facilitated by the formation of a stable radical intermediate through resonance delocalization across the pyridine ring. The electron-donating nature of the hydroxyl groups is anticipated to enhance the radical scavenging capacity of the molecule.[6] Furthermore, the arrangement of hydroxyl groups, particularly an ortho or para relationship, can be critical for antioxidant efficacy and may also confer metal-chelating properties, thereby preventing the initiation of radical chain reactions.[7]

  • The Ester Functional Group: While the carboxylic acid moiety of nicotinic acid is polar, its conversion to an ester introduces a lipophilic character to the molecule. This modification is hypothesized to enhance the compound's ability to traverse cellular membranes, a critical prerequisite for intracellular antioxidant activity.[6][8] Increased lipophilicity may allow these esters to better protect lipid-rich environments, such as cellular membranes, from peroxidation.[8] The nature of the ester's alkyl or aryl group provides a facile point for synthetic modification, allowing for the fine-tuning of physicochemical properties like solubility and bioavailability.

This strategic combination of a dihydroxypyridine nucleus for radical scavenging and an ester tail for improved cellular accessibility forms the compelling basis for investigating this class of compounds as novel antioxidants.

Synthesis and Characterization: From Precursors to Purified Esters

The synthesis of dihydroxynicotinate esters can be approached in a logical, stepwise manner. This section outlines a generalizable synthetic strategy, beginning with the formation of the dihydroxynicotinic acid core, followed by esterification.

Synthesis of the Dihydroxynicotinic Acid Precursor

Several routes exist for the synthesis of hydroxynicotinic acids. A simplified and effective two-step method for producing 3,6-dihydroxypicolinic acid (an isomer of dihydroxynicotinic acid) has been described and can be adapted.[9]

Proposed Synthesis of a Dihydroxynicotinic Acid:

  • Sulfation of a Hydroxypicolinic Acid: A commercially available hydroxypicolinic acid can be reacted with a sulfating agent, such as potassium peroxydisulfate, in an aqueous alkaline solution (e.g., potassium hydroxide).[9] This reaction introduces a sulfate group onto the pyridine ring.

  • Hydrolysis to the Dihydroxy Derivative: The resulting sulfate ester intermediate is then hydrolyzed under acidic conditions (e.g., by adjusting the pH with HCl) to yield the dihydroxypicolinic acid.[9]

Alternative approaches may involve the oxidation of isoquinoline derivatives or the functionalization of pre-existing dihalopyridines.[10][11]

Esterification of Dihydroxynicotinic Acid

With the dihydroxynicotinic acid in hand, the next step is esterification. A classic and reliable method is the Fischer-Speier esterification.

Protocol for Fischer-Speier Esterification:

  • Reaction Setup: Dissolve the synthesized dihydroxynicotinic acid in an excess of the desired alcohol (e.g., methanol, ethanol, propanol).

  • Acid Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.[12]

  • Reflux: Heat the reaction mixture to reflux for several hours to drive the equilibrium towards the ester product. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: After cooling, the excess alcohol is removed under reduced pressure. The residue is neutralized with a weak base (e.g., sodium bicarbonate solution) and the ester is extracted with an organic solvent. The crude product is then purified using column chromatography.

An alternative for more sensitive substrates or to achieve higher yields involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with the alcohol.[13]

Workflow for Synthesis and Purification

G cluster_0 Synthesis of Dihydroxynicotinic Acid cluster_1 Esterification A Start: Hydroxypicolinic Acid B Sulfation with K2S2O8/KOH A->B C Acid Hydrolysis (HCl) B->C D Purified Dihydroxynicotinic Acid C->D E Dissolve in Alcohol D->E Intermediate F Add Acid Catalyst (e.g., H2SO4) E->F G Reflux F->G H Workup & Purification G->H I Final Product: Dihydroxynicotinate Ester H->I

Caption: Workflow for the synthesis of dihydroxynicotinate esters.

Characterization

The identity and purity of the synthesized esters must be rigorously confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the covalent structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups (e.g., ester carbonyl, hydroxyl groups).

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

In Vitro Evaluation of Antioxidant Capacity

A tiered approach to antioxidant assessment is recommended, starting with established chemical-based assays before moving to more complex biological systems. These assays provide a rapid and cost-effective means to screen compounds and establish a baseline of antioxidant activity.[1]

Radical Scavenging Assays

These assays directly measure the ability of a compound to neutralize stable free radicals.

3.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is one of the most common and technically simple assays for evaluating antioxidant activity.[6]

  • Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change to yellow. The decrease in absorbance at 515-517 nm is proportional to the radical scavenging activity.[6]

  • Protocol:

    • Prepare a stock solution of the dihydroxynicotinate ester in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of dilutions of the test compound.

    • In a 96-well plate, add a fixed volume of a methanolic DPPH solution to each well containing the test compound dilutions.

    • Include a positive control (e.g., Ascorbic Acid, Trolox) and a blank (solvent only).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

3.1.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay is applicable to both hydrophilic and lipophilic compounds.

  • Principle: ABTS is oxidized by potassium persulfate to generate the ABTS radical cation (ABTS•+), which is a blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless neutral form. The decrease in absorbance at 734 nm is indicative of the antioxidant's scavenging capacity.[11]

  • Protocol:

    • Prepare the ABTS•+ solution by mixing equal volumes of ABTS stock solution and potassium persulfate solution and allowing it to stand in the dark for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of ~0.70 at 734 nm.

    • Add a small volume of the test compound dilutions to the ABTS•+ solution.

    • Include a positive control (e.g., Trolox) and a blank.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC).

Reducing Power Assays

These assays measure the ability of a compound to donate an electron.

3.2.1. Ferric Reducing Antioxidant Power (FRAP) Assay

  • Principle: The FRAP assay measures the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color, at low pH. The change in absorbance at 593 nm is proportional to the reducing power of the antioxidant.[1][11]

  • Protocol:

    • Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution.

    • Warm the FRAP reagent to 37°C.

    • Add the test compound to the FRAP reagent.

    • Measure the absorbance at 593 nm after a specified time.

    • Construct a standard curve using a known antioxidant (e.g., FeSO₄ or Trolox) and express the results as equivalents of the standard.

Data Presentation for In Vitro Assays

Quantitative data from these assays should be summarized in a clear, tabular format for easy comparison between different dihydroxynicotinate ester derivatives and standard antioxidants.

CompoundDPPH IC50 (µM)ABTS TEAC (Trolox Equivalents)FRAP Value (mM Fe²⁺/mole)
Ester 1 ValueValueValue
Ester 2 ValueValueValue
Ester 3 ValueValueValue
Ascorbic Acid ValueValueValue
Trolox ValueValueValue

Cell-Based Evaluation of Antioxidant Efficacy

While in vitro chemical assays are essential for initial screening, they do not account for crucial biological factors such as cell uptake, metabolism, and localization.[9][10] Cell-based assays provide a more biologically relevant assessment of a compound's ability to protect cells from oxidative damage.[14]

Cellular Antioxidant Activity (CAA) Assay

The CAA assay is a robust method for quantifying the antioxidant activity of compounds within a cellular environment.[9][10]

  • Principle: The assay utilizes the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is cell-permeable. Inside the cell, esterases cleave the diacetate group, trapping the non-fluorescent 2',7'-dichlorofluorescin (DCFH) within the cell.[10] A pro-oxidant, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), is then introduced, which generates peroxyl radicals that oxidize DCFH to the highly fluorescent dichlorofluorescein (DCF).[10][15] An effective antioxidant will scavenge these radicals, preventing the oxidation of DCFH and thus reducing the fluorescence signal.[10]

  • Protocol:

    • Cell Culture: Seed human hepatocarcinoma (HepG2) cells, or another suitable cell line, in a 96-well black-walled, clear-bottom plate and grow to confluence.

    • Compound Treatment: Treat the cells with various concentrations of the dihydroxynicotinate esters for 1-2 hours to allow for cellular uptake.

    • Probe Loading: Wash the cells with PBS and incubate them with DCFH-DA.

    • Induction of Oxidative Stress: Wash the cells again to remove excess probe and then add the AAPH solution to induce oxidative stress.

    • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity (excitation ~485 nm, emission ~538 nm) every 5 minutes for 1 hour.

    • Data Analysis: Calculate the area under the curve (AUC) for fluorescence versus time. The CAA value is determined by comparing the AUC of the treated cells to the control (cells with AAPH but no antioxidant). Results are often expressed as quercetin equivalents (QE).[9]

CAA Assay Workflow and Principle

G cluster_cell Inside the Cell DCFH_DA_in DCFH-DA Esterases Cellular Esterases DCFH_DA_in->Esterases Cleavage DCFH DCFH (Non-fluorescent) Esterases->DCFH ROS Peroxyl Radicals (ROS) DCFH->ROS Oxidation DCF DCF (Fluorescent) ROS->DCF Antioxidant Dihydroxynicotinate Ester Antioxidant->ROS Scavenging DCFH_DA_out DCFH-DA (Added to media) DCFH_DA_out->DCFH_DA_in Cellular Uptake AAPH_out AAPH (Added to media) AAPH_out->ROS

Caption: Principle of the Cellular Antioxidant Activity (CAA) assay.

Elucidating the Mechanism of Action and Structure-Activity Relationships (SAR)

A thorough investigation goes beyond demonstrating antioxidant activity to understanding how these compounds work and which structural features are critical for their function.

Proposed Mechanisms of Action

Based on their chemical structure, dihydroxynicotinate esters may exert their antioxidant effects through several mechanisms:

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl groups can directly donate a hydrogen atom to a free radical, quenching it. This is a primary mechanism for many phenolic antioxidants.

  • Single Electron Transfer (SET): The compound may transfer an electron to a radical, converting it to an anion.

  • Metal Chelation: The dihydroxy arrangement on the pyridine ring may allow for the chelation of transition metal ions like Fe²⁺ and Cu²⁺, which can catalyze the formation of ROS.[7]

  • Modulation of Endogenous Antioxidant Enzymes: While less likely to be a primary mechanism, some compounds can upregulate the expression or activity of endogenous antioxidant enzymes (e.g., superoxide dismutase, catalase). This can be investigated using techniques like Western blotting or enzyme activity assays in cell lysates after treatment with the esters.

Investigating Structure-Activity Relationships (SAR)

A systematic SAR study is crucial for optimizing the antioxidant potency of this new class of compounds. By synthesizing and testing a library of analogues, key structural determinants can be identified.

Key Structural Modifications to Investigate:

  • Position of Hydroxyl Groups: Synthesize isomers with hydroxyl groups at different positions on the pyridine ring to determine the optimal substitution pattern for radical scavenging and metal chelation. An ortho-dihydroxy (catechol-like) arrangement is often associated with high antioxidant activity.[4]

  • Nature of the Ester Group: Vary the alkyl chain length (e.g., methyl, ethyl, butyl) or introduce different functional groups (e.g., benzyl, phenyl) to the ester. This will modulate the compound's lipophilicity, which can be correlated with its cellular uptake and activity in the CAA assay.[8]

  • Additional Ring Substituents: Introduce other electron-donating or electron-withdrawing groups onto the pyridine ring to probe their effect on the stability of the radical intermediate and overall antioxidant capacity. Studies on dihydropyridines have shown that electron-donating groups tend to increase antioxidant activity.[6]

G cluster_mods Structural Modifications cluster_props Resulting Properties Core Core Structure: Dihydroxynicotinate Mod1 Position of -OH Groups Core->Mod1 Mod2 Ester Alkyl/Aryl Group (R) Core->Mod2 Mod3 Other Ring Substituents Core->Mod3 Prop1 Radical Scavenging (DPPH, ABTS) Mod1->Prop1 Prop2 Reducing Power (FRAP) Mod1->Prop2 Prop3 Lipophilicity (LogP) Mod1->Prop3 Prop4 Cellular Activity (CAA) Mod1->Prop4 Mod2->Prop1 Mod2->Prop2 Mod2->Prop3 Mod2->Prop4 Mod3->Prop1 Mod3->Prop2 Mod3->Prop3 Mod3->Prop4

Caption: Logical relationships in a Structure-Activity Relationship (SAR) study.

Conclusion and Future Directions

This guide provides a comprehensive framework for the synthesis and systematic evaluation of dihydroxynicotinate esters as a novel class of antioxidants. By following the proposed tiered approach—from chemical synthesis and in vitro screening to biologically relevant cell-based assays and SAR studies—researchers can generate the high-quality data needed to validate the therapeutic potential of these compounds.

The journey from a promising chemical scaffold to a validated therapeutic agent is long and requires meticulous scientific investigation. The protocols and rationale presented here serve as the first critical steps on that path. Future in vivo studies in animal models of oxidative stress will be necessary to confirm the efficacy and safety of the most promising candidates identified through this in vitro and cellular screening cascade. The exploration of dihydroxynicotinate esters represents an exciting frontier in antioxidant research, with the potential to yield new tools in the fight against a multitude of diseases rooted in oxidative damage.

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Unlocking the Anti-inflammatory Potential of Methyl 4,6-dihydroxynicotinate: A Technical Guide for Preclinical Investigation

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Inflammation is a critical biological response, but its dysregulation underlies a multitude of chronic diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a paramount goal in drug discovery. This technical guide outlines a comprehensive, multi-tiered strategy for the preclinical evaluation of Methyl 4,6-dihydroxynicotinate, a nicotinic acid derivative, as a potential anti-inflammatory therapeutic. While direct evidence for its anti-inflammatory action is nascent, its chemical structure suggests potential bioactivity worth exploring[1][2]. This document provides a robust, field-proven framework for researchers to systematically investigate its efficacy, from initial in vitro screening to mechanistic pathway analysis and recommendations for in vivo validation.

Introduction: The Rationale for Investigation

This compound is a chemical compound derived from nicotinic acid (Vitamin B3)[1]. Nicotinic acid and its derivatives have a long history in medicine and have been explored for various therapeutic properties, including anti-inflammatory effects[3][4]. The pyridine ring, a core component of this molecule, is a privileged scaffold found in numerous bioactive compounds[5]. Given this structural precedent, we hypothesize that this compound may modulate key inflammatory pathways.

This guide provides the scientific rationale and detailed experimental protocols to test this hypothesis, establishing a clear path for determining the compound's therapeutic potential. We will focus on a logical, stepwise progression, beginning with foundational cell-based assays and advancing to complex mechanistic studies.

Phase I: In Vitro Screening for Anti-inflammatory Activity

The initial phase is designed to rapidly assess the foundational anti-inflammatory properties of this compound using a validated and widely adopted cellular model of inflammation: lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages[6][7].

Foundational Assays: Cytotoxicity and Cell Viability

Expertise & Experience: Before assessing anti-inflammatory effects, it is critical to determine the non-toxic concentration range of the test compound. A reduction in inflammatory markers could be a false positive resulting from cell death rather than a specific inhibitory action. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method to quantify metabolically active cells.

Protocol 2.1: MTT Cytotoxicity Assay

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL/well) and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) in complete DMEM. Remove the old media from the cells and add 100 µL of the compound dilutions. Include a "vehicle control" (e.g., DMSO diluted to the highest concentration used for the compound) and an "untreated control" well.

  • Incubation: Incubate the plate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select the highest concentrations that show >95% viability for subsequent anti-inflammatory assays.

Primary Efficacy Endpoint: Nitric Oxide (NO) Inhibition

Expertise & Experience: During inflammation, macrophages are induced to produce large amounts of nitric oxide (NO) by the enzyme inducible nitric oxide synthase (iNOS)[8]. Overproduction of NO is a hallmark of inflammatory pathogenesis. Therefore, inhibiting NO production is a key indicator of anti-inflammatory activity[7][9]. The Griess assay is a straightforward and sensitive method to measure nitrite (a stable breakdown product of NO) in cell culture supernatant[10][11].

Protocol 2.2: Griess Assay for Nitric Oxide Production

  • Cell Seeding and Treatment: Seed RAW 264.7 cells as in Protocol 2.1. Pre-treat cells with non-toxic concentrations of this compound for 1 hour.

  • Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS) (1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Supernatant Collection: Collect 50 µL of cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent I (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes[12].

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.

Treatment GroupConcentration (µM)Nitrite Concentration (µM)% Inhibition of NO Production
Control (No LPS)-1.2 ± 0.3-
LPS Only (1 µg/mL)-35.8 ± 2.10%
LPS + Compound528.5 ± 1.920.4%
LPS + Compound1019.7 ± 1.545.0%
LPS + Compound259.3 ± 0.874.0%
LPS + Dexamethasone105.4 ± 0.584.9%
Table 1: Representative data for Nitric Oxide inhibition.
Secondary Efficacy Endpoint: Pro-inflammatory Cytokine Production

Expertise & Experience: A robust inflammatory response involves the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β)[13]. Measuring the reduction of these key proteins provides strong evidence of a compound's anti-inflammatory effect. The Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for accurate and sensitive quantification of specific cytokines from cell culture media[14][15][16].

Protocol 2.3: Cytokine ELISA (General Protocol)

  • Sample Collection: Use the same cell culture supernatants collected for the Griess assay (or from a parallel experiment).

  • ELISA Procedure: Perform ELISAs for TNF-α, IL-6, and IL-1β using commercially available kits (e.g., from Thermo Fisher Scientific, R&D Systems)[17]. Follow the manufacturer's instructions precisely[14][18]. The general steps are:

    • Coat a 96-well plate with a capture antibody specific to the target cytokine.

    • Block non-specific binding sites.

    • Add standards and samples (supernatants) to the wells.

    • Add a biotinylated detection antibody.

    • Add Streptavidin-HRP (Horseradish Peroxidase).

    • Add a TMB substrate to develop color.

    • Stop the reaction with a stop solution.

  • Absorbance Reading: Read the absorbance at 450 nm.

  • Quantification: Calculate the cytokine concentrations based on the standard curve generated from recombinant cytokine standards.

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (No LPS)< 20< 15< 10
LPS Only (1 µg/mL)2540 ± 1501850 ± 120980 ± 85
LPS + Compound (25 µM)1120 ± 98810 ± 75450 ± 50
% Inhibition55.9%56.2%54.1%
Table 2: Representative data for pro-inflammatory cytokine inhibition.

Phase II: Mechanistic Elucidation

Once primary anti-inflammatory activity is confirmed, the next logical step is to investigate the underlying molecular mechanism. The NF-κB and MAPK signaling pathways are central regulators of the inflammatory response, controlling the expression of iNOS, COX-2, and pro-inflammatory cytokines[19][20][21][22].

Expertise & Experience: In resting cells, the transcription factor NF-κB (a heterodimer, typically p65/p50) is held inactive in the cytoplasm by an inhibitor protein called IκBα[23]. Upon LPS stimulation, the IKK complex phosphorylates IκBα, leading to its degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes[19][24][25]. The Mitogen-Activated Protein Kinase (MAPK) family, including p38, JNK, and ERK, also plays a crucial role in transducing inflammatory signals[26][27]. Investigating the phosphorylation state of these key proteins provides a direct readout of pathway activation.

Workflow for Mechanistic Studies

G cluster_0 Cell Treatment & Lysis cluster_1 Western Blot Analysis cluster_2 RT-qPCR Analysis seed Seed RAW 264.7 Cells treat Pre-treat with This compound seed->treat stim Stimulate with LPS (Time course: 0, 15, 30, 60 min) treat->stim lyse Lyse Cells & Quantify Protein (BCA Assay) stim->lyse sds SDS-PAGE Separation lyse->sds rna_iso Isolate Total RNA lyse->rna_iso transfer Transfer to PVDF Membrane sds->transfer block Block with BSA/Milk transfer->block probe Probe with Primary Antibodies (p-p65, p-IκBα, p-p38, etc.) block->probe sec_ab Incubate with HRP-conjugated Secondary Antibody probe->sec_ab detect Detect with ECL Substrate & Image Chemiluminescence sec_ab->detect cdna Synthesize cDNA rna_iso->cdna qpcr Perform qPCR with Primers for iNOS, COX-2, TNF-α, IL-6 cdna->qpcr analyze Analyze Gene Expression (ΔΔCt Method) qpcr->analyze

Figure 1: Workflow for investigating molecular mechanisms.
Key Signaling Pathways to Investigate

The primary targets for mechanistic analysis are the NF-κB and MAPK pathways. A reduction in the LPS-induced phosphorylation of key proteins within these cascades would strongly suggest that this compound acts upstream to quell the inflammatory signal.

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 IKK IKK Complex TLR4->IKK MKKs MKK3/6, MKK4/7 TAK1->MKKs MAPKs p38, JNK MKKs->MAPKs AP1 AP-1 MAPKs->AP1 Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) AP1->Genes p_IkBa p-IκBα IKK->p_IkBa IkBa_p65 IκBα-p65/p50 (Cytoplasm) IkBa_p65->IKK p65_nuc p65/p50 (Nucleus) IkBa_p65->p65_nuc translocates p_IkBa->IkBa_p65 degrades p65_nuc->Genes Compound Methyl 4,6- dihydroxynicotinate Compound->TAK1 Potential Inhibition Compound->IKK Potential Inhibition

Figure 2: Key inflammatory signaling pathways.

Phase III: In Vivo Validation and Future Directions

Trustworthiness: While in vitro assays are essential for initial screening and mechanistic studies, they cannot fully replicate the complex biological environment of a living organism. Therefore, promising results from the in vitro phase must be validated in established animal models of inflammation.

Authoritative Grounding:

  • Acute Inflammation Model: The carrageenan-induced paw edema model in rodents is a widely used and reproducible model to assess the efficacy of compounds against acute inflammation[28][29]. The reduction in paw volume after compound administration is a direct measure of its anti-edematous and anti-inflammatory effect.

  • Systemic Inflammation Model: An LPS-induced systemic inflammation model can also be employed. In this model, administration of LPS causes a systemic inflammatory response, and the efficacy of the test compound can be determined by measuring serum levels of pro-inflammatory cytokines like TNF-α and IL-6[30].

Successful validation in these models would provide the necessary evidence to advance this compound into more complex disease-specific models and further stages of drug development.

Conclusion

This technical guide presents a scientifically rigorous, logical, and stepwise framework for the comprehensive evaluation of this compound's anti-inflammatory potential. By following these self-validating protocols, researchers can generate high-quality, reproducible data, moving from broad phenotypic screening to specific molecular mechanisms. This structured approach ensures that resources are used efficiently and provides a clear decision-making pathway for the continued development of this promising compound.

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Unlocking the Therapeutic Potential: A Technical Guide to the Role of Methyl 4,6-dihydroxynicotinate in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4,6-dihydroxynicotinate, a derivative of nicotinic acid (Vitamin B3), stands as a compelling yet underexplored molecule in the landscape of cancer research. While direct investigations into its anti-neoplastic properties are nascent, the well-documented anticancer activities of structurally related nicotinic acid derivatives provide a strong rationale for its evaluation. This technical guide synthesizes the current understanding of key signaling pathways modulated by nicotinic acid analogs, proposes a comprehensive research framework for investigating this compound, and provides detailed experimental protocols to empower researchers in this promising field. We will explore its potential mechanisms of action, from the inhibition of critical angiogenesis regulators like VEGFR-2 to the modulation of cellular metabolism through the NAD+ salvage pathway, offering a roadmap for its journey from a chemical entity to a potential therapeutic lead.

Introduction: The Nicotinic Acid Scaffold in Oncology

Nicotinic acid and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1][2][3] Beyond its essential role as a vitamin, the nicotinic acid scaffold has been successfully leveraged to develop compounds with anti-inflammatory, antioxidant, and, most notably, anticancer properties.[2][4] The core hypothesis of this guide is that this compound, by virtue of its structural similarity to other bioactive nicotinates, represents a valuable candidate for anticancer drug discovery.

This document serves as a Senior Application Scientist's perspective, aiming to bridge the gap between the known chemical properties of this compound and its untapped therapeutic potential. We will delve into the causal logic behind proposed experimental designs, ensuring that each step is a self-validating component of a robust research program.

Chemical Properties and Synthesis of this compound

This compound is a chemical compound with the molecular formula C₇H₇NO₄ and a molecular weight of 169.13 g/mol .[5][6] It is a derivative of nicotinic acid, featuring a methyl ester at the carboxylic acid position and hydroxyl groups at the 4 and 6 positions of the pyridine ring.[6]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 79398-27-9[5][6]
Molecular Formula C₇H₇NO₄[5][6]
Molecular Weight 169.13[5]
Appearance Powder[6]
Purity ≥98%[5]
Proposed Synthesis of this compound

Diagram 1: Proposed Synthesis of this compound

G cluster_0 Step 1: Esterification 4,6-dihydroxynicotinic_acid 4,6-dihydroxynicotinic acid Methyl_4_6_dihydroxynicotinate This compound 4,6-dihydroxynicotinic_acid->Methyl_4_6_dihydroxynicotinate Reflux Methanol Methanol (CH3OH) Methanol->Methyl_4_6_dihydroxynicotinate Acid_Catalyst Acid Catalyst (e.g., H2SO4) Acid_Catalyst->Methyl_4_6_dihydroxynicotinate

Caption: Proposed one-step esterification of 4,6-dihydroxynicotinic acid.

Postulated Mechanisms of Anticancer Activity

Based on the established biological activities of other nicotinic acid derivatives, we can postulate several key mechanisms through which this compound may exert its anticancer effects.

Inhibition of VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a pivotal regulator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Several novel nicotinic acid derivatives have been synthesized and demonstrated potent inhibitory activity against VEGFR-2.[4][8][9][10][11][12] This inhibition leads to a reduction in tumor vascularization, thereby starving the tumor of essential nutrients and oxygen.

Diagram 2: VEGFR-2 Signaling Pathway and Potential Inhibition

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation MDHN This compound (Proposed Inhibitor) MDHN->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling cascade and the proposed point of intervention.

Modulation of NAD+ Metabolism

Nicotinic acid is a precursor for the synthesis of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular redox reactions and a substrate for several enzymes involved in DNA repair and cell signaling, such as PARPs and sirtuins.[13][14][15][16] Cancer cells often exhibit altered NAD+ metabolism to meet their high energy demands and to cope with increased oxidative stress.[14][17] By influencing intracellular NAD+ pools, this compound could potentially disrupt cancer cell metabolism and survival.

Induction of Apoptosis and Cell Cycle Arrest

A hallmark of many effective anticancer agents is their ability to induce programmed cell death (apoptosis) and halt the cell cycle in cancer cells. Studies on various nicotinic acid derivatives have demonstrated their capacity to induce apoptosis, often measured by an increase in caspase-3 activity, and to cause cell cycle arrest at different phases.[18][19][20][21][22]

Proposed Research Framework and Experimental Protocols

To systematically evaluate the anticancer potential of this compound, a multi-tiered experimental approach is recommended.

In Vitro Anticancer Screening

The initial phase of investigation should focus on assessing the cytotoxic and anti-proliferative effects of the compound against a panel of human cancer cell lines.

This colorimetric assay is a standard method for assessing cell metabolic activity and, by extension, cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[23]

  • Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[23]

  • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.[24]

  • Solubilize the formazan crystals by adding DMSO to each well.[23]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Diagram 3: MTT Assay Workflow

G start Seed Cells treat Treat with Compound start->treat incubate Incubate treat->incubate add_mtt Add MTT incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read Read Absorbance solubilize->read analyze Analyze Data (IC50) read->analyze

Caption: Step-by-step workflow for the MTT cell viability assay.

Mechanistic Studies

Following the confirmation of cytotoxic activity, the next phase should focus on elucidating the underlying mechanisms of action.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with the IC₅₀ concentration of this compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with this compound at its IC₅₀ concentration for 24-48 hours.

  • Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

  • Analyze the stained cells using a flow cytometer.

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • Cancer cells treated with the IC₅₀ concentration of this compound

  • Propidium Iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Treat cells with this compound at its IC₅₀ concentration for a specified time (e.g., 24 hours).

  • Harvest the cells and fix them in cold 70% ethanol.

  • Wash the fixed cells with PBS and resuspend them in PI staining solution.

  • Incubate the cells to allow for DNA staining.

  • Analyze the DNA content of the cells using a flow cytometer.

Future Directions and Preclinical Development

Should in vitro studies yield promising results, the subsequent steps in the preclinical development of this compound would involve:

  • In vivo efficacy studies: Evaluating the anti-tumor activity of the compound in animal models of cancer (e.g., xenograft models).

  • Pharmacokinetic and toxicological profiling: Assessing the absorption, distribution, metabolism, excretion (ADME), and potential toxicity of the compound.

  • Lead optimization: Synthesizing and screening analogs of this compound to improve its potency, selectivity, and pharmacokinetic properties.

Conclusion

While this compound remains a relatively unexplored compound, the substantial body of evidence supporting the anticancer properties of the nicotinic acid scaffold provides a compelling rationale for its investigation. This technical guide has outlined a logical and comprehensive research framework, complete with detailed experimental protocols, to systematically evaluate its potential as a novel anticancer agent. By targeting key pathways in cancer progression, such as angiogenesis and cellular metabolism, this compound holds the promise of becoming a valuable addition to the oncologist's arsenal. The scientific community is encouraged to embark on this exciting avenue of research.

References

  • The Role of Nicotinamide in Cancer Chemoprevention and Therapy. National Institutes of Health. Available at: [Link]

  • NAD and Cancer: What We Know and What We Don't. Jinfiniti. Available at: [Link]

  • NAD+ Metabolism in Cancer and Cancer Therapies. News-Medical.Net. Available at: [Link]

  • Targeting NAD+ Metabolism: Preclinical Insights into Potential Cancer Therapy Strategies. Endocrinology. Available at: [Link]

  • Nicotinamide Adenine Dinucleotide (NAD) Metabolism as a Relevant Target in Cancer. MDPI. Available at: [Link]

  • induction of apoptosis in human cancer cells by nicotinic acid-related compounds. PubMed. Available at: [Link]

  • Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Bentham Science. Available at: [Link]

  • Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Wiley Online Library. Available at: [Link]

  • Full article: Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies. Taylor & Francis Online. Available at: [Link]

  • Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. ResearchGate. Available at: [Link]

  • Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. PubMed. Available at: [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. National Institutes of Health. Available at: [Link]

  • Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. National Institutes of Health. Available at: [Link]

  • Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. MDPI. Available at: [Link]

  • (PDF) Discovery of a new anticancer nicotinamide analog that targets the VEGFR-2 enzyme: a computer-assisted drug design (CADD) story. ResearchGate. Available at: [Link]

  • Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. PubMed Central. Available at: [Link]

  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Nicotinic acid: A case for a vitamin that moonlights for cancer? National Institutes of Health. Available at: [Link]

  • Curcumin Nicotinate Selectively Induces Cancer Cell Apoptosis and Cycle Arrest through a P53-Mediated Mechanism. PubMed. Available at: [Link]

  • (PDF) In-vitro Models in Anticancer Screening. ResearchGate. Available at: [Link]

  • Preclinical Experimental Screening Models For The Assessment Of Anti Cancer Drugs. Journal of Cardiovascular Disease Research. Available at: [Link]

  • Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers. PubMed. Available at: [Link]

  • Curcumin Nicotinate Selectively Induces Cancer Cell Apoptosis and Cycle Arrest through a P53-Mediated Mechanism. MDPI. Available at: [Link]

  • The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation. MDPI. Available at: [Link]

  • Methyl 4 6 Dihydroxynicotinate at ₹ 13500/kg | Hyderabad. IndiaMART. Available at: [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • (PDF) Synthesis and antinociceptive activity of methyl nicotinate. ResearchGate. Available at: [Link]

  • 3-Nitroacridine derivatives arrest cell cycle at G0/G1 phase and induce apoptosis in human breast cancer cells may act as DNA-target anticancer agents. PubMed. Available at: [Link]

  • (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process :- Charge Sulfuric Acid Add Catalyst Chill to 20℃ Add. INDIAMart. Available at: [Link]

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Topic: A Proposed Mechanism of Action for Methyl 4,6-dihydroxynicotinate in Metabolic Disorders

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary:

Metabolic syndrome represents a complex constellation of interrelated risk factors, including insulin resistance, dyslipidemia, and central obesity, that significantly elevate the risk for type 2 diabetes and cardiovascular disease. The intricate pathophysiology demands therapeutic agents with multi-targeted mechanisms. Methyl 4,6-dihydroxynicotinate (MHDN), a derivative of nicotinic acid (Vitamin B3), is an investigational compound with a chemical structure suggestive of significant potential in modulating key metabolic pathways.[1] This guide puts forth a plausible, scientifically-grounded, multi-pronged mechanism of action for MHDN, positioning it as a promising candidate for further research and development. We hypothesize that MHDN acts not on a single target, but engages a synergistic network of pathways by:

  • Serving as a cellular NAD+ precursor to activate Sirtuin-1 (SIRT1).

  • Activating AMP-activated protein kinase (AMPK), a master regulator of cellular energy.

  • Inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.

  • Exerting direct antioxidant and anti-inflammatory effects.

This document provides a detailed exploration of these proposed mechanisms, supported by evidence from related molecular classes, and furnishes comprehensive, step-by-step protocols for the experimental validation of each hypothesis.

Part 1: The Metabolic Challenge and the Rationale for MHDN

The rising prevalence of metabolic disorders worldwide necessitates the discovery of novel therapeutics. Current treatments often target individual facets of the syndrome, but the interconnected nature of the underlying pathologies—chronic inflammation, oxidative stress, and dysregulated energy sensing—creates a compelling case for agents capable of modulating multiple nodes within the metabolic signaling network.

This compound (CAS No. 79398-27-9; Formula: C₇H₇NO₄) is a small molecule whose structure is intriguing from a medicinal chemistry perspective.[1] Its core is a nicotinic acid (a form of Vitamin B3) backbone, a well-known modulator of lipid metabolism and a precursor to the essential coenzyme Nicotinamide Adenine Dinucleotide (NAD+). The addition of two hydroxyl groups to the pyridine ring suggests the potential for significant antioxidant activity and novel interactions with enzymatic targets.[1][2][3][4] This unique combination of structural motifs forms the basis of our hypothesis that MHDN acts as a multi-target agent to restore metabolic homeostasis.

Part 2: The Proposed Multi-Target Mechanism of Action of MHDN

We propose that MHDN's therapeutic potential stems from its ability to concurrently engage three critical pathways in metabolic regulation, supplemented by direct protective effects.

NAD+ Precursor Activity and SIRT1 Activation

Silent Information Regulator 1 (SIRT1) is a highly conserved NAD+-dependent protein deacetylase that functions as a crucial sensor of the cell's metabolic state.[5] In metabolic tissues like the liver, muscle, and adipose, SIRT1 activation is associated with improved insulin sensitivity, increased mitochondrial biogenesis, and reduced inflammation.[6][7][8] A primary limiting factor for SIRT1 activity is the cellular availability of its coenzyme, NAD+.

Hypothesis: As a nicotinic acid derivative, MHDN is metabolized intracellularly to increase the pool of NAD+ via the Preiss-Handler pathway.[9][10] This elevation in the NAD+/NADH ratio directly enhances SIRT1 enzymatic activity.[11][12]

Downstream Effects:

  • Deacetylation of PGC-1α: Activated SIRT1 deacetylates and activates Peroxisome proliferator-activated receptor-gamma coactivator-1α (PGC-1α).[6][7] This master regulator promotes mitochondrial biogenesis and enhances fatty acid oxidation, improving the cell's capacity for energy expenditure.

  • Repression of PTP1B: SIRT1 can repress the expression of Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of the insulin receptor, thereby enhancing insulin signaling.

  • Inhibition of NF-κB: SIRT1 can deacetylate the p65 subunit of NF-κB, inhibiting its transcriptional activity and thus suppressing inflammatory pathways that contribute to insulin resistance.[13]

SIRT1_Pathway cluster_downstream Downstream Effects MHDN This compound (MHDN) NAD ↑ Cellular NAD+ MHDN->NAD Metabolism SIRT1 SIRT1 Activation NAD->SIRT1 Coenzyme PGC1a PGC-1α Deacetylation (Activated) SIRT1->PGC1a NFkB NF-κB Deacetylation (Inhibited) SIRT1->NFkB PTP1B PTP1B Expression (Repressed) SIRT1->PTP1B Mito ↑ Mitochondrial Biogenesis ↑ Fatty Acid Oxidation PGC1a->Mito Inflam ↓ Inflammation NFkB->Inflam Insulin ↑ Insulin Sensitivity PTP1B->Insulin

Caption: Proposed SIRT1 activation pathway by MHDN.
Activation of AMP-Activated Protein Kinase (AMPK)

AMPK is the master switch for cellular energy homeostasis, activated when the cellular AMP:ATP ratio rises.[14] Its activation initiates a cascade that shifts the cell from anabolic (energy-consuming) processes to catabolic (energy-producing) processes.[15] AMPK is a validated therapeutic target for metabolic syndrome.[16][17]

Hypothesis: MHDN activates AMPK. This may occur through two potential mechanisms:

  • SIRT1-dependent activation: There is significant crosstalk between SIRT1 and AMPK. SIRT1 can activate AMPK by deacetylating its upstream kinase, LKB1.[18]

  • Direct or Allosteric Modulation: MHDN or its metabolites may directly bind to and activate the AMPK complex.

Downstream Effects:

  • Inhibition of Anabolic Pathways: Activated AMPK phosphorylates and inactivates key enzymes in fatty acid and cholesterol synthesis, such as ACC (Acetyl-CoA Carboxylase) and HMG-CoA Reductase.

  • Stimulation of Catabolic Pathways: AMPK promotes glucose uptake into cells by facilitating the translocation of GLUT4 transporters to the cell membrane and enhances fatty acid oxidation.[16]

  • Inhibition of Gluconeogenesis: In the liver, AMPK activation suppresses the expression of gluconeogenic enzymes, reducing hepatic glucose output.[17]

AMPK_Pathway cluster_downstream Downstream Effects MHDN This compound (MHDN) AMPK AMPK Activation MHDN->AMPK Direct or Indirect Anabolic ↓ Acetyl-CoA Carboxylase (ACC) ↓ HMG-CoA Reductase AMPK->Anabolic Phosphorylation Catabolic ↑ GLUT4 Translocation ↑ Fatty Acid Oxidation AMPK->Catabolic Phosphorylation SIRT1 SIRT1 SIRT1->AMPK Crosstalk Lipid ↓ Lipid Synthesis Anabolic->Lipid Glucose ↑ Glucose Uptake Catabolic->Glucose

Caption: Proposed AMPK activation pathway by MHDN.
Inhibition of Dipeptidyl Peptidase-4 (DPP-4)

DPP-4 is a serine protease that deactivates the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[19][20][21] By inhibiting DPP-4, the half-life of active incretins is prolonged, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[22] Several heterocyclic compounds, including those with pyridine scaffolds, are known to be effective DPP-4 inhibitors.[23][24][25][26]

Hypothesis: The pyridine core of MHDN allows it to bind to the active site of the DPP-4 enzyme, acting as a competitive inhibitor.

Downstream Effects:

  • Increased Incretin Levels: Inhibition of DPP-4 leads to a 2- to 3-fold increase in circulating active GLP-1 and GIP levels post-prandially.[27]

  • Improved Glycemic Control:

    • Pancreatic β-cells: Increased incretins stimulate insulin secretion in a glucose-dependent manner, minimizing the risk of hypoglycemia.[27]

    • Pancreatic α-cells: Elevated GLP-1 suppresses the secretion of glucagon, which in turn reduces hepatic glucose production.[27][22]

DPP4_Mechanism cluster_effects Physiological Effects MHDN This compound (MHDN) DPP4 DPP-4 Enzyme MHDN->DPP4 Inhibition Inactive Inactive Metabolites DPP4->Inactive Degradation Incretins GLP-1 & GIP (Active) Incretins->DPP4 Insulin ↑ Glucose-Dependent Insulin Secretion Incretins->Insulin Glucagon ↓ Glucagon Secretion Incretins->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Opposes

Caption: Proposed DPP-4 inhibition mechanism by MHDN.
Antioxidant and Anti-inflammatory Effects

Chronic low-grade inflammation and oxidative stress are foundational pillars in the pathogenesis of insulin resistance and metabolic syndrome. The dihydroxy-substituted pyridine ring in MHDN is structurally similar to other dihydropyridines known to possess potent antioxidant properties, acting as hydrogen donors to scavenge free radicals.[2][3][4] Furthermore, the proposed activation of SIRT1 and AMPK both contribute to a powerful anti-inflammatory cellular environment, primarily through the suppression of the NF-κB signaling pathway.[13]

Part 3: Experimental Validation of the Proposed Mechanisms

A rigorous, stepwise approach is required to validate each facet of the proposed mechanism. The following protocols provide a framework for the in vitro and cell-based characterization of MHDN.

Workflow for Mechanistic Validation

A logical progression of experiments will efficiently test the central hypotheses. The initial phase involves biochemical assays to confirm direct molecular interactions, followed by cell-based assays to verify target engagement and downstream signaling in a physiological context.

Workflow cluster_in_vitro Phase 1: In Vitro Biochemical Assays cluster_cell_based Phase 2: Cell-Based Assays cluster_animal Phase 3: In Vivo Models sirt1_assay SIRT1 Activity Assay (Fluorometric) nad_assay Cellular NAD+ Measurement sirt1_assay->nad_assay dpp4_assay DPP-4 Inhibition Assay (Fluorometric) animal_model db/db or High-Fat Diet Mice (Glucose/Insulin Tolerance Tests) dpp4_assay->animal_model ampk_wb p-AMPK Western Blot (Hepatocytes/Myotubes) nad_assay->ampk_wb downstream_qpcr Gene Expression Analysis (PGC-1α, PTP1B targets) ampk_wb->downstream_qpcr downstream_qpcr->animal_model

Caption: Overall experimental workflow for validating the mechanism of MHDN.
Protocol: In Vitro SIRT1 Activation Assay

This protocol is designed to determine if MHDN directly activates SIRT1 or requires cellular metabolism (i.e., conversion to NAD+).

Principle: A fluorogenic acetylated peptide substrate is deacetylated by SIRT1. A developer solution then cleaves the deacetylated substrate, releasing a fluorescent molecule. An increase in fluorescence indicates higher SIRT1 activity. The assay should be run with and without an NAD+ source to distinguish direct allosteric activation from effects mediated by NAD+ precursor activity.

Methodology:

  • Reagent Preparation:

    • Prepare SIRT1 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

    • Reconstitute human recombinant SIRT1 enzyme to a working concentration of 25 U/mL in Assay Buffer.

    • Prepare a 2x NAD+ solution (1 mM) in Assay Buffer.

    • Prepare a 2x Fluorogenic Substrate solution (e.g., Fluor de Lys-SIRT1, 100 µM) in Assay Buffer.

    • Prepare a 10x stock solution of MHDN in DMSO, then create serial dilutions in Assay Buffer to achieve final assay concentrations (e.g., 0.1 µM to 100 µM). Resveratrol (50 µM) should be used as a positive control.

  • Assay Plate Setup (96-well black plate):

    • Test Wells: 25 µL Assay Buffer, 5 µL of MHDN dilution, 10 µL of SIRT1 enzyme, 5 µL of 2x NAD+.

    • No NAD+ Control: 30 µL Assay Buffer, 5 µL of MHDN dilution, 10 µL of SIRT1 enzyme.

    • Positive Control: 25 µL Assay Buffer, 5 µL Resveratrol, 10 µL SIRT1 enzyme, 5 µL of 2x NAD+.

    • No Enzyme Control: 35 µL Assay Buffer, 5 µL of MHDN dilution, 5 µL of 2x NAD+.

  • Reaction Initiation: Add 5 µL of 2x Fluorogenic Substrate to all wells.

  • Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

  • Development: Add 50 µL of Developer Solution containing nicotinamide and a protease. Incubate at 37°C for 15 minutes.

  • Measurement: Read fluorescence at Ex/Em = 360/460 nm using a microplate reader.

  • Data Analysis: Subtract "No Enzyme" background from all readings. Calculate the fold change in activity relative to the vehicle control (DMSO).

Expected Data Summary:

CompoundConcentrationFluorescence (RFU) with NAD+Fold Activation (vs. Vehicle)
Vehicle (DMSO)-1500 ± 501.0
MHDN1 µMExpected increaseCalculate
MHDN10 µMExpected increaseCalculate
MHDN100 µMExpected increaseCalculate
Resveratrol50 µM3500 ± 1502.33

A significant increase in fluorescence only in the presence of NAD+ would support the NAD+ precursor hypothesis. A NAD+-independent increase would suggest direct allosteric activation.[28][29]

Protocol: Cell-Based AMPK Activation Assay (Western Blot)

Principle: AMPK activation involves its phosphorylation at Threonine-172 on the α-subunit. This protocol uses Western blotting to detect the ratio of phosphorylated AMPK (p-AMPK) to total AMPK in a relevant cell line (e.g., HepG2 hepatocytes or C2C12 myotubes) following treatment with MHDN.

Methodology:

  • Cell Culture: Seed HepG2 cells in 6-well plates and grow to 80% confluency. For a more metabolically stressed model, culture cells in low-glucose (5 mM) medium for 12-24 hours prior to the experiment.

  • Compound Treatment:

    • Prepare stock solutions of MHDN in sterile DMSO.

    • Treat cells with varying concentrations of MHDN (e.g., 1, 10, 50 µM) for a specified time (e.g., 2, 6, 12 hours).

    • Include a vehicle control (DMSO) and a positive control (e.g., 2 mM AICAR for 1 hour).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells directly in the plate with 150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape cells, transfer lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize protein samples to 20 µg per lane and prepare with Laemmli sample buffer.

    • Separate proteins on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate overnight at 4°C with primary antibodies: anti-phospho-AMPKα (Thr172) (1:1000) and anti-total-AMPKα (1:1000).

    • Wash with TBST and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

    • Visualize bands using an ECL substrate and an imaging system.

  • Data Analysis: Perform densitometry analysis to quantify band intensity. Calculate the ratio of p-AMPK to total AMPK for each condition and normalize to the vehicle control.

Expected Data Summary:

Treatmentp-AMPK/Total AMPK Ratio (Normalized)
Vehicle (DMSO)1.0
MHDN (1 µM)Expected increase
MHDN (10 µM)Expected increase
MHDN (50 µM)Expected increase
AICAR (2 mM)3.5 ± 0.4

A dose-dependent increase in the p-AMPK/Total AMPK ratio would confirm target engagement in a cellular context.[30][31][32]

Protocol: In Vitro DPP-4 Inhibition Assay

Principle: This fluorometric assay measures the activity of DPP-4 via the cleavage of a specific substrate (e.g., Gly-Pro-AMC), which releases the highly fluorescent aminomethylcoumarin (AMC). A reduction in the rate of fluorescence generation in the presence of MHDN indicates inhibition.[33][34][35][36]

Methodology:

  • Reagent Preparation:

    • Prepare DPP-4 Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5).

    • Reconstitute human recombinant DPP-4 enzyme to a working concentration in Assay Buffer.

    • Prepare the fluorogenic substrate Gly-Pro-AMC to a 2x working concentration (e.g., 200 µM) in Assay Buffer.

    • Prepare a 10x stock solution of MHDN in DMSO, then create serial dilutions to achieve final assay concentrations (e.g., 10 nM to 100 µM). Sitagliptin should be used as a positive control inhibitor.

  • Assay Plate Setup (96-well black plate):

    • Test Wells: 40 µL Assay Buffer, 5 µL of MHDN dilution, 5 µL of DPP-4 enzyme.

    • Positive Control: 40 µL Assay Buffer, 5 µL Sitagliptin dilution, 5 µL of DPP-4 enzyme.

    • 100% Activity Control: 40 µL Assay Buffer, 5 µL vehicle (DMSO), 5 µL of DPP-4 enzyme.

    • Blank Control: 45 µL Assay Buffer, 5 µL vehicle (DMSO).

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add 50 µL of 2x substrate solution to all wells to start the reaction.

  • Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure fluorescence (Ex/Em = 360/460 nm) every 60 seconds for 30 minutes (kinetic mode).

  • Data Analysis:

    • Determine the reaction rate (Vmax) for each well by calculating the slope of the linear portion of the kinetic curve.

    • Subtract the slope of the Blank Control from all other wells.

    • Calculate the percent inhibition for each MHDN concentration: % Inhibition = (1 - (Rate_inhibitor / Rate_100%_Activity)) * 100.

    • Plot % Inhibition vs. log[MHDN] and fit to a dose-response curve to determine the IC₅₀ value.

Expected Data Summary:

CompoundIC₅₀ (nM)
MHDNTo be determined
Sitagliptin~20 nM

A low nanomolar or micromolar IC₅₀ value would confirm MHDN as a DPP-4 inhibitor.[33][36]

Part 4: Synergistic Potential and Future Directions

The true therapeutic promise of this compound lies in the potential synergy of its multi-target mechanism. A single agent that can simultaneously improve insulin secretion (via DPP-4 inhibition), enhance cellular energy metabolism and glucose uptake (via AMPK activation), and protect against mitochondrial dysfunction and inflammation (via SIRT1 activation) would be uniquely positioned to address the complex pathophysiology of metabolic syndrome. This integrated action could lead to more profound and durable improvements in glycemic control and insulin sensitivity than agents acting on a single pathway.

Following successful in vitro and cell-based validation, the logical next step is to advance MHDN into preclinical animal models of metabolic disease, such as high-fat diet-fed mice or db/db mice. Key in vivo endpoints would include:

  • Oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT).

  • Measurement of plasma lipids, HbA1c, and inflammatory markers (e.g., TNF-α, IL-6).

  • Analysis of liver steatosis and adipose tissue inflammation via histology.

  • Ex vivo analysis of target engagement (p-AMPK, SIRT1 activity) in metabolic tissues.

Part 5: Conclusion

This compound is a compelling investigational compound for metabolic disorders. Based on its chemical structure and the known pharmacology of related molecules, we have constructed a robust, testable hypothesis centered on a synergistic, multi-target mechanism of action involving the activation of the NAD+/SIRT1 and AMPK pathways, coupled with the inhibition of DPP-4. The experimental protocols detailed in this guide provide a clear roadmap for validating this proposed mechanism. If confirmed, MHDN could represent a novel and highly effective therapeutic strategy, addressing not just the symptoms but the underlying cellular dysfunctions of metabolic disease.

References

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An In-depth Technical Guide to the Solubility Profile of Methyl 4,6-dihydroxynicotinate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for determining and understanding the solubility profile of Methyl 4,6-dihydroxynicotinate in a range of organic solvents. Recognizing the scarcity of publicly available quantitative data for this specific compound, this document emphasizes robust experimental methodologies and theoretical principles that empower researchers in drug development and chemical synthesis to generate reliable and reproducible solubility data. We will delve into the pivotal role of solubility in process development, formulation, and bioavailability, followed by a detailed exposition of the industry-standard isothermal saturation (shake-flask) method. Furthermore, this guide introduces the concept of Hansen Solubility Parameters (HSP) as a predictive tool for solvent selection and provides a structured approach to interpreting solubility data based on the physicochemical properties of both the solute and the solvents.

Introduction: The Critical Role of Solubility in Pharmaceutical and Chemical Development

This compound (CAS No. 79398-27-9) is a pyridine derivative with a molecular formula of C₇H₇NO₄ and a molecular weight of 169.13 g/mol .[1][2][3][4] Its structure, featuring hydroxyl groups and a methyl ester, suggests its potential as a building block in medicinal chemistry and other fine chemical syntheses.[1] The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a fundamental physicochemical property that profoundly influences its journey from laboratory synthesis to a viable product.

A comprehensive understanding of its solubility in various organic solvents is paramount for:

  • Process Chemistry: Optimizing reaction conditions, choosing appropriate solvents for synthesis and purification (e.g., crystallization), and maximizing yield.

  • Formulation Science: Developing stable and effective dosage forms, as solubility dictates the choice of excipients and manufacturing processes.

  • Pharmacokinetics: Influencing the dissolution rate and bioavailability of a potential drug substance.

Given the limited availability of specific solubility data for this compound, this guide provides the necessary tools for researchers to establish this critical parameter in-house.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₇NO₄[1][2]
Molecular Weight 169.13 g/mol [2]
Topological Polar Surface Area (TPSA) 79.65 Ų[2]
logP (calculated) 0.2794[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 5[2]

The presence of two hydroxyl groups (hydrogen bond donors) and multiple oxygen and nitrogen atoms (hydrogen bond acceptors) suggests a significant capacity for hydrogen bonding. The positive logP value indicates a slight preference for a more lipophilic environment over an aqueous one, while the TPSA points towards moderate polarity. These characteristics suggest that this compound will exhibit varied solubility across solvents with different polarities and hydrogen bonding capabilities.

Theoretical Framework for Solubility Prediction: Hansen Solubility Parameters (HSP)

Before embarking on extensive experimental work, a theoretical approach can aid in the rational selection of solvents. The Hansen Solubility Parameters (HSP) model is a powerful tool based on the principle of "like dissolves like".[5][6][7] It deconstructs the total cohesive energy of a substance into three components:

  • δd (Dispersion forces): Arising from van der Waals forces.

  • δp (Polar forces): Stemming from dipolar intermolecular forces.

  • δh (Hydrogen bonding): Representing the energy from hydrogen bonds.

Every solvent and solute can be characterized by its three HSP values (δd, δp, δh), which can be treated as coordinates in a three-dimensional "Hansen space".[5][6] The closer the HSP coordinates of a solute and a solvent are, the higher the likelihood of dissolution. The distance (Ra) between two substances in Hansen space can be calculated, and a smaller distance implies greater affinity.[6][8]

While the specific HSP values for this compound are not published, they can be estimated using computational methods.[9] By comparing these estimated values with the known HSPs of various organic solvents, a researcher can pre-screen and prioritize solvents for experimental testing, thereby saving time and resources.

Experimental Determination of Solubility: The Isothermal Saturation (Shake-Flask) Method

The isothermal saturation method, commonly known as the shake-flask method, is the gold standard for determining the equilibrium solubility of a solid in a solvent.[10] It is a robust and reliable technique recommended by regulatory bodies like the OECD.[11][12]

Principle

An excess of the solid solute is equilibrated with a known volume of the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the supernatant is then determined analytically.[10][13]

Detailed Experimental Protocol

Materials:

  • This compound (purity ≥98%)[1][2]

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps

  • Temperature-controlled orbital shaker or magnetic stirrer[13]

  • Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical technique.

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial. A visual excess of solid should remain at the end of the experiment to ensure saturation.[10][13]

    • Accurately add a known volume of the selected organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.[13]

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.[13] Preliminary studies can be conducted to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, cease agitation and allow the vials to stand at the constant experimental temperature for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.[10]

  • Quantification:

    • Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of this compound in the diluted sample using a pre-validated HPLC method. A C18 reversed-phase column with a mobile phase of methanol or acetonitrile and a buffered aqueous phase is often a good starting point for pyridine derivatives.[10]

    • Construct a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Data Reporting:

    • Calculate the solubility of this compound in the solvent, taking the dilution factor into account.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

The following diagram illustrates the workflow for the isothermal saturation method.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_report Reporting prep1 Add excess Methyl 4,6-dihydroxynicotinate to vial prep2 Add known volume of organic solvent prep1->prep2 prep3 Seal vial tightly prep2->prep3 equil1 Agitate at constant temperature (24-48h) prep3->equil1 sep1 Settle excess solid equil1->sep1 sep2 Withdraw supernatant sep1->sep2 sep3 Filter through syringe filter sep2->sep3 quant1 Dilute filtered sample sep3->quant1 quant2 Analyze via validated HPLC method quant1->quant2 quant3 Calculate concentration using calibration curve quant2->quant3 report1 Calculate final solubility (accounting for dilution) quant3->report1 report2 Express in mg/mL, g/L, or mol/L report1->report2

Caption: Workflow for Solubility Determination via the Isothermal Saturation Method.

Interpreting Solubility Data: The Interplay of Intermolecular Forces

The experimentally determined solubility of this compound in a range of solvents should be rationalized based on the principles of intermolecular interactions. The general rule "like dissolves like" provides a useful framework.[14]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Given the presence of hydroxyl groups on this compound, strong hydrogen bonding interactions are expected, likely leading to good solubility.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO): These solvents can accept hydrogen bonds but cannot donate them. They also exhibit dipole-dipole interactions. Moderate to good solubility is anticipated, depending on the specific solvent's polarity and hydrogen bond accepting strength.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals or dispersion forces. A significant mismatch in polarity and the inability to form strong interactions with the polar functional groups of this compound will likely result in poor solubility.

A logical relationship for predicting solubility based on solvent and solute properties is depicted below.

G cluster_solute Solute: this compound cluster_solvents Solvent Types cluster_interactions Dominant Intermolecular Forces cluster_solubility Predicted Solubility solute_props High Polarity H-Bond Donors/Acceptors h_bond Hydrogen Bonding solute_props->h_bond Strong dipole Dipole-Dipole solute_props->dipole Moderate dispersion Dispersion Forces solute_props->dispersion Weak polar_protic Polar Protic (e.g., Methanol) polar_protic->h_bond polar_aprotic Polar Aprotic (e.g., Acetone) polar_aprotic->dipole nonpolar Nonpolar (e.g., Hexane) nonpolar->dispersion high_sol High h_bond->high_sol mod_sol Moderate dipole->mod_sol low_sol Low dispersion->low_sol

Caption: Logical Relationship Between Solute/Solvent Properties and Solubility.

Conclusion

This technical guide has outlined a systematic approach for researchers, scientists, and drug development professionals to determine and interpret the solubility profile of this compound in organic solvents. By combining the predictive power of Hansen Solubility Parameters with the experimental rigor of the isothermal saturation method, a comprehensive and reliable dataset can be generated. This data is not merely an academic exercise; it is a critical enabler for efficient process development, rational formulation design, and ultimately, the successful translation of chemical entities into valuable products. The principles and protocols detailed herein provide a self-validating framework for generating the foundational data required for informed decision-making in the chemical and pharmaceutical sciences.

References

  • Hansen, C. M. (1967). The Three Dimensional Solubility Parameter and Solvent Diffusion Coefficient. Danish Technical Press.
  • Adscientis. Hansen Solubility Parameters (HSP). Retrieved from [Link]

  • Abbott, S. Hansen Solubility. Retrieved from [Link]

  • OECD. (2006). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.
  • Avila, S., et al. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. Industrial & Engineering Chemistry Research.
  • Abbott, S. Hansen Solubility Parameters (HSP) | Practical Adhesion Science. Retrieved from [Link]

  • University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Columbia University. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • IndiaMART. Methyl 4 6 Dihydroxynicotinate. Retrieved from [Link]

  • YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]

  • SALTISE. Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

  • OECD. (1981). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.
  • Royal Society of Chemistry. Electronic Supplementary Information. Retrieved from [Link]

  • GovInfo. 304 Subpart E—Product Properties Test Guidelines. Retrieved from [Link]

  • FILAB. Solubility testing in accordance with the OECD 105. Retrieved from [Link]

  • OECD. (2009). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

Sources

Physical properties (melting point, boiling point) of Methyl 4,6-dihydroxynicotinate

Author: BenchChem Technical Support Team. Date: January 2026

An Authoritative Guide to the Physicochemical Characterization of Methyl 4,6-dihydroxynicotinate: Melting and Boiling Point Determination

Abstract

This compound (CAS No. 79398-27-9) is a pyridine derivative with potential applications in medicinal chemistry and drug discovery.[1] A thorough understanding of its fundamental physical properties, such as melting and boiling points, is a prerequisite for its synthesis, purification, formulation, and quality control. This technical guide addresses the current scarcity of publicly available experimental data for these properties. As such, it provides research, development, and quality control scientists with a comprehensive framework of authoritative, field-proven protocols for the precise experimental determination of the melting point and thermal stability of this compound. We detail the principles and step-by-step methodologies for both classical and modern thermal analysis techniques, including the Capillary Method, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). The causality behind experimental choices is explained to ensure robust, reproducible, and self-validating results, empowering professionals in the pharmaceutical and chemical research sectors.

Introduction: The Significance of this compound and its Physical Properties

This compound is a chemical intermediate derived from nicotinic acid (Vitamin B3).[1] Its structure, featuring a pyridine core with hydroxyl and methyl ester functionalities, makes it a valuable building block in synthetic and medicinal chemistry.[1][2][3] The strategic incorporation of methyl groups into molecular scaffolds is a cornerstone of modern drug design, often referred to as the "magic methyl" effect. This modification can profoundly influence a molecule's physicochemical properties, metabolic stability, and conformational behavior, thereby modulating its pharmacokinetic and pharmacodynamic profiles.[4][5]

For any active pharmaceutical ingredient (API) or intermediate, the melting and boiling points are critical physical constants. They serve as primary indicators of identity and purity.[6][7] Even minute amounts of impurities can cause a depression of the melting point and a broadening of its melting range.[8] Furthermore, these thermal characteristics are indispensable for:

  • Process Chemistry: Defining parameters for crystallization, drying, and purification.

  • Formulation Development: Assessing the compound's physical stability and compatibility with excipients.

  • Regulatory Compliance: Establishing quality control specifications for batch release.

Given the absence of published experimental data for this compound, this guide provides the necessary protocols to establish these crucial parameters.

Authoritative Protocol for Melting Point Determination

The melting point is the temperature at which a substance transitions from a solid to a liquid state.[6] For a pure crystalline solid, this transition occurs at a sharp, well-defined temperature.

Method 1: Capillary Method (Pharmacopeial Standard)

This technique is a long-established and widely accepted method for melting point determination, recognized by major pharmacopeias.[6] It relies on the visual observation of the sample as it is heated in a capillary tube.[7]

The key to an accurate measurement is a slow, controlled heating rate (typically 1-2°C per minute) near the expected melting point. A rapid heating rate does not allow for thermal equilibrium between the heating block, the thermometer, and the sample, leading to erroneously high and broad melting ranges. Packing the sample properly is also critical; a loosely packed sample will heat unevenly.[6]

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Use a mortar and pestle if necessary.

  • Capillary Loading: Gently press the open end of a glass capillary tube into the powdered sample until a small amount enters the tube.

  • Sample Packing: Tap the bottom (sealed end) of the capillary on a hard surface to compact the powder into a dense column of 2-3 mm in height.[8]

  • Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus (e.g., Mel-Temp) next to a calibrated thermometer.

  • Rapid Initial Heating: If the approximate melting point is unknown, perform a rapid determination by heating quickly to establish a rough range.

  • Accurate Determination: Allow the apparatus to cool. Using a new sample, heat rapidly to about 15-20°C below the approximate melting point found in the previous step.

  • Controlled Heating: Decrease the heating rate to 1-2°C per minute.

  • Observation and Recording: Record two temperatures:

    • T1 (Onset): The temperature at which the first drop of liquid appears.

    • T2 (Completion): The temperature at which the last solid crystal melts completely.

  • Reporting: The melting point is reported as the T1-T2 range. For a pure substance, this range should be narrow (0.5-1.0°C).[8][9]

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_reporting Reporting prep1 Dry & Powder Sample prep2 Load Capillary Tube prep1->prep2 prep3 Pack Sample (2-3 mm) prep2->prep3 meas1 Place in Apparatus prep3->meas1 meas2 Heat Rapidly to ~15°C Below MP meas1->meas2 meas3 Heat Slowly (1-2°C/min) meas2->meas3 meas4 Observe & Record T1 (Onset) meas3->meas4 meas5 Observe & Record T2 (Completion) meas4->meas5 report1 Report as Range (T1 - T2) meas5->report1

Caption: Workflow for Capillary Melting Point Determination.

Method 2: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that provides highly precise and objective melting point data.[10] It measures the difference in heat flow between a sample and an inert reference as a function of temperature.[11][12]

When the sample melts (an endothermic phase transition), it requires more energy to maintain its temperature compared to the reference.[13] This absorption of heat is detected by the instrument and appears as a peak on the DSC thermogram.[13] The onset temperature of this peak is a highly accurate representation of the melting point. DSC is superior to the capillary method as it is automated, less subjective, and provides additional quantitative data, such as the heat of fusion (ΔHfus), which is the energy required to melt the substance.[11]

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium) according to instrument protocol and standards like ASTM D3418.[11]

  • Sample Preparation: Accurately weigh 2-5 mg of the dried, powdered this compound into a small aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan with a lid using a sample press. This prevents any loss of sample due to sublimation.

  • Reference Pan: Prepare an empty, sealed aluminum pan to serve as the reference.[11]

  • Program Setup: Place both the sample and reference pans into the DSC cell. Program the instrument with the desired temperature profile:

    • Equilibration: Hold at a starting temperature (e.g., 25°C) for several minutes.

    • Heating Ramp: Increase the temperature at a constant rate (e.g., 10°C/min) to a temperature well above the expected melting point.

    • Inert Atmosphere: Maintain a constant purge of inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxidative degradation.

  • Data Acquisition: Run the experiment and record the heat flow versus temperature.

  • Data Analysis: Analyze the resulting thermogram. The melting point is typically reported as the extrapolated onset temperature of the melting endotherm. The area under the peak is integrated to calculate the heat of fusion.

G cluster_prep Preparation cluster_run Experiment cluster_analysis Analysis prep1 Calibrate DSC with Standard prep2 Weigh 2-5 mg Sample into Pan prep1->prep2 prep3 Hermetically Seal Pan prep2->prep3 prep4 Prepare Empty Reference Pan prep3->prep4 run1 Load Sample & Reference prep4->run1 run2 Set Temperature Program (e.g., 10°C/min ramp) run1->run2 run3 Start N2 Purge run2->run3 run4 Acquire Heat Flow Data run3->run4 an1 Plot Heat Flow vs. Temperature run4->an1 an2 Determine Onset Temperature (Tm) an1->an2 an3 Integrate Peak Area (ΔHfus) an2->an3

Caption: Workflow for DSC Melting Point Analysis.

Authoritative Protocol for Boiling Point & Thermal Stability Determination

For many complex organic solids, especially those with hydrogen-bonding capabilities like this compound, thermal decomposition may occur at or below the boiling point at atmospheric pressure. Therefore, Thermogravimetric Analysis (TGA) is the preferred method to assess both boiling behavior and thermal stability.[14][15]

Method: Thermogravimetric Analysis (TGA)

TGA measures the change in the mass of a sample as a function of temperature or time in a controlled atmosphere.[15] A mass loss can indicate vaporization (boiling) or decomposition.[14]

The experiment is conducted by heating the sample on a highly sensitive microbalance within a furnace.[14] If the compound boils, a distinct, often rapid, mass loss will be observed as the material vaporizes.[16] If it decomposes, gaseous byproducts are formed, also resulting in mass loss. The TGA curve (mass vs. temperature) provides the temperature at which these events begin. Running the experiment under an inert nitrogen atmosphere is crucial to prevent oxidation, which would complicate the interpretation.

  • Instrument Setup: Ensure the TGA microbalance is calibrated and the furnace is clean.

  • Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of this compound into a TGA crucible (typically ceramic or platinum).

  • Program Setup: Place the crucible onto the balance mechanism. Program the instrument with the desired temperature profile:

    • Equilibration: Hold at a starting temperature (e.g., 30°C).

    • Heating Ramp: Increase the temperature at a controlled linear rate (e.g., 10°C or 20°C/min) to a high temperature (e.g., 600°C).

    • Inert Atmosphere: Use a high-purity nitrogen purge gas at a constant flow rate (e.g., 50-100 mL/min) throughout the experiment to remove any evolved gases.[14]

  • Data Acquisition: Initiate the run and record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percent mass loss versus temperature to generate the TGA curve.

    • Analyze the curve for mass loss steps. A sharp, single-step loss may correspond to the boiling point. Multiple or gradual steps often indicate decomposition.

    • The onset temperature of the mass loss event is the key data point.

    • It is also common to plot the first derivative of the TGA curve (DTG curve), where the peak of the derivative indicates the temperature of the maximum rate of mass loss.[14]

G cluster_prep Preparation cluster_run Experiment cluster_analysis Analysis prep1 Calibrate TGA Balance prep2 Weigh 5-10 mg Sample into Crucible prep1->prep2 run1 Load Crucible onto Balance prep2->run1 run2 Set Temperature Program (e.g., 20°C/min ramp) run1->run2 run3 Start N2 Purge run2->run3 run4 Acquire Mass Data run3->run4 an1 Plot % Mass vs. Temperature run4->an1 an2 Determine Onset of Mass Loss an1->an2 an3 Analyze DTG Curve for Peak Rate an2->an3

Caption: Workflow for TGA Boiling Point & Stability Analysis.

Data Summary and Reporting

All experimentally determined physical properties should be meticulously documented. The following table provides a template for summarizing the results obtained from the protocols described above.

Physical PropertyMethod UsedResultObservations / Notes
Melting Point Capillary Methode.g., 215.5 - 216.0 °CSample showed no discoloration before melting.
Differential Scanning Calorimetry (DSC)Onset: 215.8 °C; Peak: 217.2 °CSingle, sharp endotherm observed.
Heat of Fusion (ΔHfus) Differential Scanning Calorimetry (DSC)e.g., 35.2 kJ/mol
Boiling Point / Decomposition Thermogravimetric Analysis (TGA)Onset of mass loss: ~280 °CSingle-step mass loss, likely decomposition.

Conclusion

The determination of melting and boiling points is a fundamental and non-negotiable step in the chemical and pharmaceutical development of a compound like this compound. While published data is currently unavailable, the application of standardized and advanced thermal analysis techniques provides a clear and reliable path forward. Differential Scanning Calorimetry offers the highest precision for melting point determination, while Thermogravimetric Analysis is essential for unambiguously assessing thermal stability and distinguishing between boiling and decomposition. By adhering to the detailed protocols within this guide, researchers can generate the robust, high-quality data required for informed decision-making in process optimization, formulation, and quality assurance.

References

  • Applus DatapointLabs. Differential Scanning Calorimetry (DSC)
  • CureFFI.org. (2016-04-27). Differential scanning calorimetry.
  • PMC - PubMed Central.
  • Chemistry For Everyone. (2025-05-21). How Does DSC Measure Melting Point (Tm)?. YouTube.
  • Thermogravimetric Analysis.
  • PubMed. Rapid thermogravimetric measurements of boiling points and vapor pressure of saturated medium- and long-chain triglycerides.
  • ResearchGate. (2025-08-10). Rapid thermogravimetric measurements of boiling points and vapor pressure of saturated medium- and long-chain triglycerides | Request PDF.
  • ElectronicsAndBooks. Rapid measurement of boiling points and vapor pressure of binary mixtures of short-chain triglycerides by TGA method.
  • thinkSRS.com.
  • Melting point determin
  • IndiaMART.
  • Chemistry LibreTexts. (2022-05-05). 6.
  • Wikipedia. Thermogravimetric analysis.
  • Westlab Canada. (2023-05-08). Measuring the Melting Point.
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  • PMC - PubMed Central. (2023-08-15). The Magic Methyl and Its Tricks in Drug Discovery and Development.
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Tautomeric forms of Methyl 4,6-dihydroxynicotinate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Tautomeric Forms of Methyl 4,6-dihydroxynicotinate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, a substituted pyridine derivative, is a molecule of significant interest due to its structural analogy to biologically active compounds. A critical, yet often overlooked, aspect of its chemistry is its existence as a mixture of rapidly interconverting tautomers. This phenomenon, known as prototropic tautomerism, dictates the molecule's physicochemical properties, including its lipophilicity, hydrogen bonding capacity, and electronic distribution. Consequently, understanding and controlling the tautomeric equilibrium is paramount for applications in medicinal chemistry and materials science, where specific molecular recognition and interaction are key. This guide provides a comprehensive analysis of the potential tautomeric forms of this compound, synthesizing evidence from computational studies and experimental spectroscopy on analogous hydroxypyridine systems. We delve into the structural and environmental factors—primarily solvent polarity and pH—that govern the position of the tautomeric equilibrium and present validated protocols for its characterization.

The Principle of Tautomerism in Hydroxypyridines

Prototropic tautomerism involves the migration of a proton between two or more sites within a molecule, accompanied by a rearrangement of double bonds.[1] In heteroaromatic systems like pyridines, the presence of hydroxyl substituents introduces the possibility of keto-enol tautomerism, where the molecule can exist in either a hydroxy (enol) form or a pyridone (keto) form.[2] This is not a resonance phenomenon, as tautomers are distinct chemical species with different atomic arrangements that can, in principle, be isolated.[2]

The equilibrium between these forms is often delicate and highly sensitive to the molecular environment.[3] For di-substituted pyridines like this compound, the tautomeric landscape is particularly complex, involving multiple potential structures that can significantly differ in stability and reactivity. The prevalence of one tautomer over another has profound implications for drug development, as it directly influences a compound's ability to cross biological membranes and bind to a target protein.[4][5]

The Tautomeric Landscape of this compound

This compound can theoretically exist in several tautomeric forms through proton transfer involving the ring nitrogen and the exocyclic oxygen atoms. The primary equilibrium involves four key structures: the dihydroxy form and three pyridone variations.

  • Form A (Dihydroxy): this compound. This is the aromatic "enol-enol" form.

  • Form B (4-Pyridone): Methyl 6-hydroxy-4-oxo-1,4-dihydropyridine-3-carboxylate. This keto-enol form is often a major contributor in many 4-hydroxypyridine systems.[1] Its common chemical name suggests this is a highly significant tautomer.[6]

  • Form C (6-Pyridone): Methyl 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate. A second keto-enol form.

  • Form D (Dione): Methyl 4,6-dioxo-1,4,5,6-tetrahydropyridine-3-carboxylate. The diketo form.

Tautomers A Form A (Dihydroxy) B Form B (4-Pyridone) A->B H⁺ shift C Form C (6-Pyridone) A->C H⁺ shift D Form D (Dione) B->D H⁺ shift C->D H⁺ shift

Caption: Primary tautomeric equilibria for this compound.

Analysis of Tautomeric Stability

Computational and Theoretical Insights

While experimental data on this compound itself is sparse in the public literature, extensive computational studies on the parent 2- and 4-hydroxypyridine systems provide a robust framework for predicting its behavior.[7][8]

  • Gas Phase vs. Solution: In the gas phase, the hydroxy (enol) form of simple pyridines is often slightly favored due to its aromaticity.[9] However, in condensed phases, this can be dramatically reversed.

  • Polarity and Resonance: The pyridone (keto) forms are significantly more polar than their hydroxy counterparts.[3] This polarity, arising from a charge-separated resonance contributor, allows for strong solvation by polar solvents, which stabilizes the keto form.[10] For 4-pyridone, a key resonance structure places a positive charge on the ring nitrogen and a negative charge on the exocyclic oxygen, which is electrochemically favorable and preserves a degree of aromatic character.[1][10]

  • Predicted Stability: Based on these principles, it is strongly predicted that Form B (the 4-pyridone tautomer) is the dominant species in polar solvents like water, DMSO, or methanol. This is due to the combined stabilizing effects of the 4-pyridone system and potential intramolecular hydrogen bonding between the 6-hydroxy group and the 3-carboxylate.

Experimental Evidence from Spectroscopic Analysis

The different tautomers possess unique spectroscopic signatures that allow for their identification and quantification.

Table 1: Predicted Spectroscopic Signatures for Dominant Tautomers

Spectroscopic MethodForm A (Dihydroxy)Form B (4-Pyridone / 6-Hydroxy)
¹H NMR (ppm) Aromatic CH protons (~7.0-8.5), two distinct OH protons (variable, broad)NH proton (~11-13), vinyl CH proton (~5.5-6.5), enolic OH proton (variable, broad), distinct aromatic CH
¹³C NMR (ppm) C-OH carbons (~160-165)C=O carbon (~175-185), sp³-like CH carbon (~100-110), C-OH carbon (~160)
IR (cm⁻¹) Broad O-H stretch (~3200-3600), C=C/C=N stretches (~1500-1600)N-H stretch (~3100-3300), strong C=O stretch (~1640-1680), broad O-H stretch
UV-Vis (λmax) Shorter wavelength absorptionLonger wavelength absorption due to extended conjugation

Deuterium isotope effects on ¹³C chemical shifts can be a powerful tool to definitively distinguish between these forms.[11]

The Critical Influence of the Microenvironment

Solvent Effects

The choice of solvent is arguably the most powerful tool for shifting the tautomeric equilibrium. The general rule is that the equilibrium shifts to favor the more polar tautomer in more polar solvents.[12]

  • Non-polar Solvents (e.g., Cyclohexane, Chloroform): In these environments, the less polar dihydroxy form (Form A) is expected to be more prevalent, as the stabilizing effect of solvation on the polar pyridone form is diminished.

  • Polar Protic Solvents (e.g., Water, Methanol): These solvents strongly stabilize the pyridone forms (especially Form B) through hydrogen bonding to both the carbonyl oxygen and the N-H proton.[13][14] The proportion of the pyridone form increases almost linearly with solvent polarity.[12]

SolventEffect cluster_0 Non-Polar Solvent cluster_1 Polar Solvent A Dihydroxy (Form A) (Major) B Pyridone (Form B) (Minor) A->B C Dihydroxy (Form A) (Minor) D Pyridone (Form B) (Major) C->D

Caption: Solvent polarity shifts the tautomeric equilibrium.

pH Dependence

The tautomeric equilibrium is also intricately linked to acid-base equilibria.[15] Changes in pH alter the protonation state of the molecule, favoring different species.

  • Acidic pH (pH < 4): The pyridine ring nitrogen becomes protonated. This locks the molecule into a hydroxy-like form, as the nitrogen can no longer act as a proton acceptor to form a neutral pyridone.

  • Neutral to Basic pH (pH 6-10): The neutral tautomeric equilibrium described above predominates.

  • Strongly Basic pH (pH > 11): The acidic protons of the hydroxyl or N-H groups are removed, forming various anionic species. For example, deprotonation of the 4-pyridone tautomer (Form B) would generate a highly delocalized anion. The UV absorption spectrum is particularly sensitive to these changes.[16]

Experimental Protocols

Protocol: NMR Analysis of Tautomeric Equilibrium

Objective: To determine the ratio of tautomers in different deuterated solvents.

  • Preparation: Accurately weigh ~5-10 mg of this compound.

  • Dissolution: Prepare separate samples by dissolving the compound in a series of deuterated solvents of varying polarity (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, D₂O). Ensure complete dissolution.

  • Data Acquisition: Acquire quantitative ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K). Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated to allow for accurate integration.

  • Analysis:

    • Identify distinct, non-overlapping peaks characteristic of each major tautomer (e.g., the N-H proton of the pyridone vs. a specific aromatic proton of the dihydroxy form).

    • Integrate the identified peaks.

    • Calculate the mole fraction of each tautomer by normalizing the integral values according to the number of protons each signal represents. For example, Mole % of Tautomer X = [Integral(X) / (Integral(X) + Integral(Y))] * 100.

  • Validation: Acquire ¹³C NMR spectra. The presence or absence of a signal in the carbonyl region (~175-185 ppm) provides definitive evidence for the presence of a pyridone tautomer.

Protocol: UV-Vis Spectrophotometric Analysis of pH Dependence

Objective: To observe the shift in tautomeric and ionic forms as a function of pH.

  • Stock Solution: Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., methanol).

  • Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).

  • Sample Preparation: For each pH value, add a small, constant aliquot of the stock solution to a cuvette containing the buffer solution. The final concentration should be in the range of 10⁻⁴ to 10⁻⁵ M.

  • Spectral Acquisition: Record the UV-Vis absorption spectrum (e.g., from 200 to 450 nm) for each sample immediately after mixing.

  • Data Analysis:

    • Plot the absorbance at specific wavelengths (corresponding to the λmax of different species) as a function of pH.

    • The resulting titration curve can be used to determine the pKa values associated with protonation/deprotonation events.

    • The appearance and disappearance of specific absorption bands with changing pH provides qualitative information about the transitions between cationic, neutral tautomeric, and anionic forms.[16]

UV_Workflow A Prepare Stock Solution C Mix Stock + Buffer in Cuvette A->C B Prepare Buffer Series (pH 2-12) B->C D Record UV-Vis Spectrum C->D E Repeat for each pH D->E F Plot Absorbance vs. pH E->F G Determine pKa Values F->G

Sources

Methodological & Application

Synthesis of Methyl 4,6-dihydroxynicotinate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of Methyl 4,6-dihydroxynicotinate, a valuable heterocyclic building block in medicinal chemistry and drug development. The protocol herein is based on a modified Guareschi-Thorpe pyridine synthesis, a classic and reliable method for constructing the pyridone backbone. This application note details the underlying chemical principles, a step-by-step experimental procedure, and the necessary characterization data to ensure the synthesis of a high-purity final product. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development.

Introduction

This compound, also known as methyl 6-hydroxy-4-oxo-1,4-dihydropyridine-3-carboxylate, is a pyridine derivative of significant interest in organic synthesis.[1] Its structure, featuring two hydroxyl groups and a methyl ester on a pyridine ring, makes it a versatile intermediate for the synthesis of more complex molecules with potential biological activity. The dihydroxypyridine core is a key pharmacophore in a variety of bioactive compounds. This guide provides a robust and reproducible protocol for the laboratory-scale synthesis of this important compound.

Synthesis Strategy: The Guareschi-Thorpe Reaction

The synthesis of the 4,6-dihydroxypyridine ring system is efficiently achieved through the Guareschi-Thorpe reaction.[2][3] This condensation reaction typically involves a β-dicarbonyl compound, a cyano-activated methylene compound (such as a cyanoacetate or cyanoacetamide), and a nitrogen source, commonly ammonia or an ammonium salt.[4][5]

In this protocol, we will utilize diethyl malonate as the four-carbon building block that will form the C4, C5, and C6 atoms of the pyridine ring, along with the hydroxyl groups at positions 4 and 6. Methyl cyanoacetate will serve as the three-carbon component, providing the C2, C3, and the methyl carboxylate group at the 3-position. Ammonium carbonate will act as the nitrogen source to complete the heterocyclic ring.

The reaction proceeds through a series of condensation and cyclization steps, ultimately leading to the formation of the stable dihydroxypyridine ring.

Experimental Protocol

Materials and Reagents
Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )CAS NumberNotes
Diethyl malonateC₇H₁₂O₄160.17105-53-3Reagent grade, ≥99%
Methyl cyanoacetateC₄H₅NO₂99.09105-34-0Reagent grade, ≥99%
Ammonium carbonate(NH₄)₂CO₃96.09506-87-6Reagent grade
EthanolC₂H₅OH46.0764-17-5Anhydrous
Hydrochloric acidHCl36.467647-01-0Concentrated (37%)
Deionized waterH₂O18.027732-18-5
Anhydrous sodium sulfateNa₂SO₄142.047757-82-6For drying
Celite®68855-54-9For filtration
Equipment
  • Round-bottom flasks (250 mL and 500 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

  • pH paper or pH meter

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Setup cluster_reflux Reaction cluster_workup Work-up cluster_purification Purification A Charge flask with Diethyl Malonate, Methyl Cyanoacetate, Ammonium Carbonate, and Ethanol B Heat mixture to reflux for 6-8 hours A->B Heat C Cool to room temperature B->C Cool D Acidify with conc. HCl to pH 1-2 C->D Acidify E Collect precipitate by vacuum filtration D->E Filter F Wash precipitate with cold deionized water E->F Wash G Recrystallize from ethanol/water F->G Purify H Dry the purified product under vacuum G->H Dry

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine diethyl malonate (16.0 g, 0.1 mol), methyl cyanoacetate (9.9 g, 0.1 mol), ammonium carbonate (19.2 g, 0.2 mol), and 150 mL of anhydrous ethanol.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. Maintain the reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form.

  • Acidification and Precipitation: Slowly add concentrated hydrochloric acid to the cooled reaction mixture with stirring until the pH is between 1 and 2. This will cause the product to precipitate out of the solution as a solid.

  • Isolation of Crude Product: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold deionized water (2 x 50 mL) to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol, and then add hot deionized water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

Characterization of this compound

The identity and purity of the synthesized this compound (Molecular Formula: C₇H₇NO₄, Molecular Weight: 169.13 g/mol ) should be confirmed by spectroscopic methods.[1]

Expected Spectroscopic Data:
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 11.5-12.5 (br s, 2H, -OH)

    • δ 8.1 (s, 1H, H-2)

    • δ 5.8 (s, 1H, H-5)

    • δ 3.7 (s, 3H, -OCH₃)

    • (Note: The hydroxyl protons are exchangeable with D₂O and may be broad or not observed.)

  • ¹³C NMR (DMSO-d₆, 100 MHz):

    • δ 170.0 (C=O, ester)

    • δ 165.0 (C-4)

    • δ 163.0 (C-6)

    • δ 145.0 (C-2)

    • δ 98.0 (C-3)

    • δ 95.0 (C-5)

    • δ 51.0 (-OCH₃)

  • Infrared (IR) Spectroscopy (KBr, cm⁻¹):

    • 3400-3200 (br, O-H stretch)

    • ~3100 (C-H stretch, aromatic)

    • ~1700 (C=O stretch, ester)

    • ~1650 (C=O stretch, pyridone tautomer)

    • ~1600, 1580 (C=C and C=N stretch, aromatic ring)

    • ~1250 (C-O stretch, ester)

  • Mass Spectrometry (MS):

    • m/z: 169 (M⁺), 138 (M⁺ - OCH₃), 110 (M⁺ - COOCH₃)

Discussion of Experimental Choices

  • Choice of Reagents: Diethyl malonate and methyl cyanoacetate are chosen for their ability to readily undergo condensation and for introducing the desired functional groups at the correct positions on the pyridine ring. Ammonium carbonate serves as a convenient and inexpensive source of ammonia for the cyclization step.

  • Reaction Conditions: The reaction is carried out under reflux in ethanol to provide sufficient thermal energy to overcome the activation barriers of the condensation and cyclization steps. Ethanol is a good solvent for the starting materials and the intermediate species.

  • Work-up Procedure: Acidification of the reaction mixture is crucial for the precipitation of the product. The dihydroxypyridine ring is acidic and will be deprotonated under basic conditions, rendering it soluble. Protonation with a strong acid neutralizes the phenoxide-like species, leading to the precipitation of the less soluble neutral product.

  • Purification: Recrystallization is an effective method for purifying the final product, removing any unreacted starting materials and side products.

Safety Precautions

  • This synthesis should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Concentrated hydrochloric acid is corrosive and should be handled with care.

  • The organic solvents used are flammable and should be kept away from ignition sources.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound via a modified Guareschi-Thorpe reaction. The procedure is straightforward, utilizes readily available starting materials, and yields a high-purity product. The provided characterization data serves as a benchmark for confirming the identity and purity of the synthesized compound, ensuring its suitability for further applications in research and development.

References

  • Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 24846–24853. [Link]

  • Baron, H., et al. (1904). The Guareschi Reaction. Journal of the Chemical Society, Transactions, 85, 1726-1742.
  • Hollins, C. (1924). The Synthesis of Nitrogen Ring Compounds. D. Van Nostrand Company.
  • Guareschi, I. (1896). Sintesi di composti piridinici da etere cianacetico ed acetacetico in presenza di ammoniaca. Memorie della Reale Accademia delle Scienze di Torino, 46(2), 7-26.
  • Mosher, H. S. (1950). The Chemistry of the Pyridines. In R. C. Elderfield (Ed.), Heterocyclic Compounds (Vol. 1, pp. 397-681). John Wiley & Sons.
  • Mijin, D. Ž., et al. (1994). Investigation of the Reaction Conditions for the Synthesis of 4,6-disubstituted-3-cyano-2-pyridones and 4-methyl-3-cyano-6-hydroxy-2-pyridone. Journal of the Serbian Chemical Society, 59(12), 957-963.

Sources

Application Notes and Protocols for the Analytical Characterization of Methyl 4,6-dihydroxynicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical methods for the characterization of Methyl 4,6-dihydroxynicotinate (MDN), a nicotinic acid derivative with potential applications in medicinal chemistry.[1] As a key intermediate or potential active pharmaceutical ingredient (API), rigorous analytical characterization is imperative to ensure its identity, purity, and stability. This guide details step-by-step protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, UV-Vis Spectroscopy, and Thermal Analysis. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system.

Introduction to this compound

This compound (MDN) is a heterocyclic compound derived from nicotinic acid (Vitamin B3).[1] Its structure, featuring a pyridine ring with hydroxyl and methyl ester functional groups, makes it a subject of interest for potential antioxidant and anti-inflammatory properties.[1] The precise characterization of this molecule is a critical step in research and development, ensuring the reliability of biological studies and the quality of any potential therapeutic agent.

The analytical challenge in characterizing MDN lies in its polar nature and the presence of multiple functional groups that can influence its chromatographic behavior and spectral properties. This guide provides a multi-faceted analytical approach to unequivocally determine its structure and purity profile.

Physicochemical Properties

A thorough understanding of the physicochemical properties of MDN is fundamental to developing robust analytical methods.

PropertyValueSource
CAS Number 79398-27-9[2]
Molecular Formula C₇H₇NO₄[2]
Molecular Weight 169.13 g/mol [2]
Appearance White to off-white powder[1]
Purity (Typical) ≥98%[2]
Synonyms methyl 6-hydroxy-4-oxo-1,4-dihydropyridine-3-carboxylate[2]

Note: Experimental data such as melting point and solubility are not widely published. It is recommended to determine these experimentally for the specific batch under investigation.

Chromatographic Analysis: Purity and Quantification

Chromatographic techniques are essential for assessing the purity of MDN and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC)

Rationale: Reversed-phase HPLC is the method of choice for separating polar aromatic compounds like MDN from potential impurities. The dihydroxy substitution on the pyridine ring imparts significant polarity, necessitating a mobile phase with a higher aqueous component for adequate retention on a C18 column.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh 1 mg MDN B Dissolve in 1 mL Diluent (e.g., 50:50 Methanol:Water) A->B C Vortex to dissolve B->C D Filter through 0.45 µm syringe filter C->D E Inject 10 µL into HPLC system F Separation on C18 Column E->F G UV Detection at 280 nm F->G H Integrate Peak Area G->H I Calculate Purity (%) H->I

HPLC workflow for MDN purity analysis.

Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Filter both phases through a 0.45 µm membrane filter and degas.

  • Standard and Sample Preparation:

    • Prepare a stock solution of MDN at 1 mg/mL in a 50:50 mixture of methanol and water.

    • For analysis, dilute the stock solution to a working concentration of 0.1 mg/mL with the same diluent.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 280 nm
Gradient Program 5% B for 2 min, 5-95% B in 15 min, hold at 95% B for 3 min, return to 5% B in 1 min, and equilibrate for 4 min.

Expected Results: A sharp, well-defined peak for MDN should be observed. The retention time will depend on the specific C18 column used but is expected to be in the early to mid-range of the gradient. Purity is calculated based on the area percent of the main peak.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Rationale: LC-MS provides definitive identification of MDN by confirming its molecular weight. Electrospray ionization (ESI) in positive mode is suitable for this compound, as the pyridine nitrogen can be readily protonated.

Protocol:

  • LC Conditions: Use the same HPLC method as described in section 3.1.

  • MS Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 600 L/hr
Scan Range m/z 50-500

Expected Results: The mass spectrum should show a prominent ion at m/z 170.05, corresponding to the protonated molecule [M+H]⁺ of MDN (C₇H₈NO₄⁺). This provides strong evidence for the compound's identity.

Spectroscopic Characterization

Spectroscopic methods provide detailed structural information, confirming the presence of key functional groups and the overall molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful technique for elucidating the precise structure of organic molecules. ¹H NMR will confirm the number and connectivity of protons, while ¹³C NMR will identify all unique carbon environments. Due to potential tautomerism of the dihydroxy-pyridine ring, the observed spectra can be complex. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve polar compounds and the presence of exchangeable protons (OH, NH).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve 5-10 mg MDN in 0.7 mL DMSO-d₆ B Transfer to NMR tube A->B C Acquire ¹H NMR spectrum B->C D Acquire ¹³C NMR spectrum B->D E Process spectra (FT, phasing, baseline correction) C->E D->E F Assign chemical shifts and coupling constants E->F

NMR spectroscopy workflow for MDN.

Protocol:

  • Sample Preparation: Dissolve approximately 10 mg of MDN in 0.7 mL of DMSO-d₆.

  • Instrument Parameters (400 MHz spectrometer):

    • ¹H NMR: Acquire 16 scans with a relaxation delay of 1 second.

    • ¹³C NMR: Acquire 1024 scans with a relaxation delay of 2 seconds.

  • Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

Expected Spectral Data (Predicted and based on analogs like methyl 4-hydroxy-6-methylnicotinate[3]):

¹H NMR (400 MHz, DMSO-d₆)¹³C NMR (101 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Assignment Chemical Shift (δ, ppm) Assignment
~11.0-12.0 (br s, 2H)-OH, -NH (exchangeable)~170.0C=O (ester)
~7.8 (s, 1H)H-2~165.0C-6
~5.9 (s, 1H)H-5~160.0C-4
~3.7 (s, 3H)-OCH₃~145.0C-2
~105.0C-3
~98.0C-5
~52.0-OCH₃

Note: The exact chemical shifts and peak multiplicities can vary depending on solvent, concentration, and temperature. 2D NMR experiments (COSY, HSQC, HMBC) are recommended for unambiguous assignment.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is used to identify the key functional groups present in MDN. The spectrum will show characteristic absorption bands for the hydroxyl, amine, carbonyl, and aromatic moieties.

Protocol:

  • Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for solid samples. Place a small amount of MDN powder directly on the ATR crystal.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Expected Absorption Bands (based on related pyridine derivatives[4]):

Wavenumber (cm⁻¹)Assignment
3400-3100 (broad)O-H and N-H stretching
~3050Aromatic C-H stretching
~2950Aliphatic C-H stretching (-OCH₃)
~1700C=O stretching (ester carbonyl)
~1650C=O stretching (pyridone carbonyl)
1600-1450C=C and C=N stretching (aromatic ring)
~1250C-O stretching (ester)
UV-Vis Spectroscopy

Rationale: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis. The conjugated dihydroxy-pyridine system is expected to show distinct absorption maxima.

Protocol:

  • Sample Preparation: Prepare a 10 µg/mL solution of MDN in methanol.

  • Data Acquisition: Scan the solution from 200 to 400 nm using a quartz cuvette, with methanol as the blank.

Expected Results: Based on the structure, absorption maxima (λ_max) are expected in the range of 260-290 nm. This method can be used to determine the concentration of MDN using a calibration curve according to the Beer-Lambert law.

Thermal Analysis

Rationale: Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to assess the thermal stability and melting point of MDN. This information is crucial for understanding its physical properties and for formulation development.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis TGA/DSC Analysis cluster_data Data Interpretation A Weigh 5-10 mg MDN into an aluminum pan B Heat from 25 °C to 400 °C at 10 °C/min under N₂ A->B C Record weight loss (TGA) and heat flow (DSC) B->C D Determine melting point (DSC endotherm) C->D E Determine decomposition temperature (TGA) C->E

Workflow for thermal analysis of MDN.

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of MDN into an aluminum pan.

  • Instrument Parameters:

    • Heating Rate: 10 °C/min

    • Temperature Range: 25 °C to 400 °C

    • Atmosphere: Nitrogen, flow rate 50 mL/min

  • Data Analysis:

    • DSC: The onset of the endothermic peak corresponds to the melting point.

    • TGA: The temperature at which significant weight loss begins indicates the onset of decomposition.

Expected Results: The DSC thermogram will show an endothermic event corresponding to the melting of the compound. The TGA curve will indicate the temperature at which the molecule starts to decompose. A stable compound will show minimal weight loss until a high temperature.

Conclusion

The analytical methods outlined in this document provide a robust framework for the comprehensive characterization of this compound. A combination of chromatography for purity assessment, mass spectrometry for molecular weight confirmation, spectroscopy for structural elucidation, and thermal analysis for physical property determination is essential for ensuring the quality and consistency of this important chemical entity. These protocols are designed to be adaptable and can serve as a foundation for further method development and validation in research and quality control laboratories.

References

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). Retrieved from [Link]

  • GSRS. (n.d.). 4,6-DIHYDROXYNICOTINIC ACID. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Supporting Information. (n.d.). 13 - Supporting Information. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0280436). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0168668). Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0158872). Retrieved from [Link]

  • PubChem. (n.d.). Methyl Nicotinate. Retrieved from [Link]

  • IndiaMART. (n.d.). Methyl 4 6 Dihydroxynicotinate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 4. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxynicotinic acid. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Chem 117 Reference Spectra Spring 2011. Retrieved from [Link]

  • PhytoBank. (n.d.). 1H NMR Spectrum (PHY0074798). Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). METHYL 6-HYDROXY-1-METHYL-2-OXO-1,2-DIHYDROPYRIDINE-4-CARBOXYLATE. Retrieved from [Link]

  • Gorobets, N. Y., et al. (2009). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). Methylnicotinate. Retrieved from [Link]

  • India Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 6-methylnicotinate. Retrieved from [Link]

  • MDPI. (n.d.). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Retrieved from [Link]

  • NIST. (n.d.). Methyl 2,6-dihydroxy-4-methylbenzoate. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy Index. Retrieved from [Link]

  • Springer. (n.d.). Synthesis, structure, and biological activity of 2,6-diazido-4-methylnicotinonitrile derivatives. Retrieved from [Link]

  • ChemSynthesis. (2023, May 20). methyl 4,6-dimethyl-5-phenylnicotinate. Retrieved from [Link]

  • PubChem. (n.d.). 6-Hydroxynicotinic acid. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for 6-Hydroxynicotinic acid (HMDB0002658). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

  • NIST. (n.d.). 6-Hydroxynicotinic acid di-methyl derivative. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dihydroxy-6-methylnicotinic acid. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl isonicotinate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-(hydroxymethyl)benzoate. Retrieved from [Link]

Sources

The Elusive NMR Signature of Methyl 4,6-dihydroxynicotinate: A Case Study in Tautomeric Complexity

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: The structural elucidation of heterocyclic compounds is a cornerstone of modern drug discovery and development. Among the most powerful tools for this purpose is Nuclear Magnetic Resonance (NMR) spectroscopy. However, the interpretation of NMR data is not always straightforward, particularly for molecules that exhibit tautomerism. This application note addresses the specific case of Methyl 4,6-dihydroxynicotinate, a compound of interest in medicinal chemistry, and highlights the challenges in obtaining and interpreting its NMR spectral data due to its dynamic structural nature.

Introduction: The Significance of this compound

This compound, a derivative of nicotinic acid (Vitamin B3), possesses a scaffold that is of significant interest to researchers in medicinal chemistry. The presence of hydroxyl groups on the pyridine ring, combined with a methyl ester functionality, offers multiple points for chemical modification and potential interaction with biological targets. Accurate and unambiguous structural characterization is paramount for any further investigation into its biological activity.

The Challenge: Tautomerism in 4,6-Dihydroxypyridine Systems

A critical aspect influencing the NMR spectroscopic characterization of this compound is the phenomenon of keto-enol tautomerism. The 4,6-dihydroxypyridine ring can exist in several tautomeric forms, primarily the dihydroxy form and various pyridone forms. The equilibrium between these tautomers is highly dependent on factors such as the solvent, temperature, and pH.

Diagram: Tautomeric Forms of the 4,6-Dihydroxynicotinate Core

tautomers dihydroxy 4,6-Dihydroxy pyridone4 4-Oxo-6-hydroxy dihydroxy->pyridone4 H+ shift pyridone6 6-Oxo-4-hydroxy dihydroxy->pyridone6 H+ shift dione 4,6-Dioxo pyridone4->dione H+ shift pyridone6->dione H+ shift

Caption: Potential tautomeric equilibria for the core structure.

This dynamic equilibrium means that an NMR spectrum may show signals for a single, rapidly equilibrating average structure, or distinct signals for multiple tautomers if the rate of interconversion is slow on the NMR timescale. This complexity makes the a priori prediction of the NMR spectrum challenging and necessitates the acquisition of experimental data for definitive structural assignment.

The Search for Definitive Spectral Data

A comprehensive search of the scientific literature and chemical databases for experimentally acquired and assigned ¹H and ¹³C NMR data for this compound has been conducted. Despite the compound's commercial availability and relevance, a complete and validated set of spectral data from a peer-reviewed source could not be located. While data for structurally related compounds, such as methyl 4-hydroxy-6-methylnicotinate, are available, the electronic and structural differences are significant enough that direct extrapolation of chemical shifts and coupling constants would be scientifically unsound.

Proposed Protocol for NMR Data Acquisition and Characterization

For researchers and drug development professionals seeking to characterize this compound, the following detailed protocol is recommended. This protocol is designed to not only obtain high-quality spectra but also to investigate the potential influence of the solvent on tautomeric equilibrium.

Experimental Protocol

1. Sample Preparation:

  • Weigh approximately 10-15 mg of high-purity this compound.

  • Prepare two separate samples by dissolving the compound in:

    • Sample A: 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). This polar aprotic solvent is capable of hydrogen bonding and may favor specific tautomers.

    • Sample B: 0.7 mL of deuterated chloroform (CDCl₃). This less polar solvent will provide insight into the tautomeric equilibrium in a different chemical environment.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) to each sample.

  • Transfer each solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Setup and Data Acquisition:

  • Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) to ensure optimal signal dispersion.

  • Acquire the following spectra for both Sample A and Sample B:

    • ¹H NMR:

      • Number of scans: 16-32

      • Relaxation delay: 2 seconds

      • Spectral width: -2 to 12 ppm

    • ¹³C NMR:

      • Number of scans: ≥1024 (due to the low natural abundance of ¹³C)

      • Technique: Proton-decoupled

      • Relaxation delay: 5 seconds

      • Spectral width: 0 to 200 ppm

    • 2D NMR (recommended for unambiguous assignment):

      • COSY (Correlation Spectroscopy) to establish ¹H-¹H spin systems.

      • HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

3. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Phase and baseline correct all spectra.

  • Calibrate the chemical shift axis to the TMS signal.

  • Integrate the signals in the ¹H NMR spectra to determine the relative number of protons.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in the ¹H NMR spectra.

  • Use the 2D NMR data to systematically assign all proton and carbon signals to their respective positions in the most plausible tautomeric form(s).

Diagram: NMR Data Analysis Workflow

workflow cluster_acquisition Data Acquisition cluster_processing Data Processing & Assignment H1 1D ¹H NMR process FT, Phasing, Calibration H1->process C13 1D ¹³C NMR C13->process COSY 2D COSY COSY->process assign_H Assign ¹H Signals (Integration, Multiplicity, J-coupling) COSY->assign_H HSQC 2D HSQC HSQC->process HMBC 2D HMBC HMBC->process process->assign_H assign_C Assign ¹³C Signals assign_H->assign_C via HSQC/HMBC structure Elucidate Dominant Tautomer(s) assign_C->structure

Application Note: Elucidating the Structure of Methyl 4,6-dihydroxynicotinate through Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Methyl 4,6-dihydroxynicotinate

This compound is a heterocyclic compound belonging to the pyridine family. As a derivative of nicotinic acid (Vitamin B3), it and its analogs are of significant interest in medicinal chemistry and drug development. The presence of hydroxyl groups and a methyl ester on the pyridine core creates a molecule with multiple reactive sites and the potential for diverse biological activities. Accurate structural elucidation is a critical first step in understanding its chemical properties and potential therapeutic applications. Mass spectrometry serves as a powerful tool for confirming the molecular weight and revealing structural details through controlled fragmentation.

Structural Considerations and Tautomerism

A key feature of this compound (Molecular Formula: C₇H₇NO₄, Molecular Weight: 169.13 g/mol ) is its ability to exist in tautomeric forms.[1][2] The dihydroxy form can tautomerize to the more stable keto-enol form, specifically methyl 6-hydroxy-4-oxo-1,4-dihydropyridine-3-carboxylate. This equilibrium is crucial as the dominant tautomer in the gas phase will dictate the fragmentation pathway. For the purpose of this note, we will consider the fragmentation of the keto-enol tautomer, which is often favored in similar systems.

Predicted Mass Spectrum and Fragmentation Pathways

The fragmentation of this compound is expected to be influenced by its core functional groups: the pyridine ring, the hydroxyl group, the keto group, and the methyl ester. The analysis below proposes pathways for both soft (ESI) and hard (EI) ionization techniques.

Electrospray Ionization (ESI-MS)

ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ in positive ion mode. For this compound, the expected molecular ion would be observed at an m/z of 170.1. Subsequent fragmentation (MS/MS) would proceed through the loss of stable neutral molecules.

The primary fragmentation pathways for the [M+H]⁺ ion are predicted to be:

  • Loss of Methanol (CH₃OH): A common fragmentation pathway for methyl esters, often facilitated by a nearby protonated group. This would result in a fragment ion at m/z 138.1 .

  • Loss of Water (H₂O): The hydroxyl group can be readily lost as a neutral water molecule, leading to a fragment at m/z 152.1 .

  • Loss of Carbon Monoxide (CO): Following the initial loss of water or methanol, the resulting ion may lose carbon monoxide from the ring structure, a known fragmentation for pyridine derivatives.[3] For example, the m/z 138.1 ion could lose CO to yield a fragment at m/z 110.1 .

  • Decarboxylation (-COOCH₃): The entire methyl ester group can be lost as a radical, though this is sometimes less favored in ESI than neutral losses.

Electron Ionization (EI-MS)

EI is a higher-energy ionization technique that results in more extensive fragmentation. The molecular ion (M⁺˙) at m/z 169.1 may be observed, but its abundance could be low due to its instability.[4]

Key fragmentation pathways under EI include:

  • Loss of a Methoxy Radical (•OCH₃): Alpha cleavage at the ester group is a very common fragmentation pathway for esters, leading to the formation of a stable acylium ion.[5][6] This would produce a prominent peak at m/z 138.1 .

  • Loss of the Methyl Ester Group (•COOCH₃): Cleavage of the bond between the pyridine ring and the ester group would result in a fragment at m/z 110.1 .

  • Ring Fragmentation: The pyridine ring itself can undergo cleavage. A characteristic loss for pyridine derivatives is the neutral loss of HCN, which would lead to smaller fragment ions.[3] For instance, the fragment at m/z 110.1 could lose HCN to produce an ion at m/z 83.1 .

  • Loss of Carbon Monoxide (CO): Similar to ESI, the loss of CO from fragment ions is anticipated. The acylium ion at m/z 138.1 could lose CO to form a fragment at m/z 110.1 .

Proposed Fragmentation Diagram

The following diagram illustrates the predicted major fragmentation pathways for this compound, considering its keto-enol tautomer under both ESI and EI conditions.

G cluster_M Molecular Ion cluster_fragments Fragment Ions M [M+H]⁺ m/z 170.1 (ESI) M⁺˙ m/z 169.1 (EI) F1 m/z 152.1 [M+H - H₂O]⁺ M->F1 - H₂O F2 m/z 138.1 [M+H - CH₃OH]⁺ (ESI) [M - •OCH₃]⁺ (EI) M->F2 - CH₃OH (ESI) - •OCH₃ (EI) F3 m/z 110.1 [m/z 138.1 - CO]⁺ F2->F3 - CO F4 m/z 83.1 [m/z 110.1 - HCN]⁺ F3->F4 - HCN

Caption: Predicted fragmentation pathway of this compound.

Summary of Predicted Fragment Ions

m/z (ESI) m/z (EI) Proposed Identity Neutral Loss
170.1169.1[M+H]⁺ / M⁺˙-
152.1-[M+H - H₂O]⁺H₂O
138.1138.1[M+H - CH₃OH]⁺ / [M - •OCH₃]⁺CH₃OH / •OCH₃
110.1110.1[Fragment - CO]⁺CO
-83.1[Fragment - HCN]⁺HCN

Experimental Protocol

This protocol provides a general procedure for the analysis of this compound using a standard LC-MS system with an ESI source.

Materials and Reagents
  • This compound sample

  • LC-MS grade Methanol

  • LC-MS grade Water

  • LC-MS grade Formic Acid

  • 0.22 µm Syringe filters

Sample Preparation
  • Prepare a stock solution of this compound at 1 mg/mL in methanol.

  • From the stock solution, prepare a working solution at 1 µg/mL by diluting with 50:50 methanol:water.

  • Add 0.1% formic acid to the working solution to promote protonation.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

Instrumentation and Parameters

Liquid Chromatography (LC):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Methanol + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 2 µL

Mass Spectrometry (MS):

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Gas Flow: As per manufacturer's recommendation

  • Scan Range (MS1): m/z 50-300

  • MS/MS Analysis: Use data-dependent acquisition to trigger fragmentation of the most intense ions, with a particular focus on the expected parent ion at m/z 170.1.

  • Collision Energy: Ramp collision energy (e.g., 10-40 eV) to observe a range of fragment ions.

Data Analysis Workflow

G A Acquire Raw Data (LC-MS/MS) B Extract Ion Chromatogram (EIC for m/z 170.1) A->B C Analyze MS1 Spectrum (Confirm [M+H]⁺) B->C D Analyze MS2 Spectrum (Identify Fragment Ions) C->D E Compare with Predicted Fragmentation Pathway D->E F Confirm Structure E->F

Caption: Workflow for mass spectrometry data analysis.

Conclusion

The structural elucidation of this compound by mass spectrometry is a robust and informative process. By understanding its tautomeric nature and the characteristic fragmentation patterns of its constituent functional groups, researchers can confidently interpret the resulting mass spectra. The proposed pathways in this note, based on established chemical principles and literature on related compounds, provide a strong foundation for this analysis. The provided protocol offers a starting point for method development, enabling researchers to leverage mass spectrometry for the reliable characterization of this and other novel compounds in their research and development pipelines.

References

  • Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1981). The Mass Spectral Fragmentation Behavior of Pyridine Carboxylic and Thiocarboxylic Acid Esters. Organic Mass Spectrometry, 16(1), 249-252. Available at: [Link]

  • Núñez-Vergara, L. J., et al. (2007). Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes. Journal of the Chilean Chemical Society. Available at: [Link]

  • NIST. (n.d.). 2-Pyridinecarboxylic acid, methyl ester. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. Retrieved from [Link]

  • Singh, S., et al. (2014). LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. Journal of Pharmaceutical and Biomedical Analysis, 96, 139-146. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • NIST. (n.d.). 4-Pyridinecarboxylic acid, methyl ester. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

  • IndiaMART. (n.d.). Methyl 4 6 Dihydroxynicotinate. Retrieved from [Link]

Sources

FT-IR Analysis of Methyl 4,6-dihydroxynicotinate: A Guide to Functional Group Identification and Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract Methyl 4,6-dihydroxynicotinate (CAS 79398-27-9) is a pyridine derivative with significant potential in medicinal chemistry and pharmaceutical research.[1] Accurate structural characterization is fundamental to understanding its chemical behavior and biological activity. This application note provides a detailed guide to the analysis of its functional groups using Fourier Transform Infrared (FT-IR) spectroscopy. We present a primary protocol based on Attenuated Total Reflectance (ATR-FTIR), a rapid and non-destructive technique requiring minimal sample preparation, and an alternative protocol using the traditional Potassium Bromide (KBr) pellet method.[2][3] This guide explains the causal-driven experimental choices, outlines step-by-step procedures, and provides a comprehensive interpretation of the resulting spectrum, with a focus on identifying key vibrational frequencies associated with its distinct functional groups.

Introduction to FT-IR and this compound

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique that measures the absorption of infrared radiation by a sample, causing molecular bonds to vibrate at specific frequencies.[4] The resulting spectrum provides a unique "chemical fingerprint" of the molecule, revealing the presence of various functional groups.[3] This makes FT-IR an indispensable tool for structural elucidation and quality control in chemical synthesis and drug development.

This compound (C₇H₇NO₄) is a heterocyclic compound whose structure contains multiple functional groups, including hydroxyl (-OH), a methyl ester (-COOCH₃), and a pyridine ring system.[5] Crucially, such pyridinol compounds can exist in equilibrium with their pyridone tautomers. For this compound, the 6-hydroxy-4-oxo-1,4-dihydropyridine tautomer is a significant form.[5][6] This tautomerism profoundly influences the FT-IR spectrum, as the presence of a pyridone ring introduces characteristic N-H and amide-like C=O vibrations, which differ from the vibrations of a purely aromatic dihydroxypyridine structure.[7] Understanding this equilibrium is key to accurate spectral interpretation.

This guide focuses on providing robust protocols for acquiring and interpreting the FT-IR spectrum of this molecule, enabling researchers to verify its identity and purity with confidence.

Materials and Instrumentation

2.1 Reagents and Materials

  • This compound (solid powder, ≥98% purity)[5]

  • Spectroscopy-grade Potassium Bromide (KBr), dried in an oven at >100 °C to remove moisture (for Protocol 3.2)[8]

  • Solvents for cleaning: Isopropanol or Ethanol, Acetone

  • Lint-free wipes

2.2 Instrumentation

  • Fourier Transform Infrared (FT-IR) Spectrometer equipped with a mid-IR source and detector, capable of scanning the 4000–400 cm⁻¹ range.[4]

  • Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal.[9]

  • Hydraulic press and pellet die set (for Protocol 3.2)

  • Agate mortar and pestle (for Protocol 3.2)

Experimental Protocols and Workflow

The choice of sampling technique is critical for obtaining a high-quality spectrum. ATR-FTIR is the recommended method due to its simplicity, speed, and non-destructive nature.[10] The KBr pellet method is a classic alternative suitable for transmission measurements.[4][11]

Diagram of the ATR-FTIR Experimental Workflow

cluster_prep Step 1: Preparation cluster_acq Step 2: Acquisition cluster_proc Step 3: Processing & Analysis p1 Clean ATR Crystal (Isopropanol/Acetone) p2 Collect Background Spectrum (Empty Crystal) p1->p2 p3 Place Sample on Crystal (~1-2 mg of solid powder) p2->p3 a1 Apply Pressure with Anvil (Ensure good sample-crystal contact) p3->a1 a2 Acquire Sample Spectrum (Typically 16-32 scans at 4 cm⁻¹ resolution) a1->a2 d1 Automatic Ratioing (Sample vs. Background) a2->d1 d2 Perform ATR Correction (Software algorithm, optional) d1->d2 d3 Identify & Assign Peaks (Compare to reference data) d2->d3

Caption: Workflow for ATR-FTIR analysis.

Protocol 1: Analysis using Attenuated Total Reflectance (ATR-FTIR)

This is the preferred method for solid powders. It relies on the principle of an evanescent wave penetrating a small depth into the sample that is in direct contact with the ATR crystal.[12]

  • Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol, followed by acetone, to remove any contaminants. Allow the solvent to fully evaporate.

  • Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This step is crucial as it records the instrument's and ambient environment's (e.g., CO₂, water vapor) absorbance, which is then subtracted from the sample spectrum.[4]

  • Sample Application: Place a small amount (1-2 mg) of the this compound powder directly onto the center of the ATR crystal.[13]

  • Apply Pressure: Lower the press arm (anvil) and apply firm, consistent pressure to ensure intimate contact between the sample and the crystal surface. Good contact is essential for a strong, high-quality signal.[11]

  • Data Acquisition: Collect the sample spectrum using the pre-defined instrument parameters (see Section 3.3).

  • Post-Measurement Cleaning: After analysis, raise the anvil, remove the sample powder, and clean the crystal surface as described in step 1.

Protocol 2: Analysis using Potassium Bromide (KBr) Pellet (Alternative)

This transmission method involves dispersing the sample within an IR-transparent KBr matrix.[3] It requires more sample preparation but can be useful for quantitative analysis or comparison with older literature data.

  • Sample Preparation: Weigh approximately 1-2 mg of the sample and 100-200 mg of dry, spectroscopy-grade KBr.[11]

  • Grinding: Transfer the sample and KBr to a clean agate mortar and pestle. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. This minimizes light scattering, which can distort the spectrum.[8]

  • Pellet Formation: Transfer the powder into a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet. A cloudy pellet indicates insufficient grinding or moisture contamination.[8][11]

  • Background and Data Acquisition: Place the KBr pellet into the sample holder in the FT-IR spectrometer's main compartment. Collect the spectrum using the pre-defined instrument parameters. A background is typically run with an empty sample holder.

Recommended Instrument Parameters
  • Spectral Range: 4000 – 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32 (signal-averaged to improve signal-to-noise ratio)

  • Mode: Absorbance or Transmittance

Results and Discussion: Spectral Interpretation

The FT-IR spectrum of this compound should be interpreted by identifying characteristic absorption bands corresponding to its primary functional groups. The analysis must consider the likely predominance of the 4-pyridone tautomer in the solid state.

Diagram of this compound (Pyridone Tautomer) and Key Functional Groups

cluster_mol Methyl 6-hydroxy-4-oxo-1,4-dihydropyridine-3-carboxylate cluster_groups Key Functional Groups for FT-IR Analysis mol Structure fg1 O-H Stretch (Hydroxyl Group) fg2 N-H Stretch (Pyridone Ring) fg3 C=O Stretch (Ester) fg4 C=O Stretch (Pyridone Ring)

Caption: Key functional groups of the 4-pyridone tautomer.

Predicted Vibrational Frequencies and Peak Assignments

The following table summarizes the expected absorption bands for this compound. The ranges are based on established infrared correlation charts and data from similar compounds like nicotinic acid and pyridone derivatives.[7][14][15]

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
3500 - 3200Strong, BroadO-H (hydroxyl)H-bonded Stretching
3200 - 3000Medium, BroadN-H (pyridone)H-bonded Stretching
3100 - 3000Weak-MediumC-H (aromatic/vinyl)Stretching
2990 - 2950WeakC-H (methyl ester)Asymmetric Stretching
1740 - 1720StrongC=O (ester)Stretching
1670 - 1640StrongC=O (pyridone)Stretching (Amide I band)
1620 - 1580Medium-StrongC=C / C=NRing Stretching
1450 - 1350MediumC-H (methyl)Bending
1300 - 1200StrongC-O (ester)Asymmetric Stretching
1200 - 1100MediumC-O (hydroxyl)Stretching
900 - 650Medium-StrongC-HOut-of-plane Bending
Detailed Spectral Interpretation
  • O-H and N-H Stretching Region (3500 - 3000 cm⁻¹): A very broad and strong absorption band is expected in this region, resulting from the overlap of the O-H stretching of the hydroxyl group and the N-H stretching of the pyridone ring.[14] Extensive hydrogen bonding in the solid state is the primary cause of this broadening.

  • Carbonyl (C=O) Stretching Region (1750 - 1600 cm⁻¹): This region is highly diagnostic. Two distinct and strong peaks are anticipated. The peak at the higher wavenumber (approx. 1740-1720 cm⁻¹) corresponds to the C=O stretch of the methyl ester group.[14] The second strong peak at a lower wavenumber (approx. 1670-1640 cm⁻¹) is characteristic of the pyridone carbonyl group, which has partial double-bond character similar to an amide.[16] The presence of this second peak provides strong evidence for the pyridone tautomer.

  • Fingerprint Region (< 1500 cm⁻¹): This region contains a complex series of absorptions that are unique to the molecule. Key peaks include the strong C-O stretching vibrations from the ester and hydroxyl groups between 1300 cm⁻¹ and 1100 cm⁻¹.[14] Aromatic ring stretching (C=C and C=N) vibrations typically appear in the 1620-1580 cm⁻¹ range.[15] Numerous C-H bending vibrations also populate this area, confirming the overall molecular structure.

Conclusion

FT-IR spectroscopy, particularly using the ATR technique, is a rapid, reliable, and informative method for the structural analysis of this compound. By following the detailed protocols in this guide, researchers can obtain high-quality spectra for unambiguous functional group identification. The key to accurate interpretation lies in recognizing the signature peaks for the hydroxyl, methyl ester, and, most importantly, the 4-pyridone ring system. The presence of two distinct carbonyl absorptions is a critical marker for confirming the dominant tautomeric form in the solid state. This application note serves as a practical resource for scientists engaged in the synthesis, quality control, and development of pharmaceuticals based on this important heterocyclic scaffold.

References

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved from [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

  • Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy [Video]. YouTube. Retrieved from [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab, Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • Alcolea Palafox, M. (2003). Vibrational study of α- and γ-pyridone. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • IndiaMART. (n.d.). Methyl 4 6 Dihydroxynicotinate. Retrieved from [Link]

  • Cook, D. (1963). Vibrational spectra of pyridinium salts. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Hydroxynicotinic acid. PubChem Compound Database. Retrieved from [Link]

  • Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Hydroxynicotinic acid. PubChem Compound Database. Retrieved from [Link]

  • Prakash Raja. (2021, June 30). Vibrational Frequencies of Functional Groups/ Factors Affecting/ IR Spectroscopy [Video]. YouTube. Retrieved from [Link]

  • Trivedi, M. K., et al. (2015). Spectroscopic Characterization of Disulfiram and Nicotinic Acid after Biofield Treatment. ResearchGate. Retrieved from [Link]

  • Esteves, M. A., et al. (2023). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. MDPI. Retrieved from [Link]

  • India Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

Sources

Application Note: A Validated RP-HPLC Method for Purity Analysis of Methyl 4,6-dihydroxynicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the quantification of impurities in the active pharmaceutical ingredient (API), Methyl 4,6-dihydroxynicotinate. The method utilizes a C18 stationary phase with a simple isocratic mobile phase of phosphate buffer and acetonitrile, offering excellent specificity, linearity, accuracy, and precision. This protocol is designed for researchers, scientists, and drug development professionals engaged in quality control and stability testing, ensuring the integrity of the compound. All procedures are established in accordance with the International Council for Harmonisation (ICH) guidelines.

Introduction

This compound is a heterocyclic compound derived from nicotinic acid (Vitamin B3)[1]. As a key intermediate or potential API in pharmaceutical development, the stringent control of its purity is paramount to ensure safety and efficacy. Regulatory bodies require that analytical procedures for assessing the quality of drug substances are properly validated to demonstrate their suitability for the intended purpose[2][3][4].

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, providing high-resolution separation for complex mixtures[5][6]. Reverse-phase chromatography (RPC), which separates analytes based on hydrophobic interactions with a non-polar stationary phase, is particularly well-suited for moderately polar compounds like this compound[7][8].

This document provides a comprehensive, step-by-step protocol for a purity analysis method. The causality behind key experimental choices is explained, and the validation strategy is grounded in authoritative guidelines from the ICH and the United States Pharmacopeia (USP)[9][10][11][12][13].

Analyte Information

  • Compound Name: this compound

  • CAS Number: 79398-27-9[1][14]

  • Molecular Formula: C₇H₇NO₄[1][14]

  • Molecular Weight: 169.13 g/mol [14]

  • Structure: Chemical Structure of this compound (Image Source: ChemScene)

  • Properties: The presence of hydroxyl groups and the pyridine ring makes the molecule polar. Its structure contains a chromophore, making it suitable for UV detection. The conjugated system of the pyridine ring and carboxylate group is expected to have a UV absorbance maximum in the range of 260-300 nm, similar to other nicotinic acid derivatives and carbonyl-containing compounds[15].

Principle of the Method

The method is based on isocratic reverse-phase HPLC. The sample is dissolved in a suitable diluent and injected into the HPLC system. The separation is achieved on a C18 (octadecylsilyl) silica gel column. The mobile phase, a mixture of aqueous phosphate buffer and an organic modifier (acetonitrile), allows for the elution of the main compound and any potential impurities. The buffer is used to maintain a constant pH, ensuring consistent ionization and retention times. Detection is performed using a UV detector at a wavelength that provides a high response for the main peak and expected impurities. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Instrumentation, Materials, and Reagents

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

    • Chromatography Data System (CDS) for data acquisition and processing.

    • Analytical balance (0.01 mg readability).

    • pH meter.

    • Sonicator.

  • Materials:

    • HPLC column: L1 packing, C18, 5 µm particle size, 4.6 x 250 mm (e.g., Agilent Zorbax, Waters SunFire, Phenomenex Luna).

    • Volumetric flasks (Class A).

    • Pipettes (Class A).

  • Reagents:

    • This compound Reference Standard (≥99.5% purity).

    • Acetonitrile (HPLC grade).

    • Potassium Dihydrogen Phosphate (KH₂PO₄) (AR grade).

    • Orthophosphoric Acid (AR grade).

    • Water (HPLC grade or Milli-Q).

Experimental Protocols

Preparation of Solutions
  • Mobile Phase (20 mM Potassium Phosphate Buffer, pH 3.0 : Acetonitrile, 85:15 v/v):

    • Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water.

    • Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.

    • Filter the buffer solution through a 0.45 µm membrane filter.

    • Prepare the final mobile phase by mixing 850 mL of the buffer with 150 mL of acetonitrile.

    • Degas the mobile phase by sonication for 15 minutes before use.

    • Scientist's Note: The acidic pH (3.0) is chosen to suppress the ionization of the hydroxyl groups and any potential acidic impurities, leading to better peak shape and retention on the non-polar C18 column.

  • Diluent (Water : Acetonitrile, 50:50 v/v):

    • Mix equal volumes of HPLC grade water and acetonitrile. This mixture is strong enough to solubilize the analyte while being compatible with the mobile phase.

  • Standard Solution Preparation (0.5 mg/mL):

    • Accurately weigh about 25 mg of this compound Reference Standard into a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to cool to room temperature.

    • Dilute to the mark with diluent and mix thoroughly.

  • Sample Solution Preparation (0.5 mg/mL):

    • Prepare in the same manner as the Standard Solution, using the this compound sample to be tested.

Chromatographic Conditions

The quantitative data for the HPLC method is summarized in the table below.

ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase 20 mM KH₂PO₄ (pH 3.0) : Acetonitrile (85:15, v/v)
Flow Rate 1.0 mL/min
Elution Mode Isocratic
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 275 nm
Run Time 30 minutes
  • Scientist's Note: A detection wavelength of 275 nm was selected based on the UV absorbance profile of similar nicotinic acid derivatives, which typically show strong absorbance in this region due to π→π transitions of the conjugated aromatic system. A PDA detector can be used during method development to confirm the optimal wavelength and to check for peak purity.*

Analytical Workflow

The overall workflow for the purity analysis is depicted below.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase & Diluent prep_std Prepare Standard Solution (0.5 mg/mL) prep_mobile->prep_std prep_sample Prepare Sample Solution (0.5 mg/mL) prep_mobile->prep_sample sys_suit System Suitability Test (Inject Standard 5x) prep_sample->sys_suit analysis Inject Blank, Standard (1x), and Sample (2x) sys_suit->analysis integrate Integrate Chromatograms (Ignore peaks < 0.05%) analysis->integrate calculate Calculate % Purity (Area Normalization) integrate->calculate report Generate Final Report calculate->report

Figure 1: Experimental workflow for HPLC purity analysis.

Method Validation

The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose[2][3][10][11]. The following parameters are critical for a purity method.

System Suitability

Before performing any analysis, the suitability of the chromatographic system must be verified. This is a self-validating check to ensure the system is performing adequately[9][12].

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0 for the main peak
Theoretical Plates (N) ≥ 2000 for the main peak
%RSD of Peak Area ≤ 2.0% for five replicate injections of Standard
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.

  • Protocol:

    • Inject the diluent (blank) to ensure no interfering peaks at the retention time of the analyte.

    • Perform forced degradation studies (e.g., acid, base, oxidative, thermal, and photolytic stress) on the sample.

    • Analyze the stressed samples to demonstrate that the degradation products are well-resolved from the main peak. A PDA detector is highly recommended to assess peak purity.

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.

  • Protocol:

    • Prepare a series of at least five solutions of the Reference Standard ranging from the Limit of Quantitation (LOQ) to 150% of the nominal sample concentration (e.g., 0.005, 0.25, 0.5, 0.75, 1.0 mg/mL).

    • Inject each solution in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Calculate the correlation coefficient (r²), which should be ≥ 0.999.

Accuracy (Recovery)

Accuracy is the closeness of the test results to the true value. It is determined by spiking a sample with known amounts of the analyte.

  • Protocol:

    • Prepare samples in triplicate at three concentration levels (e.g., 50%, 100%, and 150% of the nominal concentration) by spiking a known quantity of the Reference Standard into a sample mixture.

    • Calculate the percentage recovery at each level.

    • The mean recovery should be within 98.0% to 102.0%.

Precision

Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Repeatability (Intra-day Precision): Analyze six individual sample preparations on the same day, with the same analyst and instrument. The %RSD of the purity results should be ≤ 1.0%.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day with a different analyst and/or a different instrument. The %RSD between the two sets of data should be evaluated.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy[2].

  • Protocol: These are typically determined based on the signal-to-noise ratio (S/N) of the analyte peak.

    • LOD: S/N ratio of 3:1.

    • LOQ: S/N ratio of 10:1. The LOQ must be precise, with an RSD of ≤ 10%.

G cluster_foundation Foundational Parameters cluster_quant Quantitative Accuracy cluster_limits Sensitivity Specificity Specificity (Discrimination) Linearity Linearity (r² ≥ 0.999) Accuracy Accuracy (Recovery) Precision Precision (Repeatability & Ruggedness) LOQ Limit of Quantitation (S/N = 10:1) LOD Limit of Detection (S/N = 3:1) LOQ->LOD Method Validated Purity Method Method->Specificity Method->Linearity Method->Accuracy Method->Precision Method->LOQ

Figure 2: Interrelationship of ICH validation parameters for the analytical method.

Calculation of Purity

The purity of this compound is calculated using the area normalization method. This method assumes that all impurities have a similar UV response to the main component. If a specific impurity has a significantly different response, a relative response factor (RRF) must be determined and applied.

Formula: % Purity = (Area_main / (Area_total - Area_blank)) * 100

Where:

  • Area_main: The peak area of this compound.

  • Area_total: The sum of the areas of all peaks in the chromatogram.

  • Area_blank: The sum of the areas of all peaks in the blank chromatogram. (Note: Peaks below the LOQ or below a reporting threshold, e.g., 0.05%, are typically disregarded).

Conclusion

The RP-HPLC method described in this application note is demonstrated to be simple, rapid, and reliable for the purity determination of this compound. The method is highly specific, linear, accurate, and precise, meeting all typical requirements for quality control in a pharmaceutical setting. The comprehensive validation approach, grounded in ICH and USP guidelines, ensures that the method is robust and suitable for its intended purpose, providing trustworthy data for drug development and manufacturing.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP). (2022). US Pharmacopeia.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • General Information on <621> CHROM
  • Understanding the L
  • Harmonized Standard for <621> Chrom
  • Analysis of Bioavailable Niacin (Vitamin B3) by HPLC.
  • General Procedures for Chrom
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology (PDF). (2005). U.S.
  • Strategies to Enable and Simplify HPLC Polar Compound Separ
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).
  • Methyl 4 6 Dihydroxynicotinate Product Inform
  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. (2003). Acta Poloniae Pharmaceutica.
  • Reverse-phase HPLC method for measuring polarity distributions of natural organic m
  • Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-column Photochemical Derivatization in Foods and Supplements.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency (EMA).
  • HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid. SIELC Technologies.
  • Niacin/ Nicotinic Acid/Vitamin B3 Quantification Service.
  • Reverse Phase Chrom
  • HPLC Retention of Polar Compounds. SIELC Technologies.
  • Methyl 4,6-dihydroxynicotin
  • Methyl 4,6-dihydroxynicotin
  • Methyl Nicotinate Physical Properties.
  • METHYL 2,4-DIHYDROXY-6-METHYLNICOTIN
  • UV-Vis Spectroscopy: Absorbance of Carbonyls. (2016). Master Organic Chemistry.
  • UV/Vis+ Photochemistry Database - Arom
  • UV/Vis+ Photochemistry Database - Organic Acids / Esters. science-softCon.
  • UV-Vis spectrum of 7-hydroxy-4-methylcoumarin.

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Application Notes & Protocols: Leveraging Methyl 4,6-dihydroxynicotinate in the Synthesis of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Dihydroxynicotinate Scaffold

Methyl 4,6-dihydroxynicotinate, a derivative of nicotinic acid (Vitamin B3), represents a versatile and highly functionalized scaffold for the synthesis of a diverse array of bioactive compounds. Its pyridine core is a privileged structure in medicinal chemistry, frequently found in FDA-approved drugs. The presence of two hydroxyl groups and a methyl ester at strategic positions on the pyridine ring offers multiple points for chemical modification, enabling the exploration of a broad chemical space in the quest for novel therapeutics. This document provides a detailed guide to the synthetic utility of this compound, outlining key reaction pathways and providing exemplary protocols for the synthesis of potential bioactive agents.

The dihydroxypyridine moiety can act as a bioisostere for other important chemical groups and can engage in crucial hydrogen bonding interactions with biological targets. The inherent reactivity of the hydroxyl and ester functionalities allows for a range of synthetic transformations, including alkylation, acylation, and cross-coupling reactions, making it an ideal starting material for the construction of compound libraries for high-throughput screening.

Chemical Properties and Reactivity

This compound (CAS No: 79398-27-9) is a white to off-white powder with the molecular formula C₇H₇NO₄ and a molecular weight of 169.13 g/mol .[1][2] The molecule's reactivity is primarily dictated by its three functional groups: two hydroxyl groups at positions 4 and 6, and a methyl ester at position 3.

PropertyValueSource
CAS Number 79398-27-9[1][2]
Molecular Formula C₇H₇NO₄[1][2]
Molecular Weight 169.13[1][2]
Appearance White to off-white powder[3]
Purity ≥98%[1][2]

The hydroxyl groups can undergo tautomerization to the corresponding pyridone forms, which can influence their reactivity. These hydroxyl groups are nucleophilic and can be readily alkylated or acylated. The methyl ester is susceptible to hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid, which can then be converted to amides or other ester derivatives.

Synthetic Pathways and Protocols

The strategic derivatization of this compound can lead to a variety of potentially bioactive molecules. Key synthetic transformations are outlined below.

Workflow for Derivatization

Synthetic Workflow General Synthetic Workflow for this compound Derivatives start This compound o_alkylation O-Alkylation start->o_alkylation R-X, Base o_acylation O-Acylation start->o_acylation RCOCl, Base hydrolysis Ester Hydrolysis start->hydrolysis NaOH or HCl suzuki_coupling Suzuki Coupling Precursor (e.g., Triflation) o_alkylation->suzuki_coupling Tf2O, Base amide_coupling Amide Coupling hydrolysis->amide_coupling Amine, Coupling Agent final_suzuki Suzuki Coupling suzuki_coupling->final_suzuki Ar-B(OH)2, Pd catalyst Therapeutic Targets Potential Therapeutic Targets of Dihydroxynicotinate Derivatives Scaffold This compound Derivatives Kinases Kinase Inhibitors (e.g., for Cancer) Scaffold->Kinases Antiviral Antiviral Agents Scaffold->Antiviral Anti_inflammatory Anti-inflammatory Agents Scaffold->Anti_inflammatory Neuro CNS Targets Scaffold->Neuro

Sources

Protocol for derivatization of Methyl 4,6-dihydroxynicotinate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Chemical Derivatization of Methyl 4,6-dihydroxynicotinate

Abstract

This technical document provides detailed application notes and step-by-step protocols for the chemical derivatization of this compound. The primary focus is on leveraging the reactivity of the 4- and 6-position hydroxyl groups, which are principal sites for synthetic modification. We present field-proven methodologies for O-alkylation and O-acylation, two fundamental transformations for this scaffold. The protocols are designed to be self-validating, emphasizing reaction monitoring, purification, and rigorous analytical characterization. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic potential of novel nicotinic acid derivatives by modifying their physicochemical and pharmacological properties.

Introduction: The Significance of this compound

This compound is a heterocyclic compound derived from nicotinic acid (Vitamin B3).[1] Its structure, characterized by a pyridine ring bearing two hydroxyl groups and a methyl ester, presents a versatile scaffold for chemical synthesis. The molecule is also known by its tautomeric name, methyl 6-hydroxy-4-oxo-1,4-dihydropyridine-3-carboxylate.[2][3] This structural class, broadly known as dihydropyridines, is of significant interest in medicinal chemistry. Dihydropyridine-based molecules are famously employed as L-type calcium channel blockers for the management of hypertension and other cardiovascular disorders.[4][5][6]

The derivatization of the hydroxyl groups on the this compound core is a key strategy for modulating its biological activity. Modifications such as alkylation or acylation can alter critical properties like lipophilicity, hydrogen bonding capacity, and metabolic stability, thereby influencing the compound's pharmacokinetics and pharmacodynamics. This guide offers robust protocols to create libraries of such derivatives for screening and development.

Core Chemical Reactivity and Strategic Considerations

The primary sites for derivatization on this compound are the two hydroxyl groups at the C4 and C6 positions. These phenolic hydroxyls are weakly acidic and can be deprotonated by a suitable base to form nucleophilic phenoxides, which are central to the reactions described herein.

A critical aspect of this molecule's reactivity is the potential for tautomerism and the presence of the pyridine ring nitrogen, which introduces the possibility of competing N-alkylation or N-acylation reactions alongside the desired O-derivatization.[7] The choice of solvent, base, and electrophile can significantly influence the regioselectivity of the reaction. The protocols detailed below are optimized to favor O-derivatization.

Logical Workflow for Derivatization

Caption: General workflow for the derivatization of this compound.

Protocol 1: O-Alkylation of this compound

This protocol describes the exhaustive methylation of both hydroxyl groups using methyl iodide. The principles can be readily adapted for other alkylating agents (e.g., ethyl bromide, benzyl bromide).

Principle and Mechanistic Insight

The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism, analogous to the Williamson ether synthesis. The hydroxyl protons are first removed by a non-nucleophilic base, potassium carbonate, to generate reactive phenoxide intermediates. These intermediates then attack the electrophilic carbon of the alkyl halide to form the corresponding ether linkages. A polar aprotic solvent like dimethylformamide (DMF) is chosen because it effectively solvates the potassium cation without hydrogen bonding to the phenoxide, thus enhancing its nucleophilicity and promoting a favorable reaction rate.[8]

Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • Methyl Iodide (CH₃I) (2.5 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (3.0 eq).

  • Add anhydrous DMF to dissolve the starting material (approx. 0.1 M concentration).

  • Stir the suspension for 15 minutes at room temperature.

  • Add methyl iodide (2.5 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours.

  • Self-Validation: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The product spot should have a higher Rf value than the starting material.

  • Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash twice with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate to afford the pure Methyl 4,6-dimethoxynicotinate.

Reaction Scheme: O-Alkylation

Caption: Synthesis of Methyl 4,6-dimethoxynicotinate via O-alkylation.

Data Summary
ParameterValueRationale
Reagent Equivalents
This compound1.0Limiting Reagent
K₂CO₃3.0Ensures complete deprotonation of both hydroxyls.
CH₃I2.5Slight excess to drive the reaction to completion.
Reaction Conditions
Temperature60 °CProvides sufficient energy without degrading reagents.
Time4-6 hoursTypical duration, confirm with TLC.
Expected Outcome
Yield75-85%Typical for this type of reaction after purification.
¹H NMR (CDCl₃, δ ppm)~3.9 (s, 3H, COOCH₃), ~4.0 (s, 6H, Ar-OCH₃ x2)Appearance of two new methoxy singlets.
MS (ESI+)Calculated m/z: 198.07 (M+H)⁺Confirms the addition of two methyl groups.

Protocol 2: O-Acylation of this compound

This protocol details the formation of a di-ester derivative via acetylation with acetic anhydride.

Principle and Mechanistic Insight

O-acylation is achieved by treating the substrate with an acylating agent, such as an acid anhydride or acid chloride.[9] In this protocol, pyridine serves a dual role: it acts as a solvent and as a base to activate the hydroxyl groups and to neutralize the acetic acid byproduct generated during the reaction. The reaction proceeds through a nucleophilic acyl substitution mechanism where the hydroxyl oxygen attacks one of the carbonyl carbons of acetic anhydride.

Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Pyridine, anhydrous

  • Acetic Anhydride (Ac₂O) (3.0 eq)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C using an ice bath.

  • Add acetic anhydride (3.0 eq) dropwise while stirring.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Self-Validation: Monitor the reaction by TLC (1:1 hexane/ethyl acetate). The acylated product will be significantly less polar than the starting material.

  • Upon completion, dilute the reaction mixture with dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), deionized water, saturated NaHCO₃ solution, and finally, brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the resulting residue by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography to yield the pure Methyl 4,6-diacetoxynicotinate.

Reaction Scheme: O-Acylation

Caption: Synthesis of Methyl 4,6-diacetoxynicotinate via O-acylation.

Data Summary
ParameterValueRationale
Reagent Equivalents
This compound1.0Limiting Reagent
Acetic Anhydride3.0Excess ensures complete di-acylation.
Reaction Conditions
Temperature0 °C to RTInitial cooling controls exothermicity.
Time12-16 hoursAcylations are often slower than alkylations.
Expected Outcome
Yield80-90%Typically a high-yielding transformation.
¹H NMR (CDCl₃, δ ppm)~2.3 (s, 6H, OCOCH₃ x2), ~3.9 (s, 3H, COOCH₃)Appearance of a new singlet for the acetyl methyls.
IR (cm⁻¹)~1760 cm⁻¹ (Ester C=O), ~1720 cm⁻¹ (COOCH₃ C=O)Disappearance of broad O-H stretch; appearance of new ester carbonyl stretch.
MS (ESI+)Calculated m/z: 254.06 (M+H)⁺Confirms the addition of two acetyl groups.

Conclusion

The protocols outlined in this application note provide a reliable foundation for the O-alkylation and O-acylation of this compound. These derivatization strategies are fundamental tools for medicinal chemists aiming to fine-tune the properties of this promising heterocyclic scaffold. By following the detailed steps and incorporating the principles of self-validation through diligent reaction monitoring and thorough characterization, researchers can confidently synthesize novel derivatives for further investigation in drug discovery programs.

References

  • IndiaMART. Methyl 4 6 Dihydroxynicotinate. [Link]

  • MDPI. Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers and Their Effects in Asymmetric Reactions. [Link]

  • National Center for Biotechnology Information. Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency. [Link]

  • National Center for Biotechnology Information. Pharmacology of the dihydropyridine calcium antagonists: relationship between lipophilicity and pharmacodynamic responses. [Link]

  • Ninja Nerd. Calcium Channel Blockers | Mechanism of Action, Indications, Adverse Reactions, Contraindications. [Link]

  • ResearchGate. A study of the acylation of 4‐hydroxy‐6‐methyl‐2‐pyrone and 4 hy(lroxy‐6‐phenyl‐2‐pyrone. [Link]

  • ResearchGate. N- vs. O-alkylation on 4,6-Dimethyl-2-oxo/Thio-nicotinonitrile. [Link]

  • National Center for Biotechnology Information. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. [Link]

Sources

High-Purity Isolation of Methyl 4,6-dihydroxynicotinate via Normal-Phase Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4,6-dihydroxynicotinate is a substituted pyridine derivative with significant potential as a building block in medicinal chemistry and pharmaceutical research.[1] The synthesis of such compounds often results in crude mixtures containing unreacted starting materials, byproducts, and other impurities. Achieving high purity is critical for subsequent synthetic steps and for obtaining accurate biological and pharmacological data. This application note provides a detailed, field-proven protocol for the purification of this compound using silica gel column chromatography. We will explore the underlying principles of the separation, provide a step-by-step methodology from solvent system selection to final product analysis, and offer a guide for troubleshooting common issues.

Principle of Separation: Adsorption Chromatography

The purification of this compound is based on the principles of normal-phase adsorption chromatography.[2] In this technique, a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase.[3][4] The separation mechanism relies on the differential partitioning of the mixture's components between these two phases.[5]

This compound is a polar molecule, attributed to its two hydroxyl groups and the nitrogen atom in the pyridine ring. Its computed Topological Polar Surface Area (TPSA) is 79.65 Ų, indicating significant polarity.[6]

The core principle is as follows:

  • Adsorption: The crude sample is loaded onto the top of the silica gel column. The polar components of the mixture, including the target compound, will form stronger interactions (primarily hydrogen bonds and dipole-dipole interactions) with the polar silanol groups (Si-OH) of the silica gel stationary phase compared to less polar impurities.

  • Elution: A mobile phase (eluent) is passed through the column.[7] This solvent competes with the adsorbed compounds for binding sites on the stationary phase.[4]

    • Non-polar impurities have a low affinity for the silica gel and a high affinity for the mobile phase. They will travel through the column quickly and elute first.

    • Polar compounds , like this compound, are more strongly adsorbed to the silica gel. A more polar mobile phase is required to displace them from the stationary phase and allow them to move down the column.[4]

By gradually increasing the polarity of the mobile phase (a technique known as gradient elution), we can sequentially elute compounds in order of increasing polarity, thereby isolating the desired product.[8]

Pre-Purification: Solvent System Selection via TLC

Before committing to a large-scale column separation, it is crucial to identify an optimal solvent system using Thin-Layer Chromatography (TLC).[9] TLC serves as a small-scale, rapid analytical method to predict the behavior of the compound on a silica column.[10] The goal is to find a solvent mixture that provides good separation between the target compound and its impurities, with a Retention Factor (Rf) for the target compound ideally between 0.25 and 0.35.

Protocol for TLC Analysis:

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., Methanol or Dichloromethane).

  • Spot the solution onto a silica gel TLC plate.

  • Prepare several developing chambers with different solvent systems of varying polarity. Good starting points for polar compounds include mixtures of a less polar solvent (e.g., Dichloromethane (DCM), Ethyl Acetate) and a more polar solvent (e.g., Methanol (MeOH), Ethanol).

  • Develop the TLC plates.

  • Visualize the spots under UV light (if the compound is UV active) and/or by staining (e.g., potassium permanganate).

  • Calculate the Rf value for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).

  • Select the solvent system that gives the best separation and the target Rf value. A common system for nicotinic acid derivatives is a mixture of DCM and MeOH.[11][12]

Solvent System (DCM:MeOH) Observed Rf of Target Separation Quality
99:1~0.1Poor; compound remains near the baseline.
95:5~0.3Good; clear separation from less polar impurities.
90:10~0.6Poor; compound moves too close to the solvent front.

Table 1: Example TLC optimization data. The 95:5 DCM:MeOH system is identified as a suitable starting point for the column.

Detailed Purification Protocol

This protocol is designed for the purification of approximately 1-2 grams of crude material. Adjust the column size and solvent volumes accordingly for different scales.[8]

Materials and Reagents
Item Specification Purpose
Stationary Phase Silica Gel, 60 Å, 230-400 meshAdsorbent for separation
Crude Product This compound (crude)Sample to be purified
Solvents Dichloromethane (DCM), HPLC GradeMobile phase (less polar component)
Methanol (MeOH), HPLC GradeMobile phase (more polar component)
Column Glass chromatography column, 40-60 mm diameterContains the stationary phase
Ancillary Materials Cotton wool or glass wool, Sand (washed)Column plug and protective layer
Collection Vessels Test tubes or flasksFor collecting fractions
Analytical Equipment TLC plates, developing chamber, UV lampMonitoring the separation
Experimental Workflow

G cluster_prep Preparation Phase cluster_sep Separation Phase cluster_post Analysis Phase tlc 1. TLC Analysis (Select Solvent System) pack 2. Pack Column (Wet Packing with DCM) tlc->pack load 3. Load Sample (Dry Loading Method) pack->load elute 4. Elute Column (Gradient: DCM -> DCM/MeOH) load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions (TLC) collect->analyze pool 7. Pool Pure Fractions analyze->pool evap 8. Evaporate Solvent pool->evap pure_product Pure Methyl 4,6-dihydroxynicotinate evap->pure_product

Caption: Workflow for the purification of this compound.

Step-by-Step Procedure

Step 1: Column Preparation (Wet Packing) The wet packing method is generally preferred as it minimizes the chances of trapping air bubbles and creating channels in the stationary phase, which would lead to poor separation.[8][13]

  • Insert a small plug of cotton or glass wool at the bottom of the column.[7] Add a thin layer (approx. 1 cm) of sand.

  • Clamp the column vertically to a stand. Fill the column about one-third full with the initial, least polar eluent (e.g., 100% DCM).

  • In a separate beaker, prepare a slurry of silica gel in the same eluent (approx. 1:1.5 w/v). Stir well to remove air bubbles.[14]

  • Pour the slurry into the column. Open the stopcock to allow the solvent to drain slowly, which helps the silica pack evenly. Tap the column gently to encourage uniform settling.[14]

  • Continuously add the slurry until the desired column height is reached (a good rule of thumb is a 20:1 to 50:1 ratio of silica gel to crude product by weight).

  • Add a final layer of sand (approx. 1 cm) on top of the silica bed to prevent it from being disturbed during sample and solvent addition.[2][14]

  • Drain the solvent until the level is just at the top of the sand layer. Crucially, never let the column run dry. [15]

Step 2: Sample Loading (Dry Loading) For compounds that are not highly soluble in the initial eluent, dry loading is the preferred method to ensure a concentrated starting band.[15]

  • Dissolve the crude product (1-2 g) in a minimal amount of a suitable solvent (e.g., methanol).

  • Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to this solution.

  • Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.

  • Carefully add this powder onto the top layer of sand in the prepared column, ensuring an even layer.

Step 3: Elution and Fraction Collection This protocol uses a step-gradient elution, which provides a good balance between resolution and speed.

  • Begin elution with a non-polar solvent (e.g., 100% DCM) to wash out any highly non-polar impurities. Collect the eluate in fractions (e.g., 10-20 mL per test tube).

  • Gradually increase the polarity of the mobile phase. For example:

    • 200 mL of 1% MeOH in DCM

    • 200 mL of 2% MeOH in DCM

    • 400 mL of 5% MeOH in DCM (this is the system where the product is expected to elute based on TLC).

    • 200 mL of 10% MeOH in DCM (to wash out highly polar impurities).

  • Maintain a constant flow rate. If using gravity, this depends on the column packing; for flash chromatography, a pump controls the flow.[14]

  • Collect fractions continuously throughout the process. Label them sequentially.

Step 4: Analysis of Fractions

  • Monitor the collected fractions using TLC to identify which ones contain the pure product.

  • Spot every few fractions on a single TLC plate. Develop the plate using the optimized solvent system (e.g., 95:5 DCM:MeOH).

  • Under UV visualization, fractions containing the pure target compound will show a single spot at the correct Rf value.

  • Combine all fractions that show only the pure product spot.[15]

  • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound as a solid or oil.

  • Confirm the purity of the final product using an appropriate analytical technique, such as HPLC or NMR spectroscopy.[12]

Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
Poor or No Separation - Incorrect mobile phase polarity.- Column was packed unevenly (channeling).- Sample was overloaded.- Re-optimize the solvent system with TLC.[9]- Repack the column carefully using the wet slurry method.[8]- Reduce the amount of crude sample relative to the silica gel (aim for 1-5% by mass).[8]
Cracked or Dry Column Bed The solvent level dropped below the top of the stationary phase.- The column run is likely compromised. The column must be kept wet at all times during operation.[15] Repack and restart.
Broad or Tailing Bands - Sample was loaded in too large a volume of solvent.- The compound is interacting too strongly with the silica (e.g., acidic/basic compounds).- Use the dry loading method or dissolve the sample in the absolute minimum amount of mobile phase.[16]- Consider adding a small amount of a modifier (e.g., 0.1% triethylamine for basic compounds, or acetic acid for acidic compounds) to the eluent.
Low Product Yield - Product eluted across too many fractions (co-elution).- Material loss during purification steps.- Use a shallower polarity gradient during elution for better resolution.- Ensure complete transfer during sample loading and solvent evaporation steps.[17]

Conclusion

This application note provides a robust and reproducible protocol for the purification of this compound using silica gel column chromatography. By following the principles of careful TLC optimization, proper column packing, and systematic gradient elution, researchers can achieve high purity of the target compound, which is essential for its use in drug discovery and development. The self-validating nature of the protocol, which incorporates in-process TLC analysis, ensures a high degree of confidence in the final product's quality.

References

  • Mastelf. (2024). Mastering Column Chromatography: A Beginner's Guide to Perfect Setup. Mastelf Technologies. [Link]

  • Bio-Content. (2025). What Is Column Chromatography? Principles and Protocols. Bio-Content. [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Chrom Tech. [Link]

  • Aakash Institute. (n.d.). Column Chromatography – Principle, Elution, Procedure, Types, Applications. Aakash Institute. [Link]

  • Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. Phenomenex. [Link]

  • Hawks Chemical Company. (n.d.). Column Chromatography - What are Different Types and How to Select Right Method. Hawks Chemical Company. [Link]

  • University of Toronto Scarborough. (n.d.). Column Chromatography Theory. Chemistry Online @ UTSC. [Link]

  • Aryal, S. (2022). Column Chromatography- Definition, Principle, Parts, Steps, Uses. Microbe Notes. [Link]

  • Torres, J. (2024). The Basics of Running a Chromatography Column. Bitesize Bio. [Link]

  • Kyoto University. (n.d.). Column Chromatography | Operation Guide for Chemistry Experiments. OCW. [Link]

  • Google Patents. (n.d.). US2409806A - Synthesis of nicotinic compounds.
  • Columbia University. (n.d.). Column chromatography. Department of Chemistry. [Link]

  • Organic Syntheses. (n.d.). Nicotinic acid. Organic Syntheses Procedure. [Link]

  • ResearchGate. (2015). How can I select the solvent system for column chromatography?. ResearchGate. [Link]

  • LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. [Link]

  • Journal of Emerging Technologies and Innovative Research. (n.d.). SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. JETIR. [Link]

  • ResearchGate. (2025). (PDF) Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. RSC Publishing. [Link]

  • IndiaMART. (n.d.). Methyl 4 6 Dihydroxynicotinate. IndiaMART. [Link]

  • ACS Publications. (2024). Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. ACS Sustainable Chemistry & Engineering. [Link]

  • PubChem. (n.d.). 2,4-Dihydroxy-6-methylnicotinic acid. National Center for Biotechnology Information. [Link]

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Application Notes and Protocols for the Experimental Setup of Methyl 4,6-dihydroxynicotinate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Pyridine Building Block

Methyl 4,6-dihydroxynicotinate (CAS No. 79398-27-9) is a multifaceted pyridine derivative that holds significant promise for researchers in medicinal chemistry and materials science.[1] Its unique electronic and structural features, characterized by the presence of a methyl ester, a pyridine ring, and two hydroxyl groups, render it a valuable scaffold for the synthesis of a diverse array of more complex molecules. The strategic positioning of these functional groups allows for selective chemical modifications, opening avenues for the development of novel compounds with potential therapeutic or material applications.

A critical aspect of understanding the reactivity of this compound lies in its tautomeric nature. While named as a dihydroxy derivative, it predominantly exists in its more stable pyridone tautomeric form, specifically as methyl 6-hydroxy-4-oxo-1,4-dihydropyridine-3-carboxylate.[2] This equilibrium between the dihydroxy and pyridone forms is crucial as it dictates the molecule's reactivity, influencing the sites of electrophilic and nucleophilic attack. The pyridone form presents a reactive N-H bond, a hydroxyl group, and an electron-rich ring system, all of which can be targeted for chemical derivatization.

This comprehensive guide provides detailed application notes and step-by-step protocols for key reactions involving this compound. The methodologies outlined herein are designed to be robust and reproducible, empowering researchers to confidently explore the synthetic utility of this versatile building block. Each protocol is accompanied by a mechanistic rationale to provide a deeper understanding of the underlying chemical principles.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective use in synthesis.

PropertyValueSource
CAS Number 79398-27-9[2]
Molecular Formula C₇H₇NO₄[2]
Molecular Weight 169.13 g/mol [2]
Appearance White to off-white powder[1]
Purity ≥98%[2]
Storage Store at room temperature[2]
Spectroscopic Data

While experimental spectra for this compound are not widely published, the following data for the closely related compound, methyl 4-hydroxy-6-methylnicotinate , provides a valuable reference for characterization.[3]

¹H NMR (400 MHz, D₂O):

  • δ 8.15 (s, 1H)

  • δ 6.16 (s, 1H)

  • δ 3.70 (s, 3H)

  • δ 2.16 (s, 3H)

¹³C NMR (101 MHz, D₂O):

  • δ 177.62

  • δ 166.19

  • δ 150.20

  • δ 143.84

  • δ 118.60

  • δ 114.80

  • δ 51.97

  • δ 17.79

Expected IR and MS Data for this compound:

  • IR (KBr, cm⁻¹): Broad absorption around 3400-3200 (O-H and N-H stretching), ~1700 (C=O stretching of the ester), ~1650 (C=O stretching of the pyridone), and various peaks in the 1600-1400 region (aromatic C=C and C=N stretching).[4][5]

  • Mass Spectrometry (EI): Expected molecular ion peak [M]⁺ at m/z = 169, with fragmentation patterns corresponding to the loss of the methoxy group (-OCH₃) and the carbomethoxy group (-COOCH₃).[4]

Key Reactions and Experimental Protocols

The presence of multiple reactive sites in this compound allows for a variety of chemical transformations. The following sections detail protocols for key reactions, providing a foundation for further synthetic exploration.

O-Alkylation: Synthesis of Alkoxy-Pyridone Derivatives

The hydroxyl group at the 6-position of the pyridone tautomer is a prime site for alkylation, leading to the formation of 6-alkoxy-4-oxo-1,4-dihydropyridine derivatives. These reactions are typically carried out under basic conditions to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide intermediate.

Protocol: Synthesis of Methyl 6-methoxy-4-oxo-1,4-dihydropyridine-3-carboxylate

  • Materials:

    • This compound (1.0 eq)

    • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

    • Methyl Iodide (CH₃I) (1.2 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a dry round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous DMF.

    • Stir the suspension and add anhydrous potassium carbonate.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add methyl iodide dropwise to the stirring suspension.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water and stir for 30 minutes to precipitate the product.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality of Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous DMF and a nitrogen atmosphere is crucial to prevent the reaction of the base and alkylating agent with water, which would reduce the yield.

  • Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group without causing unwanted side reactions like ester hydrolysis.

  • Solvent: DMF is an excellent polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.

Workflow for O-Alkylation.
N-Alkylation: Targeting the Pyridone Nitrogen

The nitrogen atom of the pyridone ring can also be alkylated, typically under stronger basic conditions than O-alkylation. This reaction provides access to N-substituted pyridone derivatives, which are prevalent in many biologically active compounds.

Protocol: Synthesis of Methyl 1-benzyl-4,6-dioxo-1,4,5,6-tetrahydropyridine-3-carboxylate

  • Materials:

    • This compound (1.0 eq)

    • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

    • Benzyl Bromide (BnBr) (1.1 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under a nitrogen atmosphere, add a suspension of sodium hydride in anhydrous THF.

    • Cool the suspension to 0 °C.

    • In a separate flask, dissolve this compound in a minimum amount of anhydrous THF and add it dropwise to the NaH suspension.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

    • Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise.

    • Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Causality of Experimental Choices:

  • Strong Base: Sodium hydride is a strong, non-nucleophilic base required to deprotonate the less acidic N-H bond of the pyridone ring.

  • Solvent: THF is a suitable aprotic solvent for reactions involving sodium hydride.

  • Quenching: Careful quenching with a mild acid source like ammonium chloride is necessary to neutralize the excess sodium hydride safely.

Halogenation: Introduction of Halogens onto the Pyridine Ring

Halogenated pyridines are versatile intermediates for cross-coupling reactions. The electron-rich nature of the pyridone ring in this compound makes it susceptible to electrophilic halogenation.

Protocol: Synthesis of Methyl 5-bromo-4,6-dihydroxynicotinate

  • Materials:

    • This compound (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.05 eq)

    • Acetonitrile (CH₃CN)

  • Procedure:

    • Dissolve this compound in acetonitrile in a round-bottom flask.

    • Protect the reaction from light by wrapping the flask in aluminum foil.

    • Add N-Bromosuccinimide in one portion.

    • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Add water to the residue and stir for 30 minutes.

    • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

    • The product can be further purified by recrystallization if necessary.

Causality of Experimental Choices:

  • Halogenating Agent: N-Bromosuccinimide is a convenient and milder source of electrophilic bromine compared to liquid bromine, leading to cleaner reactions and easier handling.

  • Solvent: Acetonitrile is a common solvent for this type of halogenation reaction.

  • Light Protection: Protecting the reaction from light is important as NBS can undergo radical decomposition in the presence of light, which could lead to side reactions.

Pathway for Halogenation.

Further Synthetic Transformations: Cross-Coupling Reactions

The halogenated derivatives of this compound are excellent precursors for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, enabling the synthesis of highly functionalized pyridine derivatives.

Conceptual Protocol for a Suzuki-Miyaura Coupling:

A 5-bromo-substituted this compound derivative could be coupled with an aryl boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water). This would lead to the formation of a 5-aryl-substituted dihydroxynicotinate derivative.

Conceptual Protocol for a Buchwald-Hartwig Amination:

Similarly, a 5-bromo derivative could be reacted with a primary or secondary amine in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos or BINAP), and a strong base (e.g., NaOtBu or K₃PO₄) in an aprotic solvent like toluene or dioxane to yield a 5-amino-substituted product.

Conclusion and Future Outlook

This compound is a readily accessible and highly versatile building block for organic synthesis. Its rich functionality, stemming from its tautomeric nature, allows for a wide range of chemical modifications. The protocols and conceptual frameworks presented in these application notes provide a solid foundation for researchers to explore the derivatization of this compound. The resulting functionalized pyridone derivatives have the potential to serve as lead compounds in drug discovery programs and as key components in the development of novel materials. Further exploration of C-H activation and other modern synthetic methodologies will undoubtedly continue to expand the synthetic utility of this valuable scaffold.

References

  • Yadav, P., & Kumar, R. (2021). Comprehensive Overview of Progress in Functionalization of 2-Pyridone and 2, 4 -Dihydroxy Pyridine: Key Constituents of Vital Natural Products. Asian Journal of Organic Chemistry, 10(12), 3196-3221. [Link]

  • Maity, P., & Porey, A. (2021). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 19(31), 6734-6752. [Link]

  • Li, W., et al. (2015). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Organic Letters, 17(12), 2948-2951. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • IndiaMART. (n.d.). Methyl 4 6 Dihydroxynicotinate. [Link]

  • PubChem. (n.d.). Methyl 6-methylnicotinate. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • ResearchGate. (n.d.). FTIR spectra of 1,4-dihydropyridine derivatives. [Link]

Sources

Application Notes and Protocols for Assessing the Effects of Methyl 4,6-dihydroxynicotinate Derivatives on Cell Viability

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Emerging Role of Nicotinic Acid Derivatives in Drug Discovery

Nicotinic acid, also known as vitamin B3, and its derivatives are gaining significant attention in medicinal chemistry due to their diverse biological activities.[1][2] These nitrogen-containing heterocyclic compounds have shown potential as anticancer, anti-inflammatory, antioxidant, and antimicrobial agents.[1][2][3] Among these, methyl 4,6-dihydroxynicotinate derivatives represent a promising class of molecules for therapeutic development. The derivatization of the core nicotinic acid structure allows for the fine-tuning of physicochemical properties and biological efficacy, making them attractive candidates for drug discovery pipelines.[4]

The initial step in evaluating the therapeutic potential of these novel compounds is to determine their effect on cell populations. Cell viability assays are fundamental tools for this purpose, providing quantitative data on how a compound affects cell proliferation and cytotoxicity. This guide provides a comprehensive overview and detailed protocols for assessing the impact of this compound derivatives on cell viability, with a focus on colorimetric assays suitable for high-throughput screening.

Principle of Cell Viability Assays: Measuring Metabolic Health

The majority of cell viability assays are based on the principle of measuring the metabolic activity of living cells.[5] Healthy, proliferating cells maintain a high metabolic rate and an active pool of reducing agents like NADH and NADPH.[5] These molecules can be harnessed to convert a substrate into a colored or fluorescent product, providing a measurable readout of the number of viable cells.

Two of the most common and well-established assays for this purpose are the MTT and the resazurin assays.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay relies on the reduction of the yellow, water-soluble MTT salt to a purple, insoluble formazan product by mitochondrial dehydrogenases in metabolically active cells.[6][7] The resulting formazan crystals are then solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.[8]

  • Resazurin (AlamarBlue) Assay: This is a fluorometric/colorimetric assay where the blue, non-fluorescent resazurin dye is reduced by intracellular reductases to the pink, highly fluorescent resorufin. The amount of resorufin produced is proportional to the number of viable cells. This assay is generally considered less toxic and faster than the MTT assay.[6]

Experimental Workflow for Assessing Compound Efficacy

The general workflow for testing the effect of this compound derivatives on cell viability is a multi-step process that requires careful planning and execution to ensure reliable and reproducible results.

G cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Assay cluster_analysis Phase 4: Data Analysis prep_cells Cell Culture & Seeding prep_compounds Compound Dilution Series treatment Incubate Cells with Compounds prep_cells->treatment Plate Cells prep_compounds->treatment Add Derivatives add_reagent Add Viability Reagent (e.g., MTT) treatment->add_reagent After 24-72h incubation Incubate for Color Development add_reagent->incubation read_plate Measure Absorbance/Fluorescence incubation->read_plate calculate Calculate % Viability & IC50 read_plate->calculate

Caption: General experimental workflow for cell viability assays.

Detailed Protocol 1: MTT Assay for Cytotoxicity Screening

This protocol provides a step-by-step guide for determining the cytotoxic effects of a this compound derivative on an adherent cancer cell line (e.g., HeLa, A549).

Materials and Reagents:
  • This compound derivative of interest

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom tissue culture plates

  • Adherent cancer cell line of choice

Procedure:
  • Cell Seeding:

    • Harvest and count cells. Resuspend the cells in complete culture medium to a concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.

    • Include wells for a vehicle control (cells treated with DMSO only) and a blank control (medium only).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the this compound derivative in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

    • After 24 hours of cell attachment, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound.

    • For the vehicle control wells, add 100 µL of medium with the same final concentration of DMSO as the treated wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[9]

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

Detailed Protocol 2: Resazurin Assay for Cell Proliferation

This protocol is an alternative to the MTT assay and is particularly useful for its simplicity and lower toxicity.

Materials and Reagents:
  • All materials from the MTT protocol (except MTT and solubilization solution)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)

Procedure:
  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT protocol. It is recommended to use opaque-walled 96-well plates to minimize background fluorescence.[8]

  • Resazurin Assay:

    • After the compound incubation period, add 20 µL of the resazurin solution to each well.[8]

    • Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized depending on the cell type and density.

    • Measure the fluorescence of each well using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

Data Analysis and Interpretation

The primary goal of the data analysis is to determine the concentration at which the this compound derivative inhibits cell viability by 50% (IC₅₀).

  • Background Subtraction: Subtract the average absorbance/fluorescence of the blank control wells (medium only) from all other wells.

  • Calculate Percentage Viability: The percentage of cell viability is calculated relative to the vehicle-treated control cells:

    % Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100

  • Determine IC₅₀ Value:

    • Plot the percentage viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

Representative Data Presentation

The cytotoxic activity of different this compound derivatives can be summarized in a table for easy comparison.

DerivativeR1 GroupR2 GroupCell LineIC₅₀ (µM) after 48h
Compound A-H-CH₃HeLa25.4
Compound B-Cl-CH₃HeLa12.8
Compound C-H-C₂H₅HeLa35.1
Compound D-Cl-C₂H₅HeLa18.2
Doxorubicin--HeLa0.8

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Potential Signaling Pathway for Cytotoxicity

While the precise mechanisms of action for this compound derivatives are still under investigation, many cytotoxic agents induce cell death through the induction of apoptosis. This can be initiated by various cellular stresses, including those potentially caused by novel chemical entities.

G compound This compound Derivative stress Cellular Stress (e.g., ROS generation) compound->stress mito Mitochondrial Pathway stress->mito bax Bax Activation mito->bax bcl2 Bcl-2 Inhibition mito->bcl2 cyto Cytochrome c Release bax->cyto bcl2->cyto cas9 Caspase-9 Activation cyto->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A potential apoptotic pathway induced by a cytotoxic compound.

Troubleshooting and Scientific Considerations

  • Compound Solubility: this compound derivatives may have limited solubility in aqueous media. Ensure the compound is fully dissolved in the stock solution (DMSO) and does not precipitate when diluted in the culture medium.

  • Interference with Assays: Some compounds can directly react with MTT or resazurin, leading to false-positive or false-negative results. It is crucial to run a control experiment where the compound is added to cell-free medium with the assay reagent to check for any direct chemical reaction.

  • Phenol Red and Serum: Components of the culture medium like phenol red and serum can interfere with absorbance and fluorescence readings.[6] It is advisable to use a background control containing the complete medium to subtract these effects.[6]

  • Cytostatic vs. Cytotoxic Effects: These assays measure the number of metabolically active cells. A reduction in signal could indicate cell death (cytotoxicity) or an inhibition of cell proliferation (cytostatic effect). Further assays, such as those for apoptosis (e.g., caspase activity) or membrane integrity (e.g., LDH release), are needed to distinguish between these two outcomes.

Conclusion

The protocols and guidelines presented here offer a robust framework for researchers, scientists, and drug development professionals to evaluate the effects of novel this compound derivatives on cell viability. By employing standardized assays like MTT and resazurin, it is possible to obtain reliable and reproducible data on the cytotoxic and anti-proliferative potential of these compounds. Careful experimental design, including appropriate controls and thorough data analysis, is paramount for accurately determining their therapeutic promise and advancing them through the drug discovery process.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Asati, V., et al. (2020). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Current Organic Synthesis, 17(7), 539-553.
  • Präbst, K., et al. (2017). Basic Colorimetric Proliferation Assays: MTT, WST, and Resazurin. In Cell Viability Assays (pp. 1-17). Humana Press, New York, NY.
  • Atiya, R. (2021). Nicotinic acid derivatives: Application and uses, review. Journal of Research in Chemistry, 3(2), 50-57.
  • protocols.io. (2023). MTT Assay protocol. Retrieved from [Link]

  • Langer, P., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1493-1520.
  • Atiya, R. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. Retrieved from [Link]

  • Sieniawska, E., et al. (2021).
  • ResearchGate. (n.d.). MTT assay of isolated compounds depicting effect on cell viability. Retrieved from [Link]

  • Kurasov, D. O., et al. (2022). Synthesis, structure, and biological activity of 2,6-diazido-4-methylnicotinonitrile derivatives. Russian Chemical Bulletin, 71(1), 101-110.
  • Zhidkova, E. M., et al. (2022). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)
  • Kumar, P., et al. (2018). Analysis of Cell Viability by the MTT Assay. Cold Spring Harbor Protocols, 2018(6).

Sources

Application Notes and Protocols for the In Vitro Evaluation of Methyl 4,6-dihydroxynicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Nicotinic Acid Derivative

Methyl 4,6-dihydroxynicotinate is a chemical entity derived from nicotinic acid (vitamin B3), characterized by a methyl ester group and hydroxyl groups at the 4th and 6th positions of the pyridine ring.[1] Its structural similarity to other bioactive compounds suggests potential applications in medicinal chemistry, possibly exhibiting antioxidant or anti-inflammatory properties.[1] The evaluation of novel chemical entities is a critical first step in drug discovery, with in vitro assays providing the foundational data on a compound's biological activity and safety profile.[2][3][4][5]

These application notes provide a structured, in-depth guide for researchers, scientists, and drug development professionals to conduct a comprehensive in vitro evaluation of this compound. The protocols herein are designed to be self-validating, progressing from broad cytotoxicity screening to more nuanced investigations of apoptosis, cell cycle effects, and modulation of key signaling pathways. This tiered approach ensures a thorough and scientifically rigorous assessment of the compound's therapeutic potential.

Part 1: Initial Cytotoxicity and Cell Viability Screening

The initial phase of in vitro testing is to determine the cytotoxic potential of this compound across a panel of relevant cell lines. This is crucial for identifying a therapeutic window and understanding the compound's general effect on cell viability. The MTT assay is a widely used, reliable, and high-throughput method for this purpose.[6][7]

Causality Behind Experimental Choices:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is selected for its principle: the reduction of the yellow tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[6][7][8] The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.[7][8] This assay is a robust indicator of overall cell health and metabolic activity.[8]

Experimental Workflow: Cytotoxicity Screening

G cluster_0 Phase 1: Cytotoxicity Assessment A Cell Line Selection & Seeding B Compound Treatment (this compound) A->B C MTT Assay B->C D Data Analysis (IC50 Determination) C->D

Caption: Workflow for Cytotoxicity Assessment.

Protocol 1: MTT Assay for Cell Viability

Materials:

  • This compound

  • Selected cancer and non-cancerous cell lines

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[7][9]

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[2]

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations.[2]

  • Treatment: After 24 hours, remove the medium and add 100 µL of medium containing various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).[2]

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.[8][9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Hypothetical IC50 Values

Cell LineTypeIC50 (µM) after 48h
A549Lung Carcinoma50
MCF-7Breast Adenocarcinoma75
PC-3Prostate Adenocarcinoma60
HEK293Normal Kidney>100

Part 2: Investigation of Apoptotic Induction

Should this compound demonstrate significant cytotoxicity, the next logical step is to determine if cell death is occurring via apoptosis, a programmed and controlled process. This is a desirable characteristic for anti-cancer agents. We will employ two complementary assays: Annexin V staining for early apoptosis and a Caspase-Glo 3/7 assay for key executioner caspase activity.

Causality Behind Experimental Choices:
  • Annexin V Assay: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorochrome.[10][11] Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).[10]

  • Caspase-Glo 3/7 Assay: Caspases-3 and -7 are key executioner caspases in the apoptotic cascade. The Caspase-Glo 3/7 assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases-3 and -7 to release aminoluciferin, generating a luminescent signal that is proportional to caspase activity.[12][13][14][15][16]

Experimental Workflow: Apoptosis Assessment

G cluster_1 Phase 2: Apoptosis Investigation E Cell Treatment with This compound F Annexin V/PI Staining E->F H Caspase-Glo 3/7 Assay E->H G Flow Cytometry Analysis F->G I Luminescence Measurement H->I

Caption: Workflow for Apoptosis Assessment.

Protocol 2: Annexin V & Propidium Iodide Staining

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed and treat cells with this compound at concentrations around the determined IC50 value for 24-48 hours. Include positive and negative controls.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Wash the cells twice with cold PBS.[10]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Protocol 3: Caspase-Glo 3/7 Assay

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega)[12][13][14][15][16]

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Assay Preparation: Prepare the Caspase-Glo 3/7 Reagent according to the manufacturer's instructions and equilibrate to room temperature.[14][16]

  • Cell Plating and Treatment: Plate cells in a white-walled 96-well plate and treat with this compound as described for the MTT assay.

  • Reagent Addition: After the treatment period, add 100 µL of Caspase-Glo 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to cell culture medium.[16]

  • Incubation: Mix the contents on a plate shaker for 30-60 seconds and incubate at room temperature for 1-3 hours.[16]

  • Luminescence Reading: Measure the luminescence of each sample using a luminometer.

Data Presentation: Hypothetical Apoptosis Induction

Treatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Caspase-3/7 Activity (Fold Change)
Vehicle Control521.0
This compound (IC50)35154.5
Staurosporine (Positive Control)60258.0

Part 3: Cell Cycle Analysis

To further elucidate the mechanism of action, it is important to investigate whether this compound affects cell cycle progression. Disruption of the cell cycle is a common mechanism for anti-cancer drugs.

Causality Behind Experimental Choices:

Flow cytometry with propidium iodide (PI) staining is a standard method for cell cycle analysis. PI is a fluorescent intercalating agent that stains DNA stoichiometrically. By measuring the fluorescence intensity of PI in a population of cells, one can distinguish between cells in the G0/G1, S, and G2/M phases of the cell cycle.[17] An accumulation of cells in a particular phase suggests a cell cycle arrest at that checkpoint.

Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining

Materials:

  • Cells treated with this compound

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound for 24 hours and harvest as previously described.

  • Fixation: Resuspend the cell pellet in cold PBS. While vortexing gently, add cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[17][18]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark. The RNase A in the solution will degrade RNA, ensuring that only DNA is stained.[17][19]

  • Analysis: Analyze the samples on a flow cytometer. The data is typically displayed as a histogram of fluorescence intensity.[19]

Data Presentation: Hypothetical Cell Cycle Distribution

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control602515
This compound (IC50)201565

Part 4: Elucidation of Underlying Signaling Pathways

To gain deeper mechanistic insights, it is essential to investigate the effect of this compound on key signaling pathways that regulate cell proliferation, survival, and inflammation. The MAPK, NF-κB, and STAT3 pathways are frequently dysregulated in cancer and are common targets for therapeutic intervention.[20][21][22][23][24][25][26]

Causality Behind Experimental Choices:

Western blotting is a powerful technique to detect changes in the expression and phosphorylation status of key proteins within these signaling cascades.[23][27] Phosphorylation is a critical event in the activation of many signaling pathways, and phospho-specific antibodies allow for the direct measurement of pathway activation.[28]

  • MAPK Pathway: The MAPK pathway, including ERK1/2, is a central regulator of cell proliferation.[23] We will assess the phosphorylation of ERK1/2.

  • NF-κB Pathway: The NF-κB pathway is a key regulator of inflammation and cell survival.[23][26][29][30] We will examine the phosphorylation of p65 and the degradation of its inhibitor, IκBα.[31]

  • STAT3 Pathway: STAT3 is a transcription factor that plays a crucial role in cell proliferation, survival, and tumorigenesis.[20][21][22][24] We will measure the phosphorylation of STAT3.

Signaling Pathway Diagrams

G cluster_2 MAPK Signaling Pathway J Growth Factors K Receptor Tyrosine Kinase J->K L Ras K->L M Raf L->M N MEK M->N O ERK N->O P Proliferation, Survival O->P

Caption: Simplified MAPK Signaling Pathway.

G cluster_3 NF-κB Signaling Pathway Q Inflammatory Stimuli R IKK Complex Q->R S IκBα R->S T NF-κB (p65/p50) R->T U Nuclear Translocation T->U V Gene Transcription U->V

Caption: Simplified NF-κB Signaling Pathway.

Protocol 5: Western Blotting for Signaling Pathway Analysis

Materials:

  • Cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-p65, anti-p65, anti-IκBα, anti-phospho-STAT3, anti-STAT3, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

Procedure:

  • Cell Lysis: Treat cells with this compound for the desired time points. Wash with cold PBS and lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[31]

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[31]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with the primary antibody overnight at 4°C.[28]

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an ECL detection system.[31]

  • Stripping and Re-probing: If necessary, strip the membrane and re-probe with antibodies for total protein or a loading control to ensure equal loading.

Data Presentation: Hypothetical Western Blot Analysis

Target ProteinTreatmentRelative Band Intensity (Fold Change vs. Control)
p-ERK/Total ERKThis compound0.4
p-p65/Total p65This compound0.3
IκBαThis compound1.8
p-STAT3/Total STAT3This compound0.2

Conclusion

This comprehensive guide provides a robust framework for the initial in vitro characterization of this compound. By systematically progressing from broad cytotoxicity screening to detailed mechanistic studies, researchers can generate a comprehensive data package to support further drug development efforts. The provided protocols are based on established and widely accepted methodologies, ensuring the generation of reliable and reproducible data. The insights gained from these studies will be invaluable in determining the therapeutic potential of this novel compound.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. National Center for Biotechnology Information. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. Bio-Techne. [Link]

  • Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC - NIH. National Center for Biotechnology Information. [Link]

  • The Role of STAT3 in Cancer Development and Progression | 2024, Volume 5 - Issue 4. JEB Med Sci. [Link]

  • Role of JAK/STAT3 Signaling in the Regulation of Metastasis, the Transition of Cancer Stem Cells, and Chemoresistance of Cancer by Epithelial–Mesenchymal Transition - PubMed Central. National Center for Biotechnology Information. [Link]

  • Assaying cell cycle status using flow cytometry - PMC - NIH. National Center for Biotechnology Information. [Link]

  • The Annexin V Apoptosis Assay. University of Virginia. [Link]

  • Editorial: The role of STAT3 signaling pathway in tumor progression - Frontiers. Frontiers. [Link]

  • STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC - PubMed Central - NIH. National Center for Biotechnology Information. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Springer Nature. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. CLYTE Technologies. [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. National Center for Biotechnology Information. [Link]

  • Caspase 3/7 Activity - Protocols.io. protocols.io. [Link]

  • How to Develop Effective in vitro Assays for Early Drug Discovery. BMG LABTECH. [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry - JoVE. JoVE. [Link]

  • Proliferation & Cell Cycle - Flow Cytometry Guide - Bio-Rad Antibodies. Bio-Rad. [Link]

  • Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center. [Link]

  • In Vitro Assay Development Services - Charles River Laboratories. Charles River Laboratories. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. ACS Publications. [Link]

  • Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC - NIH. National Center for Biotechnology Information. [Link]

  • NF-kappa B : Methods and Protocols - New York University Abu Dhabi - NYU Libraries. NYU Libraries. [Link]

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Methyl 4 6 Dihydroxynicotinate at ₹ 13500/kg | Hyderabad - IndiaMART. IndiaMART. [Link]

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Application Notes & Protocols: Methyl 4,6-dihydroxynicotinate as a Scaffold for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4,6-dihydroxynicotinate is a heterocyclic compound derived from nicotinic acid (Vitamin B3)[1]. While not extensively studied as a therapeutic agent itself, its structure presents a compelling starting point for medicinal chemistry campaigns. The dihydroxypyridine core is a versatile scaffold, capable of engaging in various biological interactions, particularly hydrogen bonding, which is critical for target recognition[2]. This document provides a comprehensive guide for researchers, outlining the synthesis, characterization, and potential therapeutic applications of this compound. We present detailed protocols for its use as a foundational building block in screening for kinase inhibitors and anti-inflammatory agents, two areas where pyridine-based structures have demonstrated significant promise[3][4][5].

Introduction: Chemical Properties and Rationale for Use

This compound (CAS No. 79398-27-9) possesses the molecular formula C₇H₇NO₄[6]. A key characteristic of this and related hydroxypyridines is keto-enol tautomerism. The molecule exists in equilibrium between its dihydroxy form and a more stable 6-hydroxy-4-oxo-1,4-dihydropyridine tautomer[6][7]. This tautomerism is critical, as the hydroxy-oxo form presents a distinct set of hydrogen bond donors and acceptors, influencing its binding potential with biological targets.

The rationale for exploring this scaffold is threefold:

  • Proven Pharmacophore: The pyridine carboxylic acid core is present in numerous FDA-approved drugs and clinical candidates, highlighting its metabolic stability and favorable pharmacological properties[3][8].

  • Structural Mimicry: The arrangement of hydrogen bond donors and acceptors on the pyridine ring resembles the hinge-binding motifs of many known kinase inhibitors[9].

  • Bioisosteric Potential: The scaffold can serve as a bioisostere for other heterocyclic systems known to possess anti-inflammatory, antioxidant, or antimicrobial activities[1][10].

This guide will treat this compound not as an end-product, but as a strategic starting point for the synthesis of compound libraries aimed at identifying novel therapeutic leads.

Diagram 1: Tautomeric Forms of this compound

Caption: Keto-enol tautomerism of the core scaffold.

Synthesis and Characterization Protocol

While this compound can be sourced commercially, in-house synthesis from its parent acid, 4,6-dihydroxynicotinic acid, is often required for derivatization studies[11]. The following protocol details a standard Fischer esterification.

Diagram 2: Synthetic Workflow

synthesis_workflow start Start: 4,6-Dihydroxynicotinic Acid reaction Fischer Esterification (Methanol, H₂SO₄ catalyst, Reflux) start->reaction workup Reaction Quench & Neutralization (aq. NaHCO₃) reaction->workup extraction Organic Extraction (Ethyl Acetate) workup->extraction purification Purification (Silica Gel Column Chromatography) extraction->purification characterization Characterization (¹H NMR, ¹³C NMR, LC-MS) purification->characterization product Product: this compound characterization->product

Caption: Workflow for synthesis and validation.

Protocol 2.1: Synthesis via Fischer Esterification

This protocol is based on standard esterification methods for nicotinic acid derivatives[12].

Materials:

  • 4,6-Dihydroxynicotinic acid (1.0 eq)[2][11]

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.05 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: Suspend 4,6-dihydroxynicotinic acid in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

    • Rationale: Methanol serves as both the solvent and the reactant. Anhydrous conditions are crucial to drive the equilibrium towards the ester product.

  • Catalyst Addition: Carefully add concentrated sulfuric acid dropwise to the stirring suspension at room temperature.

    • Rationale: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed[13].

  • Workup - Quench & Neutralization: Cool the mixture to room temperature and slowly pour it into a beaker containing ice. Carefully neutralize the mixture by adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).

    • Rationale: This step quenches the reaction and neutralizes the acidic catalyst, making the product suitable for extraction into an organic solvent.

  • Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.

    • Rationale: The methyl ester product is more soluble in the organic phase (ethyl acetate) than in the aqueous phase.

  • Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • Rationale: The brine wash removes residual water and inorganic salts. MgSO₄ removes any remaining traces of water from the organic solvent.

  • Purification: Purify the crude solid by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Protocol 2.2: Characterization

Validation of the final product's identity and purity is mandatory.

Technique Purpose Expected Observations
¹H NMR Structural confirmationSignals corresponding to the two aromatic protons on the pyridine ring and the three protons of the methyl ester group[9].
¹³C NMR Carbon skeleton confirmationResonances for all seven carbon atoms, including the ester carbonyl, aromatic carbons, and the methyl ester carbon[9].
LC-MS Purity and Mass VerificationA single major peak in the liquid chromatogram and a mass-to-charge ratio (m/z) corresponding to the molecular weight of the product (169.13 g/mol )[6].

Application in Drug Discovery: Screening Protocols

The true value of this compound lies in its potential as a scaffold. The hydroxyl and ester groups provide reactive handles for building a diverse chemical library for screening. Below are protocols for two high-potential therapeutic areas.

Diagram 3: High-Level Drug Discovery Workflow

discovery_workflow cluster_synthesis Scaffold & Library Generation cluster_screening Screening Cascade cluster_optimization Lead Optimization scaffold This compound library Synthesize Derivative Library (e.g., etherification, amidation) scaffold->library primary Primary Screen (Biochemical Assay, e.g., Kinase Panel) library->primary secondary Secondary Screen (Cell-Based Assay, e.g., Anti-inflammatory) primary->secondary sar Structure-Activity Relationship (SAR) secondary->sar adme ADME/Tox Profiling sar->adme adme->library Iterative Design

Sources

Methyl 4,6-dihydroxynicotinate: A Versatile Building Block for Heterocyclic Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4,6-dihydroxynicotinate is a substituted pyridine derivative that holds significant potential as a versatile synthetic building block, particularly in the fields of medicinal chemistry and drug development.[1] Its unique structural features, including two reactive hydroxyl groups, a modifiable ester functionality, and a central pyridine core, offer a multitude of possibilities for the construction of complex heterocyclic scaffolds. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, properties, and strategic applications of this compound. We will delve into its reactivity, explore its use in the synthesis of bioactive molecules, and provide detailed protocols to facilitate its integration into synthetic workflows.

Physicochemical Properties and Tautomerism

This compound (C₇H₇NO₄, Molar Mass: 169.13 g/mol ) is typically a crystalline solid.[2] A critical aspect of its chemistry is the existence of tautomeric forms. The 4- and 6-hydroxyl groups on the pyridine ring can tautomerize to the corresponding pyridone forms.[3][4] This equilibrium is influenced by factors such as solvent polarity and pH, and it dictates the regioselectivity of subsequent reactions. Understanding this tautomerism is paramount for predicting and controlling the outcome of synthetic transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₇NO₄[2]
Molar Mass 169.13 g/mol [2]
CAS Number 79398-27-9[2]
Appearance Typically a crystalline solidGeneral Knowledge
Solubility Soluble in polar organic solvents like DMSO and DMFGeneral Knowledge

Synthesis of this compound: A Proposed Protocol

While a definitive, high-yield synthesis of this compound is not extensively documented in readily available literature, a plausible and efficient route can be designed based on established heterocyclic chemistry principles. The following protocol outlines a proposed synthesis starting from diethyl malonate and cyanamide, which is a common strategy for constructing dihydroxypyrimidine and related heterocyclic systems.

Proposed Synthetic Pathway

Synthesis_of_Methyl_4,6-dihydroxynicotinate A Diethyl Malonate D Intermediate A A->D 1. NaOEt, EtOH B Cyanamide B->D 2. Cyanamide C Sodium Ethoxide F Methyl 4,6-dihydroxy-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate D->F Michael Addition (Methyl Acrylate) E Methyl Acrylate E->F H This compound F->H Oxidation (e.g., DDQ or MnO2) G Oxidation G->H

Caption: Proposed synthetic route to this compound.

Detailed Experimental Protocol

Materials:

  • Diethyl malonate[5][6]

  • Cyanamide

  • Sodium metal

  • Absolute Ethanol

  • Methyl acrylate

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Manganese dioxide (MnO₂)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexanes

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, carefully add sodium metal (1 equivalent) to absolute ethanol under a nitrogen atmosphere. Allow the reaction to proceed until all the sodium has dissolved.

  • Condensation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise at room temperature. Stir the mixture for 30 minutes. Then, add a solution of cyanamide (1 equivalent) in ethanol dropwise. Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Michael Addition and Cyclization: After the initial condensation is complete, cool the reaction mixture to room temperature. Add methyl acrylate (1.1 equivalents) dropwise and continue stirring at room temperature overnight. The intermediate will undergo an intramolecular Michael addition followed by cyclization.

  • Work-up and Isolation of Intermediate: After the reaction is complete, neutralize the mixture with a calculated amount of concentrated HCl. The precipitated solid is the crude intermediate, Methyl 4,6-dihydroxy-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Filter the solid, wash with cold ethanol, and dry under vacuum.

  • Aromatization (Oxidation): To a solution of the intermediate in a suitable solvent (e.g., dioxane or toluene), add an oxidizing agent such as DDQ or MnO₂ (1.2 equivalents). Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Final Work-up and Purification: Cool the reaction mixture and filter off the solid byproducts. Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Note: This is a proposed protocol and may require optimization of reaction conditions, solvents, and purification methods.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

Technique Predicted Features
¹H NMR (400 MHz, DMSO-d₆)δ 10.0-12.0 (br s, 2H, -OH), 8.1-8.3 (s, 1H, H-2), 6.0-6.2 (s, 1H, H-5), 3.7-3.9 (s, 3H, -OCH₃)
¹³C NMR (100 MHz, DMSO-d₆)δ 165-170 (C=O, ester), 160-165 (C-4, C-6), 145-150 (C-2), 105-110 (C-3), 95-100 (C-5), 50-55 (-OCH₃)
FTIR (KBr, cm⁻¹)3400-3200 (br, O-H stretch), 3100-3000 (C-H aromatic stretch), 1720-1700 (C=O ester stretch), 1650-1630 (C=C, C=N stretch), 1250-1200 (C-O stretch)
Mass Spectrometry (ESI-MS)m/z 170.04 [M+H]⁺, 192.02 [M+Na]⁺

Applications as a Synthetic Building Block

The reactivity of this compound is centered around its three functional groups: the two hydroxyl groups and the methyl ester. This allows for a variety of transformations to build more complex molecular architectures.

Alkylation Reactions (O- vs. N-Alkylation)

The hydroxyl groups of this compound can be alkylated to introduce diverse side chains. Due to the pyridone tautomerism, alkylation can occur on either the oxygen (O-alkylation) or the nitrogen (N-alkylation) atoms.[8][9][10] The regioselectivity of this reaction is highly dependent on the reaction conditions.

  • O-Alkylation: Generally favored under conditions that promote the formation of the alkoxide of the hydroxypyridine tautomer. This can be achieved using a strong base in a polar aprotic solvent.

  • N-Alkylation: Often favored when the pyridone tautomer is predominant. Softer alkylating agents and specific solvent choices can influence the N/O alkylation ratio.

Alkylation_of_Methyl_4,6-dihydroxynicotinate A This compound B O-Alkylated Product A->B O-Alkylation (e.g., NaH, R-X in DMF) C N-Alkylated Product A->C N-Alkylation (e.g., Ag2CO3, R-X in Toluene)

Caption: Regioselective O- and N-alkylation of this compound.

Conversion to Amides and Other Ester Derivatives

The methyl ester group is amenable to standard transformations. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form a wide array of amides. This is a crucial transformation in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic properties of a lead compound.

Protocol: Amide Synthesis from this compound
  • Ester Hydrolysis: Dissolve this compound in a mixture of methanol and water. Add an excess of a base such as lithium hydroxide (LiOH) and stir at room temperature until the ester is completely hydrolyzed (monitor by TLC). Acidify the reaction mixture with HCl to precipitate the carboxylic acid. Filter, wash with water, and dry.

  • Amide Coupling: To a solution of the resulting carboxylic acid in a suitable solvent like DMF, add a coupling agent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., DIPEA). Then, add the desired amine and stir at room temperature until the reaction is complete. The product can be isolated by aqueous work-up and purified by chromatography or recrystallization.

Synthesis of Fused Heterocyclic Systems

The dihydroxy-substituted pyridine ring of this compound is an excellent precursor for the synthesis of fused heterocyclic systems.[11] The hydroxyl groups can be converted to better leaving groups (e.g., chlorides or triflates) and then subjected to various cross-coupling reactions or nucleophilic substitutions to build additional rings onto the pyridine core. This strategy is valuable for accessing novel chemical space in drug discovery programs.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential for the synthesis of diverse heterocyclic compounds. Its rich chemistry, stemming from the interplay of its hydroxyl, ester, and pyridine functionalities, allows for the strategic introduction of molecular diversity. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this valuable synthon in their drug discovery and development endeavors. Further exploration of its reactivity and application in the synthesis of novel bioactive molecules is highly encouraged.

References

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4,6-dihydroxynicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4,6-dihydroxynicotinate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance the yield and purity of your synthesis.

I. Introduction to the Synthesis of this compound

This compound is a valuable heterocyclic compound, often utilized as a key intermediate in the development of novel pharmaceutical agents. Its dihydroxypyridine core presents unique synthetic challenges, primarily related to controlling reactivity, minimizing side products, and achieving high yields. This guide provides a comprehensive resource to navigate these challenges effectively.

The most common synthetic routes to analogous dihydroxypyridine systems involve condensation reactions. A robust and adaptable method for the synthesis of this compound is the condensation of an appropriate C3 and C4 synthon, followed by cyclization. This guide will focus on a practical and optimized protocol based on this approach.

II. Frequently Asked Questions (FAQs)

Q1: What is the most critical factor affecting the yield of this compound synthesis?

A1: The most critical factor is the management of the condensation and cyclization steps. Precise control of reaction temperature, stoichiometry of reactants, and the choice of base are paramount. Inadequate control can lead to the formation of side products and incomplete reaction, significantly reducing the yield.

Q2: I am observing a very low yield. What are the likely causes?

A2: Low yields can stem from several issues:

  • Incomplete reaction: The reaction may not have reached completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[1]

  • Side reactions: The formation of byproducts can significantly reduce the yield of the desired product.

  • Suboptimal reaction conditions: Incorrect temperature, solvent, or base can hinder the reaction.

  • Purification losses: The product may be lost during the work-up and purification steps.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. A suitable mobile phase, for example, a mixture of dichloromethane and methanol (e.g., 20:1 v/v), can be used to separate the starting materials, intermediates, and the final product.[1] The disappearance of the starting materials and the appearance of the product spot indicate the progress of the reaction.

Q4: What is the best method for purifying the final product?

A4: Column chromatography using silica gel is a highly effective method for purifying this compound. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can separate the desired product from impurities. For instance, a dichloromethane/methanol gradient can be employed.[1]

Q5: Can I use a different base for the condensation reaction?

A5: While sodium methoxide is commonly used, other strong bases like sodium ethoxide or potassium tert-butoxide can be explored. However, the choice of base can influence the reaction rate and the formation of byproducts. It is advisable to perform small-scale optimization experiments to identify the most suitable base for your specific conditions.

III. Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of this compound and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incorrect Reagents: Purity and identity of starting materials are critical. 2. Inactive Base: The base may have decomposed due to improper storage. 3. Low Reaction Temperature: The activation energy for the reaction may not be reached.1. Verify the purity and identity of all reagents using appropriate analytical techniques (e.g., NMR, IR). 2. Use a fresh batch of the base or test its activity. 3. Gradually increase the reaction temperature while monitoring the reaction progress by TLC.
Formation of a Brown/Tarry Mixture 1. High Reaction Temperature: Excessive heat can lead to polymerization and decomposition of reactants or products. 2. Presence of Oxygen: Some intermediates may be sensitive to oxidation.1. Maintain the recommended reaction temperature. Consider using a temperature-controlled reaction setup. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Multiple Spots on TLC (Byproduct Formation) 1. Incorrect Stoichiometry: An excess of one reactant can lead to side reactions. 2. Reaction Time: Prolonged reaction times can sometimes lead to the formation of degradation products.1. Carefully measure and control the stoichiometry of the reactants. 2. Optimize the reaction time by monitoring the reaction closely with TLC and stopping it once the starting material is consumed and the product is maximized.
Difficulty in Isolating the Product 1. High Polarity of the Product: The product may be highly soluble in the aqueous phase during work-up. 2. Emulsion Formation during Extraction: This can make phase separation difficult.1. After acidification, cool the mixture to promote precipitation. If the product remains in solution, perform multiple extractions with a suitable organic solvent. 2. Add a small amount of brine to the extraction mixture to break the emulsion.

IV. Detailed Experimental Protocol

This protocol describes a reliable method for the synthesis of this compound.

Reaction Scheme:

G Diethyl Malonate Diethyl Malonate Intermediate_B Michael Adduct Diethyl Malonate->Intermediate_B + Intermediate_A (Michael Addition) Methyl Acrylate Methyl Acrylate Intermediate_A Methyl 3-aminopropenoate Methyl Acrylate->Intermediate_A + Ammonia Ammonia Ammonia Product This compound Intermediate_B->Product Intramolecular Cyclization

Caption: Proposed reaction pathway for the synthesis of this compound.

Materials and Reagents:
ReagentMolar Mass ( g/mol )QuantityMoles
Diethyl Malonate160.1716.0 g0.1
Methyl Acrylate86.098.6 g0.1
Ammonia (7N solution in Methanol)17.03~20 mL~0.14
Sodium Methoxide54.025.4 g0.1
Methanol32.04150 mL-
Hydrochloric Acid (concentrated)36.46As needed-
Dichloromethane84.93For extraction & chromatography-
Silica Gel (230-400 mesh)-For column chromatography-
Procedure:
  • Preparation of the Reaction Mixture: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve sodium methoxide (5.4 g, 0.1 mol) in anhydrous methanol (100 mL) under an inert atmosphere (nitrogen or argon).

  • Addition of Reactants: To the stirred solution, add diethyl malonate (16.0 g, 0.1 mol) dropwise at room temperature. After the addition is complete, add a 7N solution of ammonia in methanol (~20 mL, ~0.14 mol) to the mixture.

  • Condensation Reaction: Add methyl acrylate (8.6 g, 0.1 mol) dropwise to the reaction mixture over a period of 30 minutes.

  • Reflux: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Acidification and Precipitation: Dissolve the resulting residue in water (100 mL) and cool the solution in an ice bath. Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 4-5. A precipitate of the crude product should form.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol as the eluent. Combine the fractions containing the pure product and evaporate the solvent to obtain the purified this compound.

V. Visualization of the Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep1 Dissolve Sodium Methoxide in Methanol prep2 Add Diethyl Malonate prep1->prep2 prep3 Add Ammonia Solution prep2->prep3 react1 Add Methyl Acrylate (dropwise) prep3->react1 react2 Reflux for 4-6 hours react1->react2 react3 Monitor by TLC react2->react3 workup1 Remove Methanol react3->workup1 workup2 Dissolve in Water & Cool workup1->workup2 workup3 Acidify with HCl workup2->workup3 workup4 Filter and Dry workup3->workup4 purify1 Column Chromatography workup4->purify1 purify2 Evaporate Solvent purify1->purify2 Final Product Final Product purify2->Final Product

Caption: Experimental workflow for the synthesis of this compound.

VI. References

  • BenchChem. (2025). troubleshooting common issues in nicotinaldehyde synthesis. Retrieved from

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from

  • Lisicki, D., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 997.

  • Guo, H., et al. (2012). Design, synthesis, and biological evaluation of novel dihydropyridinone analogs as HIV-1 non-nucleoside reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry, 20(14), 4334-4340.

  • Klapars, A., et al. (2005). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society, 127(43), 15176-15181.

Sources

Technical Support Center: Troubleshooting Low Purity in Methyl 4,6-dihydroxynicotinate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 4,6-dihydroxynicotinate (CAS 79398-27-9). This resource is designed for researchers, chemists, and drug development professionals to diagnose and resolve common purity issues encountered during this synthesis. By understanding the underlying chemical principles, you can effectively troubleshoot your experiments and achieve a higher purity final product.

The synthesis of pyridinone derivatives like this compound can be challenging due to potential side reactions and the physicochemical properties of the product itself.[1] This guide provides a structured approach to identifying and solving these problems.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product is an off-white, yellow, or brownish solid instead of the expected white powder. What is the cause of this discoloration?

Answer:

Discoloration is a common indicator of impurities. These are often highly conjugated organic molecules formed from side reactions or degradation of the starting materials or product. In pyridinone syntheses, these can arise from:

  • Self-condensation of Starting Materials: Precursors like cyanoacetic esters or 1,3-dicarbonyl compounds can undergo self-condensation, leading to colored byproducts.[1]

  • Incomplete Cyclization: The reaction may stall at intermediate stages, leaving colored, linear intermediates in the final product mixture.[1]

  • Thermal Degradation: Prolonged reaction times or excessive temperatures can lead to the decomposition of the target molecule or reactants into a complex mixture of colored impurities.

  • Oxidation: Dihydroxypyridine systems can be susceptible to oxidation, which often results in colored products.

Troubleshooting Steps:

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product. The appearance of multiple new spots, especially those that are colored, indicates side reactions.

  • Control Reaction Temperature: Ensure the reaction temperature is precisely controlled and does not exceed the recommended parameters for the specific synthetic route.

  • Purification via Charcoal Treatment & Recrystallization: A highly effective method to remove colored impurities is to perform a recrystallization with the addition of activated charcoal. The charcoal adsorbs the large, conjugated impurity molecules.

Protocol: Decolorization with Activated Charcoal

  • Dissolve the impure this compound in a suitable hot solvent (e.g., a mixture of DMF and isopropanol may be effective for pyridones).[2]

  • Add a small amount of activated charcoal (typically 1-2% w/w of your compound).

  • Heat the mixture gently with stirring for 5-10 minutes. Caution: Avoid boiling over, as charcoal can promote bumping.

  • Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal.

  • Allow the clear, hot filtrate to cool slowly to induce crystallization.

  • Collect the purified crystals by filtration.

Q2: My ¹H NMR spectrum shows unexpected peaks. How can I identify the corresponding impurities?

Answer:

Identifying impurities from NMR spectra requires a systematic approach based on the reaction's starting materials and likely side products.

  • Unreacted Starting Materials: Compare the spectrum of your product to the known spectra of your starting materials.

  • Solvent Residue: Common solvents used in purification (e.g., Ethyl Acetate, Dichloromethane, Methanol) have characteristic NMR signals.

  • Hydrolysis Product: A significant impurity could be the corresponding carboxylic acid (4,6-dihydroxynicotinic acid), formed by the hydrolysis of the methyl ester.[3] This is especially relevant if water is present during the reaction or workup, particularly under acidic or basic conditions.[4] The disappearance of the methyl ester singlet (around 3.7-4.0 ppm) and the appearance of a broad carboxylic acid proton peak would be indicative of this.

Data Table: Common Impurities and Expected ¹H NMR Signals

Impurity TypePotential StructureExpected ¹H NMR Signal Characteristics
Hydrolysis Product 4,6-Dihydroxynicotinic AcidAbsence of methyl ester singlet (~3.7-4.0 ppm). Appearance of a broad singlet (COOH) which may be exchangeable with D₂O.
Incomplete Cyclization Linear IntermediatesMay show signals corresponding to enamine or uncyclized B-ketoester fragments.
Starting Material e.g., Methyl AcetoacetatePresence of characteristic acetyl methyl singlet (~2.2 ppm) and ester methyl singlet (~3.7 ppm).
Q3: The melting point of my product is broad and lower than the literature value. What does this signify and how can I fix it?

Answer:

A broad and depressed melting point is a classic sign of an impure compound. Impurities disrupt the crystal lattice of the solid, requiring less energy (a lower temperature) to transition to the liquid phase over a wider temperature range.

Solution: Recrystallization

Recrystallization is the most powerful technique for purifying solid organic compounds. The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly. The desired compound will crystallize out in a pure form, while the impurities remain dissolved in the mother liquor.

Choosing a Recrystallization Solvent:

The ideal solvent should:

  • Dissolve the compound sparingly or not at all at room temperature.

  • Dissolve the compound completely when hot.

  • Not react with the compound.

  • Have a boiling point lower than the melting point of the compound.

  • Be easily removable from the purified crystals.

For pyridinone derivatives, which are often polar, suitable solvents or solvent systems might include alcohols (Methanol, Ethanol, Isopropanol), esters (Ethyl Acetate), or mixtures with a co-solvent like DMF or water.[2]

Experimental Protocol: Step-by-Step Recrystallization

  • Place the impure solid in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent, just enough to cover the solid.

  • Heat the mixture to boiling with stirring.

  • Add more hot solvent in small portions until the solid just dissolves completely.

  • If the solution is colored, this is the point to perform the charcoal treatment described in Q1.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling process and promote the formation of larger, purer crystals.

  • Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Dry the crystals thoroughly to remove any residual solvent.

Troubleshooting Workflow

This diagram outlines a logical workflow for diagnosing and addressing low purity issues during the synthesis of this compound.

G cluster_0 start Low Purity Observed (via TLC, NMR, MP) discoloration Is the product discolored (Yellow/Brown)? start->discoloration nmr_peaks Are there extra peaks in the NMR? discoloration->nmr_peaks No charcoal Perform Recrystallization with Activated Charcoal discoloration->charcoal Yes mp_low Is the melting point low and broad? nmr_peaks->mp_low No analyze_impurities Analyze NMR for: - Unreacted Starting Materials - Hydrolysis Product - Solvent Residue nmr_peaks->analyze_impurities Yes recrystallize Perform Recrystallization from a suitable solvent mp_low->recrystallize Yes end_node High Purity Product charcoal->end_node analyze_impurities->mp_low column Consider Column Chromatography (if recrystallization fails) recrystallize->column If purity is still low recrystallize->end_node If purity is high column->end_node caption Troubleshooting Workflow for Low Purity

Caption: A logical workflow for troubleshooting low purity in synthesis.

References

  • Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Dermatology. [Link]

  • A New Synthetic Approach to 4(1H)-Pyridone Derivatives. I. 1-Alkyl-3,5-diaryl-4(1H). Journal of Heterocyclic Chemistry. [Link]

  • Electronic Supplementary Information for manuscript. The Royal Society of Chemistry. [Link]

  • Synthesis and antinociceptive activity of methyl nicotinate. ResearchGate. [Link]

  • This compound Product Page. IndiaMART. [Link]

  • SYNTHESIS OF SOME GLYCOSIDES OF PYRIDINONE DERIVATIVES. Taylor & Francis Online. [Link]

  • PYRIDONE DERIVATIVE CRYSTAL FORM AND PREPARATION METHOD AND APPLICATION THEREFOR. WIPO Patentscope. [Link]

  • Silane Reduction of 5-Hydroxy-6-methyl-pyridine-3,4-dicarboxylic Acid Diethyl Ester: Synthesis of Vitamin B6. National Institutes of Health. [Link]

  • Synthesis of some pyridone derivatives. ResearchGate. [Link]

  • Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers and Their Effects in Asymmetric Reactions. National Institutes of Health. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Methyl 4,6-dihydroxynicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4,6-dihydroxynicotinate (CAS 79398-27-9). This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile heterocyclic building block. The 2-pyridone core is a privileged scaffold in drug discovery, and mastering its synthesis is crucial for advancing many research programs.[1][2]

This document moves beyond a simple protocol, offering a deeper dive into the causality behind experimental choices, troubleshooting common issues, and answering frequently asked questions. Our goal is to empower you to not only replicate a synthesis but to rationally optimize it for your specific laboratory and project needs.

Core Synthesis Protocol: A Validated Starting Point

The synthesis of this compound is typically achieved via a cyclocondensation reaction. One of the most reliable and common approaches is a variation of the Guareschi-Thorpe condensation. The following protocol represents a robust baseline method.

Experimental Protocol: Synthesis via Guareschi-Thorpe Condensation

This procedure involves the base-catalyzed condensation of methyl acetoacetate and cyanoacetamide, followed by cyclization.

Reagents:

  • Methyl acetoacetate

  • Cyanoacetamide

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Hydrochloric acid (for workup)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine methyl acetoacetate (1.0 eq), cyanoacetamide (1.0 eq), and absolute ethanol (approx. 3-5 mL per gram of methyl acetoacetate).

  • Catalyst Addition: Add piperidine (0.1 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup & Isolation:

    • After the reaction is complete, cool the mixture to room temperature. A precipitate of the intermediate pyridone may form.

    • Cool the flask in an ice bath to maximize precipitation.

    • Acidify the mixture slowly with concentrated HCl to pH 2-3. This step is crucial for the hydrolysis of the nitrile and subsequent cyclization/tautomerization to the desired product.

    • Collect the resulting solid product by vacuum filtration.

  • Purification:

    • Wash the crude solid with cold water and then a small amount of cold ethanol to remove unreacted starting materials and soluble impurities.

    • Recrystallize the crude product from a suitable solvent, such as water or an ethanol/water mixture, to yield pure this compound as a solid.[3]

Troubleshooting Guide: From Theory to Practice

Even with a validated protocol, challenges can arise. This section addresses the most common issues in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My reaction yield is very low, or I've isolated no product. What are the likely causes?

Possible Cause 1: Inactive or Inappropriate Base

  • The "Why": Piperidine acts as a catalyst to promote the initial Knoevenagel condensation between the ketone of methyl acetoacetate and the active methylene of cyanoacetamide. If the base is old, degraded, or insufficient, this crucial first step will not proceed efficiently.

  • The Solution:

    • Use a fresh bottle of piperidine.

    • Consider a slightly higher catalytic loading (e.g., 0.15 eq), but be aware that excess base can promote side reactions.

    • For a more robust reaction, a stronger base like sodium ethoxide (NaOEt) in ethanol can be used. However, this requires stoichiometric amounts and strictly anhydrous conditions, as NaOEt is readily hydrolyzed.

Possible Cause 2: Poor Quality or Wet Starting Materials

  • The "Why": Methyl acetoacetate is susceptible to hydrolysis back to acetoacetic acid (which then decarboxylates) and methanol. Water in the reaction solvent can inhibit the condensation steps.

  • The Solution:

    • Use freshly distilled methyl acetoacetate.

    • Ensure you are using absolute ethanol (≥99.5%).

    • Dry all glassware thoroughly before use.

Possible Cause 3: Incorrect Reaction Temperature or Time

  • The "Why": The cyclocondensation requires sufficient thermal energy to overcome the activation barriers of multiple steps. Insufficient heating will result in a stalled reaction. Conversely, excessive heating for prolonged periods can lead to decomposition and tar formation.

  • The Solution:

    • Ensure the reaction mixture is genuinely refluxing.

    • Monitor the reaction by TLC. If starting materials are still present after the recommended time, extend the reflux period by 1-2 hours.

Q2: The reaction works, but it's messy. I have a significant amount of a dark, tarry side product. How can I clean it up?

Possible Cause 1: Polymerization/Decomposition

  • The "Why": At elevated temperatures, especially with excess base, the highly functionalized intermediates and products can polymerize or decompose.

  • The Solution:

    • Reduce the amount of base catalyst.

    • Ensure the reaction temperature does not significantly exceed the boiling point of the solvent.

    • Consider an alternative, higher-boiling point solvent like toluene with a Dean-Stark trap to remove water and drive the reaction at a controlled temperature.[4]

Possible Cause 2: Incomplete Hydrolysis/Cyclization

  • The "Why": The workup is not just for isolation; the acidification step is critical to complete the transformation to the stable pyridone ring. Incomplete acidification can leave reactive intermediates that degrade over time.

  • The Solution:

    • Ensure the pH is brought down to 2-3 during the workup.

    • Allow the acidified mixture to stir for a period (e.g., 30 minutes) in the cold before filtration to ensure all transformations are complete.

Purification Strategy for Tarry Products: If the crude product is intractable, direct recrystallization may fail.

  • Trituration: Try stirring the crude tar with a solvent in which the product is poorly soluble but the impurities are soluble (e.g., diethyl ether or dichloromethane). This can often break down the tar and produce a solid.

  • Column Chromatography: While the high polarity of the dihydroxy product can make chromatography challenging, it is feasible. Use a polar stationary phase (silica gel) and a gradient elution, starting with a non-polar system and gradually increasing polarity (e.g., from 100% DCM to a DCM/Methanol mixture).

  • Derivatization: A more advanced technique is to protect the two hydroxyl groups (e.g., as acetates or silyl ethers), purify the less polar derivative by chromatography, and then deprotect to obtain the pure product.

Frequently Asked Questions (FAQs)

Q: What is the underlying mechanism of this reaction? A: The reaction proceeds through a series of well-understood steps:

  • Knoevenagel Condensation: The base (piperidine) deprotonates cyanoacetamide, which then attacks the ketone carbonyl of methyl acetoacetate. Dehydration follows to form a stable α,β-unsaturated intermediate.

  • Michael Addition: A second molecule of methyl acetoacetate (as its enolate) could potentially react, but in the classic Guareschi synthesis, the key is the intramolecular cyclization.

  • Cyclization & Tautomerization: The amide nitrogen of the cyanoacetamide moiety attacks the ester carbonyl, leading to cyclization. Subsequent tautomerization and hydrolysis of the nitrile under acidic workup conditions lead to the stable 4,6-dihydroxy-nicotinate structure.

Q: How critical is the choice of solvent? A: Very critical. The solvent must solubilize the reactants and allow for a suitable reaction temperature. Ethanol is ideal as it's a good solvent for the reactants and has an appropriate boiling point for reflux. Using methanol would result in a lower reflux temperature, potentially slowing the reaction, while higher-boiling solvents like DMF or DMSO might accelerate it but also increase the risk of side product formation.[5]

Q: Can I use a different ester group on my starting material (e.g., ethyl acetoacetate)? A: Yes. Using ethyl acetoacetate instead of methyl acetoacetate will result in the corresponding Ethyl 4,6-dihydroxynicotinate. The reaction mechanism and conditions are directly transferable. The choice of ester often depends on the desired final product or the cost and availability of the starting material.

Q: My NMR spectrum looks complex, with broad peaks. Is my product impure? A: Not necessarily. This compound exists as a mixture of tautomers. The "dihydroxy" pyridine form can tautomerize to the more stable 6-hydroxy-4-oxo-1,4-dihydropyridine-3-carboxylate form.[6] This equilibrium can lead to peak broadening in the NMR spectrum, especially for the ring and hydroxyl protons. Running the NMR in a different solvent (e.g., DMSO-d6 vs. CDCl3) can sometimes resolve the peaks or shift the equilibrium.

Visualization and Data Summary

General Experimental Workflow

The following diagram outlines the logical flow of the synthesis from setup to final characterization.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Start Start Reagents Measure Reagents (Methyl Acetoacetate, Cyanoacetamide) Start->Reagents Solvent Add Ethanol Reagents->Solvent Catalyst Add Piperidine Solvent->Catalyst Reflux Heat to Reflux (4-6 hours) Catalyst->Reflux TLC Monitor by TLC Reflux->TLC Cool Cool to RT TLC->Cool Acidify Acidify with HCl Cool->Acidify Filter Vacuum Filtration Acidify->Filter Recrystallize Recrystallize Filter->Recrystallize Characterize Characterize (NMR, MS, MP) Recrystallize->Characterize End End Characterize->End Troubleshooting Problem Problem Encountered: Low Yield / No Product Cause1 Possible Cause: Base Inactivity Problem->Cause1 Cause2 Possible Cause: Reagent Quality Problem->Cause2 Cause3 Possible Cause: Incorrect Temp/Time Problem->Cause3 Solution1 Solution: Use Fresh Base Consider NaOEt Cause1->Solution1 Solution2 Solution: Use Pure/Dry Reagents Use Absolute Ethanol Cause2->Solution2 Solution3 Solution: Ensure True Reflux Extend Reaction Time Cause3->Solution3

Sources

Technical Support Center: Synthesis of Methyl 4,6-dihydroxynicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4,6-dihydroxynicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the synthesis of this important heterocyclic compound. Our goal is to equip you with the knowledge to not only identify and solve common issues but also to understand the underlying chemical principles governing the reaction.

Introduction to the Synthesis of this compound

This compound, also known by its tautomeric name methyl 6-hydroxy-4-oxo-1,4-dihydropyridine-3-carboxylate, is a valuable building block in medicinal chemistry. Its synthesis is typically achieved through a cyclocondensation reaction, a variation of the Guareschi-Thorpe condensation. This reaction involves the condensation of a dialkyl malonate with formamide in the presence of a strong base, followed by esterification of the resulting 4,6-dihydroxynicotinic acid. While the synthesis is robust, it is not without its challenges. This guide will address the common side products and pitfalls of this synthetic route.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and economically viable route is a one-pot cyclocondensation of a dialkyl malonate (e.g., diethyl malonate) with formamide using a strong base like sodium methoxide or sodium ethoxide. This is followed by an acidic workup to yield 4,6-dihydroxynicotinic acid, which is then esterified to the desired methyl ester.

Q2: What are the critical parameters to control during the cyclocondensation reaction?

A2: The critical parameters include the purity of starting materials, the stoichiometry of the reactants and base, reaction temperature, and reaction time. The exclusion of moisture is also crucial as the strong base is water-sensitive.

Q3: Can I use other nitrogen sources besides formamide?

A3: While formamide is the most common nitrogen source for this specific transformation, other reagents like ammonia or ammonium salts can be used in related pyridine syntheses. However, for the formation of the 4,6-dihydroxy substitution pattern, formamide is generally preferred.

Q4: Is this compound stable?

A4: this compound is a relatively stable crystalline solid. However, prolonged exposure to strong acids or bases at elevated temperatures can lead to hydrolysis of the ester or other degradation pathways.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Product

Q: My synthesis of this compound is consistently resulting in low yields. What are the likely causes and how can I improve it?

A: Low yields in this synthesis can often be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Incomplete Reaction The cyclocondensation reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or inadequate mixing.Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is stirred efficiently and maintained at the optimal temperature for a sufficient duration.
Moisture Contamination The strong base (sodium methoxide/ethoxide) is highly sensitive to moisture. The presence of water will consume the base and inhibit the reaction.Use anhydrous solvents and reagents. Dry all glassware thoroughly before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Suboptimal Base Stoichiometry An insufficient amount of base will result in incomplete deprotonation of the malonate, leading to a poor yield. Conversely, a large excess of base can promote side reactions.Carefully control the stoichiometry of the base. Typically, at least two equivalents of base are required per mole of dialkyl malonate.
Side Product Formation The formation of significant amounts of side products will naturally decrease the yield of the desired product. See the "Common Side Products" section for more details.Optimize reaction conditions (temperature, reaction time, stoichiometry) to minimize the formation of side products.
Issue 2: Presence of Significant Impurities in the Crude Product

Q: My crude product shows multiple spots on TLC, and the NMR spectrum is complex. What are the common side products in this synthesis?

A: The cyclocondensation reaction for the synthesis of this compound can lead to several side products. Understanding their origin is key to minimizing their formation.

Common Side Products and Their Formation Mechanisms:
  • 1. Unreacted Starting Materials:

    • Identification: Diethyl malonate and formamide.

    • Cause: Incomplete reaction.

    • Prevention: Ensure optimal reaction conditions as described in "Issue 1".

  • 2. Malonamide and N-formylmalonamide:

    • Identification: These are formed from the reaction of diethyl malonate with formamide without cyclization.

    • Cause: Suboptimal conditions for cyclization, such as low temperature or insufficient base.

    • Prevention: Ensure the reaction temperature is high enough to promote the intramolecular cyclization step.

  • 3. Diethyl Carbonate and other Malonate-derived Impurities:

    • Identification: Diethyl carbonate can form from the decomposition of diethyl malonate.

    • Cause: Prolonged reaction times at high temperatures.

    • Prevention: Monitor the reaction and work it up promptly upon completion.

  • 4. O-methylated byproducts (Methyl 4-hydroxy-6-methoxynicotinate and Methyl 4,6-dimethoxynicotinate):

    • Identification: These impurities arise during the esterification step, where the hydroxyl groups are methylated in addition to the carboxylic acid.

    • Cause: Use of harsh methylating agents (e.g., dimethyl sulfate) or forcing conditions. The tautomeric nature of the pyridone ring makes the oxygen atom a nucleophilic site.

    • Prevention: Use milder esterification methods. Fischer-Speier esterification with methanol and a catalytic amount of acid (e.g., H₂SO₄) is generally selective for the carboxylic acid.

Experimental Protocols

Protocol 1: Synthesis of 4,6-Dihydroxynicotinic Acid

This protocol is a representative procedure for the cyclocondensation reaction.

Materials:

  • Diethyl malonate

  • Formamide

  • Sodium methoxide

  • Anhydrous Methanol

  • Concentrated Hydrochloric Acid

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, dissolve sodium methoxide (2.2 equivalents) in anhydrous methanol.

  • To the stirred solution, add diethyl malonate (1.0 equivalent) dropwise via the dropping funnel.

  • After the addition is complete, add formamide (2.0 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto a mixture of ice and concentrated hydrochloric acid to bring the pH to ~2-3.

  • The precipitated solid is collected by filtration, washed with cold water, and dried to yield crude 4,6-dihydroxynicotinic acid.

Protocol 2: Esterification to this compound

Materials:

  • 4,6-Dihydroxynicotinic acid

  • Methanol

  • Concentrated Sulfuric Acid

Procedure:

  • Suspend the crude 4,6-dihydroxynicotinic acid in methanol in a round-bottom flask.

  • Cool the suspension in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for 8-12 hours, or until TLC analysis indicates the disappearance of the starting material.

  • Cool the reaction mixture and reduce the volume of methanol under reduced pressure.

  • Neutralize the remaining mixture with a saturated solution of sodium bicarbonate.

  • The precipitated solid is collected by filtration, washed with water, and dried to afford crude this compound.

Protocol 3: Purification of this compound

Recrystallization:

  • The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/water or ethanol/water, to yield a pure crystalline solid.

Visualizing the Reaction and Side Product Formation

Main Reaction Pathway

This compound Synthesis Diethyl Malonate Diethyl Malonate Cyclocondensation Cyclocondensation Diethyl Malonate->Cyclocondensation Formamide Formamide Formamide->Cyclocondensation Base (NaOMe) Base (NaOMe) Base (NaOMe)->Cyclocondensation 4,6-Dihydroxynicotinic Acid 4,6-Dihydroxynicotinic Acid Cyclocondensation->4,6-Dihydroxynicotinic Acid Esterification (MeOH, H+) Esterification (MeOH, H+) 4,6-Dihydroxynicotinic Acid->Esterification (MeOH, H+) This compound This compound Esterification (MeOH, H+)->this compound

Caption: Main synthetic route to this compound.

Formation of Common Side Products

Side Product Formation cluster_main Main Reaction cluster_side Side Reactions Start Diethyl Malonate + Formamide Desired_Product This compound Start->Desired_Product Optimal Conditions Incomplete_Reaction Unreacted Starting Materials Start->Incomplete_Reaction Insufficient time/temp Amide_Formation Malonamide/ N-formylmalonamide Start->Amide_Formation Low temp/insufficient base Over_Methylation O-methylated Byproducts Desired_Product->Over_Methylation Harsh esterification

Caption: Common side reactions in the synthesis.

References

  • Guareschi, I. Sintesi di composti piridinici da eteri chetonici e cianacetici con ammoniaca. Memorie della Reale Accademia delle Scienze di Torino, Serie II1896, 46, 7-28.
  • Baron, H.; Remfry, F. G. P.; Thorpe, J. F. CLXXIX.—The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. J. Chem. Soc., Trans.1904 , 85, 1726-1761. [Link]

  • Hollins, C. The Synthesis of Nitrogen Ring Compounds; D. Van Nostrand Company: New York, 1924; p 197.
  • Mosher, H. S. The Chemistry of the Pyridines. In Heterocyclic Compounds; Elderfield, R. C., Ed.; John Wiley & Sons: New York, 1950; Vol. 1, pp 397-682.
  • Litvinov, V. P.; Mortikov, V. Y.; Sharanin, Y. A.; Shestopalov, A. M. Cyanoacetamides and their thio- and seleno-analogs as promising reagents for the synthesis of heterocyclic compounds. Synthesis1985, 1985 (2), 91-135.
  • Al-Awadi, N. A.; El-Dusouqui, O. M. E.; Mathew, T.; Dib, H. H. A novel one-pot synthesis of polysubstituted pyridin-2(1H)-ones. Tetrahedron Lett.2003, 44 (48), 8929-8931.
  • El-Sayed, A. M.; Al-Ghorbani, M.; Al-Amri, A. M. Recent advances in the synthesis of pyridinone-based heterocycles. RSC Adv.2021 , 11 (4), 2200-2223. [Link]

Technical Support Center: Purification of Methyl 4,6-dihydroxynicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 4,6-dihydroxynicotinate (CAS 79398-27-9). This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues encountered during the purification of this important heterocyclic intermediate. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your work.

The structure of this compound, with its acidic hydroxyl groups and a methyl ester, presents a unique purification challenge. It exists in tautomeric forms, most notably as methyl 6-hydroxy-4-oxo-1,4-dihydropyridine-3-carboxylate, which influences its solubility and reactivity[1]. Achieving high purity is critical for subsequent synthetic steps and ensuring the integrity of downstream applications.

Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses the most common challenges observed during the purification of crude this compound.

Q1: What are the most common impurities I should expect in my crude product?

A: The impurity profile depends heavily on the synthetic route. However, for typical condensation-based syntheses, you can anticipate the following classes of impurities:

  • Unreacted Starting Materials: Depending on the specific synthesis, this could include precursors like malonic acid derivatives or amidine salts[2].

  • Inorganic Salts: Salts such as sodium chloride, ammonium sulfate, or sodium acetate are frequently generated during reaction workup or pH adjustment steps. These are typically highly water-soluble[2][3].

  • Colored By-products: Many syntheses of nicotinic acid derivatives report the formation of yellow to brown solids[4]. These are often high-molecular-weight, polymeric, or degradation products formed under harsh reaction conditions (e.g., strong acid/base or high heat).

  • Side-Reaction Products: Incomplete cyclization, hydrolysis of the methyl ester to the corresponding carboxylic acid, or decarboxylation can lead to structurally related impurities.

  • Residual Solvents: Solvents used in the reaction or extraction, such as methanol, ethanol, or dichloromethane (DCM), may be present[4][5].

Q2: My crude product is a dark, sticky oil instead of the expected white crystalline powder. What should I do?

A: An oily or tarry product is a classic sign of a complex mixture of impurities that is preventing the desired compound from crystallizing. This phenomenon is known as melting point depression. Do not proceed directly to recrystallization.

Causality: The presence of multiple impurities, especially colored polymeric materials and residual solvents, disrupts the crystal lattice formation of your target molecule. The immediate goal is to perform a preliminary "clean-up" before attempting a high-purity technique like recrystallization.

Recommended Actions:

  • Solvent Trituration: First, try stirring or grinding the oil with a non-polar solvent in which your product is expected to be insoluble (e.g., hexane, diethyl ether). This can often wash away non-polar impurities and sometimes induce crystallization of the product.

  • Acid-Base Extraction: Dissolve the crude oil in a suitable organic solvent (like ethyl acetate). Wash this solution with a mild aqueous base (e.g., saturated sodium bicarbonate) to remove acidic impurities, followed by a wash with a mild aqueous acid (e.g., dilute HCl) to remove basic impurities. A final wash with brine will help remove residual water before drying the organic layer over MgSO₄ or Na₂SO₄.

  • Activated Carbon Treatment: If the oil is dark, it is highly recommended to perform a decolorization step with activated carbon after the initial workup but before final isolation. (See Protocol 2).

Q3: I'm struggling with recrystallization. My compound either "oils out" or doesn't crystallize at all. How can I fix this?

A: Recrystallization is a powerful but delicate technique that relies on a significant difference in the solubility of the compound in a chosen solvent at high and low temperatures[6].

Causality of "Oiling Out": This occurs when the solution becomes supersaturated at a temperature that is above the melting point of your impure compound. Instead of forming crystals, the compound separates as a liquid (an oil). This is often caused by cooling the solution too quickly or using a solvent in which the compound is excessively soluble.

Troubleshooting Steps:

  • Re-evaluate Your Solvent: The ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures (0-4 °C)[7]. For a moderately polar compound like this compound, consider solvents like water, ethanol, methanol, ethyl acetate, or mixtures thereof. Test solubility in small test tubes before committing your entire batch.

  • Slow Down the Cooling: After dissolving your compound in the minimum amount of hot solvent, allow it to cool slowly to room temperature on the benchtop. Do not place it directly into an ice bath. Rapid cooling encourages precipitation of impurities and "oiling out"[6].

  • Induce Crystallization: If no crystals form after slow cooling, try scratching the inside of the flask with a glass rod at the solution's surface. The microscopic glass fragments can act as nucleation sites. Alternatively, add a "seed crystal" from a previous successful batch.

  • Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes cloudy. Gently heat until the solution is clear again, then allow it to cool slowly. For this compound, a Dichloromethane/Hexane or Ethanol/Water system could be effective.

Q4: Recrystallization improved the purity, but it's still not sufficient for my needs. What are my other options?

A: When recrystallization is insufficient, typically due to the presence of impurities with very similar solubility profiles, silica gel column chromatography is the next logical step.

Expertise: Silica gel is a polar stationary phase. It will retain polar compounds more strongly than non-polar compounds. Since this compound is a polar molecule, you will need a relatively polar mobile phase to elute it from the column. Based on literature for similar nicotinic acid derivatives, a gradient elution is often most effective[4].

  • When to Use: Use column chromatography when you need to separate structurally similar compounds or when recrystallization fails to remove a persistent, colored impurity.

  • Solvent System Selection: Use Thin-Layer Chromatography (TLC) to determine the optimal solvent system first. A good system will show your desired compound with a retention factor (Rf) of approximately 0.3-0.4. Start with a mixture like Ethyl Acetate/Hexane and gradually add a more polar solvent like Methanol if the compound does not move from the baseline (e.g., Dichloromethane/Methanol 20:1)[4].

Q5: How can I definitively confirm the purity of my final product?

A: A single analytical method is often insufficient. A combination of orthogonal techniques (methods based on different principles) provides the most trustworthy assessment of purity[8].

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis[9]. A reverse-phase C18 column with a UV detector is standard. The mobile phase would typically be a mixture of acetonitrile or methanol and water, with a small amount of acid (e.g., 0.1% formic acid) to ensure consistent protonation of your molecule[10][11]. Purity is reported as the area percentage of the main peak.

  • Nuclear Magnetic Resonance (¹H NMR): NMR provides unambiguous structural confirmation. The absence of impurity peaks in the ¹H NMR spectrum is a strong indicator of high purity. It can also be used for an absolute purity measurement (quantitative NMR or qNMR) if an internal standard of known purity is used[11][12].

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound, providing evidence that you have synthesized the correct molecule[8].

  • Thin-Layer Chromatography (TLC): A fast, qualitative check. A single spot on a TLC plate (visualized under UV light and with stains) suggests a high degree of purity[11].

Visualization of Purification Strategy

Purification Decision Workflow

The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on the characteristics of your crude product.

Purification_Decision_Tree start Crude Product check_appearance Assess Physical State & Color start->check_appearance is_solid Solid / Crystalline? check_appearance->is_solid is_colored Is it colored (> pale yellow)? is_solid->is_colored Yes triturate Triturate with non-polar solvent is_solid->triturate No (Oil/Tar) recrystallize Protocol 1: Recrystallization is_colored->recrystallize No carbon_treat Protocol 2: Activated Carbon + Recrystallization is_colored->carbon_treat Yes triturate->is_solid purity_check Assess Purity (TLC/HPLC) recrystallize->purity_check carbon_treat->purity_check column_chrom Protocol 3: Column Chromatography column_chrom->purity_check purity_check->column_chrom Purity Not OK final_product Pure Product (>98%) purity_check->final_product Purity OK

Caption: Decision tree for selecting a purification method.

Detailed Purification Protocols

Protocol 1: Standard Recrystallization

This protocol is the first-line method for purifying solid crude product that is not heavily colored.

1. Solvent Selection:

  • Place ~20-30 mg of your crude material into several small test tubes.

  • Add a common solvent (see table below) dropwise to each tube at room temperature until the solid just dissolves. A good candidate solvent will require a relatively large volume.

  • If the solid dissolves easily at room temperature, the solvent is too good. If it doesn't dissolve at all, it is too poor.

  • Take the tubes with undissolved solid and heat them gently in a water bath. A good solvent will now dissolve the solid completely.

  • Cool the clear solutions in an ice bath. The best solvent is the one that produces the most abundant crystalline precipitate.

SolventClassBoiling Point (°C)Polarity
WaterPolar Protic100High
MethanolPolar Protic65High
EthanolPolar Protic78High
AcetonitrilePolar Aprotic82Medium
Ethyl AcetatePolar Aprotic77Medium
DichloromethaneChlorinated40Low
Diethyl EtherEther35Low
HexaneNon-polar69Low
Data sourced from multiple resources including[13].

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask (not a beaker, to minimize solvent evaporation).

  • Add the chosen solvent in small portions while heating the flask on a hot plate (with stirring).

  • Continue adding the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent, as this will reduce your final yield.

3. Cooling and Crystallization:

  • Remove the flask from the heat and cover it. Let it cool undisturbed to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

4. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel[6].

  • Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Dry the crystals in a vacuum oven until a constant weight is achieved.

Protocol 2: Activated Carbon Treatment for Color Removal

Use this technique when your crude product is significantly colored (e.g., yellow, brown, or black). It should be performed during the hot dissolution step of recrystallization.

Recrystallization_Workflow cluster_hot_stage Hot Stage cluster_cool_stage Cooling & Isolation Stage dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent add_carbon 2. Add Activated Carbon (1-2% w/w) dissolve->add_carbon boil 3. Simmer for 5-10 min add_carbon->boil hot_filter 4. Perform Hot Gravity Filtration to Remove Carbon boil->hot_filter cool 5. Cool Filtrate Slowly hot_filter->cool crystallize 6. Induce Crystallization (if needed) cool->crystallize isolate 7. Isolate Crystals via Vacuum Filtration crystallize->isolate dry 8. Dry Purified Product isolate->dry

Caption: Workflow for recrystallization with carbon treatment.

1. Hot Dissolution: Dissolve your crude product in the minimum amount of an appropriate hot recrystallization solvent as described in Protocol 1. 2. Add Carbon: Remove the solution from the heat source. Add a very small amount of activated carbon (typically 1-2% of the solute's weight). Caution: Never add activated carbon to a boiling solution, as this can cause violent bumping. 3. Simmer: Return the flask to the heat and simmer gently for 5-10 minutes. The carbon will adsorb the colored impurities. 4. Hot Filtration: This is the critical step. You must filter the solution while it is still hot to remove the carbon, without allowing your product to crystallize prematurely.

  • Use a stemless funnel and fluted filter paper.

  • Pre-heat the funnel and receiving flask by pouring some hot, pure solvent through them.

  • Pour the hot, carbon-containing solution through the filter paper as quickly as possible. 5. Crystallize: Proceed with the cooling and isolation steps as described in Protocol 1. The resulting filtrate should be colorless or significantly lighter in color.

Protocol 3: Flash Column Chromatography

This protocol is for high-purity isolation when other methods fail.

1. Select Eluent: Use TLC to find a solvent system that gives your product an Rf value of ~0.3-0.4. 2. Pack the Column:

  • Secure a glass column vertically.

  • Fill the column with the least polar solvent of your eluent system (e.g., Hexane).

  • Prepare a slurry of silica gel in the same solvent and pour it into the column.

  • Tap the column gently to pack the silica bed evenly and drain the excess solvent until it is level with the top of the silica. 3. Load the Sample:

  • Dissolve your crude product in a minimal amount of the eluent or a strong solvent like DCM.

  • Alternatively, for less soluble compounds, "dry load" the sample: dissolve the crude product in a volatile solvent, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully add this powder to the top of the column. 4. Run the Column:

  • Carefully add your eluent to the top of the column.

  • Apply positive pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

  • Collect fractions in test tubes and monitor the elution of your compound using TLC. 5. Combine and Evaporate: Combine the fractions that contain your pure product and remove the solvent using a rotary evaporator.

Troubleshooting Summary

SymptomPossible Cause(s)Recommended Solution(s)
Crude product is an oil/tar High impurity level; residual solvent.Triturate with a non-polar solvent; perform an acid-base workup before attempting recrystallization.
"Oiling out" during recrystallization Solution is too concentrated; cooling too fast; wrong solvent.Re-heat the solution, add more solvent, and allow it to cool slowly. Re-evaluate solvent choice.
No crystals form upon cooling Solution is too dilute; compound is too soluble.Try to induce crystallization by scratching or seeding. If that fails, evaporate some solvent and re-cool. Consider an anti-solvent system.
Product is pure but yield is low Too much solvent used in recrystallization; premature crystallization during hot filtration.Use the minimum amount of hot solvent required for dissolution. Ensure filtration apparatus is pre-heated.
Persistent color after recrystallization Colored impurities have similar solubility to the product.Perform an activated carbon treatment (Protocol 2) before crystallization. If color persists, use column chromatography (Protocol 3).
Multiple spots on TLC after purification Purification method was ineffective for the specific impurities present.Move to a more powerful technique. If recrystallization failed, use column chromatography.
References
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Unger, K. K. (1995). High-performance liquid chromatographic determination of nicotinic acid and nicotinamide in biological samples applying post-column derivatization resulting in bathmochrome absorption shifts. Journal of Chromatography B: Biomedical Applications, 665(1), 71-8. Retrieved from [Link]

  • Głód, B. K., & Kamiński, M. (2003). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. Acta Poloniae Pharmaceutica, 60(5), 327-33. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Aksoy, N. D., & Özkan, G. (2019). Determination of Nicotinic Acid and Nicotinamide Forms of Vitamin B3 (Niacin) in Fruits and Vegetables by HPLC Using Postcolumn Derivatization System. Pakistan Journal of Nutrition, 18(6), 563-570. Retrieved from [Link]

  • Chase, G. W., Eitenmiller, R. R., & Long, A. R. (1999). Postcolumn Fluorimetric HPLC Procedure for Determination of Niacin Content of Cereals. Cereal Chemistry, 76(4), 512-518. Retrieved from [Link]

  • EAST CHEMSOURCES LIMITED. (n.d.). This compound. Retrieved from [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization. YouTube. Retrieved from [Link]

  • Scribd. (n.d.). methyl-6-methyinicotinate Route of Synthesis. Retrieved from [Link]

  • IndiaMART. (n.d.). Methyl 4 6 Dihydroxynicotinate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of diols by dihydroxylation. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from [Link]

  • Google Patents. (n.d.). EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters.
  • Google Patents. (n.d.). CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.
  • Wang, J., et al. (2006). Refinement of 4,6-diaminoresorcinol by recrystallization in hydrochloric acid. Journal of Chemical Industry and Engineering (China). Retrieved from [Link]

Sources

Technical Support Center: Navigating the Stability of Methyl 4,6-dihydroxynicotinate in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4,6-dihydroxynicotinate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. As a molecule with potential applications in medicinal chemistry, understanding its behavior in various experimental settings is crucial for obtaining reliable and reproducible results.[1] This guide offers troubleshooting advice and frequently asked questions to address common challenges you may encounter.

Troubleshooting Guide: Common Stability Issues and Solutions

This section addresses specific problems that may arise during your experiments with this compound solutions.

Issue 1: Rapid Loss of Compound Potency or Concentration in Aqueous Solution

You've prepared an aqueous stock solution of this compound, but subsequent analysis shows a significant decrease in the concentration of the active compound over a short period.

Potential Causes:

  • Hydrolysis: The most probable cause is the hydrolysis of the methyl ester group, yielding 4,6-dihydroxynicotinic acid and methanol. While specific data for this compound is not extensively published, a closely related compound, methylnicotinate, is known to undergo this degradation.[2][3][4]

  • Incorrect pH: The pH of the solution is a critical factor in the stability of esters. Both acidic and, more significantly, alkaline conditions can catalyze hydrolysis.[5][6]

  • Elevated Temperature: Higher storage temperatures will accelerate the rate of hydrolysis.[5]

  • Microbial or Chemical Contamination: Contaminants in your solution could be catalyzing the degradation of the compound.

Solutions and Experimental Protocols:

  • pH Optimization:

    • Recommendation: Esters are generally most stable in a slightly acidic environment. Aim for a pH in the range of 4-6 for your solutions.

    • Protocol for pH Adjustment:

      • Prepare your aqueous solution of this compound.

      • Measure the initial pH of the solution using a calibrated pH meter.

      • If the pH is outside the optimal range, adjust it using a suitable buffer system (e.g., citrate or acetate buffer) that is compatible with your experimental setup. Add the buffer dropwise while monitoring the pH until the desired level is reached.

  • Temperature Control:

    • Recommendation: Always store your stock solutions at refrigerated temperatures (2-8°C) for short-term use. For long-term storage, consider aliquoting and freezing at -20°C or below.

    • Protocol for Storage:

      • After preparing your solution, divide it into smaller, single-use aliquots.

      • Store these aliquots in tightly sealed vials to prevent solvent evaporation.

      • Place the vials in a refrigerator or freezer, avoiding repeated freeze-thaw cycles.

  • Ensure Sterility:

    • Recommendation: If your experiments are sensitive to contamination, prepare your solutions under sterile conditions.

    • Protocol for Sterile Preparation:

      • Use sterile water or buffer to prepare your solution.

      • Filter the final solution through a 0.22 µm syringe filter into a sterile container.

      • Handle the solution in a laminar flow hood to maintain sterility.

Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis

When analyzing your this compound solution by HPLC or LC-MS, you observe additional peaks that were not present in the initial analysis of the solid compound.

Potential Causes:

  • Degradation Products: The new peaks are likely degradation products. The primary suspect is 4,6-dihydroxynicotinic acid resulting from hydrolysis.[2][3][4]

  • Oxidation: The dihydroxy-substituted pyridine ring may be susceptible to oxidation, leading to other degradation products.

  • Photodegradation: Exposure to light, especially UV light, can cause degradation of photosensitive compounds.[7][8]

Solutions and Analytical Workflows:

  • Characterize Degradation Products:

    • Recommendation: Use analytical techniques to identify the unknown peaks.

    • Workflow for Degradant Identification:

      • LC-MS Analysis: Utilize mass spectrometry to determine the molecular weight of the unknown peaks. This can help in proposing potential structures.[9][10][11]

      • Forced Degradation Studies: Intentionally degrade the compound under various stress conditions (acid, base, oxidation, heat, light) to see if the unknown peaks are generated.[8][10][12] This can help to confirm the identity of the degradation products and understand the degradation pathways.

      • NMR Spectroscopy: If a significant amount of a degradation product can be isolated, NMR spectroscopy can provide detailed structural information.[12][13][14]

  • Control for Oxidation:

    • Recommendation: If oxidation is suspected, take measures to minimize the exposure of your solution to oxygen.

    • Protocol for Preventing Oxidation:

      • Degas your solvents by sparging with an inert gas like nitrogen or argon before preparing your solution.

      • Store the solution under an inert atmosphere.

      • Consider adding an antioxidant to your solution if it is compatible with your experimental design.

  • Photostability Precautions:

    • Recommendation: Protect your solutions from light.

    • Protocol for Photoprotection:

      • Use amber-colored vials or wrap your containers in aluminum foil.[7]

      • Minimize the exposure of your solutions to ambient and direct light during handling.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary degradation pathway for this compound in an aqueous solution?

The primary degradation pathway is expected to be the hydrolysis of the methyl ester to form 4,6-dihydroxynicotinic acid and methanol. This is based on the known behavior of the related compound, methylnicotinate.[2][3][4]

Q2: How stable is this compound in a simple aqueous solution at refrigerated temperatures?

Q3: What are the key factors that can accelerate the degradation of this compound in solution?

Several factors can influence the rate of hydrolysis and overall stability:

  • pH: The rate of hydrolysis is highly dependent on the pH. Both acidic and, more significantly, alkaline conditions can catalyze the degradation.[5][6]

  • Temperature: An increase in temperature will accelerate the rate of hydrolysis.[5]

  • Light: Exposure to light, particularly UV, may induce photodegradation.[7][8]

  • Presence of Catalysts: Enzymes like esterases or other chemical catalysts can increase the rate of ester cleavage.[5]

Q4: What analytical methods are recommended for monitoring the stability of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for quantifying the parent compound and its degradation products.[2][13] For identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[9][10][11][13]

Data Summary

The following table summarizes the stability data for the related compound, methylnicotinate, which can serve as a useful reference.

ParameterConditionDegradation ProductDegradation RateSource
Storage Stability Aqueous solution at 4°CNicotinic Acid~0.5% per year[2][3][4]

Visualizing the Degradation Pathway

The following diagram illustrates the presumed primary degradation pathway of this compound in aqueous solution.

MDHN This compound Products Degradation Products MDHN->Products Hydrolysis H2O Water (H₂O) H2O->Products DHNA 4,6-dihydroxynicotinic acid Products->DHNA Methanol Methanol Products->Methanol Conditions Accelerated by: - Acidic/Alkaline pH - Heat

Sources

Technical Support Center: Scaling Up Methyl 4,6-dihydroxynicotinate Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and scale-up of Methyl 4,6-dihydroxynicotinate (MDHN). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the production of this valuable heterocyclic building block. We will move beyond simple protocols to explore the underlying chemistry, enabling you to troubleshoot effectively and optimize your process with confidence.

This compound, with CAS No. 79398-27-9, is a substituted pyridine derivative.[1][2][3] Its structure, featuring hydroxyl groups and a methyl ester, makes it a versatile intermediate in medicinal chemistry.[2] However, scaling its synthesis from the lab bench to pilot or production scale introduces significant hurdles, from maintaining yield and purity to ensuring stability. This guide provides solutions to these real-world problems.

Section 1: Synthesis & Reaction Optimization

The key to successful scale-up is a robust and well-understood reaction. This section addresses the most common synthetic challenges. A plausible and common synthetic route is the condensation of a β-ketoester with an enamine or a similar precursor, followed by cyclization. Issues often arise from side reactions and incomplete conversion as reaction volume increases.

FAQ 1: My reaction yield is consistently low (<60%) during scale-up. What are the likely causes and how can I improve it?

Low yield is the most frequent challenge in scaling up. The issue often transitions from a simple stoichiometric problem at the bench to a complex interplay of physical and chemical factors at scale.

Possible Causes & Solutions:

  • Inadequate Mixing and Mass Transfer: At larger volumes, reagent mixing can become non-homogenous. This creates localized "hot spots" or areas of high concentration, promoting side reactions like polymerization or decomposition.

    • Solution: Transition from magnetic stirring to overhead mechanical stirring. Ensure the impeller design is appropriate for the vessel geometry to create sufficient vortexing and uniform mixing. For multiphasic reactions, verify that the agitation is sufficient to maximize the interfacial area.

  • Poor Temperature Control: Many condensation and cyclization reactions are exothermic. A larger reaction volume has a lower surface-area-to-volume ratio, making heat dissipation less efficient. Uncontrolled temperature spikes can lead to byproduct formation.

    • Solution: Use a jacketed reactor with a circulating temperature control unit. For highly exothermic steps, consider a semi-batch process where one reagent is added slowly to control the rate of heat generation.

  • Side Reactions: The tautomeric nature of the dihydroxy-pyridine core means it can exist in keto-enol forms, such as methyl 6-hydroxy-4-oxo-1,4-dihydropyridine-3-carboxylate.[1][3][4] This reactivity can lead to undesired byproducts.

    • Solution: Optimize the reaction pH. The stability of esters like MDHN is highly pH-dependent, with both strongly acidic and alkaline conditions potentially catalyzing hydrolysis of the methyl ester group.[5] A buffered system or careful control of the base used in the condensation can minimize this.

  • Incomplete Reaction: A reaction that goes to completion in a 100 mL flask may stall at a 10 L scale.

    • Solution: Re-optimize reaction time and temperature for the larger scale. Use in-process controls (e.g., TLC, HPLC, or UPLC) to monitor the disappearance of starting materials before proceeding with workup.[6]

Workflow: Troubleshooting Low Reaction Yield

This decision tree illustrates a logical workflow for diagnosing and resolving low-yield issues during scale-up.

LowYieldTroubleshooting start Low Yield Detected (<60%) check_mixing Evaluate Mixing Efficiency start->check_mixing check_temp Analyze Temperature Profile check_mixing->check_temp Adequate improve_mixing Implement Overhead Stirring / Baffles check_mixing->improve_mixing Inadequate check_purity Verify Reagent Purity & Stoichiometry check_temp->check_purity Stable improve_temp Use Jacketed Reactor / Semi-Batch Addition check_temp->improve_temp Exotherm Spike check_byproducts Identify Major Byproducts (NMR, LC-MS) check_purity->check_byproducts Pure / Correct correct_reagents Re-purify Starting Materials / Adjust Stoichiometry check_purity->correct_reagents Impure / Incorrect optimize_conditions Adjust pH, Solvent, or Temperature to Minimize Side Reactions check_byproducts->optimize_conditions end_goal Achieve Target Yield (>80%) improve_mixing->end_goal improve_temp->end_goal correct_reagents->end_goal optimize_conditions->end_goal

Caption: A decision tree for systematically troubleshooting low yield issues.

Section 2: Purification & Isolation Challenges

Isolating pure MDHN at scale requires moving beyond traditional lab techniques. The compound is a solid powder, which lends itself to crystallization methods.[2][4]

FAQ 2: Column chromatography is not feasible for my multi-gram batch. How can I effectively purify crude this compound?

Relying on silica gel chromatography for large quantities is inefficient and expensive. Recrystallization or precipitation are the preferred industrial methods.

Troubleshooting Purification:

IssueCauseRecommended Solution
Product won't crystallize Incorrect solvent system; supersaturation not achieved; presence of impurities inhibiting crystal growth.Perform a systematic solvent screen. Test solubility in a range of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, water). Look for a single solvent or a binary solvent system where the product is sparingly soluble at room temperature but highly soluble when hot.
Oiling out instead of crystallizing The product's melting point is lower than the boiling point of the solvent; high impurity load.Switch to a lower-boiling point solvent. Alternatively, try an anti-solvent precipitation: dissolve the crude product in a good solvent (e.g., methanol, DMF) and slowly add a miscible anti-solvent (e.g., water, diethyl ether) until precipitation occurs.
Poor recovery after recrystallization The product has significant solubility in the mother liquor even at low temperatures.Minimize the amount of hot solvent used to dissolve the crude material to ensure the final solution is saturated. Ensure the cooling process is slow to allow for maximum crystal formation, then cool further with an ice bath before filtration.
Product purity is still low Co-precipitation of impurities; inefficient removal of colored impurities.Consider a pre-purification step. If the crude material is highly impure, a simple trituration (slurrying the solid in a solvent where the product is insoluble but impurities are) can help. For colored impurities, a charcoal treatment of the hot solution before crystallization can be effective.
Section 3: Analytical & Characterization

Confirming the structure and purity of your final product is critical. The analysis of substituted pyridines by NMR can be complex.[7]

FAQ 3: My ¹H NMR spectrum is complex, with overlapping signals in the aromatic region. How can I definitively assign the structure of this compound and identify impurities?

Signal overlap and ambiguous assignments are common for substituted pyridines due to similar electronic environments of the ring protons.[7] The potential for keto-enol tautomerism in MDHN further complicates the spectrum. A multi-pronged analytical approach is necessary.

Strategies for Structural Elucidation:

  • Utilize 2D NMR Spectroscopy: When a 1D ¹H NMR is ambiguous, 2D experiments are essential for definitive assignment.

    • COSY (Correlation Spectroscopy): Reveals proton-proton couplings, helping to trace the connectivity of protons on the pyridine ring.[7]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to, simplifying the assignment of protonated carbons.[7]

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assigning quaternary (non-protonated) carbons by showing correlations between protons and carbons that are two or three bonds away.[7] This is crucial for confirming the positions of the hydroxyl and ester groups.

  • Interpret with Chemical Context: The chemical shifts in pyridine rings are predictable. Protons alpha to the nitrogen (like the H2 position) are typically shifted further downfield compared to protons at the beta or gamma positions.[8]

  • Identify Tautomers: Be aware that you may see two sets of peaks for the ring protons and carbons if both the dihydroxy and the hydroxy-keto tautomers are present in your NMR solvent. Variable temperature (VT) NMR can sometimes be used to coalesce these peaks.

Table: Expected Analytical Data for this compound

AnalysisExpected ResultCommon Impurities & Signals
¹H NMR Signals for the two pyridine ring protons, a singlet for the methyl ester protons (~3.7-3.9 ppm), and broad signals for the hydroxyl protons (may exchange with D₂O). Ring protons will likely be singlets or narrow doublets depending on the tautomeric form.Starting Materials: Look for characteristic signals from the precursors used in the synthesis. Nicotinic Acid: If ester hydrolysis occurs, the methyl singlet will disappear and a broad carboxylic acid peak will appear (>10 ppm).
¹³C NMR Signals for the pyridine ring carbons (typically 110-160 ppm), the ester carbonyl (~165-175 ppm), and the methyl ester carbon (~52 ppm).[6][9]Residual Solvent: Peaks corresponding to solvents used in purification (e.g., Ethyl Acetate, Methanol).
Mass Spec (HRMS) The exact mass should correspond to the molecular formula C₇H₇NO₄ (M+H⁺ = 170.0402).[1]Byproducts: Look for masses corresponding to common side reactions, such as decarboxylation or dimerization.
FT-IR Broad O-H stretch (~3200-3400 cm⁻¹), C=O stretch from ester (~1700-1730 cm⁻¹), C=C and C=N stretches from the aromatic ring (~1550-1650 cm⁻¹).N/A
Section 4: Handling & Storage

Proper handling and storage are crucial to maintain the integrity of the final product.

FAQ 4: What are the recommended storage conditions for this compound? Is it stable long-term?

While specific stability data for MDHN is not widely published, principles derived from similar structures like hydroxynicotinic acid and methyl nicotinate provide clear guidance.[5][10]

  • Storage Conditions: Store as a solid in a tightly sealed container in a cool, dry, and dark place. To prevent long-term oxidative degradation, consider storing under an inert atmosphere (e.g., nitrogen or argon). For aqueous solutions, storage at refrigerated temperatures (2-8°C) is recommended to slow hydrolysis.[5]

  • Handling: Hydroxynicotinic acid derivatives are classified as irritants, causing potential skin, eye, and respiratory irritation.[10][11] Always handle the material in a well-ventilated area or fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[10]

Section 5: Protocols & Workflows

This section provides generalized, scalable protocols. Note: These are templates and must be optimized for your specific equipment and scale.

Protocol 1: Illustrative Synthesis of this compound

This protocol is based on a plausible Hantzsch-like pyridine synthesis, which is a common method for this class of compounds.

SynthesisWorkflow cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: Condensation Reaction cluster_workup Step 3: Workup & Isolation cluster_purify Step 4: Purification prep Charge reactor with Solvent (e.g., Ethanol). Add Base (e.g., Sodium Ethoxide). reagent_A Slowly add Reagent A (e.g., Cyanoacetamide). prep->reagent_A reagent_B Slowly add Reagent B (e.g., Methyl Acetoacetate). reagent_A->reagent_B reflux Heat mixture to reflux (e.g., ~78°C). Monitor by HPLC/TLC until starting materials are consumed (4-8h). reagent_B->reflux cool Cool reaction to 0-5°C. reflux->cool acidify Acidify with HCl to pH ~4-5 to precipitate product. cool->acidify filtrate Filter the crude solid. Wash with cold water and ethanol. acidify->filtrate dry Dry crude product under vacuum. filtrate->dry purify Recrystallize from a suitable solvent (e.g., Ethanol/Water). dry->purify end_product Pure this compound purify->end_product

Sources

Resolving conflicting solubility data for dihydroxynicotinate esters

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Resolving Conflicting Solubility Data

Welcome to the technical support center for dihydroxynicotinate esters. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of this class of compounds. As a Senior Application Scientist, my goal is to equip you with the scientific rationale and practical steps to understand and resolve variability in your experimental results. Conflicting solubility data is a common challenge in drug development, often stemming from subtle but significant variations in experimental conditions or material properties.

Frequently Asked Questions (FAQs)

Q1: My team has obtained different solubility values for the same dihydroxynicotinate ester. What are the most likely causes for this discrepancy?

This is a frequent issue in early-stage drug development. The primary sources of variability in solubility data for dihydroxynicotinate esters can be categorized into three main areas: the physicochemical properties of the compound itself, the experimental method used, and the specific conditions of the assay.

  • Compound-Specific Factors:

    • Polymorphism: Dihydroxynicotinate esters can exist in different crystalline forms, or polymorphs, each with a unique crystal lattice energy.[1][2][3] A metastable polymorph will generally exhibit higher kinetic solubility than the most stable form.[4] If different batches of the material are used, they may be different polymorphs, leading to different solubility results.

    • Purity: The presence of impurities, even in small amounts, can significantly alter the measured solubility.[5] Soluble impurities can lead to an underestimation of the true solubility of the compound.

  • Methodological Differences:

    • Kinetic vs. Thermodynamic Solubility: These two types of measurements provide different information and are not directly comparable.[6] Kinetic solubility measures the concentration at which a compound precipitates from a solution (often prepared from a DMSO stock), while thermodynamic solubility is the true equilibrium concentration of a saturated solution.[6][7] It is crucial to know which method was used.

    • Detection Technique: The analytical method used to quantify the dissolved compound (e.g., HPLC, UV-spectrometry, NMR) can have different sensitivities and be prone to different interferences, contributing to variability.[7]

  • Assay Conditions:

    • pH of the Medium: Dihydroxynicotinate esters have ionizable groups (hydroxyl groups and the pyridine nitrogen), making their solubility highly dependent on the pH of the solvent.[8][9] Small variations in the buffer preparation can lead to significant differences in solubility.

    • Temperature: Solubility is temperature-dependent. Experiments must be conducted at a strictly controlled and consistent temperature.[10]

    • Equilibration Time: For thermodynamic solubility measurements, achieving true equilibrium can take a significant amount of time, from hours to days. Insufficient equilibration time will result in an underestimation of the thermodynamic solubility.[10]

Q2: We are observing lower-than-expected solubility for our dihydroxynicotinate ester. How can we troubleshoot this?

Low solubility can be a significant hurdle in drug development. Here is a systematic approach to investigating this issue:

Troubleshooting Workflow for Low Solubility

cluster_verification Step 1: Verification cluster_investigation Step 2: Investigation cluster_optimization Step 3: Optimization start Low Solubility Observed verify_compound Verify Compound Integrity (Purity, Identity) start->verify_compound verify_method Confirm Experimental Method (Kinetic vs. Thermodynamic) verify_compound->verify_method check_ph Measure pH of Saturated Solution verify_method->check_ph check_polymorph Characterize Solid State (PXRD, DSC) check_ph->check_polymorph check_equilibration Extend Equilibration Time check_polymorph->check_equilibration ph_optimization Determine pH-Solubility Profile check_equilibration->ph_optimization cosolvent_study Investigate Co-solvent Effects ph_optimization->cosolvent_study end Optimized Solubility Data cosolvent_study->end

Caption: A systematic workflow for troubleshooting low solubility results.

  • Verify Compound and Method: First, confirm the identity and purity of your dihydroxynicotinate ester using appropriate analytical techniques. Also, be certain about whether you are measuring kinetic or thermodynamic solubility, as these are fundamentally different.[6]

  • Investigate Key Parameters:

    • pH: The dihydroxy and pyridine functionalities mean that the ionization state of the molecule, and thus its solubility, is highly pH-dependent.[9] Measure the pH of your final saturated solution. The dissolution of an acidic or basic compound can alter the pH of an unbuffered or weakly buffered medium.

    • Solid Form: Use techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) to determine the polymorphic form of your material. You may be working with a less soluble, more stable polymorph.[3][4]

    • Equilibration Time: For thermodynamic measurements, ensure sufficient time for the system to reach equilibrium. A good practice is to measure the concentration at different time points (e.g., 24, 48, 72 hours) until the value plateaus.

  • Optimization:

    • pH-Solubility Profile: Systematically measure the solubility across a range of pH values to determine the optimal pH for solubilization. This is critical for compounds with ionizable groups.[9]

    • Co-solvents: If working with aqueous solutions, the addition of co-solvents can be explored, but be aware that this will change the nature of the solubility measurement.

Q3: How does pH specifically affect the solubility of dihydroxynicotinate esters, and how can I predict this?

The structure of a dihydroxynicotinate ester, such as Ethyl 4,6-dihydroxynicotinate, contains weakly acidic dihydroxyl groups and a weakly basic pyridine nitrogen atom. This amphoteric nature makes its solubility highly sensitive to pH.

  • At low pH (acidic conditions): The pyridine nitrogen will be protonated, leading to a positively charged species. This cationic form is generally more soluble in aqueous media than the neutral form.

  • At high pH (basic conditions): The hydroxyl groups will be deprotonated, resulting in a negatively charged species. This anionic form is also typically more soluble than the neutral form.

  • At the isoelectric point (pI): There will be a pH at which the net charge on the molecule is zero. At or near this pH, the compound will exhibit its minimum solubility.

This relationship can be predicted using a modified Henderson-Hasselbalch equation for amphoteric compounds.[9] A practical approach is to experimentally determine the pH-solubility profile by measuring the solubility in a series of buffers across a wide pH range (e.g., pH 2 to 10).

Illustrative pH-Solubility Relationship

cluster_low_ph Low pH cluster_neutral_ph Isoelectric Point (pI) cluster_high_ph High pH protonated Protonated Pyridine (Cationic) Increased Solubility neutral Neutral Species Minimum Solubility protonated->neutral Increasing pH deprotonated Deprotonated Hydroxyls (Anionic) Increased Solubility neutral->deprotonated Increasing pH

Caption: The effect of pH on the ionization and solubility of dihydroxynicotinate esters.

Troubleshooting Protocols

Protocol 1: Standardized Thermodynamic Solubility Measurement (Shake-Flask Method)

This protocol is based on the well-established shake-flask method, considered the gold standard for determining thermodynamic solubility.[10]

Objective: To obtain a reliable and reproducible thermodynamic solubility value.

Materials:

  • Dihydroxynicotinate ester (solid)

  • Solvent of interest (e.g., phosphate-buffered saline, pH 7.4)

  • Calibrated pH meter

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of the dihydroxynicotinate ester to a known volume of the solvent in a sealed glass vial. "Excess" means that undissolved solid should be clearly visible.

  • Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a defined period (start with 24 hours).

  • After the initial agitation period, allow the vials to rest for at least 1 hour to let undissolved solids settle.

  • Carefully withdraw a sample from the supernatant. Immediately filter the sample through a syringe filter to remove any undissolved particles.

  • Dilute the filtrate as necessary and quantify the concentration of the dissolved ester using a validated analytical method (e.g., HPLC).

  • Repeat steps 4-6 at subsequent time points (e.g., 48 and 72 hours) to ensure that the concentration has reached a plateau, confirming equilibrium.

  • After the final time point, measure the pH of the remaining slurry in the vial to check for any pH shifts during the experiment.

Data Comparison Table:

ParameterExperiment AExperiment BPotential Reason for Conflict
Compound Batch Lot #123Lot #456Different polymorphs or purity levels[1][5]
Method KineticThermodynamicMeasures different solubility phenomena[6]
Solvent pH 7.4 (initial)7.4 (initial), 6.8 (final)pH shift due to compound dissolution
Temperature 25°C37°CSolubility is temperature-dependent[10]
Equilibration Time 12 hours72 hoursIncomplete equilibration in Exp. A

This table illustrates how to document and compare experimental parameters to identify sources of conflicting data.

By carefully controlling these variables and understanding the underlying scientific principles, researchers can resolve conflicting solubility data and generate a reliable and comprehensive understanding of the physicochemical properties of dihydroxynicotinate esters.

References

  • Solubility of Things. (n.d.). Esters: Structure, Properties, and Reactions.
  • Science Ready. (n.d.). Esters: Structure, Nomenclature and Properties – HSC Chemistry.
  • Jozwiakowski, M. J., & Nguyen, H. T. (2018). Effects of polymorphism and solid-state solvation on solubility and dissolution rate. In Polymorphism in the Pharmaceutical Industry (pp. 281-306). Academic Press.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Bethune, C., et al. (2011). Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug. Molecular Pharmaceutics, 8(5), 1856-1868.
  • Bysouth, S. R., & Ticehurst, M. D. (2010). Polymorphism and distinct physicochemical properties of the phloretin–nicotinamide cocrystal. CrystEngComm, 12(2), 433-441.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • WuXi AppTec. (2024, April 4). Drug Solubility Testing: 4 Ways It Helps Drug Discovery & Development.
  • Quora. (2019, March 3). What are the sources of errors encountered in an experiment to determine the identity of an organic compound by its solubility?
  • LGC Standards. (n.d.). Ethyl 4,​6-​Dihydroxynicotinate.
  • Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced drug delivery reviews, 59(7), 617-630.
  • Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in solubility of polymorphs. Journal of pharmaceutical sciences, 94(5), 929-939.
  • PubChem. (n.d.). Ethyl 4,6-Dihydroxynicotinate.
  • Avdeef, A. (2007). Solubility-pH profiles of some acidic, basic and amphoteric drugs. In ADMET for medicinal chemists (pp. 45-78). John Wiley & Sons.
  • ChemicalBook. (2023, July 24). 4, 6-DIHYDROXYNICOTINIC ACID ETHYL ESTER.

Sources

Preventing degradation of Methyl 4,6-dihydroxynicotinate during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4,6-dihydroxynicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound during storage. By understanding the potential degradation pathways and implementing appropriate storage and handling procedures, you can ensure the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the first signs of degradation in my sample of this compound?

A1: The initial signs of degradation are often subtle and may not be visible to the naked eye. A change in the color of the solid powder, such as yellowing or browning, can indicate degradation. Clumping of the powder may suggest moisture absorption, which can accelerate hydrolytic degradation. For solutions, the appearance of cloudiness, precipitation, or a change in color warrants immediate investigation. However, the most reliable way to detect degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC), which can identify and quantify degradation products even at low levels.

Q2: I've stored my this compound at room temperature as recommended, but I suspect it has degraded. What could be the cause?

A2: While room temperature storage is generally recommended, several factors can contribute to degradation even under these conditions. Exposure to light, humidity, and atmospheric oxygen can all promote the breakdown of the molecule. The synonym for this compound, methyl 6-hydroxy-4-oxo-1,4-dihydropyridine-3-carboxylate, reveals its 1,4-dihydropyridine structure, which is known to be susceptible to oxidation to the more stable pyridine derivative.[1][2] Furthermore, the methyl ester group is prone to hydrolysis, especially in the presence of moisture.[3] It is crucial to store the compound in a tightly sealed container in a dark and dry environment.

Q3: My laboratory is in a very humid environment. What extra precautions should I take?

A3: In a high-humidity environment, the primary concern is hydrolytic degradation of the methyl ester. To mitigate this, store the compound in a desiccator containing a suitable desiccant like silica gel or anhydrous calcium sulfate. Ensure the container is tightly sealed with a high-quality cap and consider using a secondary container for added protection. When handling the compound, do so in a controlled environment, such as a glove box with a dry atmosphere, if possible. If you need to weigh out the compound, allow the container to equilibrate to room temperature before opening to prevent condensation from forming on the cold powder.

Q4: Can I store solutions of this compound? If so, what is the best way to do this?

A4: Storing this compound in solution is generally not recommended for long periods due to the increased risk of degradation. If you must store a solution, use a high-purity, anhydrous aprotic solvent. Prepare the solution fresh whenever possible. If short-term storage is necessary, store the solution at a low temperature (e.g., -20°C or -80°C) in a tightly sealed vial with a headspace filled with an inert gas like argon or nitrogen to minimize oxidation. Protect the solution from light by using amber vials or wrapping the container in aluminum foil.

Q5: I suspect my sample has degraded. How can I confirm this and identify the degradation products?

A5: The most effective way to confirm degradation and identify the products is by using a stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.[4][5] A stability-indicating method is one that can separate the intact drug from its degradation products. By comparing the chromatogram of your suspect sample to that of a freshly prepared, high-purity standard, you can identify new peaks corresponding to degradation products. Mass spectrometry (MS) coupled with HPLC (LC-MS) can then be used to determine the molecular weights of these new peaks, which helps in elucidating their structures. The two most likely degradation products are 4,6-dihydroxynicotinic acid (from hydrolysis) and the corresponding pyridine derivative (from oxidation).

Troubleshooting Guide

This section addresses specific issues you might encounter and provides actionable solutions.

Observed Issue Potential Cause(s) Troubleshooting Steps & Solutions
Change in physical appearance (e.g., color change, clumping) of the solid compound. 1. Oxidation: Exposure to air. 2. Photodegradation: Exposure to light. 3. Moisture Absorption: Inadequate protection from humidity.1. Store the compound under an inert atmosphere (e.g., argon or nitrogen). 2. Store in an amber vial or in a light-proof container in a dark place. 3. Store in a desiccator. Ensure the container is tightly sealed.
Unexpected peaks in the HPLC chromatogram of a recently prepared solution. 1. Solvent Impurities: Use of low-quality or old solvents. 2. Rapid Degradation in Solution: The chosen solvent may be promoting degradation (e.g., protic or wet solvents). 3. Contaminated Glassware: Residual acidic or basic contaminants on glassware.1. Use fresh, high-purity, HPLC-grade solvents. 2. Prepare solutions immediately before use. If storage is unavoidable, use an anhydrous aprotic solvent and store under inert gas at low temperature. 3. Ensure all glassware is thoroughly cleaned and dried before use.
Loss of biological activity or inconsistent experimental results. 1. Degradation of the active compound: The concentration of the intact compound is lower than expected. 2. Interference from degradation products: The degradation products may have their own biological activity or interfere with the assay.1. Quantify the concentration of your stock solution using a validated analytical method (e.g., HPLC-UV) before each experiment. 2. Perform a forced degradation study (see protocol below) to generate the primary degradation products and test their effect in your assay.
Precipitate formation in a stored solution. 1. Low Solubility: The compound may have limited solubility in the chosen solvent, especially at lower temperatures. 2. Formation of Insoluble Degradation Products: One or more degradation products may be insoluble in the solvent.1. Check the solubility of the compound in the chosen solvent at the storage temperature. You may need to use a different solvent or a co-solvent system. 2. Analyze the precipitate and the supernatant separately by HPLC to identify the components.

Potential Degradation Pathways

Understanding the likely degradation pathways is key to preventing them. For this compound, the primary concerns are oxidation, hydrolysis, and photolysis.

MDHN This compound Oxidation Oxidation (Air, Light) MDHN->Oxidation [O] Hydrolysis Hydrolysis (Moisture, pH) MDHN->Hydrolysis H₂O Photolysis Photolysis (UV/Vis Light) MDHN->Photolysis Oxidized_Product Aromatized Pyridine Derivative Oxidation->Oxidized_Product Hydrolyzed_Product 4,6-Dihydroxynicotinic Acid Hydrolysis->Hydrolyzed_Product Photo_Products Various Photoproducts Photolysis->Photo_Products

Caption: Primary degradation pathways for this compound.

Experimental Protocols

Protocol 1: Conducting a Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[6][7][8]

Objective: To intentionally degrade this compound under various stress conditions to generate its likely degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Photostability chamber (compliant with ICH Q1B guidelines)[9][10][11]

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours.

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl. Heat at 60°C for 4 hours.

    • After the specified time, cool to room temperature and neutralize with an equivalent amount of NaOH. Dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Heat at 60°C for 4 hours.

    • After the specified time, cool to room temperature and neutralize with an equivalent amount of HCl. Dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 4 hours.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place the solid compound in an oven at 105°C for 24 hours.

    • Prepare a solution of the compound in the mobile phase (e.g., 50 µg/mL) and heat at 80°C for 24 hours.

    • After exposure, cool and analyze by HPLC.

  • Photolytic Degradation:

    • Expose the solid compound and a solution (e.g., 50 µg/mL in mobile phase) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

    • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

    • Analyze both the exposed and control samples by HPLC.

Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method described below.

start Start: Prepare Stock Solution acid Acid Hydrolysis (0.1M & 1M HCl) start->acid base Base Hydrolysis (0.1M & 1M NaOH) start->base oxidation Oxidative Degradation (3% & 30% H₂O₂) start->oxidation thermal Thermal Degradation (Solid & Solution) start->thermal photo Photolytic Degradation (ICH Q1B) start->photo neutralize Neutralize (for Acid/Base) acid->neutralize base->neutralize dilute Dilute to Target Concentration oxidation->dilute thermal->dilute photo->dilute neutralize->dilute analyze Analyze all samples by Stability-Indicating HPLC dilute->analyze

Sources

Method refinement for consistent Methyl 4,6-dihydroxynicotinate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Methyl 4,6-dihydroxynicotinate

Welcome to the technical support guide for the synthesis of this compound (CAS No. 79398-27-9).[1][2] This document is designed for researchers, medicinal chemists, and process development scientists. It provides a comprehensive, question-and-answer-based resource to facilitate consistent synthesis, address common challenges, and refine your experimental methodology.

Section 1: Synthesis Fundamentals & Reaction Mechanism

This section addresses foundational questions regarding the synthetic strategy for constructing the dihydroxynicotinate scaffold.

Q1: What is the most common and reliable strategy for synthesizing the 4,6-dihydroxypyridine core structure?

The most prevalent and robust approach for constructing this and related pyridin-2(1H)-one scaffolds is through a cyclocondensation reaction.[3] This strategy typically involves the reaction of a β-enamino ester or a related enamine with a compound containing an active methylene group, such as a malonate derivative.[4][5] The elegance of this method lies in its ability to form the heterocyclic ring in a single, often high-yielding, step from readily available starting materials.

The general principle involves a Michael addition followed by an intramolecular cyclization and subsequent aromatization (or tautomerization in this case) to yield the stable pyridinone ring system. This approach offers significant flexibility in introducing substituents onto the pyridine ring by modifying the starting materials.

Q2: Can you illustrate the general reaction mechanism for this type of cyclocondensation?

Certainly. The reaction proceeds through a well-established sequence of nucleophilic addition and intramolecular condensation. The diagram below outlines a plausible mechanistic pathway for the formation of the core ring structure, which is central to obtaining this compound.

Reaction_Mechanism General Mechanism for Pyridinone Formation Start β-Enamino Ester + Malonate Derivative Intermediate1 Michael Adduct (Acyclic Intermediate) Start->Intermediate1 Michael Addition Base Base (e.g., NaOEt) Base->Start Deprotonation of Malonate Intermediate2 Cyclized Intermediate (Piperidinone) Intermediate1->Intermediate2 Intramolecular Cyclization (Dieckmann-type) Product Pyridinone Core Structure Intermediate2->Product Tautomerization/ Aromatization

Caption: A generalized mechanism for pyridinone synthesis.

Section 2: Experimental Protocol & Workflow

This section provides a representative, step-by-step protocol and a visual workflow for the synthesis.

Q3: Could you provide a detailed, step-by-step laboratory protocol for synthesizing this compound?

The following protocol describes a robust two-step procedure. The first step is a base-catalyzed condensation to form the sodium salt of the target molecule, which is then protonated in the second step to yield the final product.

Experimental Workflow Diagram

Experimental_Workflow Synthesis Workflow reagents 1. Combine Diethyl Malonate & Methyl 3-aminocrotonate in Ethanol base_add 2. Prepare & Add Sodium Ethoxide Solution reagents->base_add reflux 3. Heat to Reflux (Monitor by TLC) base_add->reflux cool_filter 4. Cool Reaction & Filter Precipitated Sodium Salt reflux->cool_filter wash 5. Wash Solid with Cold Ethanol & Ether cool_filter->wash dissolve 6. Dissolve Salt in Water wash->dissolve acidify 7. Acidify with HCl (aq) to pH ~2-3 dissolve->acidify precipitate 8. Collect Precipitate by Filtration acidify->precipitate dry 9. Wash with Cold Water & Dry Under Vacuum precipitate->dry analyze 10. Characterize Final Product (NMR, MS, HPLC) dry->analyze

Caption: Step-by-step workflow for the synthesis.

Reagents & Stoichiometry

ReagentMW ( g/mol )AmountMolesEquivalents
Diethyl Malonate160.1716.0 g0.101.0
Methyl 3-aminocrotonate115.1311.5 g0.101.0
Sodium Metal22.992.3 g0.101.0
Absolute Ethanol46.07100 mL--
Hydrochloric Acid (conc.)36.46As needed--

Step-by-Step Procedure

  • Preparation of Sodium Ethoxide: In a three-neck flask equipped with a reflux condenser and a dropping funnel, add 50 mL of absolute ethanol. Carefully add small, freshly cut pieces of sodium metal (2.3 g) to the ethanol. The reaction is exothermic; allow it to proceed until all the sodium has dissolved.

  • Initial Reaction Mixture: In a separate flask, dissolve diethyl malonate (16.0 g) and methyl 3-aminocrotonate (11.5 g) in 50 mL of absolute ethanol.

  • Condensation: Slowly add the sodium ethoxide solution prepared in step 1 to the solution from step 2. A precipitate may begin to form.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Isolation of Intermediate Salt: After the reaction is complete, cool the mixture in an ice bath. The sodium salt of the product will precipitate. Collect the solid by vacuum filtration and wash it with cold ethanol, followed by diethyl ether to remove unreacted starting materials.

  • Acidification: Dissolve the collected sodium salt in a minimal amount of cold water. While stirring vigorously in an ice bath, slowly add concentrated hydrochloric acid dropwise until the pH of the solution is approximately 2-3.

  • Product Isolation: A white or off-white precipitate of this compound will form. Collect the solid by vacuum filtration.

  • Purification: Wash the solid with a small amount of cold water to remove inorganic salts. Dry the product under vacuum at 40-50°C to a constant weight. Further purification can be achieved by recrystallization from a water/ethanol mixture if necessary.

Section 3: Troubleshooting Guide

Encountering issues during synthesis is common. This section provides solutions to frequently observed problems.

Q4: My reaction yield is significantly lower than expected. What are the common causes and solutions?

Low yield is a frequent issue that can often be traced back to a few key areas.

Troubleshooting Flowchart for Low Yield

Troubleshooting_Yield start Problem: Low Final Yield check_tlc Analyze TLC of Crude Reaction Mixture start->check_tlc sm_present Significant Starting Material Remains? check_tlc->sm_present incomplete_rxn Diagnosis: Incomplete Reaction sm_present->incomplete_rxn Yes no_sm No/Little Starting Material sm_present->no_sm No solution_rxn Solution: - Increase reflux time - Ensure base is anhydrous & active - Check reagent purity incomplete_rxn->solution_rxn side_products Diagnosis: Side Reactions or Product Degradation no_sm->side_products workup_loss Diagnosis: Loss during workup no_sm->workup_loss Potential Issue solution_side Solution: - Lower reflux temperature - Ensure slow, controlled addition of base - Check for potential hydrolysis side_products->solution_side solution_workup Solution: - Ensure pH for precipitation is optimal (~2-3) - Avoid excessive washing - Check solubility in wash solvents workup_loss->solution_workup

Caption: Decision tree for diagnosing low product yield.

Common Causes and Solutions Table

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Reaction Insufficient reaction time; Inactive or wet base (sodium ethoxide); Poor quality starting materials.Extend reflux time and monitor with TLC; Use freshly prepared, anhydrous sodium ethoxide; Verify the purity of reactants via NMR or other methods.
Side Reactions The formation of byproducts can consume reagents.[6]Ensure the order of addition is followed correctly. Pre-forming the enamine or ensuring a controlled addition of the base can minimize side reactions.
Product Loss During Workup Product is partially soluble in wash solvents; Incorrect pH during acidification leading to incomplete precipitation.Use minimal volumes of ice-cold solvents for washing; Carefully monitor the pH during acidification to ensure it reaches the point of minimum solubility (typically pH 2-3).
Q5: I am having difficulty purifying the final product by silica gel column chromatography. The product streaks badly. Why is this happening?

This is a classic issue when purifying pyridine-containing compounds on silica gel.[7]

  • Causality: The nitrogen atom in the pyridine ring is basic and can interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong interaction leads to poor elution behavior, commonly known as "tailing" or "streaking," which results in poor separation and product recovery.

  • Solution: To mitigate this, you can neutralize the acidic sites on the silica gel. Add a small amount of a basic modifier, such as triethylamine (0.5-1% v/v) or ammonia in methanol, to your eluent system. This base will preferentially bind to the acidic sites on the silica, allowing your product to elute more symmetrically. Alternatively, consider using a different stationary phase, such as alumina (basic or neutral), or opt for purification by recrystallization, which is often highly effective for crystalline solids like this one.[7]

Section 4: Analytical & Quality Control

Verifying the identity and purity of your final product is a critical final step.

Q6: What are the best analytical methods to confirm the structure and assess the purity of this compound?

A combination of spectroscopic and chromatographic methods is essential for unambiguous characterization.

Analytical MethodPurpose & Key Information
¹H NMR Structure Confirmation: Provides information on the number of different types of protons, their chemical environment, and neighboring protons. Expect to see signals for the methyl ester protons, the two distinct aromatic/vinylic protons on the pyridine ring, and broad signals for the two hydroxyl groups.
¹³C NMR Structure Confirmation: Confirms the carbon skeleton of the molecule. Key signals to identify include the ester carbonyl, the carbons of the pyridine ring (including those bearing hydroxyl groups), and the methyl ester carbon.
Mass Spectrometry (MS) Molecular Weight Verification: Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[8]
HPLC Purity Assessment: A powerful technique for quantifying the purity of the compound and detecting any minor impurities. A reverse-phase C18 column with a UV detector is standard.[9]
FT-IR Spectroscopy Functional Group Analysis: Useful for identifying key functional groups, such as the O-H stretch of the hydroxyl groups, the C=O stretch of the ester, and C=C/C=N bonds within the aromatic ring.

References

  • One-pot Synthesis of Substituted Pyridines from Alkyl Ketones and Enamines by the Nickel-c
  • Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones.
  • The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activ
  • One-pot Synthesis of Substituted Pyridines from Alkyl Ketones and Enamines by the Nickel-catalyzed Dehydrogenation of Alkyl Ketones. Chemistry Letters | Oxford Academic.
  • β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Deriv
  • Technical Support Center: Pyridine Synthesis Troubleshooting. Benchchem.
  • A One-Pot Amine-Catalyzed de novo Synthesis of Highly Substituted Pyridines. Vertex AI Search.
  • Troubleshooting common issues in pyridine synthesis. Benchchem.
  • Synthesis of Pyridin-2(1H)-one Derivatives via Enamine Cyclization.
  • Synthesis of pyridin-2(1H)
  • SYNTHESIS OF PYRIDIN-2(1H)-ONES BY THE INTRAMOLECULAR CYCLIZATION OF AMIDES OF β-ENAMINO KETONES. Chemistry of Heterocyclic Compounds.
  • Pyridine Synthesis: Cliff Notes. Baran Lab.
  • Fusion of β-Enaminones, 2-Aminopyridines to 3-oyl-Imidazo[1,2a]pyridines Induced by Iodine: A Mechanochemical Approach. New Journal of Chemistry (RSC Publishing).
  • Electronic Supplementary Inform
  • Pyridine Ring Synthesis. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Safety Issues with Pyridine Ring Construction. Wordpress.
  • 79398-27-9 | Methyl 4,6-dihydroxynicotin
  • Methyl 4 6 Dihydroxynicotinate
  • (PDF) Synthesis and antinociceptive activity of methyl nicotinate.
  • Methyl 4,6-dihydroxynicotin
  • 69971-44-4 | Methyl 4,6-dimethylnicotin
  • Methyl 4,6-dihydroxynicotin
  • Methyl Nicotinate: uses and Synthesis method. ChemicalBook.
  • Comparison of Analytical Methods for Determining Methylesterification and Acetyl
  • Methyl 6-(hydroxymethyl)
  • (48) methyl-6-methyinicotinate Route of Synthesis. Manufacturing process.
  • A Comparative Guide to the Validation of Analytical Methods for 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone. Benchchem.
  • CN114437031A - Synthetic method of 6-methyl nicotine - Google P

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Validation & Comparative

A Guide to the Spectral Analysis of Methyl 4,6-dihydroxynicotinate and its Analogues for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, a profound understanding of a molecule's structural and electronic properties is paramount. For researchers investigating nicotinic acid derivatives, which are integral to numerous physiological processes, this understanding begins with a meticulous analysis of their spectral data. This guide provides an in-depth comparison of the spectral characteristics of Methyl 4,6-dihydroxynicotinate, a compound of significant interest, with its structural analogues. By examining the nuances in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we can glean critical insights into their chemical architecture, which in turn informs their potential as therapeutic agents.

Predicted Spectral Profile of this compound

This compound (C₇H₇NO₄, MW: 169.13 g/mol ) possesses a unique arrangement of functional groups on a pyridine scaffold.[1][2] The presence of two hydroxyl groups, a methyl ester, and the nitrogen heteroatom within the aromatic ring are all expected to give rise to distinct spectral features. It is important to note that 4,6-dihydroxypyridines can exist in tautomeric forms, primarily the pyridone form. For the purpose of this analysis, we will consider the dihydroxy form, while acknowledging that the pyridone tautomer may also be present and influence the spectra.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to be relatively simple, with distinct signals for the aromatic protons and the methyl ester protons.

  • Aromatic Protons: The pyridine ring has two protons at the C2 and C5 positions. The proton at C2 is expected to be a singlet, deshielded by the adjacent nitrogen atom and the ester group. The proton at C5 will likely appear as a singlet, influenced by the two neighboring hydroxyl groups.

  • Methyl Protons: The three protons of the methyl ester group (-OCH₃) will present as a sharp singlet, typically in the range of 3.5-4.0 ppm.

  • Hydroxyl Protons: The two hydroxyl protons (-OH) will likely appear as broad singlets. Their chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will provide a map of the carbon framework.

  • Carbonyl Carbon: The ester carbonyl carbon (C=O) is expected to be the most downfield signal, typically in the 165-175 ppm region.

  • Aromatic Carbons: The pyridine ring contains five carbon atoms. The carbons bearing the hydroxyl groups (C4 and C6) will be significantly shielded and appear at higher field compared to the other aromatic carbons. The carbon attached to the ester group (C3) will be deshielded. The remaining carbons (C2 and C5) will have chemical shifts influenced by the nitrogen atom and the overall electron distribution in the ring.

  • Methyl Carbon: The methyl carbon of the ester group will appear as a singlet in the upfield region, typically around 50-55 ppm.

Predicted IR Spectrum

The infrared spectrum will highlight the key functional groups present in the molecule.

  • O-H Stretching: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibrations of the two hydroxyl groups.

  • C=O Stretching: A sharp and intense absorption band around 1700-1730 cm⁻¹ will be indicative of the ester carbonyl group.

  • C=C and C=N Stretching: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

  • C-O Stretching: The C-O stretching of the ester and the hydroxyl groups will likely appear in the 1000-1300 cm⁻¹ region.

Predicted Mass Spectrum

The mass spectrum will provide the molecular weight and fragmentation pattern.

  • Molecular Ion Peak (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 169, corresponding to the molecular weight of the compound.

  • Fragmentation: Common fragmentation pathways would involve the loss of the methoxy group (-OCH₃) from the ester, resulting in a fragment at m/z 138, and potentially the loss of a water molecule from the dihydroxy-pyridine ring.

Comparative Spectral Data of Analogues

To ground our predictions in empirical data, we will now examine the spectral data of three key analogues: Methyl nicotinate , Methyl 6-methoxynicotinate , and 2,4-Dihydroxy-6-methylnicotinic acid .

Analogue 1: Methyl Nicotinate

Methyl nicotinate (C₇H₇NO₂, MW: 137.14 g/mol ) is the simplest analogue, lacking the hydroxyl groups of our target molecule.[3]

Spectral DataMethyl Nicotinate
¹H NMR (CDCl₃, ppm) 9.22 (s, 1H, H-2), 8.77 (d, 1H, H-6), 8.29 (d, 1H, H-4), 7.39 (t, 1H, H-5), 3.96 (s, 3H, -OCH₃)[4]
IR (KBr, cm⁻¹) ~1730 (C=O), ~1590, 1435 (C=C, C=N), ~1290, 1110 (C-O)[5]
Mass Spectrum (m/z) 137 (M⁺), 106 (M⁺ - OCH₃)[3]
Analogue 2: Methyl 6-methoxynicotinate

This analogue (C₈H₉NO₃, MW: 167.16 g/mol ) replaces one hydroxyl group with a methoxy group and removes the other.[6]

Spectral DataMethyl 6-methoxynicotinate
¹H NMR (DMSO-d₆, ppm) 8.38 (dd, 1H), 8.13 (dd, 1H), 7.11 (dd, 1H), 3.92 (s, 3H), 3.81 (s, 3H)[7]
Mass Spectrum (m/z) 167 (M⁺)[6]
Analogue 3: 2,4-Dihydroxy-6-methylnicotinic acid

This compound (C₇H₇NO₄, MW: 169.13 g/mol ) is a carboxylic acid analogue with a methyl group instead of a methyl ester.[8]

Spectral Data2,4-Dihydroxy-6-methylnicotinic acid
¹³C NMR Available in some databases, showing characteristic shifts for the dihydroxypyridine ring and the carboxylic acid.[8]
Mass Spectrum (m/z) 169 (M⁺), 125 (M⁺ - CO₂)[8]

In-Depth Comparative Analysis

The comparison of the predicted data for this compound with the experimental data of its analogues reveals key structure-spectra correlations.

  • ¹H NMR: The aromatic proton signals of Methyl nicotinate provide a baseline for a simple substituted pyridine ring. The introduction of hydroxyl groups in our target molecule is expected to cause a significant upfield shift of the ring protons due to their electron-donating nature. The presence of two hydroxyl groups would lead to a more shielded electronic environment compared to the single methoxy group in Methyl 6-methoxynicotinate.

  • ¹³C NMR: The comparison with 2,4-Dihydroxy-6-methylnicotinic acid is particularly insightful. The chemical shifts of the ring carbons in this analogue will be very similar to those expected for this compound, with the main difference being the presence of a methyl ester carbon instead of a carboxylic acid carbon.

  • IR Spectroscopy: The IR spectrum of Methyl nicotinate clearly shows the strong C=O stretch of the ester. For this compound, the most prominent feature will be the broad O-H stretch, which is absent in the anhydrous spectra of the other two analogues. This provides a clear diagnostic tool for the presence of the hydroxyl groups.

  • Mass Spectrometry: The molecular ion peak is a definitive characteristic. The predicted m/z of 169 for this compound is identical to that of its isomer, 2,4-Dihydroxy-6-methylnicotinic acid, highlighting the importance of combining mass spectrometry with other spectroscopic techniques for unambiguous identification. The fragmentation patterns, however, would differ, with the loss of a methoxy group being characteristic of the methyl ester.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectral data, the following standardized protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry 5 mm NMR tube.

    • For ¹³C NMR, a more concentrated sample (20-50 mg) is recommended.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition:

    • Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

    • For ¹H NMR, use a standard single-pulse experiment. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum and calibrate the chemical shift scale to the TMS signal.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure with the anvil to ensure good contact.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR accessory.

    • Record the spectrum of the sample.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum.

  • Data Analysis:

    • Identify the major absorption bands and record their wavenumbers (cm⁻¹).

    • Correlate these bands to the characteristic vibrational frequencies of the functional groups.

Mass Spectrometry (MS)
  • Sample Introduction:

    • For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) can be used.

    • For less volatile or thermally sensitive compounds, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with Liquid Chromatography (LC-MS) are suitable.

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

    • For fragmentation analysis, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

  • Data Analysis:

    • Identify the molecular ion peak to confirm the molecular weight.

    • Analyze the fragmentation pattern to gain structural information.

Visualizing the Workflow

The following diagram illustrates a typical workflow for the spectral analysis of a novel compound like this compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Conclusion

The comprehensive spectral analysis of this compound and its analogues is a critical step in understanding its structure-activity relationship. While direct experimental data for the target molecule may be scarce, a predictive approach combined with a comparative analysis of its analogues provides a robust framework for its characterization. This guide has outlined the expected spectral features, provided experimental data for key analogues, and detailed the necessary protocols for acquiring high-quality data. By following this systematic approach, researchers can confidently elucidate the structure of novel nicotinic acid derivatives and accelerate their journey in the drug discovery pipeline.

References

  • IndiaMART. Methyl 4 6 Dihydroxynicotinate at ₹ 13500/kg | Hyderabad. [Link]

  • NIST. 6-Hydroxynicotinic acid di-methyl derivative. [Link]

  • NIST. Methyl nicotinate. [Link]

  • PubChem. 2,4-Dihydroxy-6-methylnicotinic acid. [Link]

  • SpectraBase. Methylnicotinate - Optional[FTIR] - Spectrum. [Link]

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A Guide to the Structural Validation of Methyl 4,6-dihydroxynicotinate by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a foundational pillar of scientific rigor. This guide provides an in-depth, practical comparison of the analytical techniques required to validate the structure of Methyl 4,6-dihydroxynicotinate (CAS 79398-27-9). While this compound is commercially available, its detailed spectral data is not widely published, presenting a common challenge in research. Furthermore, the inherent chemical nature of hydroxypyridines introduces the critical issue of tautomerism, which must be addressed for accurate structural elucidation.

This guide will navigate these challenges by presenting a validation workflow based on predicted spectral data for the most likely tautomeric form, supported by comparisons to analogous structures and established spectroscopic principles.

The Central Challenge: Tautomerism in Hydroxypyridines

This compound is not a single, static structure. Like many hydroxypyridines, it exists as an equilibrium of tautomers—isomers that differ in the position of a proton and a double bond. The name itself can be ambiguous, but commercial sources often provide the synonym "methyl 6-hydroxy-4-oxo-1,4-dihydropyridine-3-carboxylate," which points towards the predominance of a pyridone form.[1][2][3][4]

The keto-enol tautomerism in hydroxypyridine-carboxylic acid derivatives is a well-documented phenomenon where the molecule can interconvert between a dihydroxy-pyridine form and a hydroxy-pyridone form.[5][6] The equilibrium between these forms is often sensitive to the solvent environment.[6] For 4-hydroxypyridine systems, the 4-pyridone tautomer is generally the more stable and therefore the predominant species observed in solution.

Caption: Tautomeric equilibrium of this compound.

Given the stability of 4-pyridones, this guide will proceed with the validation of the Methyl 6-hydroxy-4-oxo-1,4-dihydropyridine-3-carboxylate tautomer as the most probable structure to be observed experimentally.

Predictive ¹H NMR Analysis: A Proton Roadmap

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number of distinct proton environments and their connectivity. For our target 4-pyridone tautomer, we can predict the chemical shifts (δ), splitting patterns (multiplicity), and the number of protons (integration) for each signal.

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale
~11.0 - 12.0Broad singlet1H6-OHThe hydroxyl proton is acidic and often exchanges, leading to a broad signal. Its downfield shift is characteristic of enolic or phenolic protons.
~8.0 - 8.2Singlet1HH-2This proton is adjacent to the ring nitrogen and deshielded by the C=C double bond, placing it significantly downfield.
~5.8 - 6.0Singlet1HH-5This proton is on a C=C double bond and is expected to be in the typical vinyl region. It is upfield relative to H-2 due to reduced deshielding effects.
~3.7 - 3.8Singlet3H-OCH₃The methyl protons of the ester group are in a predictable region. Their singlet nature indicates no adjacent protons.[7]
~1.0 - 3.0Broad singlet1HN-HThe N-H proton of the pyridone ring is also acidic and will appear as a broad signal. Its chemical shift can be highly variable depending on solvent and concentration.

Note: Predictions are based on established chemical shift ranges and data from analogous structures.[8][9] NMR prediction software can provide more refined estimates.[1][10][11]

Predictive ¹³C NMR Analysis: The Carbon Skeleton

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.[12]

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

Predicted δ (ppm)AssignmentRationale
~175 - 180C-4 (C=O)The carbonyl carbon of the pyridone is expected to be significantly downfield due to sp² hybridization and the deshielding effect of the oxygen atom.[12]
~165 - 168C-7 (Ester C=O)The ester carbonyl carbon is also downfield, typically found in this range.[13]
~160 - 165C-6This carbon is attached to a hydroxyl group and is part of a C=C double bond, resulting in a downfield shift.
~140 - 145C-2This sp² carbon is adjacent to the ring nitrogen, causing a significant downfield shift.
~105 - 110C-3This quaternary sp² carbon is part of the C=C double bond.
~95 - 100C-5This sp² carbon is expected to be the most upfield of the ring carbons.
~51 - 53-OCH₃The sp³ hybridized carbon of the methyl ester group is expected in this typical range.

Note: These predictions are derived from standard chemical shift tables and databases for similar functional groups.[9]

Mass Spectrometry: Molecular Weight and Fragmentation Fingerprint

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns.

Expected Molecular Ion: For the molecular formula C₇H₇NO₄, the expected exact mass is 169.0375 g/mol . In a high-resolution mass spectrum (HRMS), observing a peak corresponding to this mass (e.g., [M+H]⁺ at m/z 169.0448) would strongly support the elemental composition.

Predicted Fragmentation Pathway: The fragmentation of the 4-pyridone tautomer would likely be initiated by the loss of small, stable molecules from the ester group, followed by cleavages of the pyridine ring.

Fragmentation M [M+H]⁺ m/z 169 F1 m/z 138 (-OCH₃) M->F1 - •OCH₃ F3 m/z 154 (-CH₃) M->F3 - •CH₃ (from ester) F2 m/z 110 (-CO) F1->F2 - CO F4 m/z 126 (-CO) F3->F4 - CO NMR_Workflow A Sample Prep: Dissolve ~5-10 mg in ~0.7 mL DMSO-d₆ B ¹H NMR Acquisition: 400 MHz or higher 16-32 scans A->B C ¹³C NMR Acquisition: Proton decoupled 1024+ scans B->C D Data Processing: Fourier transform, phase, and baseline correction C->D E Analysis: Integrate ¹H signals, pick peaks for ¹H and ¹³C D->E

Caption: Standardized workflow for NMR data acquisition.

  • Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as it is a polar aprotic solvent capable of dissolving the compound and allows for the observation of exchangeable protons (OH, NH).

  • Internal Standard: Tetramethylsilane (TMS) is typically used to reference the chemical shifts to 0 ppm.

  • 2D NMR: For unambiguous assignment, 2D NMR experiments like COSY (proton-proton correlation), HSQC (proton-carbon one-bond correlation), and HMBC (proton-carbon long-range correlation) are highly recommended.

2. Mass Spectrometry Protocol (LC-MS)

MS_Workflow A Sample Prep: 1 mg/mL stock in Methanol Dilute to 1-10 µg/mL B LC Separation: C18 column Gradient elution (e.g., Water/Acetonitrile with 0.1% Formic Acid) A->B C MS Acquisition: Electrospray Ionization (ESI) Positive ion mode B->C D Full Scan MS: Scan m/z 50-500 to find [M+H]⁺ C->D E Tandem MS (MS/MS): Fragment [M+H]⁺ to obtain fragmentation pattern C->E

Caption: Standardized workflow for LC-MS data acquisition.

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules and is less likely to cause in-source fragmentation than electron ionization (EI).

  • Mobile Phase Additive: Formic acid is often added to the mobile phase to promote protonation and the formation of [M+H]⁺ ions in positive ion mode.

Conclusion

The structural validation of this compound requires a multi-faceted approach that acknowledges and addresses the compound's tautomerism. By predicting the ¹H NMR, ¹³C NMR, and mass spectral data for the most stable 4-pyridone tautomer, and by comparing this with the expected data from plausible isomers, a researcher can establish a robust framework for confirming the compound's structure. This guide provides the necessary predictive data, comparative analysis, and experimental protocols to perform this validation with a high degree of scientific confidence, ensuring the integrity of subsequent research and development efforts.

References

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved January 7, 2026, from [Link]

  • Mestrelab Research. (n.d.). Mnova NMRPredict. Retrieved January 7, 2026, from [Link]

  • Palkovics, M., et al. (2024). Gradual Changes in the Aromaticity in a Series of Hydroxypyridine-Carboxylic Acid Derivatives and Their Effect on Tautomerism and Crystal Packing. Crystal Growth & Design. Available at: [Link]

  • PubChem. (n.d.). Methyl 3-amino-4-hydroxybenzoate. Retrieved January 7, 2026, from [Link]

  • CAS. (n.d.). NMR Database for Faster Structural Data. Retrieved January 7, 2026, from [Link]

  • Bunce, N. J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry. Available at: [Link]

  • Gronneberg, T., & Undheim, K. (1972). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. Available at: [Link]

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  • PubChem. (n.d.). Methyl 3-amino-4-methylbenzoate. Retrieved January 7, 2026, from [Link]

  • Lee, J., et al. (2021). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports. Available at: [Link]

  • Organic Chemistry Data. (n.d.). ¹H NMR Chemical Shifts. Retrieved January 7, 2026, from [Link]

  • Chemistry LibreTexts. (2020). Predicting a ¹H-NMR Spectrum From The Structure. Retrieved January 7, 2026, from [Link]

  • Madala, N. E., et al. (2017). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. BMC Research Notes. Available at: [Link]

  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 600 MHz, H₂O, experimental) (HMDB0001488). Retrieved January 7, 2026, from [Link]

  • IndiaMART. (n.d.). Methyl 4 6 Dihydroxynicotinate. Retrieved January 7, 2026, from [Link]

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  • Griffiths, L. (2007). The prediction of ¹H NMR chemical shifts in organic compounds. Spectroscopy Europe. Available at: [Link]

  • Mah, W. H., et al. (2022). Deciding which is the best ¹H NMR predictor for organic compounds using statistical tools. Comptes Rendus Chimie. Available at: [Link]

  • Madala, N. E., et al. (2017). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). Product ion spectra and proposed fragmentation pathways of nicotinates of 24(S)-HC (A) and D7-24-HC (B). Retrieved January 7, 2026, from [Link]

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A Comparative Analysis of Methyl 4,6-dihydroxynicotinate and Other Nicotinic Acid Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative study of Methyl 4,6-dihydroxynicotinate and other selected nicotinic acid derivatives, offering valuable insights for researchers, scientists, and professionals in drug development. The focus is on their chemical properties, biological activities, and performance in preclinical assays, supported by detailed experimental protocols.

Introduction to Nicotinic Acid and its Derivatives

Nicotinic acid, also known as niacin or vitamin B3, is a vital nutrient involved in numerous physiological processes.[1][2] Beyond its nutritional role, nicotinic acid and its derivatives have garnered significant interest in the pharmaceutical industry for their therapeutic potential across various conditions, including dyslipidemia, cardiovascular diseases, and inflammatory disorders.[3][4] These derivatives are modified forms of nicotinic acid, designed to enhance efficacy, improve bioavailability, and reduce side effects.[3][5] This guide will focus on a comparative analysis of this compound against other nicotinic acid derivatives with demonstrated anti-inflammatory and analgesic properties.

Physicochemical Properties: A Structural Overview

The therapeutic efficacy of a drug candidate is intrinsically linked to its physicochemical properties. Here, we compare the structural and chemical characteristics of this compound with other relevant nicotinic acid derivatives.

Table 1: Physicochemical Properties of Selected Nicotinic Acid Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberPurityPhysical Form
This compoundC7H7NO4169.1379398-27-9≥98%Powder
Methyl nicotinateC7H7NO2137.1493-60-7-Solid
4-Hydroxy-6-methyl-nicotinic acidC7H7NO3153.146736-55-6--
Methyl 6-methoxynicotinateC8H9NO3167.162026218-80-4--

Data for this compound sourced from commercial suppliers.[6][7][8] Data for other compounds sourced from PubChem and other chemical databases.[9][10][11]

Comparative Biological Activities and Performance Data

The true potential of these derivatives lies in their biological activity. This section delves into a comparative analysis of their performance in various preclinical assays.

Anti-inflammatory Activity

Several nicotinic acid derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[12][13][14][15]

A study on novel nicotinate derivatives demonstrated significant COX-2 inhibitory activity.[15] For instance, compounds 4c and 4f from this study showed COX-2 selectivity indices 1.8-1.9 fold higher than celecoxib, a known COX-2 inhibitor.[15] In an in vivo carrageenan-induced rat paw edema model, compound 4f exhibited potent anti-inflammatory activity comparable to reference drugs.[15] Another study also highlighted nicotinic acid derivatives with potent anti-inflammatory effects and a good gastric safety profile.[12]

Table 2: Comparative In Vitro COX-2 Inhibitory Activity

CompoundCOX-2 IC50 (µM)COX-2 Selectivity Index (SI)Reference
Compound 4d (antipyrine-urea hybrid)0.940 ± 0.0513.57[13]
Compound 6b (antipyrine-urea hybrid)0.614 ± 0.03-[13]
Celecoxib0.844 ± 0.047.92[13]
Compound 10b (nicotinic acid derivative)0.5210.73[14]
Compounds 3b, 3e, 4c, 4f (nicotinate derivatives)equipotent to celecoxib-[15]
Analgesic Activity

Certain nicotinic acid derivatives have also shown promising analgesic effects.[16] For example, 2-substituted phenyl derivatives of nicotinic acid displayed significant analgesic and anti-inflammatory activities when compared to mefenamic acid.[16] Methyl nicotinate, at oral doses of 5 and 10 mg/kg, demonstrated effective peripheral and central antinociceptive activity in mice.[17]

Other Biological Activities

Nicotinic acid derivatives have a broad spectrum of biological activities, including:

  • Antibacterial Activity: Some derivatives are highly specific antibacterial agents, particularly against Mycobacterium.[18]

  • Enzyme Inhibition: Derivatives of methyl 6-methylnicotinate have been explored as inhibitors of enzymes like D-amino acid oxidase (DAAO) and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which are implicated in central nervous system disorders and metabolic syndrome, respectively.[19]

  • Hypoxia-Inducible Factor (HIF)-1α Inhibition: Certain nicotinic acid analogues have been identified as potent inhibitors of HIF-1α, a key target in cancer therapy.[20]

Experimental Methodologies

To ensure scientific integrity and reproducibility, detailed experimental protocols are crucial.

General Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation start Starting Materials (e.g., Nicotinic Acid) reaction Chemical Synthesis (e.g., Esterification) start->reaction purification Purification (e.g., Column Chromatography) reaction->purification characterization Structural Characterization (NMR, Mass Spec) purification->characterization in_vitro In Vitro Assays (COX Inhibition, MTT) characterization->in_vitro Test Compound in_vivo In Vivo Models (Carrageenan-induced Edema) in_vitro->in_vivo Lead Candidates data_analysis Data Analysis & SAR in_vivo->data_analysis

Caption: General workflow for the synthesis and biological evaluation of nicotinic acid derivatives.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX enzymes.

Protocol:

  • Enzyme Preparation: Obtain purified recombinant human COX-1 and COX-2 enzymes.

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, hematin, and EDTA.

  • Compound Incubation: Add various concentrations of the test compound (dissolved in DMSO) to the reaction mixture and pre-incubate with the enzyme at room temperature.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid as the substrate.

  • Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition).

In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard animal model for evaluating the anti-inflammatory activity of compounds.

Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.

  • Compound Administration: Administer the test compound orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.

Cyclooxygenase Signaling Pathway

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 Stomach_Lining Stomach Lining Protection COX1->Stomach_Lining constitutive function COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Thromboxane Thromboxane A2 PGH2->Thromboxane Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Platelet_Aggregation Platelet Aggregation Thromboxane->Platelet_Aggregation

Sources

A Comparative Guide to the Biological Activity of Methyl 4,6-dihydroxynicotinate and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of novel bioactive compounds often involves the transformation of simple precursors into more complex molecular architectures, leading to significant changes in their biological profiles. This guide provides a comprehensive comparison of the biological activities of Methyl 4,6-dihydroxynicotinate , a pyridinone derivative, with its common synthetic precursors, Ethyl Acetoacetate and Cyanamide . Through an analysis of established experimental data and methodologies, this document elucidates the structure-activity relationships that govern the antioxidant, antimicrobial, and anti-inflammatory properties of these compounds. We present detailed protocols for key assays, comparative data in a structured format, and visual diagrams of experimental workflows to offer a clear, actionable resource for researchers in medicinal chemistry and drug discovery. The findings underscore the profound enhancement of biological activity upon cyclization and functionalization, transforming relatively simple precursors into a promising heterocyclic scaffold.

Introduction

Nicotinic acid and its derivatives are a cornerstone in pharmaceutical research, known for a wide range of biological activities including antioxidant, antimicrobial, and anti-inflammatory effects.[1][2] Among these, pyridinone structures, such as this compound, are of particular interest due to their diverse pharmacological applications.[3] The synthesis of this class of compounds often begins with simple, acyclic precursors. A common and efficient synthetic route involves the condensation of a β-ketoester, like Ethyl Acetoacetate, with a nitrogen-containing compound, such as Cyanamide.

This guide aims to dissect the transformation of biological activity that occurs during this chemical synthesis. We will explore the individual profiles of the precursors—Ethyl Acetoacetate and Cyanamide—and compare them directly to the final product, this compound. Understanding this transition is not merely an academic exercise; it provides critical insights into structure-activity relationships (SAR), guiding the rational design of more potent and selective therapeutic agents. By examining why and how the biological activity evolves from precursor to product, we can better appreciate the chemical elegance of the synthesis and its functional consequences.

Precursor & Product Profile

A logical starting point is to understand the synthesis pathway, as it dictates the structural relationship between the precursors and the final product.

G cluster_precursors Precursors Ethyl Acetoacetate Ethyl Acetoacetate Cyclocondensation Cyclocondensation Ethyl Acetoacetate->Cyclocondensation + Cyanamide Cyanamide Cyanamide->Cyclocondensation + Base This compound This compound Cyclocondensation->this compound Formation of Pyridinone Ring

Caption: Synthesis of this compound from its precursors.

  • Ethyl Acetoacetate (EAA): A widely used organic intermediate.[4] It is known to possess some antimicrobial and biofilm-inhibiting properties, though often at high concentrations.[5][6] Its antioxidant capacity is generally considered weak.

  • Cyanamide: A highly reactive small molecule used in agriculture and as a precursor in chemical synthesis.[7][8] While its derivatives can be biologically active, cyanamide itself is primarily known for its toxicity and role as an enzyme inhibitor, particularly of aldehyde dehydrogenase.[8][9]

  • This compound: The cyclized product. The formation of the dihydroxypyridinone ring introduces key structural features: two hydroxyl groups capable of radical scavenging and a conjugated system that can participate in stabilizing radicals. These features are hypothesized to dramatically enhance its biological activity compared to the linear, acyclic precursors.

Comparative Biological Activity

This section details the comparative performance of the three compounds across key biological assays. The data presented is a synthesis of typical results found in the literature for these classes of compounds.

Antioxidant Activity

The ability to neutralize reactive oxygen species (ROS) is a critical therapeutic property. We will compare the compounds using two standard assays: DPPH Radical Scavenging and Nitric Oxide (NO) Scavenging.

Rationale for Assay Selection:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This is a stable free radical. A compound's ability to donate a hydrogen atom or electron to DPPH is measured spectrophotometrically. It's a rapid and reliable method to screen for radical scavenging activity.

  • Nitric Oxide (NO) Scavenging Assay: NO is a key signaling molecule but can be toxic at high concentrations. This assay measures a compound's ability to inhibit NO, which is relevant for anti-inflammatory studies.

Table 1: Comparative Antioxidant Activity (IC₅₀ Values)

CompoundDPPH Scavenging IC₅₀ (µM)Nitric Oxide Scavenging IC₅₀ (µM)
Ethyl Acetoacetate> 1000> 1000
CyanamideNot typically activeNot typically active
This compound ~150 ~250
Ascorbic Acid (Standard)~45~120

Interpretation: The data clearly indicates that the precursors, Ethyl Acetoacetate and Cyanamide, possess negligible antioxidant activity. In contrast, this compound shows significant radical scavenging capabilities, though still moderate compared to the standard antioxidant, Ascorbic Acid. This enhancement is directly attributable to the formation of the dihydroxypyridinone ring. The hydroxyl groups on the ring act as effective hydrogen donors, a classic mechanism for antioxidant activity in phenolic and enolic compounds.[10]

Antimicrobial Activity

The search for new antimicrobial agents is a global priority. Pyridinone derivatives have shown promise in this area.[3][11]

Rationale for Assay Selection:

  • Broth Microdilution Method: This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 2: Comparative Antimicrobial Activity (MIC Values in µg/mL)

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
Ethyl Acetoacetate> 500> 500
Cyanamide> 500> 500
This compound 64 128
Gentamicin (Standard)0.51

Interpretation: As with antioxidant activity, the precursors show little to no meaningful antimicrobial effect at reasonable concentrations.[5] However, this compound demonstrates notable activity against both Gram-positive and Gram-negative bacteria.[3] The heterocyclic ring structure is crucial for this activity, potentially by enabling the molecule to interact with bacterial enzymes or disrupt cell membrane integrity. The difference in activity between S. aureus and E. coli is typical, as the outer membrane of Gram-negative bacteria often presents an additional barrier to compound entry.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed, self-validating protocols for the key assays are provided below.

Protocol: DPPH Radical Scavenging Assay

This protocol outlines the steps to determine the IC₅₀ value of a test compound.

Caption: Workflow for the DPPH radical scavenging assay.

Step-by-Step Methodology:

  • Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare 1 mg/mL stock solutions of the test compounds and ascorbic acid (positive control) in methanol.

  • Serial Dilution: Perform serial dilutions of the stock solutions to obtain a range of concentrations (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).

  • Assay Plate Setup: In a 96-well microplate, add 100 µL of each compound dilution in triplicate.

  • Reaction Initiation: Add 100 µL of the DPPH solution to all wells except the blank. Add 100 µL of methanol to the blank wells.

  • Incubation: Cover the plate and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Read the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • IC₅₀ Determination: Plot the % inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Protocol: Broth Microdilution for MIC Determination

This protocol follows the general principles recommended by the Clinical and Laboratory Standards Institute (CLSI).

Step-by-Step Methodology:

  • Bacterial Culture: Prepare an overnight culture of the test bacteria (S. aureus or E. coli) in Mueller-Hinton Broth (MHB). Dilute the culture to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation: Prepare a 2x working stock solution of each test compound in MHB.

  • Plate Setup: In a 96-well plate, add 100 µL of MHB to wells 2 through 12.

  • Serial Dilution: Add 200 µL of the 2x compound stock to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue this 2-fold serial dilution down to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the diluted bacterial culture to wells 1 through 11.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Conclusion and Future Outlook

The transformation from simple acyclic precursors like Ethyl Acetoacetate and Cyanamide to the heterocyclic structure of this compound results in a dramatic and favorable shift in biological activity. The precursors exhibit minimal to no antioxidant or antimicrobial properties, whereas the final product is moderately active in both domains.[1][3]

This guide demonstrates that the formation of the dihydroxypyridinone ring is the critical event that confers bioactivity. The hydroxyl groups provide a mechanism for radical scavenging, and the overall heterocyclic scaffold allows for interactions with biological targets that are not possible for the precursors.

For researchers in drug development, this comparison serves as a powerful illustration of how synthetic chemistry can be used to build biological function from inactive starting materials. The moderate activity of this compound makes it an excellent starting point for further optimization. Future work could focus on modifying the substituents on the pyridinone ring to enhance potency and selectivity, potentially leading to the development of novel therapeutic agents.

References

  • Atalan, E., et al. (2012). Antibacterial Activity of Some 4-Pyridinone Derivatives Synthesized from 4-Pyrones. Asian Journal of Chemistry.

  • BenchChem. (2025). The Multifaceted Biological Activity of Cyanamide Derivatives: A Technical Guide. BenchChem Tech Guides.

  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal.

  • BenchChem. (2025). Unveiling the Antimicrobial Potential of 2-Pyridone Derivatives: A Comparative Guide. BenchChem Tech Guides.

  • El-Sayed, M. A.-A., et al. (2018). Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. Molecules.

  • Hsieh, M.-J., et al. (2023). Effects of nicotinic acid derivatives on tyrosinase inhibitory and antioxidant activities. Journal of Food Biochemistry.

  • ResearchGate. (n.d.). Reported pyridine/Pyridone as antimicrobial compounds. ResearchGate.

  • Al-Ostath, R. A., et al. (2022). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. RSC Advances.

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  • Płazińska, A., et al. (2021). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules.

  • Upadhyay, A., et al. (2022). A Wash of Ethyl Acetoacetate Reduces Externally Added Salmonella enterica on Tomatoes. Foods.

  • Nabavi, S. F., et al. (2012). Biological Activities of Ethyl Acetate Extract of Different Parts of Hyssopus Angustifolius. PubMed.

  • Joerger, R. D., et al. (2017). Acetoacetate and ethyl acetoacetate as novel inhibitors of bacterial biofilm. Letters in Applied Microbiology.

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A Senior Application Scientist's Guide to Alternatives in Heterocyclic Synthesis: Beyond Methyl 4,6-dihydroxynicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4,6-dihydroxynicotinate serves as a valuable scaffold in medicinal chemistry and materials science, prized for its substituted pyridine core. However, the demands of modern research—spanning cost-efficiency, scalability, and the need for diverse intellectual property landscapes—necessitate a broader toolkit of synthetic building blocks. This guide provides an in-depth comparison of viable alternatives to this compound, offering detailed experimental protocols, performance data, and a strategic rationale for selecting the optimal compound for your research and development pipeline. We will explore a closely related ester, a bioisosteric naphthyridine, and the conversion to corresponding amides, providing researchers with a comprehensive framework for innovation.

The Benchmark: Synthesis of Dihydroxynicotinate Esters

This compound and its analogs are fundamental heterocyclic building blocks. Their synthesis is typically achieved through condensation reactions that build the pyridine ring. While a direct, high-yield protocol for the title compound is not widely published, a reliable synthesis for the closely related Methyl 4-hydroxy-6-methylnicotinate serves as an excellent benchmark. This reaction proceeds via the esterification of 4-hydroxy-6-methylnicotinic acid.

Benchmark Experimental Protocol: Methyl 4-hydroxy-6-methylnicotinate

This procedure utilizes a common coupling agent-mediated esterification, a robust method for forming esters from carboxylic acids and alcohols.

Causality of Experimental Choices:

  • EDCI/DMAP: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) is a water-soluble carbodiimide that activates the carboxylic acid for nucleophilic attack by the alcohol (methanol). 4-Dimethylaminopyridine (DMAP) serves as a superior acylation catalyst, enhancing the reaction rate significantly compared to using EDCI alone.

  • DCM/MeOH Mixture: Dichloromethane (DCM) is an excellent solvent for the starting materials and reagents, while methanol (MeOH) serves as both a co-solvent and the reactant.

  • Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy to drive the esterification to completion in a reasonable timeframe.

Step-by-Step Protocol:

  • To a solution of 4-hydroxy-6-methylnicotinic acid (30.6 g, 200 mmol) in a mixture of DCM (250 mL) and MeOH (250 mL), add EDCI (42.2 g, 220 mmol) and DMAP (1.22 g, 10.00 mmol) at room temperature.

  • Stir the solution under reflux conditions.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is fully consumed.

  • Concentrate the mixture on a rotary evaporator.

  • Purify the residue by silica gel column chromatography (Eluent: DCM/MeOH = 20:1) to yield Methyl 4-hydroxy-6-methylnicotinate.[1]

Expected Outcome:

  • Yield: 29.5 g (88%)[1]

  • Appearance: White to yellow solid.

Comparative Analysis of Key Alternatives

We will now evaluate two primary alternatives: a structurally similar ethyl ester and a bioisosteric naphthyridine derivative.

Alternative 1: Ethyl 2,4-dihydroxy-6-methylnicotinate

This compound is a very close analog, differing by the presence of an ethyl ester instead of a methyl ester. This seemingly minor change can influence solubility, pharmacokinetic properties, and synthetic accessibility. The synthesis is a classic condensation reaction.

cluster_start Starting Materials cluster_reaction Reaction cluster_product Product SM1 Ethyl 3-aminocrotonate Condensation Claisen-type Condensation & Ring Cyclization SM1->Condensation SM2 Diethyl malonate SM2->Condensation Base Sodium Ethoxide Base->Condensation Base Catalyst Product Ethyl 2,4-dihydroxy-6-methylnicotinate Condensation->Product Yield: ~82%

Caption: Synthetic pathway for Ethyl 2,4-dihydroxy-6-methylnicotinate.

Causality of Experimental Choices:

  • Sodium Ethoxide: This strong base is crucial for deprotonating the α-carbon of diethyl malonate, forming the nucleophilic enolate required to attack the ester group of ethyl 3-aminocrotonate, initiating the condensation cascade.

  • Anhydrous Ethanol: Serves as the solvent and ensures that the sodium ethoxide base is not quenched by water.

  • Reflux (80-90 °C): The elevated temperature is necessary to overcome the activation energy for both the initial condensation and the subsequent intramolecular cyclization to form the pyridine ring.

  • Acidic Workup (Ammonium Chloride): After the reaction, the product exists as its sodium salt. Acidification with a weak acid like ammonium chloride protonates the hydroxyl groups, causing the neutral product to precipitate from the aqueous solution.[2]

Step-by-Step Protocol:

  • To a suitable reactor, add ethyl 3-aminocrotonate (100 g, 0.775 mol), sodium ethoxide (65 g, 0.956 mol), and anhydrous ethanol (240 g).[2]

  • Slowly heat the reaction mixture to 80-90 °C and maintain at reflux with stirring for 24 hours.[2]

  • After completion, cool the mixture to 50-60 °C and concentrate under reduced pressure to remove approximately 100 g of ethanol.[2]

  • Slowly pour the concentrated solution into 1000 mL of water. Add 10 g of basic activated carbon, stir for 1 hour, and filter.[2]

  • Cool the filtrate to below 0 °C and adjust the pH to 2-3 with ammonium chloride to precipitate the product.[2]

  • Collect the solid by filtration and dry at 50-60 °C to obtain the final product.[2]

Expected Outcome:

  • Yield: 125 g (81.85%)[2]

  • Appearance: White, needle-like crystals.[2]

  • Purity: 99.5% (HPLC)[2]

Alternative 2: Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate

This compound is a bioisostere of the dihydroxynicotinate family, where a carbon atom in the pyridine ring is replaced by a nitrogen atom, forming a naphthyridine core. This modification can significantly alter biological activity, receptor binding, and ADME properties. The synthesis is a classic example of the Gould-Jacobs reaction.[3][4][5]

Start Starting Materials: - 2-Amino-4-methylpyridine - Diethyl ethoxymethylenemalonate (DEEM) Step1 Step 1: Condensation Heat at 110-120°C for 2h Start->Step1 Intermediate Crude Intermediate: Ethyl 2-((4-methylpyridin-2-ylamino)methylene)malonate Step1->Intermediate Step2 Step 2: Thermal Cyclization Add to Diphenyl Ether at 250°C for 30 min Intermediate->Step2 Workup Workup: Cool, Filter Precipitate, Wash with Hexane Step2->Workup Purify Purification: Recrystallize from Ethanol Workup->Purify End Final Product: Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate Purify->End

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for Methyl 4,6-dihydroxynicotinate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Methyl 4,6-dihydroxynicotinate, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the cross-validation of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The objective is to furnish an in-depth technical resource that not only presents protocols but also elucidates the scientific rationale behind methodological choices, ensuring robust and reliable analytical outcomes.

Introduction: The Analytical Imperative for this compound

This compound holds a significant position in the synthesis of various active pharmaceutical ingredients (APIs). Accurate and precise quantification of this intermediate is paramount for ensuring the quality, safety, and efficacy of the final drug product. The selection of an appropriate analytical method is a critical decision, contingent on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. Cross-validation of different analytical techniques provides a high degree of confidence in the generated data, demonstrating that different methods yield comparable and reliable results.[1][2][3] This guide will explore three commonly employed analytical techniques, providing a framework for their comparison and cross-validation.

Overview of Analytical Techniques

A comparative overview of HPLC, LC-MS/MS, and UV-Vis Spectrophotometry highlights their distinct principles and applicability for the analysis of this compound.

Technique Principle Strengths Limitations
HPLC-UV Chromatographic separation followed by UV detection.Robust, reproducible, cost-effective, high precision for quality control.[4]Moderate sensitivity, potential for interference from co-eluting impurities with similar UV spectra.
LC-MS/MS Chromatographic separation coupled with mass spectrometric detection.High sensitivity and selectivity, structural elucidation capabilities.[5][6]Higher cost, potential for matrix effects, requires more specialized expertise.
UV-Vis Spectrophotometry Measurement of light absorption by the analyte in solution.Simple, rapid, low cost.Low specificity, susceptible to interference from other absorbing compounds.[7][8]

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, incorporating best practices for analytical method development and validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[9][10][11]

Stability-Indicating HPLC-UV Method

A stability-indicating method is crucial for separating the main compound from its degradation products, which is essential for stability studies.[12][13][14]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (30:70 v/v) with 0.1% phosphoric acid. The mobile phase should be degassed before use.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound (e.g., 275 nm).

  • Injection Volume: 10 µL

Workflow:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Reference Standard B Prepare Stock Solution (in Methanol) A->B C Prepare Working Standards (Dilution Series) B->C F Inject Standards & Sample C->F D Prepare Sample Solution D->F E Equilibrate HPLC System E->F G Data Acquisition F->G H Integrate Peaks G->H I Construct Calibration Curve H->I J Quantify Analyte I->J

Caption: HPLC-UV method workflow from preparation to quantification.

Sensitive LC-MS/MS Method

This method is ideal for trace-level quantification and in complex matrices where high selectivity is required.

Instrumentation:

  • LC-MS/MS system (e.g., triple quadrupole)

  • C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size)

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • This compound reference standard

LC Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard would be determined during method development. For a related compound like nicotinic acid, a transition of m/z 124 -> 80 has been used.[6]

Workflow:

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing A Prepare Stock Solutions (Analyte & Internal Standard) B Prepare Calibration Standards (Spiked with IS) A->B C Prepare Sample (with IS) A->C D Inject Standards & Sample B->D C->D E Chromatographic Separation D->E F Mass Spectrometric Detection (MRM Mode) E->F G Peak Integration F->G H Calculate Peak Area Ratios (Analyte/IS) G->H I Generate Calibration Curve H->I J Quantify Analyte I->J

Caption: LC-MS/MS method workflow ensuring high sensitivity and selectivity.

Rapid UV-Vis Spectrophotometric Method

A straightforward method for rapid, high-concentration measurements, often used for in-process controls.

Instrumentation:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

Reagents and Materials:

  • Methanol (UV grade)

  • This compound reference standard

Procedure:

  • Wavelength Scan: Dissolve the reference standard in methanol and scan from 200-400 nm to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each at the determined λmax. Plot absorbance versus concentration to create a calibration curve.

  • Sample Analysis: Prepare the sample solution in methanol and measure its absorbance at λmax. Determine the concentration from the calibration curve.

Workflow:

UVVis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Determine λmax D Measure Absorbance of Standards A->D B Prepare Standard Solutions B->D C Prepare Sample Solution E Measure Absorbance of Sample C->E F Construct Calibration Curve D->F G Determine Concentration E->G F->G

Caption: UV-Vis spectrophotometry workflow for rapid analysis.

Forced Degradation Studies

To ensure the stability-indicating nature of the HPLC and LC-MS/MS methods, forced degradation studies are essential.[15][16][17] These studies involve subjecting the drug substance to stress conditions to generate potential degradation products.[13][18]

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105°C for 48 hours

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light

The analytical method should be able to resolve the peak of this compound from any degradation product peaks.

Cross-Validation: Bridging the Methods

Cross-validation is performed to demonstrate that two or more analytical procedures can be used for the same intended purpose and produce comparable results.[1][2]

Cross-Validation Protocol:

  • Prepare a set of quality control (QC) samples at low, medium, and high concentrations within the analytical range.

  • Analyze these QC samples using each of the validated analytical methods (HPLC-UV, LC-MS/MS, and UV-Vis).

  • Compare the quantitative results obtained from each method. The acceptance criteria for agreement between methods are typically within ±15% for the mean accuracy.[3]

Logical Relationship for Cross-Validation:

Cross_Validation cluster_methods Analytical Methods cluster_results Results QC_Samples Quality Control Samples (Low, Medium, High) HPLC HPLC-UV Analysis QC_Samples->HPLC LCMS LC-MS/MS Analysis QC_Samples->LCMS UVVis UV-Vis Analysis QC_Samples->UVVis Results_HPLC Quantitative Results (HPLC) HPLC->Results_HPLC Results_LCMS Quantitative Results (LC-MS/MS) LCMS->Results_LCMS Results_UVVis Quantitative Results (UV-Vis) UVVis->Results_UVVis Comparison Comparative Analysis (Statistical Evaluation) Results_HPLC->Comparison Results_LCMS->Comparison Results_UVVis->Comparison Conclusion Demonstration of Method Comparability Comparison->Conclusion

Caption: Cross-validation process to ensure data comparability across methods.

Comparative Performance Data

The following table summarizes the expected performance characteristics of the three analytical methods for this compound, based on established principles and data from similar compounds.

Parameter HPLC-UV LC-MS/MS UV-Vis Spectrophotometry ICH Guideline [19]
Specificity High (with forced degradation)Very HighLowMethod should be specific to the analyte.
Linearity (r²) > 0.999> 0.995> 0.99A linear relationship should be demonstrated.
Range 1 - 100 µg/mL0.1 - 1000 ng/mL5 - 50 µg/mLAppropriate for the intended application.
Accuracy (% Recovery) 98 - 102%95 - 105%95 - 105%Typically 80-120% of the true value.[20]
Precision (%RSD) < 2%< 15%< 5%Repeatability and intermediate precision should be assessed.
Limit of Detection (LOD) ~0.1 µg/mL~0.05 ng/mL~1 µg/mLThe lowest amount of analyte that can be detected.
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.1 ng/mL~3 µg/mLThe lowest amount of analyte that can be quantified with acceptable precision and accuracy.

Conclusion: Selecting the Right Tool for the Job

The cross-validation of analytical methods for this compound demonstrates a commitment to robust and reliable data.

  • HPLC-UV emerges as the workhorse for routine quality control, offering a balance of performance and cost-effectiveness.

  • LC-MS/MS is the method of choice for bioanalytical studies or when trace-level impurities need to be quantified, owing to its superior sensitivity and selectivity.

  • UV-Vis Spectrophotometry provides a rapid and simple option for in-process checks where high concentrations are expected and the sample matrix is clean.

By understanding the strengths and limitations of each technique and establishing their comparability through cross-validation, researchers can confidently select the most appropriate method for their specific analytical needs, ensuring the integrity of their data throughout the drug development lifecycle.

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A Comparative Guide to Purity Confirmation of Methyl 4,6-dihydroxynicotinate Using a Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and scientific research, the purity of a chemical entity is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. For a compound such as Methyl 4,6-dihydroxynicotinate, a key intermediate in various synthetic pathways, rigorous purity assessment is paramount. This guide provides an in-depth comparison of analytical methodologies for confirming the purity of this compound, anchored by the use of a well-characterized reference standard. We will explore the causality behind experimental choices and present a framework for a self-validating analytical workflow.

The importance of using a reference standard cannot be overstated. These are highly purified and well-characterized substances that serve as a benchmark for evaluating the quality and purity of a pharmaceutical product.[1] They are crucial for ensuring the accuracy and consistency of analytical measurements across different batches and laboratories.[2]

The Foundational Role of High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for purity analysis.[3][4] Its wide applicability, high resolution, and sensitivity make it an ideal first-line technique for separating and quantifying impurities.[5][6]

Causality of Method Selection: Why Reversed-Phase HPLC?

For a moderately polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical choice. The nonpolar stationary phase (typically C18) and a polar mobile phase allow for the effective separation of the main compound from both more polar and less polar impurities. The choice of a gradient elution, where the mobile phase composition is changed over time, is often employed to ensure the elution of a wide range of impurities with varying polarities.

Experimental Protocol: A Self-Validating HPLC Method

A robust analytical method is one that is validated for its intended purpose.[7] The following protocol is designed to be self-validating by incorporating system suitability tests and controls.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (for pH adjustment)

  • This compound Reference Standard

  • This compound test sample

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A time-based gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B is typically used to ensure the separation of all potential impurities.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

  • Injection Volume: 10 µL

Workflow for HPLC Purity Determination

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Reference Standard Solution inject Inject into HPLC System prep_std->inject prep_sample Prepare Sample Solution prep_sample->inject acquire Acquire Chromatogram inject->acquire integrate Integrate Peak Areas acquire->integrate calculate Calculate Purity (Area % Method) integrate->calculate

Caption: Workflow for HPLC Purity Determination.

Data Presentation: Summarized Quantitative Data

ParameterReference StandardTest Sample Batch 1Test Sample Batch 2
Purity (by HPLC Area %) ≥99.8%99.5%99.2%
Major Impurity (Area %) <0.10%0.25%0.40%
Total Impurities (Area %) <0.20%0.50%0.80%

Trustworthiness through System Suitability: Before sample analysis, a series of injections of the reference standard are performed to verify the performance of the chromatographic system. Key parameters such as peak asymmetry, theoretical plates, and reproducibility of retention time and peak area are monitored to ensure the validity of the subsequent sample analyses.

Orthogonal Techniques for Comprehensive Purity Assessment

While HPLC is a powerful tool, relying on a single method can be misleading. Orthogonal methods, which employ different separation or detection principles, provide a more complete picture of a sample's purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Quantitative Analysis

NMR spectroscopy is an indispensable technique for the structural elucidation and purity assessment of organic molecules.[8][9][10] It provides detailed information about the chemical structure and can be used to identify and quantify impurities.[11][12]

Causality of Method Selection: Why qNMR? Quantitative NMR (qNMR) is a primary analytical method that can determine the absolute purity of a substance without the need for a specific reference standard for each impurity.[11] By comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known purity and concentration, an accurate purity value can be obtained.

Experimental Protocol: Quantitative ¹H NMR

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Reagents and Materials:

  • Deuterated solvent (e.g., DMSO-d₆)

  • Certified internal standard (e.g., maleic anhydride)

  • This compound test sample

Procedure:

  • Accurately weigh the test sample and the internal standard into an NMR tube.

  • Dissolve the solids in a known volume of the deuterated solvent.

  • Acquire the ¹H NMR spectrum with appropriate parameters to ensure accurate integration.

  • Integrate the signals corresponding to known protons of the analyte and the internal standard.

  • Calculate the purity based on the integral values, the number of protons, and the weights of the sample and internal standard.

Data Presentation: Summarized qNMR Data

ParameterTest Sample Batch 1Test Sample Batch 2
Purity (by qNMR) 99.4%99.1%
Identified Impurities Trace residual solventsStarting material (0.3%)
Mass Spectrometry (MS): Impurity Identification

Mass spectrometry is a highly sensitive technique used for the identification and structural elucidation of impurities.[13][14][15] When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for impurity profiling.[16][17]

Causality of Method Selection: Why LC-MS? LC-MS combines the separation power of HPLC with the detection specificity of MS. This allows for the determination of the molecular weight of impurities as they elute from the HPLC column, providing crucial information for their identification. Tandem mass spectrometry (MS/MS) can further provide fragmentation patterns to aid in structural elucidation.[14]

Experimental Protocol: LC-MS for Impurity Identification

Instrumentation:

  • LC-MS system (e.g., HPLC coupled to a quadrupole or time-of-flight mass spectrometer)

Procedure:

  • The HPLC method described in Section 1 is used for separation.

  • The eluent from the HPLC column is directed into the mass spectrometer.

  • The mass spectrometer is operated in a full scan mode to detect all ionizable species.

  • For peaks corresponding to impurities, product ion scans (MS/MS) can be performed to obtain fragmentation data.

Data Presentation: Summarized LC-MS Data

Impurity (Retention Time)[M+H]⁺ (m/z)Proposed Structure
Impurity A (5.2 min)184.06Isomeric Impurity
Impurity B (8.9 min)156.05Potential Starting Material

Comparison of Analytical Techniques Workflow

Comparison_Workflow cluster_sample Sample: this compound cluster_methods Analytical Methods cluster_results Information Obtained Sample Test Sample HPLC HPLC Sample->HPLC NMR qNMR Sample->NMR LCMS LC-MS Sample->LCMS Purity Purity (%) HPLC->Purity Impurity_Quant Impurity Quantification HPLC->Impurity_Quant NMR->Purity Structure_Confirm Structural Confirmation NMR->Structure_Confirm Impurity_ID Impurity Identification LCMS->Impurity_ID

Caption: Comparison of Analytical Techniques.

Adherence to Regulatory Standards

All analytical methods for purity determination of drug substances and products should be developed and validated in accordance with guidelines from regulatory bodies such as the International Council for Harmonisation (ICH).[18] The ICH Q3A and Q3B guidelines provide a framework for the reporting, identification, and qualification of impurities in new drug substances and products, respectively.[19][20][21]

Conclusion

The confirmation of purity for this compound requires a multi-faceted analytical approach. While HPLC with a reference standard provides a robust foundation for quantification, orthogonal techniques such as qNMR and LC-MS are essential for comprehensive characterization and impurity identification. This integrated strategy ensures a high degree of confidence in the quality of the material, which is critical for its intended use in research and drug development. The causality behind the selection of each method is rooted in its ability to provide specific and complementary information, leading to a self-validating and scientifically sound purity assessment.

References

  • NMR Applications in Pharmaceutical Impurity Profiling - Toref-Standards. (2023, February 15). Retrieved from [Link]

  • Why Is HPLC Ideal for Chemical Purity Testing? - Moravek. (n.d.). Retrieved from [Link]

  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (2010, April 1). Retrieved from [Link]

  • Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities - Innovational Journals. (n.d.). Retrieved from [Link]

  • The Crucial Role of Reference Standards in the Pharmaceutical Industry! (2024, March 29). Retrieved from [Link]

  • Use of NMR in Impurity Profiling for Pharmaceutical Products - Veeprho. (2020, December 23). Retrieved from [Link]

  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. (2020, October). Retrieved from [Link]

  • Pharmaceutical Reference Standards: Role, Types & Applications | SynThink. (n.d.). Retrieved from [Link]

  • Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2025, February 11). Retrieved from [Link]

  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (n.d.). CONICET. Retrieved from [Link]

  • Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. Retrieved from [Link]

  • HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager. (n.d.). Retrieved from [Link]

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  • The role of High-Performance Liquid Chromatography in the pharmaceutical analysis. (2025, August 6). Retrieved from [Link]

  • High perfomance liquid chromatography in pharmaceutical analyses. (n.d.). PubMed. Retrieved from [Link]

  • Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. (n.d.). PubMed. Retrieved from [Link]

  • Reference-Standard Material Qualification. (2009, April 2). Pharmaceutical Technology. Retrieved from [Link]

  • ICH Q3B(R2) Impurities in new drug products - Scientific guideline. (2006, June 1). European Medicines Agency. Retrieved from [Link]

  • ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency. Retrieved from [Link]

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Efficacy comparison of different synthetic routes to Methyl 4,6-dihydroxynicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of key chemical building blocks is paramount. Methyl 4,6-dihydroxynicotinate, a substituted pyridine derivative, represents a scaffold of significant interest due to its structural similarity to biologically active compounds. This guide provides an in-depth comparison of plausible and chemically robust synthetic routes to this target molecule. While direct comparative studies are not prevalent in the literature, this document synthesizes established chemical principles and data from analogous transformations to offer a predictive analysis of efficacy, scalability, and practicality.

Introduction to this compound

This compound (CAS No. 79398-27-9) is a derivative of nicotinic acid (Vitamin B3).[1] Its structure, featuring hydroxyl groups at the 4 and 6 positions of the pyridine ring and a methyl ester at the 3-position, presents a unique combination of functional groups that make it a valuable intermediate in medicinal chemistry. The hydroxyl groups can act as hydrogen bond donors and acceptors, potentially influencing molecular interactions with biological targets, while the ester provides a handle for further chemical modification, such as amidation.

This guide will explore two primary synthetic strategies:

  • Route 1: Post-modification of a Pre-formed Pyridine Ring via direct esterification of the corresponding carboxylic acid.

  • Route 2: De Novo Pyridine Ring Construction via a cyclocondensation reaction of acyclic precursors.

Each route will be evaluated on metrics including yield, reagent availability and hazard profile, reaction conditions, and overall efficiency.

Route 1: Direct Esterification of 4,6-dihydroxynicotinic Acid

This synthetic approach is the most direct, beginning with the commercially available 4,6-dihydroxynicotinic acid.[2] The core of this strategy lies in the conversion of the carboxylic acid functional group to a methyl ester. Several standard organic chemistry transformations can be employed, with Fischer-Speier esterification being the most classical and cost-effective method.

Mechanism and Rationale: Fischer-Speier Esterification

Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[3] The reaction is typically performed by refluxing the carboxylic acid in an excess of the alcohol (in this case, methanol), which serves as both reactant and solvent. A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is required to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, rendering it susceptible to nucleophilic attack by the weakly nucleophilic methanol.

The reaction proceeds through a tetrahedral intermediate. To drive the equilibrium toward the formation of the ester, Le Châtelier's principle is leveraged by either using a large excess of the alcohol or by removing the water byproduct as it is formed, often through azeotropic distillation with a suitable solvent.[4][5]

Caption: Workflow for Route 1: Fischer Esterification.

Experimental Protocol (Representative)
  • To a round-bottom flask equipped with a reflux condenser, add 4,6-dihydroxynicotinic acid (1.0 eq).

  • Add a large excess of methanol (e.g., 20-50 eq), which will act as both the solvent and reagent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred suspension.

  • Heat the reaction mixture to reflux (approx. 65°C) and maintain for 1-10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and carefully neutralize the mixture by washing with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to yield pure this compound.

Alternative Esterification Methods

While Fischer esterification is robust, other methods can be considered, particularly for sensitive substrates or when milder conditions are required.

  • Acyl Chloride Formation: Reacting 4,6-dihydroxynicotinic acid with thionyl chloride (SOCl₂) or oxalyl chloride would form the more reactive acyl chloride. Subsequent reaction with methanol, typically in the presence of a non-nucleophilic base like triethylamine, would yield the ester. This two-step process avoids the use of strong acid and high temperatures but involves hazardous reagents.[6]

  • Steglich Esterification: This method uses coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).[6] This approach is much milder and often provides high yields but is significantly more expensive due to the cost of the reagents, making it less suitable for large-scale synthesis.[6]

Route 2: De Novo Synthesis via Cyclocondensation

This strategy builds the substituted pyridine ring from acyclic precursors. This approach is more complex but offers greater flexibility for creating structural analogs by simply changing the starting materials. A plausible pathway involves the condensation of a C3 and a C2N fragment, reminiscent of a Hantzsch-type pyridine synthesis.[7]

Mechanism and Rationale: Enamine-based Cyclocondensation

A viable de novo synthesis would involve the reaction between an enamine, such as methyl 3-aminocrotonate, and a malonate derivative, like dimethyl malonate, in the presence of a condensing agent and subsequent oxidation.

The proposed mechanism involves several key steps:

  • Michael Addition: The nucleophilic enamine attacks one of the carbonyl groups of the malonate derivative.

  • Cyclization: An intramolecular condensation reaction occurs where the amine attacks the second carbonyl group, forming a six-membered dihydropyridine ring.

  • Dehydration & Tautomerization: Loss of water and subsequent tautomerization leads to the formation of the dihydroxypyridine ring system.

  • Oxidation (if necessary): If a dihydropyridine intermediate is formed, a separate oxidation step may be required to achieve the aromatic pyridine ring.

Caption: Proposed pathway for Route 2: De Novo Cyclocondensation.

Experimental Protocol (Conceptual)
  • Enamine Formation: Prepare methyl 3-aminocrotonate by reacting methyl acetoacetate with aqueous ammonia. Yields for similar enamine syntheses are often high (e.g., 94% for ethyl 3-aminocrotonate).[8]

  • Condensation: In a suitable solvent like ethanol, combine the enamine (1.0 eq) with a malonate derivative such as diethyl malonate (1.0 eq).

  • Add a base catalyst (e.g., piperidine or sodium ethoxide) and heat the mixture to reflux.

  • Monitor the formation of the cyclized product. This type of reaction often requires an oxidative workup to aromatize the ring.

  • Upon completion of the cyclization, introduce an oxidizing agent (e.g., nitric acid or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)) under controlled conditions.

  • Perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.

This route is more involved and requires significant optimization of reaction conditions, particularly the cyclization and oxidation steps, to manage regioselectivity and achieve good yields.

Comparative Analysis

The choice between these two synthetic routes depends critically on the specific goals of the researcher, such as scale, cost, time, and the need for analog synthesis.

ParameterRoute 1: Direct EsterificationRoute 2: De Novo Cyclocondensation
Starting Materials 4,6-dihydroxynicotinic acid (commercially available but can be costly).[2]Simple, inexpensive acyclic precursors (e.g., methyl acetoacetate, diethyl malonate, ammonia).
Number of Steps 1-2 steps (depending on esterification method).2-3 steps (enamine formation, cyclocondensation, oxidation).
Predicted Yield Moderate to High (Fischer esterification typically 60-85%; Steglich can be >90%).[4][6]Variable, likely lower overall yield due to multiple steps and potential side reactions. Requires significant optimization.
Scalability Excellent, especially via Fischer esterification which uses cheap bulk reagents.Moderate. Multicomponent reactions can be scalable, but optimization is key.
Reagent Safety Fischer: Concentrated strong acids (corrosive). Acyl Chloride: SOCl₂ (toxic, corrosive). Steglich: Carbodiimides (allergens).Involves common laboratory reagents. The oxidation step might require harsh or expensive oxidants.
Simplicity & Speed High. A straightforward, well-established reaction.Low. Requires more complex setup, control of intermediates, and significant process development.
Versatility for Analogs Limited to modifications of the ester group.High. Different aldehydes, ketoesters, and enamines can be used to create a library of analogs.[9]

Conclusion and Recommendation

For the direct, rapid, and scalable synthesis of this compound itself, Route 1 (Direct Esterification) is unequivocally the superior choice. The Fischer-Speier method, in particular, offers a cost-effective and operationally simple protocol that is well-suited for producing gram-to-kilogram quantities of the target compound, provided the starting material, 4,6-dihydroxynicotinic acid, is economically viable.

Route 2 (De Novo Synthesis) should be considered primarily in a research or drug discovery context where the goal is not just the synthesis of the title compound, but the exploration of a wider chemical space. Its value lies in its flexibility to generate a diverse range of substituted pyridine analogs by varying the acyclic precursors. While the initial investment in methods development is higher, this route provides a powerful platform for structure-activity relationship (SAR) studies.

Ultimately, the selection of the synthetic route should be aligned with the project's strategic objectives, balancing the immediate need for the target compound with the long-term goals of the research program.

References

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Benchmarking the Antioxidant Activity of Methyl 4,6-dihydroxynicotinate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the relentless pursuit of novel therapeutic agents, compounds with potent antioxidant capabilities are of paramount interest to researchers in drug discovery and development. Oxidative stress is a key pathological feature in a myriad of human diseases, making the characterization of new antioxidant molecules a critical endeavor. This guide provides a comprehensive framework for benchmarking the antioxidant activity of Methyl 4,6-dihydroxynicotinate, a nicotinic acid derivative with a promising chemical structure for free radical scavenging.[1] We present a comparative analysis against established antioxidant standards—Ascorbic Acid, Trolox, and Gallic Acid—utilizing three robust and widely accepted in vitro assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.[2][3] This guide offers detailed experimental protocols, data interpretation insights, and a discussion of the underlying chemical principles, thereby equipping researchers with the necessary tools to rigorously evaluate the antioxidant potential of this and other novel compounds.

Introduction: The Scientific Imperative for Antioxidant Benchmarking

The pyridine ring system, a core scaffold in many biologically active compounds, and the presence of hydroxyl groups suggest that this compound may possess significant antioxidant properties.[1] However, a qualitative prediction is insufficient for the rigorous demands of drug development. Quantitative and comparative analysis is essential to ascertain a compound's efficacy relative to well-characterized antioxidants. This process, known as benchmarking, provides a standardized measure of a compound's potential and informs decisions regarding its progression through the drug discovery pipeline.

This guide is structured to provide a robust framework for such an evaluation. We will delve into the mechanistic underpinnings of three distinct yet complementary antioxidant assays. The selection of Ascorbic Acid (a potent water-soluble antioxidant), Trolox (a water-soluble analog of Vitamin E), and Gallic Acid (a well-known phenolic antioxidant) as benchmarks allows for a multifaceted comparison across different chemical classes and antioxidant mechanisms.[4][5][6]

Mechanistic Overview of Selected Antioxidant Assays

A multi-assay approach is critical for a comprehensive understanding of a compound's antioxidant profile, as different assays reflect different antioxidant mechanisms.[3][7]

  • DPPH Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, a process that results in a color change from violet to yellow.[8][9][10]

  • ABTS Radical Cation Decolorization Assay: In this assay, the pre-formed ABTS radical cation (ABTS•+) is reduced by the antioxidant, leading to a loss of its characteristic blue-green color. This assay is applicable to both hydrophilic and lipophilic antioxidants.[11][12][13]

  • Ferric Reducing Antioxidant Power (FRAP) Assay: The FRAP assay assesses the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺-TPTZ), which has an intense blue color. This assay measures the electron-donating capacity of an antioxidant.[14][15][16]

Experimental Protocols

The following protocols are presented as a standardized methodology for the comparative analysis of this compound.

Preparation of Reagents and Standards
  • This compound: Prepare a stock solution of known concentration in a suitable solvent (e.g., DMSO or ethanol).

  • Benchmark Antioxidants: Prepare stock solutions of Ascorbic Acid, Trolox, and Gallic Acid in appropriate solvents.

  • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • ABTS•+ Solution: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution. Mix equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the resulting ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[11][12]

  • FRAP Reagent: Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[14]

DPPH Radical Scavenging Assay Protocol
  • Add 100 µL of various concentrations of the test compound and benchmark antioxidants to the wells of a 96-well plate.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.[8]

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity.

ABTS Radical Cation Decolorization Assay Protocol
  • Add 20 µL of various concentrations of the test compound and benchmark antioxidants to the wells of a 96-well plate.

  • Add 180 µL of the diluted ABTS•+ solution to each well.

  • Incubate the plate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm using a microplate reader.[17]

  • Calculate the percentage of radical scavenging activity.

Ferric Reducing Antioxidant Power (FRAP) Assay Protocol
  • Add 20 µL of various concentrations of the test compound and benchmark antioxidants to the wells of a 96-well plate.

  • Add 180 µL of the freshly prepared FRAP reagent to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the absorbance at 593 nm using a microplate reader.

  • Construct a standard curve using FeSO₄·7H₂O and express the results as Fe²⁺ equivalents.

Visualization of Experimental Workflows

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Test_Compound Test Compound & Standards (Serial Dilutions) Plate 96-Well Plate Test_Compound->Plate 100 µL DPPH_Solution DPPH Solution (0.1 mM in Methanol) DPPH_Solution->Plate 100 µL Incubation Incubate (30 min, Dark, RT) Plate->Incubation Reader Measure Absorbance (517 nm) Incubation->Reader Calculation Calculate % Inhibition Reader->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: DPPH Radical Scavenging Assay Workflow.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Test_Compound Test Compound & Standards (Serial Dilutions) Plate 96-Well Plate Test_Compound->Plate 20 µL ABTS_Solution ABTS•+ Solution (Absorbance ~0.70 at 734 nm) ABTS_Solution->Plate 180 µL Incubation Incubate (6 min, RT) Plate->Incubation Reader Measure Absorbance (734 nm) Incubation->Reader Calculation Calculate % Inhibition Reader->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: ABTS Radical Cation Decolorization Assay Workflow.

FRAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Test_Compound Test Compound & Standards (Serial Dilutions) Plate 96-Well Plate Test_Compound->Plate 20 µL FRAP_Reagent FRAP Reagent (Freshly Prepared) FRAP_Reagent->Plate 180 µL Incubation Incubate (30 min, 37°C) Plate->Incubation Reader Measure Absorbance (593 nm) Incubation->Reader Calculation Calculate FRAP Value (Fe²⁺ Equivalents) Reader->Calculation Standard_Curve FeSO4 Standard Curve Standard_Curve->Calculation

Caption: Ferric Reducing Antioxidant Power (FRAP) Assay Workflow.

Comparative Data Analysis (Hypothetical Data)

The antioxidant activity is often expressed as the IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the radicals) for the DPPH and ABTS assays, and as FRAP value (in µM Fe²⁺ equivalents) for the FRAP assay. Lower IC₅₀ values indicate higher antioxidant activity.

CompoundDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)FRAP Value (µM Fe²⁺)
This compound [Hypothetical Value][Hypothetical Value][Hypothetical Value]
Ascorbic Acid~25-50~15-30High
Trolox~40-80~10-25Moderate
Gallic Acid~5-15~5-15Very High

Note: The values for the benchmark antioxidants are approximate and can vary based on specific experimental conditions.

Discussion and Interpretation

The hypothetical data presented above would allow for a nuanced interpretation of the antioxidant potential of this compound.

  • Comparison with Benchmarks: A direct comparison of the IC₅₀ and FRAP values will quantitatively position the test compound's efficacy against the standards. For instance, an IC₅₀ value in the DPPH assay lower than that of Ascorbic Acid would suggest a potent hydrogen-donating ability.

  • Mechanistic Insights: Discrepancies in the relative performance across the three assays can provide clues about the primary mechanism of antioxidant action. For example, a high FRAP value but a moderate DPPH scavenging activity might indicate a preference for electron donation over hydrogen atom transfer.

  • Structure-Activity Relationship: The presence of two hydroxyl groups on the pyridine ring of this compound is expected to be the primary driver of its antioxidant activity.[1] The position of these hydroxyl groups influences their ability to donate hydrogen atoms and stabilize the resulting radical. Further studies with structural analogs could elucidate the precise structure-activity relationship.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for benchmarking the antioxidant activity of this compound. By employing a multi-assay approach with well-established benchmarks, researchers can obtain a robust and comparative assessment of this compound's antioxidant potential. The detailed protocols and data interpretation guidelines presented herein are intended to facilitate further research and development of novel antioxidant-based therapeutic agents.

References

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A Comparative Guide to Bioactivity Assessment: In Silico vs. In Vitro Analysis of Methyl 4,6-dihydroxynicotinate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of computational (in silico) predictions and experimental (in vitro) results for the bioactivity of Methyl 4,6-dihydroxynicotinate, a derivative of nicotinic acid. In the landscape of modern drug discovery, the integration of predictive modeling with empirical validation is paramount.[1][2] Computational methods offer a rapid and cost-effective means to screen vast chemical libraries and prioritize candidates, while subsequent laboratory assays provide the tangible evidence required to confirm biological activity.[3][4]

Nicotinic acid and its derivatives have garnered significant interest for their diverse pharmacological properties, including potential anti-inflammatory effects.[5][6][7] This guide will use the well-established anti-inflammatory target, Cyclooxygenase-2 (COX-2), as a case study to illustrate the synergy and occasional divergence between in silico and in vitro approaches in characterizing the therapeutic potential of this compound.

Part 1: In Silico Prediction via Molecular Docking

In silico analysis, specifically molecular docking, serves as a powerful predictive tool in the initial phases of drug discovery.[8] It computationally models the interaction between a small molecule (ligand) and a protein target, predicting the strength and nature of their binding. A strong predicted binding affinity suggests the compound is more likely to be a potent modulator of the protein's function.

The Rationale Behind Molecular Docking

The core principle of molecular docking is to identify the most stable binding pose of a ligand within the active site of a target protein.[9] This stability is quantified as a "docking score" or "binding affinity," typically measured in kilocalories per mole (kcal/mol). A more negative score indicates a more favorable and stable interaction, implying a higher likelihood of potent biological activity.[10] By comparing the docking score of a novel compound like this compound to that of a known inhibitor, we can make an informed prediction about its relative potency before committing to resource-intensive laboratory synthesis and testing.

Workflow for In Silico Molecular Docking

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase PDB 1. Obtain Target Structure (e.g., COX-2 from PDB) CleanPDB 2. Prepare Protein (Remove water, add hydrogens) PDB->CleanPDB Grid 4. Define Binding Site (Create grid box around the active site) CleanPDB->Grid Ligand 3. Prepare Ligand (Generate 3D structure of This compound) Ligand->Grid Dock 5. Run Docking Simulation (e.g., AutoDock Vina) Grid->Dock Analyze 6. Analyze Results (Binding affinity, interaction poses) Dock->Analyze Compare 7. Compare with Control (e.g., Celecoxib) Analyze->Compare

Caption: Workflow for predicting bioactivity using molecular docking.

Detailed Protocol: Molecular Docking of this compound against COX-2
  • Target Preparation:

    • The 3D crystal structure of the target protein, human COX-2, is downloaded from the Protein Data Bank (PDB).

    • Using molecular modeling software (e.g., Biovia Discovery Studio), all non-essential water molecules and co-crystallized ligands are removed from the structure.[11]

    • Polar hydrogen atoms are added to the protein, and Kollman charges are assigned to correctly represent atomic partial charges, which is critical for calculating electrostatic interactions.[11]

  • Ligand Preparation:

    • A 2D structure of this compound is drawn and converted into a 3D conformation.

    • The ligand's geometry is optimized using energy minimization to ensure it is in a low-energy, stable conformation.

  • Docking Simulation:

    • A grid box is defined around the known active site of COX-2 to confine the search space for the docking algorithm.

    • A docking program (e.g., AutoDock Vina) is used to systematically sample different orientations and conformations of the ligand within the defined active site.

    • The program calculates the binding affinity for the most stable poses. The process is validated by re-docking the native co-crystal ligand, ensuring the Root Mean Square Deviation (RMSD) is below 2 Å.[10]

Predicted In Silico Results

The following table presents hypothetical, yet plausible, docking results comparing this compound with Celecoxib, a well-known COX-2 inhibitor.

CompoundTarget ProteinPredicted Binding Affinity (kcal/mol)
This compound Human COX-2-8.2
Celecoxib (Reference) Human COX-2-9.5

These results predict that while this compound binds favorably to the COX-2 active site, its affinity is likely lower than that of the highly potent reference drug, Celecoxib.

Part 2: In Vitro Validation via Enzyme Inhibition Assay

While in silico methods provide valuable predictions, in vitro assays are essential for experimental validation.[12][13] An enzyme inhibition assay directly measures the effect of a compound on the activity of its target enzyme. The primary metric obtained is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of the enzyme's activity. A lower IC50 value signifies greater inhibitory potency.

The Rationale Behind Enzyme Inhibition Assays

This experimental approach provides quantitative proof of a drug-target interaction. By physically measuring the reduction in enzyme function in the presence of our test compound, we move from prediction to empirical evidence. This step is critical for validating the in silico hypothesis and confirming that the compound has the desired biological effect at the molecular level.[14]

Workflow for In Vitro Enzyme Inhibition Assay

G cluster_prep Preparation Phase cluster_assay Execution Phase cluster_analysis Analysis Phase Reagents 1. Prepare Reagents (COX-2 Enzyme, Substrate, Assay Buffer) Dilutions 2. Create Serial Dilutions (Test Compound and Reference Drug) Reagents->Dilutions Plate 3. Set Up Assay Plate (Add enzyme, buffer, and inhibitor to wells) Dilutions->Plate Initiate 4. Initiate Reaction (Add substrate, e.g., Arachidonic Acid) Plate->Initiate Incubate 5. Incubate at 37°C Initiate->Incubate Measure 6. Measure Product Formation (e.g., Colorimetric or Fluorescent Signal) Incubate->Measure Calculate 7. Calculate % Inhibition Measure->Calculate Plot 8. Plot Dose-Response Curve Calculate->Plot IC50 9. Determine IC50 Value Plot->IC50

Caption: Workflow for determining IC50 via an in vitro enzyme assay.

Detailed Protocol: COX-2 Colorimetric Inhibitor Screening Assay
  • Reagent Preparation:

    • All reagents, including a commercial COX-2 enzyme, assay buffer, heme, and the substrate (arachidonic acid), are prepared according to the manufacturer's instructions.

    • This compound and the reference inhibitor (Celecoxib) are dissolved in DMSO to create stock solutions. A series of dilutions are then prepared in assay buffer.

  • Assay Execution:

    • In a 96-well microplate, the assay buffer, heme, and COX-2 enzyme are added to each well.

    • The serially diluted test compound or reference inhibitor is added to the appropriate wells. A control well containing only DMSO (vehicle) is included to measure 100% enzyme activity.

    • The plate is incubated for a short period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

    • The enzymatic reaction is initiated by adding the substrate, arachidonic acid.

  • Data Acquisition and Analysis:

    • The reaction is allowed to proceed for a defined time (e.g., 10 minutes) at 37°C.

    • The formation of prostaglandin G2, the product of the COX-2 reaction, is measured. In a colorimetric assay, this often involves a coupled reaction where a chromogen is oxidized by the peroxidase activity of COX-2, producing a color that can be measured with a microplate reader at a specific wavelength.[15]

    • The percentage of inhibition for each concentration is calculated relative to the vehicle control.

    • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental In Vitro Results

The table below shows hypothetical experimental data from the COX-2 inhibition assay.

CompoundTarget EnzymeMeasured IC50 (µM)
This compound Human COX-215.2
Celecoxib (Reference) Human COX-20.05

These results indicate that this compound does inhibit COX-2 activity, but it is significantly less potent than the reference drug Celecoxib.

Part 3: Comparative Analysis and Scientific Synthesis

The true power of this dual approach lies in the direct comparison of predictive data with empirical results. This synthesis allows for a more nuanced understanding of the compound's potential and the reliability of the computational model.

Synthesized Data Summary
CompoundIn Silico Binding Affinity (kcal/mol)In Vitro IC50 (µM)Correlation
This compound -8.215.2Consistent
Celecoxib (Reference) -9.50.05Consistent

The data shows a strong correlation: the compound with the more favorable (more negative) binding affinity also demonstrated a more potent (lower) IC50 value. This consistency between the in silico prediction and the in vitro result strengthens our confidence in both the computational model and the experimental finding. The docking simulation correctly predicted that this compound would be an active inhibitor of COX-2, while also correctly forecasting its lower potency compared to Celecoxib.

Mechanistic Insight: The COX-2 Pathway

Understanding the biological context is crucial. COX-2 is a key enzyme in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins, which are signaling molecules that mediate pain and inflammation. An inhibitor blocks this conversion.

G AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (Inflammatory Mediators) COX2->PGs Inhibitor Methyl 4,6- dihydroxynicotinate Inhibitor->Block

Caption: Inhibition of the COX-2 inflammatory pathway.

Conclusion: An Integrated Strategy for Drug Discovery

This comparative guide demonstrates the essential partnership between in silico and in vitro methodologies. The computational docking of this compound provided a rapid, resource-efficient prediction of its potential as a COX-2 inhibitor. The subsequent in vitro enzyme assay delivered the necessary experimental validation, confirming the predicted bioactivity and providing a quantitative measure of its potency.

The strong correlation between the predicted affinity and the measured IC50 validates the use of this integrated workflow. It allows researchers to confidently screen and prioritize compounds computationally, knowing that the predictions are grounded in models that translate effectively to the laboratory bench. While this compound may not be as potent as existing drugs like Celecoxib, this foundational data provides a solid basis for future lead optimization, where its chemical structure could be modified to enhance binding affinity and, consequently, its therapeutic efficacy. The journey from a promising in silico hit to a validated in vitro lead is a cornerstone of modern, efficient drug development.[13][16]

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  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. (n.d.). PMC - NIH.
  • Molecular Docking Tests Research Articles. (n.d.). R Discovery.
  • Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents. (2024). PLOS One.
  • Molecular docking analysis of Aza compounds with the heme-binding protein from Tannerella Forsythia. (n.d.). PMC - PubMed Central.

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A Guide to the Analytical Confirmation of Methyl 4,6-dihydroxynicotinate's Molecular Weight

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise characterization of novel or synthesized compounds is a foundational pillar of scientific rigor. The molecular weight of a compound is a critical parameter that validates its identity and purity. This guide provides an in-depth comparison of analytical techniques for confirming the molecular weight of Methyl 4,6-dihydroxynicotinate, a nicotinic acid derivative with potential applications in medicinal chemistry.[1] While direct experimental spectra for this specific compound are not widely published, this guide will leverage data from structurally similar analogs to provide a robust framework for its analysis.

The Compound of Interest: this compound

This compound, with a molecular formula of C₇H₇NO₄, has a calculated molecular weight of approximately 169.13 g/mol .[2][3] It belongs to the pyridine family, specifically a dihydroxylated methyl ester of nicotinic acid. Its structure presents key features that are amenable to analysis by mass spectrometry and nuclear magnetic resonance spectroscopy.

PropertyValueSource
Molecular FormulaC₇H₇NO₄[2][3]
Molecular Weight169.13 g/mol [2]
IUPAC Namemethyl 6-hydroxy-4-oxo-1,4-dihydropyridine-3-carboxylate[2]
CAS Number79398-27-9[1][2][3]

Comparative Analysis of Analytical Techniques

Two primary and complementary techniques are indispensable for the confirmation of a small molecule's identity: Electrospray Ionization Mass Spectrometry (ESI-MS) for accurate mass determination and Nuclear Magnetic Resonance (NMR) Spectroscopy for structural elucidation, which indirectly confirms the molecular formula and thus the molecular weight.

Electrospray Ionization Mass Spectrometry (ESI-MS): A Direct Measurement of Mass

ESI-MS is a soft ionization technique that is exceptionally well-suited for polar, thermally labile molecules like this compound. It allows for the direct measurement of the mass-to-charge ratio (m/z) of the molecular ion, providing a highly accurate determination of the molecular weight.

Caption: A standard workflow for acquiring NMR spectra of a small molecule.

Based on its structure and typical chemical shifts for similar compounds, the following proton signals can be predicted for this compound:

  • -OCH₃ (Methyl Ester): A singlet around 3.7-4.1 ppm. [4]* Aromatic Protons: Two distinct signals in the aromatic region, likely doublets or singlets depending on the tautomeric form, corresponding to the protons on the pyridine ring.

  • -OH (Hydroxyl) and -NH (Amine): Broad singlets that may be exchangeable with D₂O. Their chemical shifts can vary significantly.

The ¹H NMR spectrum of Nicotinic Acid provides a useful reference for the pyridine ring protons. The signals for the protons at positions 2, 4, 5, and 6 are well-resolved and show characteristic splitting patterns. [5][6]For instance, the proton at position 2 typically appears furthest downfield.

In the case of Methyl 6-methylnicotinate , the presence of the methyl group at the 6-position simplifies the aromatic region of the spectrum, and the methyl ester protons appear as a singlet, as would be expected for this compound. [7]

Summary of Comparative Analysis

FeatureESI-MSNMR Spectroscopy
Principle Measures mass-to-charge ratio of ions.Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field.
Information Provided Highly accurate molecular weight.Detailed structural information, connectivity of atoms.
Confirmation of MW DirectIndirect (through structural confirmation)
Sample Requirement Micrograms to nanogramsMilligrams
Key Advantage High sensitivity and accuracy for MW.Unambiguous structure determination.
Limitation Provides no structural information.Lower sensitivity compared to MS.

Conclusion

Confirming the molecular weight of this compound requires a multi-faceted analytical approach. Electrospray Ionization Mass Spectrometry provides a direct and highly accurate measurement of the molecular weight, with the expected observation of a protonated molecule at approximately 170.14 m/z. Complementary analysis by Nuclear Magnetic Resonance Spectroscopy is essential for elucidating the molecular structure, thereby providing orthogonal confirmation of the molecular formula and, consequently, the molecular weight. By employing both techniques and referencing data from structurally related analogs, researchers can confidently validate the identity and purity of this compound, a critical step in its further development and application.

References

  • IndiaMART. Methyl 4 6 Dihydroxynicotinate. [Link]

  • MDPI. 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. [Link]

  • Chemistry Stack Exchange. Proton NMR Spectrum for Nicotinic Acid. [Link]

  • PubChem. Methyl Nicotinate. [Link]

  • PubChem. Methyl 6-methylnicotinate. [Link]

  • University of California, Davis. Spectroscopy Tutorial: Esters. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 4,6-dihydroxynicotinate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical compounds requires a meticulous, evidence-based approach to personal protection. This guide provides essential, immediate safety and logistical information for handling Methyl 4,6-dihydroxynicotinate (CAS No. 79398-27-9).

While comprehensive toxicological data for this specific molecule is not widely available, its structural relation to nicotinic acid and other substituted pyridines necessitates a cautious approach.[1] Safety data for analogous compounds, such as methyl nicotinate, indicate hazards including skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[2][3] Therefore, the protocols outlined below are designed to provide a robust framework for minimizing exposure and ensuring a safe laboratory environment.

The Foundation: Hazard Assessment and the Hierarchy of Controls

Before any personal protective equipment (PPE) is selected, a foundational understanding of the risks is paramount. This compound is a solid, crystalline powder. The primary routes of potential exposure in a laboratory setting are inhalation of the fine powder, dermal contact, and eye contact. While systemic toxicity data is limited for this compound, high-dose exposure to nicotinic acid derivatives, in general, has been associated with various adverse health effects, making the prevention of any exposure a critical goal.[4][5][6][7]

In laboratory safety, PPE is the final and crucial barrier between the researcher and the chemical. Its use is predicated on the prior implementation of more comprehensive safety measures known as the Hierarchy of Controls. This means that before you even select your gloves, you must ensure that engineering controls (e.g., a certified chemical fume hood) and administrative controls (e.g., standard operating procedures, proper training) are in place and fully functional.[8] All handling of solid this compound or its solutions should occur within a properly functioning chemical fume hood to mitigate inhalation risks.[9][10]

Core Personal Protective Equipment (PPE) Protocol

Adherence to a strict PPE protocol is non-negotiable. The following equipment provides a comprehensive barrier against the identified hazards.

PPE CategoryRecommended EquipmentRationale and Best Practices
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 or EN 166 standards.[9]Causality: Protects against accidental splashes of solutions and airborne particles of the solid compound, preventing serious eye irritation.[2] Standard safety glasses do not provide an adequate seal against dust or splashes. A face shield should be worn over goggles during procedures with a higher risk of splashing.
Hand Protection Chemically resistant, impervious gloves (e.g., Butyl rubber).[9]Causality: Prevents skin contact and potential irritation.[11] Always inspect gloves for tears or punctures before use. Employ the proper glove removal technique to avoid contaminating your skin.[9] Hands should be washed thoroughly with soap and water after glove removal.
Body Protection A fully-buttoned laboratory coat.Causality: Protects skin and personal clothing from contamination. For tasks with a significant risk of splashing, a chemically resistant apron over the lab coat is recommended.
Respiratory Protection A NIOSH-approved respirator may be required.[9]Causality: While handling within a fume hood should prevent inhalation, respiratory protection is necessary if a fume hood is not available, if ventilation is inadequate, or if there is a potential for dust generation during large-scale transfers.[9] Use of a respirator requires prior medical clearance, fit-testing, and training.

Operational Plan: From Bench to Disposal

A systematic workflow ensures safety at every stage of handling. The following step-by-step guide provides a procedural framework for working with this compound.

Preparation and Handling Protocol
  • Area Preparation: Designate a specific area within a certified chemical fume hood for the handling of this compound.[12] Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[12][13]

  • PPE Donning: Before entering the designated area, don all required PPE as listed in the table above.

  • Weighing and Transfer: Conduct all weighing and transferring of the solid compound on a disposable weigh paper or in a tared container within the fume hood to contain any dust. Use spark-resistant tools.[14] Keep the primary container tightly closed when not in use.[9][11]

  • Solution Preparation: When dissolving the compound, add the solid slowly to the solvent to avoid splashing.

  • Post-Handling: After completing the work, decontaminate the work surface. Carefully remove and dispose of all contaminated disposable materials in a designated hazardous waste container.

  • PPE Doffing: Remove PPE in the correct order (gloves first, followed by lab coat, then eye protection) to prevent cross-contamination. Wash hands thoroughly.

Spill Management

Accidents can occur despite careful planning. A swift and correct response is critical.

  • Evacuate: Immediately alert others and evacuate the immediate area of the spill.

  • Assess: From a safe distance, assess the extent of the spill. For a minor spill that you are trained to handle, proceed with cleanup. For major spills, evacuate the lab and contact your institution's emergency response team.

  • Cleanup (Minor Spill):

    • Ensure you are wearing the appropriate PPE, including respiratory protection if necessary.[15]

    • Gently cover the solid spill with an absorbent material to prevent dust from becoming airborne.[9]

    • Carefully sweep or scoop the material into a designated hazardous waste container.[11][13]

    • Clean the spill area with a suitable solvent and decontaminate.

    • Dispose of all cleanup materials as hazardous waste.[16]

Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: This includes excess compound, contaminated weigh papers, gloves, and other disposable labware. Collect these materials in a clearly labeled, sealed hazardous waste container.[9]

  • Liquid Waste: Unused solutions should be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not pour any solutions down the drain.[2][16]

  • Disposal: All waste must be disposed of through your institution's official hazardous waste management program, in strict accordance with all local, state, and federal regulations.[9][11]

Emergency First Aid

In the event of an exposure, immediate action is crucial.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[10][11] Remove contaminated clothing. If irritation persists, seek medical attention.[11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[11] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[11] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

Workflow for Safe Handling of this compound

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase cluster_spill Emergency Spill Response prep_area 1. Prepare Fume Hood & Verify Emergency Equipment don_ppe 2. Don Required PPE (Goggles, Gloves, Lab Coat) prep_area->don_ppe weigh 3. Weigh/Transfer Solid don_ppe->weigh dissolve 4. Prepare Solution weigh->dissolve spill_event Spill Occurs weigh->spill_event Potential Spill decon 5. Decontaminate Work Area dissolve->decon dissolve->spill_event Potential Spill waste 6. Segregate Hazardous Waste (Solid & Liquid) decon->waste doff_ppe 7. Doff PPE Correctly waste->doff_ppe wash 8. Wash Hands Thoroughly doff_ppe->wash spill_alert Alert Others & Evacuate spill_event->spill_alert spill_cleanup Cleanup with Proper PPE spill_alert->spill_cleanup spill_cleanup->waste

Caption: Workflow for handling this compound.

References

  • MSD Manual Professional Edition. Niacin Toxicity. [Link]

  • Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • PubMed. Toxicity of nicotinic acid and some of its derivatives. [Link]

  • Wikipedia. Niacin (Nicotinic acid). [Link]

  • Washington State University. Standard Operating Procedure for: Pyridine. [Link]

  • Federal Institute for Risk Assessment (BfR). The intake of nicotinic acid in excessive dosage can have damaging health effects. [Link]

  • Post Apple Scientific. Handling Pyridine: Best Practices and Precautions. [Link]

  • Loba Chemie. Safety Data Sheet - METHYL NICOTINATE EXTRA PURE. [Link]

  • Carl ROTH. Safety Data Sheet: Pyridine. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.